molecular formula C7H4N2O3 B1301649 5-Nitrobenzoxazole CAS No. 70886-33-8

5-Nitrobenzoxazole

Cat. No.: B1301649
CAS No.: 70886-33-8
M. Wt: 164.12 g/mol
InChI Key: MNEOLRFGVQZMLA-UHFFFAOYSA-N
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Description

5-Nitrobenzoxazole is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEOLRFGVQZMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363251
Record name 5-Nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70886-33-8
Record name 5-Nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitrobenzoxazole: Chemical Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitrobenzoxazole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzoxazole, it possesses a unique bicyclic structure composed of a benzene ring fused to an oxazole ring. The inclusion of a nitro group at the 5-position critically influences its electronic properties and chemical reactivity, making it a versatile building block for the synthesis of more complex molecules.[1][] This guide provides a comprehensive overview of the chemical and structural properties of this compound, its synthesis, reactivity, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound presents as a light yellow to brown solid at room temperature.[3] Its core structure consists of a planar benzoxazole ring system, with the nitro group substituent significantly impacting its molecular properties.

Core Structure of this compound

Caption: Chemical structure of 5-Nitro-1,3-benzoxazole.

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.[4] This electronic feature is central to its utility in organic synthesis.

Quantitative Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₄N₂O₃[5][6][]
Molecular Weight 164.12 g/mol [5][6][][8]
Melting Point 127-129 °C[5]
Boiling Point 294.2 ± 13.0 °C (Predicted)[5][9]
Density 1.473 ± 0.06 g/cm³ (Predicted)[5][8][9]
Appearance Light yellow to brown solid[3]
CAS Number 70886-33-8[5][6][]
Topological Polar Surface Area 71.9 Ų[10]
XLogP3 1.4[10]
Spectroscopic Profile

Detailed spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be inferred from its structure and data from closely related analogues.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and doublet of doublets) influenced by their position relative to the nitro group and the fused oxazole ring. Specifically, the proton at C4 would likely be the most deshielded due to its proximity to the electron-withdrawing nitro group and the oxazole nitrogen.

  • ¹³C NMR: The carbon NMR would show seven distinct signals. The carbon atom (C5) attached to the nitro group is expected to be significantly deshielded. The carbon at position 2 in the oxazole ring typically appears at a characteristic downfield shift (around 150-160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.[11] Key expected absorption bands include:

    • Asymmetric NO₂ Stretch: Strong band around 1500-1560 cm⁻¹

    • Symmetric NO₂ Stretch: Strong band around 1300-1370 cm⁻¹

    • C=N Stretch (oxazole): Medium band around 1600-1680 cm⁻¹

    • Aromatic C=C Stretch: Medium bands in the 1400-1600 cm⁻¹ region

    • C-O Stretch: Strong band around 1020-1250 cm⁻¹

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) at m/z = 164. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent cleavage of the benzoxazole ring.

Synthesis and Reactivity

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the cyclocondensation of 2-amino-4-nitrophenol with triethyl orthoformate.[5]

Reaction Scheme: 2-Amino-4-nitrophenol + Triethyl Orthoformate → this compound + Ethanol

This reaction proceeds by heating the reactants, often without a solvent, where triethyl orthoformate serves as both a reactant and the reaction medium.

Causality of Experimental Choices:

  • 2-Amino-4-nitrophenol: This starting material provides the pre-formed benzene ring with the correctly positioned amino, hydroxyl, and nitro groups necessary for the formation of the this compound scaffold.

  • Triethyl Orthoformate: This reagent serves as a one-carbon source required to form the C2 position of the oxazole ring. It reacts first with the more nucleophilic amino group, followed by an intramolecular cyclization with the hydroxyl group, and subsequent elimination of ethanol molecules drives the reaction to completion.

  • High Temperature (150 °C): The elevated temperature is necessary to overcome the activation energy for the condensation and cyclization steps and to facilitate the removal of the ethanol byproduct, which shifts the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound
  • To a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (5.0 mmol, 1.0 eq.).

  • Add triethyl orthoformate (60.0 mmol, 12.0 eq.).

  • Slowly heat the reaction mixture to 150 °C with stirring.

  • Maintain the reaction at this temperature for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate and the ethanol byproduct by distillation under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield this compound.[5]

Synthetic Workflow Diagram

G start Start reactants Charge Flask: - 2-Amino-4-nitrophenol - Triethyl Orthoformate start->reactants heating Heat to 150 °C Stir for 6 hours reactants->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete cooling Cool to Room Temperature monitoring->cooling Complete distillation Distill under Reduced Pressure cooling->distillation purification Silica Gel Column Chromatography distillation->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Key Reactions and Reactivity

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 5-aminobenzoxazole. This transformation is a cornerstone of its use as a synthetic intermediate, as the resulting amino group can be further functionalized. Common reducing agents include:

    • Catalytic hydrogenation (e.g., H₂, Pd/C).[12]

    • Metal-acid systems (e.g., Sn/HCl, Fe/HCl).

    • Sodium dithionite.

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the nitro group strongly activates the benzene ring for nucleophilic attack, particularly at positions ortho and para to the nitro group (C4 and C6).[8][13] While there isn't a leaving group at these positions in the parent molecule, this reactivity becomes highly relevant in substituted 5-nitrobenzoxazoles, where a halogen at the C4 or C6 position would be readily displaced by nucleophiles. This is a key strategy for introducing further diversity into the molecular scaffold.[14]

  • Reactions at the C2 Position: The C2 position of the benzoxazole ring is somewhat electrophilic and can be a site for certain reactions. For instance, it is involved in copper-catalyzed direct carboxylation reactions with carbon dioxide, highlighting its utility in C-H activation chemistry.[]

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of a wide range of target molecules with diverse biological activities and material properties.[1]

Drug Development and Medicinal Chemistry

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[15] The 5-nitro derivative serves as a crucial starting point for creating analogues with various pharmacological profiles.

  • Anthelmintic Agents: Derivatives of this compound have been synthesized and investigated for their potential as anthelmintic (anti-parasitic worm) drugs.[16][17] The synthetic strategy often involves the reduction of the nitro group to an amine, followed by the construction of more complex side chains.

  • Antimicrobial and Antifungal Agents: The electron-deficient nature of the ring system and the potential for modification make it a valuable scaffold for the development of new antimicrobial and antifungal compounds.[1]

  • Enzyme Inhibitors: The benzoxazole core can interact with the active sites of various enzymes. By modifying the substituents, starting from the 5-nitro precursor, researchers can design potent and selective enzyme inhibitors for various therapeutic targets.

Materials Science

The electronic properties of this compound make it an interesting candidate for applications in materials science.

  • Fluorescent Probes and Sensors: The conjugated π-system of the benzoxazole ring, modulated by the electron-withdrawing nitro group, can be exploited in the design of fluorescent molecules. These can be developed into probes and sensors for detecting specific analytes.[1]

  • Optoelectronic Devices: Its electron-withdrawing characteristics suggest potential use in developing electron-transport layers in certain optoelectronic devices.[1]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

  • Hazards: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335).[3]

  • Precautions: Avoid breathing dust, and avoid contact with skin and eyes.[3] Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.

  • Storage: Store in a cool, dry place away from incompatible materials.[1]

Detailed toxicological and ecological data are limited, and the compound should be handled as potentially hazardous.

Conclusion

This compound is a synthetically valuable heterocyclic compound whose chemical properties are largely defined by the interplay between the benzoxazole core and the powerful electron-withdrawing nitro group. Its straightforward synthesis and versatile reactivity, particularly the facile reduction of the nitro group and the potential for nucleophilic substitution, have established it as a key building block in the development of novel pharmaceuticals and advanced materials. For researchers in organic synthesis and drug discovery, a thorough understanding of the principles outlined in this guide is essential for effectively harnessing the synthetic potential of this important intermediate.

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A Comprehensive Technical Guide to 5-Nitrobenzoxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzoxazole, identified by the CAS number 70886-33-8 , is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][][3][4] As a derivative of benzoxazole, it belongs to a class of compounds that are isosteres of naturally occurring nucleotides, which may contribute to their ability to interact with biological macromolecules.[5] The benzoxazole core is a privileged scaffold in drug discovery, and the introduction of a nitro group at the 5-position significantly influences its chemical reactivity and biological activity, making it a versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of the synthesis, physicochemical properties, spectroscopic characterization, reactivity, and applications of this compound, with a particular focus on its relevance to drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 70886-33-8[1][][3][4]
Molecular Formula C₇H₄N₂O₃[1][][3][4]
Molecular Weight 164.12 g/mol [1][][3][4]
IUPAC Name 5-nitro-1,3-benzoxazole[]
Appearance Light yellow to brown solid[3]
Melting Point 127-129 °C[3]
Boiling Point (Predicted) 294.2 ± 13.0 °C at 760 mmHg[3]
Density (Predicted) 1.473 ± 0.06 g/cm³[3]
LogP (Predicted) 2.25920[]
Storage Temperature 2-8 °C[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation and subsequent cyclization of 2-amino-4-nitrophenol with a suitable one-carbon synthon. A common and effective method involves the use of triethyl orthoformate.

Experimental Protocol: Synthesis from 2-Amino-4-nitrophenol and Triethyl Orthoformate

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.[3]

Rationale: The reaction proceeds via an initial condensation of the amino group of 2-amino-4-nitrophenol with triethyl orthoformate to form an intermediate. The subsequent intramolecular cyclization is driven by the elimination of ethanol, facilitated by heating. Triethyl orthoformate serves as both a reactant and a dehydrating agent, driving the reaction to completion.

Materials and Reagents:

  • 2-Amino-4-nitrophenol

  • Triethyl orthoformate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • 50 mL single-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Distillation apparatus for reduced pressure distillation

  • Rotary evaporator

Procedure:

  • To a 50 mL single-necked round-bottomed flask equipped with a magnetic stirrer, add 2-amino-4-nitrophenol (5.0 mmol, 1.0 eq.) and triethyl orthoformate (60.0 mmol, 12.0 eq.).[3]

  • Slowly heat the reaction mixture to 150 °C with continuous stirring.

  • Maintain the reaction at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoformate and the ethanol by-product by distillation under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Workup & Purification 2-amino-4-nitrophenol 2-amino-4-nitrophenol Heating (150 °C, 6h) Heating (150 °C, 6h) 2-amino-4-nitrophenol->Heating (150 °C, 6h) Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Heating (150 °C, 6h) Distillation Distillation Heating (150 °C, 6h)->Distillation Crude Product Column Chromatography Column Chromatography Distillation->Column Chromatography Final Product This compound Column Chromatography->Final Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the benzene ring will exhibit chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm. The specific coupling patterns will depend on the substitution, but for this compound, one would expect to see signals corresponding to the protons at positions 4, 6, and 7 of the benzoxazole ring, as well as the proton at position 2.[5][6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the benzoxazole ring system. The carbon attached to the nitro group and the carbons of the oxazole ring will have distinct chemical shifts. Aromatic carbons typically resonate in the range of 110-160 ppm.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ respectively. Additionally, C=N stretching of the oxazole ring would be observed around 1600-1650 cm⁻¹, and C-O stretching vibrations will also be present.[7]

Reactivity and Chemical Transformations

This compound is a versatile intermediate for further chemical modifications.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the benzoxazole ring system towards nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups at positions ortho and para to the nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 5-aminobenzoxazole is a key intermediate for the synthesis of a wide range of derivatives, including amides, ureas, and sulfonamides, which are of interest in drug discovery.

  • C-H Functionalization: this compound can serve as a reactant for copper-catalyzed direct carboxylation of C-H bonds with carbon dioxide, demonstrating its utility in modern synthetic methodologies.[][3]

Applications in Drug Discovery and Development

The benzoxazole scaffold is a common feature in many biologically active compounds. The presence of the nitro group in this compound makes it a valuable starting material for the synthesis of various potential therapeutic agents.

  • Anthelmintic Agents: Derivatives of this compound have been synthesized and investigated for their anthelmintic properties.[8][9][10] These compounds are often designed to inhibit key parasitic enzymes or structural proteins, such as β-tubulin.[9][10]

  • Anticancer and Antimicrobial Agents: The nitroaromatic scaffold is present in several antimicrobial and anticancer drugs. The mechanism of action often involves the bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogenic organisms or cancer cells.

  • Kinase Inhibitors: The benzoxazole core can act as a hinge-binding motif in many kinase inhibitors. Modification of the 5-position with a nitro group, or its subsequent transformation into an amino group, allows for the exploration of structure-activity relationships in the design of potent and selective kinase inhibitors.

Drug_Discovery_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Intermediate 5-Aminobenzoxazole Reduction->Intermediate Derivatization Chemical Derivatization (e.g., Amide Coupling) Intermediate->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Anthelmintic Assay) Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow starting from this compound.

Safety and Handling

This compound is classified as an irritant.[3] It may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity make it an attractive starting material for the development of novel compounds with a range of biological activities. For researchers and professionals in drug development, a comprehensive understanding of the chemistry and applications of this compound is crucial for leveraging its full potential in the quest for new and effective therapeutic agents.

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A Technical Guide to the Synthesis of 5-Nitrobenzoxazole: Mechanisms, Pathways, and Practical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth exploration of the synthetic mechanisms and pathways for producing 5-Nitrobenzoxazole, a key heterocyclic intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[1] The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of pharmacological activities.[2][3] This document is designed for researchers, chemists, and drug development professionals, offering a synthesis of established protocols, mechanistic insights, and process optimization strategies. The primary focus is on the most reliable and direct synthetic route, commencing from the selective reduction of 2,4-dinitrophenol to form the critical 2-amino-4-nitrophenol precursor, followed by acid-catalyzed cyclocondensation. Alternative strategies, including modern catalytic approaches, are also discussed to provide a comprehensive overview of the available methodologies. Each pathway is detailed with step-by-step protocols, mechanistic diagrams, and a comparative analysis to guide experimental design and decision-making.

Introduction: The Strategic Importance of this compound

The benzoxazole nucleus, an aromatic organic compound featuring a fused benzene and oxazole ring, is a cornerstone of modern medicinal chemistry.[4][5] Its derivatives exhibit a remarkable range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][6] The introduction of a nitro group at the 5-position of the benzoxazole ring creates a versatile chemical handle. The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and provides a strategic site for further functionalization, most commonly through reduction to the corresponding 5-amino derivative. This amine can then be elaborated into a diverse array of more complex structures, making this compound a highly valuable building block in discovery chemistry.[1] This guide focuses on the practical synthesis of this key intermediate, emphasizing robust and reproducible methods.

Primary Synthesis Pathway: Cyclocondensation of 2-Amino-4-nitrophenol

The most direct and widely validated approach to this compound relies on a two-stage process: first, the synthesis of the key precursor, 2-amino-4-nitrophenol, followed by the formation of the oxazole ring via cyclocondensation.

Precursor Synthesis: Selective Reduction of 2,4-Dinitrophenol

The foundational step is the selective reduction of the ortho-nitro group of 2,4-dinitrophenol. The ortho-nitro group is more sterically hindered but is activated towards nucleophilic attack by the phenoxide, and its reduction is often favored under specific conditions. Sodium sulfide is a classic and effective reagent for this partial reduction.

Causality Behind Experimental Choices: The choice of sodium sulfide in an aqueous ammoniacal solution is strategic. The sulfide acts as the reducing agent, while the alkaline environment (pH 7-9.5) is crucial for selectivity.[7][8] It ensures the formation of the phenolate ion and controls the reduction potential to favor the mono-reduction product. Maintaining the temperature between 80-85°C is critical; lower temperatures result in a sluggish reaction, while higher temperatures can lead to over-reduction and the formation of di-amino phenols.[9]

Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol [9]

  • Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

  • Reagent Addition: While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia (28%). Heat the mixture to 85°C.

  • Reduction: Turn off the heat. When the mixture cools to 70°C, begin the portion-wise addition of 700 g (5.4 moles) of 60% fused sodium sulfide. Add in ~100 g portions, allowing the exothermic reaction to maintain the temperature between 80-85°C.

  • Reaction Completion & Filtration: After the final addition, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a pre-heated Büchner funnel to remove sulfur and unreacted starting material.

  • Precipitation: Transfer the hot filtrate to a flask and cool overnight. The sodium salt of the product will precipitate. Filter the crystals.

  • Acidification & Purification: Dissolve the collected solid in 1.5 L of boiling water. Acidify the solution with glacial acetic acid (~100 mL) until the color changes from dark red to olive brown. This precipitates the free 2-amino-4-nitrophenol.

  • Isolation: Cool the solution to 20°C. Collect the brown crystals by filtration and dry them thoroughly at 65°C. The expected yield is 160–167 g (64–67%).

Cyclization to this compound

With the precursor in hand, the final step is the construction of the oxazole ring. This is efficiently achieved through condensation with a one-carbon electrophile, such as triethyl orthoformate, under acidic catalysis.

Mechanistic Deep Dive: The reaction proceeds through a well-established pathway:

  • Iminium Formation: The amino group of 2-amino-4-nitrophenol attacks the orthoformate, and following the elimination of ethanol, forms an intermediate ethoxy-imine species.

  • Intramolecular Cyclization: The adjacent phenolic hydroxyl group, acting as a nucleophile, attacks the iminium carbon. This is the key ring-forming step.

  • Dehydration/Aromatization: The resulting heterocyclic intermediate readily eliminates a final molecule of ethanol under the acidic conditions to yield the stable, aromatic this compound ring system.

Process Visualization: Cyclization of 2-Amino-4-nitrophenol

G Mechanism of this compound Formation cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A 2-Amino-4-nitrophenol C Schiff Base/ Iminium Intermediate A->C Condensation (-2 EtOH) B Triethyl Orthoformate HC(OEt)3 B->C D Cyclized Intermediate (Benzoxazoline) C->D Intramolecular Cyclization E This compound D->E Elimination (-EtOH) Aromatization

Caption: Acid-catalyzed cyclocondensation pathway.

Experimental Protocol: Synthesis of this compound

Note: This is a representative protocol adapted from general benzoxazole syntheses, as specific literature for this exact transformation can be sparse. Optimization may be required.

  • Setup: To a round-bottom flask fitted with a reflux condenser, add 2-amino-4-nitrophenol (10.0 g, 64.9 mmol) and triethyl orthoformate (12.5 g, 84.4 mmol, 1.3 equiv).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (approx. 0.1 g) or a few drops of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically around 120-130°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl orthoformate and ethanol byproduct can be removed under reduced pressure.

  • Purification: The crude residue is then purified. This can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel if necessary.

Alternative Synthetic Strategy: Reductive Cyclization

Modern synthetic methods often seek to improve efficiency by combining multiple steps. A prominent alternative strategy involves the reductive cyclization of an o-nitrophenol derivative with an aldehyde.[10][11] This approach constructs the benzoxazole ring in a single pot by simultaneously reducing the nitro group to an amine and promoting condensation and cyclization.

Causality Behind Experimental Choices: This pathway leverages a redox catalyst system, such as elemental sulfur and an organic base like DABCO, or an iron/sulfur combination.[10][11] The catalyst's role is twofold: first, to reduce the nitro group in situ to the amine, and second, to facilitate the oxidative cyclization of the Schiff base intermediate formed from the condensation of the newly generated amine with the aldehyde. This avoids the isolation of the potentially unstable aminophenol intermediate.

Process Visualization: Reductive Cyclization Pathway

G Reductive Cyclization for Benzoxazole Synthesis cluster_start Starting Materials A o-Nitrophenol Derivative C In-situ Reduction [Catalyst] A->C B Aldehyde E Schiff Base Intermediate B->E D o-Aminophenol (transient) C->D D->E Condensation F Oxidative Cyclization E->F G Benzoxazole Product F->G

Caption: One-pot reductive and oxidative cyclization.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, and tolerance for specific reaction conditions.

ParameterPathway A: Precursor Synthesis & Cyclization Pathway B: Reductive Cyclization
Starting Materials 2,4-Dinitrophenol, Triethyl OrthoformateSubstituted o-Nitrophenol, Aldehyde
Key Reagents Sodium Sulfide, Acetic Acid, Acid CatalystRedox Catalyst (e.g., S/DABCO, Fe/S)
Number of Steps Two distinct, isolated stepsOne-pot procedure
Typical Overall Yield Moderate (e.g., 50-65%)Variable, often moderate to good
Scalability High; both steps are well-established for scale-up.Moderate; catalyst efficiency can be scale-dependent.
Advantages Robust, highly predictable, uses common reagents.High atom economy, fewer unit operations.
Disadvantages Requires isolation of intermediate, longer total time.May require catalyst screening, potentially sensitive.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved via the two-step pathway involving the selective reduction of 2,4-dinitrophenol followed by acid-catalyzed cyclization with an orthoformate. This method, grounded in classic organic chemistry principles, offers robustness and scalability.[9] For laboratory-scale synthesis and library generation, modern one-pot reductive cyclization methods present an attractive, efficient alternative, though they may require more optimization.[10][11]

Future research will likely focus on the development of more sustainable and efficient catalytic systems. The use of heterogeneous catalysts, such as supported metal nanoparticles or functionalized solid supports, could simplify purification, allow for catalyst recycling, and reduce waste, aligning the synthesis of this vital intermediate with the principles of green chemistry.[12][13]

References

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  • Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (2021). Organic & Biomolecular Chemistry, 19(3), 606-610.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 123-131.
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  • Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. (2011). International Journal of Mass Spectrometry, 306(2-3), 232-240.
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  • Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. (2023). Asian Journal of Green Chemistry, 7(1), 47-56.
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  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. (2022).
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019). Molecules, 24(18), 3348.
  • METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. (n.d.). Google Patents.
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  • Electrochemically Enabled Selenium Catalytic Synthesis of 2,1-Benzoxazoles from o-Nitrophenylacetylenes. (2021). The Journal of Organic Chemistry, 86(22), 16121-16127.
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An In-depth Technical Guide to the Solubility of 5-Nitrobenzoxazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Data Gap for 5-Nitrobenzoxazole Solubility

In the realms of pharmaceutical research and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical method design. This compound, a heterocyclic compound with significant potential as a building block in medicinal chemistry, presents a case where extensive, publicly available quantitative solubility data in a wide array of common organic solvents is notably scarce. This guide, therefore, adopts a dual-pronged approach. Firstly, it establishes a robust theoretical framework to empower the researcher to predict and rationalize the solubility behavior of this compound based on fundamental physicochemical principles. Secondly, it provides a comprehensive, field-proven experimental protocol for the precise determination of its solubility, ensuring that researchers can generate reliable, application-specific data. This document is structured not as a rigid report, but as a practical guide that explains the causality behind experimental choices and theoretical interpretations.

Theoretical Underpinnings of this compound Solubility

The solubility of a solid solute in a liquid solvent is governed by the energetic balance of intermolecular forces: the forces between solute molecules (lattice energy), the forces between solvent molecules, and the new forces formed between solute and solvent molecules. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[1][2][3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][5]

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its structure (C₇H₄N₂O₃).[6]

  • Benzoxazole Core: The fused benzene and oxazole rings form a largely rigid, aromatic system. This bicyclic structure is predominantly non-polar.

  • Nitro Group (-NO₂): The nitro group is a strongly electron-withdrawing and highly polar functional group.[7] The significant dipole moment of the N-O bonds contributes substantially to the overall polarity of the molecule.

  • Oxazole Ring: The oxazole ring contains both an oxygen and a nitrogen atom. These electronegative atoms introduce polarity and, crucially, act as hydrogen bond acceptors.[6]

Overall Polarity Assessment: this compound is a moderately polar molecule. The significant polarity of the nitro group is somewhat offset by the larger, non-polar benzoxazole backbone. The molecule possesses several sites that can act as hydrogen bond acceptors (the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the oxazole ring), but it lacks any hydrogen bond donor groups.[6][8]

The Role of the Solvent: A Spectrum of Interactions

The choice of solvent is critical, and its interaction with this compound will dictate the extent of dissolution. Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are polar and contain hydrogen atoms bonded to electronegative atoms (e.g., -OH). They can act as both hydrogen bond donors and acceptors. Given that this compound has multiple hydrogen bond acceptor sites, strong interactions are expected with these solvents, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO, Dimethylformamide - DMF): These solvents are polar but lack hydrogen bond donor capabilities.[9] They can, however, act as hydrogen bond acceptors and engage in strong dipole-dipole interactions. Solvents like DMSO and DMF are particularly potent due to their high polarity and are often excellent solvents for a wide range of organic compounds.[9] Good solubility of this compound is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and primarily interact through weak London dispersion forces.[10] Given the moderate polarity of this compound, its solubility in highly non-polar solvents like hexane is expected to be poor. In solvents with some induced polarity like toluene or the slight polarity of diethyl ether, solubility may be limited but not negligible.

The interplay between the solute and solvent properties can be visualized as follows:

cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute_polarity Moderate Polarity (from -NO2 and oxazole) high_sol High Solubility solute_polarity->high_sol matches low_sol Low Solubility solute_polarity->low_sol mismatches with solute_hbond Hydrogen Bond Acceptor (O and N atoms) solute_hbond->high_sol matches solute_nonpolar Non-polar Benzene Ring solute_nonpolar->low_sol mismatches with solvent_polarity Polarity (Protic vs. Aprotic) solvent_polarity->high_sol matches solvent_polarity->low_sol solvent_hbond Hydrogen Bonding (Donor/Acceptor) solvent_hbond->high_sol matches solvent_nonpolar Non-polar Character solvent_nonpolar->low_sol

Caption: Logical relationship between solute/solvent properties and solubility.

Quantitative Solubility Data (Predicted and Comparative)

While specific experimental data for this compound is lacking, we can compile a predictive summary based on the principles outlined above and present a table of common organic solvents with their relevant properties to aid in selection.

SolventClassPolarity IndexDielectric Constant (20°C)Predicted Solubility of this compound
HexaneNon-Polar0.11.88Very Low
TolueneNon-Polar (Aromatic)2.42.38Low
Diethyl EtherNon-Polar2.84.34Low to Moderate
Dichloromethane (DCM)Polar Aprotic3.19.08Moderate
Ethyl AcetatePolar Aprotic4.46.02Moderate to High
AcetonePolar Aprotic5.120.7High
AcetonitrilePolar Aprotic5.837.5High
EthanolPolar Protic4.324.5High
MethanolPolar Protic5.132.7High
Dimethylformamide (DMF)Polar Aprotic6.436.7Very High
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7Very High

Note: Polarity Index is a relative measure. Dielectric constant is a measure of a solvent's ability to separate charge. Higher values generally indicate higher polarity.

Experimental Protocol for Solubility Determination

To generate precise and reliable quantitative data, the equilibrium shake-flask method is considered the gold standard.[11][12] This method ensures that a saturated solution is formed, representing the thermodynamic solubility limit at a given temperature.[13]

The Shake-Flask Method: A Step-by-Step Workflow

This protocol outlines the procedure for determining the solubility of this compound, followed by quantification using one of three common analytical techniques: Gravimetric Analysis, UV-Vis Spectrophotometry, or High-Performance Liquid Chromatography (HPLC).

cluster_analysis 5. Quantification start Start step1 1. Preparation Add excess solid this compound to a known volume/mass of solvent in a sealed vial. start->step1 step2 2. Equilibration Agitate at a constant temperature (e.g., orbital shaker, 24-48h). step1->step2 step3 3. Phase Separation Allow solid to settle. Filter supernatant through a 0.22 or 0.45 µm syringe filter. step2->step3 step4 4. Sample Dilution Accurately dilute the clear, saturated filtrate with the same solvent. step3->step4 gravimetric A. Gravimetric Evaporate solvent and weigh residue. step4->gravimetric uv_vis B. UV-Vis Spectroscopy Measure absorbance at λmax. step4->uv_vis hplc C. HPLC Inject and quantify against standards. step4->hplc end End Calculate Solubility (e.g., mg/mL) gravimetric->end uv_vis->end hplc->end

Caption: Experimental workflow for solubility determination.

Detailed Methodology

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: To a series of vials, add a known volume or mass of the selected solvent (e.g., 5 mL). Add an excess amount of solid this compound to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[14][15]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle. Carefully draw the supernatant (the clear liquid phase) into a syringe and pass it through a syringe filter to remove all undissolved particles.[16] This step is critical for accurate results.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using one of the methods below. Accurate dilution of the filtrate may be necessary to bring the concentration within the linear range of the analytical method.

Analytical Quantification Techniques

A. Gravimetric Analysis

  • Principle: This method determines the mass of the dissolved solid by evaporating the solvent.[17][18]

  • Protocol:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a precise volume (e.g., 2 mL) of the filtered saturated solution into the dish.

    • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

    • Dry the dish containing the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

    • Cool the dish in a desiccator and re-weigh.

    • The difference between the final and initial weights of the dish is the mass of the dissolved this compound. Calculate the solubility in mg/mL or g/L.

B. UV-Vis Spectrophotometry

  • Principle: This technique relies on the absorption of light by the solute, as described by the Beer-Lambert law. It is suitable for compounds with a chromophore, which this compound has.[19][20]

  • Protocol:

    • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

    • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The plot should be linear.[21]

    • Measure Sample: Measure the absorbance of the (appropriately diluted) filtered saturated solution at λmax.

    • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to find the original concentration in the saturated solution, which is the solubility.

C. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates the compound of interest from any potential impurities and provides highly accurate and sensitive quantification.[13][22]

  • Protocol:

    • Method Development: Develop an HPLC method (selecting a suitable column, mobile phase, and detector wavelength) that gives a sharp, well-resolved peak for this compound.

    • Create a Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to create a calibration curve of peak area versus concentration.[22]

    • Analyze Sample: Inject a known volume of the (appropriately diluted) filtered saturated solution.

    • Calculate Concentration: Determine the concentration of the diluted sample from its peak area using the calibration curve. Correct for the dilution to find the solubility.

Conclusion and Best Practices

While a comprehensive public database for the solubility of this compound is not yet available, this guide provides the necessary tools for researchers to both predict its behavior and precisely measure it. The moderate polarity of the molecule suggests good solubility in polar aprotic and protic solvents, and poor solubility in non-polar solvents. For definitive quantitative data, the shake-flask method coupled with a suitable analytical technique such as HPLC or UV-Vis spectrophotometry is the recommended approach. Adherence to this protocol will yield reliable and reproducible data, crucial for advancing research and development involving this versatile chemical entity.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2021, May 19). Like Dissolves Like. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link][3]

  • Hulet, R. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. [Link][4]

  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link][5]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Km Chemistry. (n.d.). Organic compounds with functional groups containing Nitrogen. Retrieved from [Link][7]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link][23]

  • Chemistry LibreTexts. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][9]

  • PubChem. (n.d.). 5-Nitro-2-propyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link][8]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link][11]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link][13]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link][14]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link][16]

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60. [Link][17][18][24]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link][20]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link][21]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link][22]

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. [Link][10]

  • University of MacEwan. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Analysis. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link][19]

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5-Nitrobenzoxazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitrobenzoxazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 70886-33-8), a key heterocyclic compound in modern chemical and pharmaceutical research. We delve into its fundamental physicochemical properties, outline a detailed and validated synthetic protocol, explore its chemical reactivity with a focus on the influence of the nitro moiety, and survey its applications as a crucial building block in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile molecule.

Introduction: The Significance of the Nitrobenzoxazole Scaffold

Benzoxazoles are a class of heterocyclic compounds featuring a fused benzene and oxazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common feature in a wide array of pharmacologically active molecules. The benzoxazole nucleus is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The introduction of a nitro group (NO₂) onto the benzoxazole core, as in this compound, profoundly influences the molecule's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions.[1] Furthermore, the nitro group itself is a key functional handle; its reduction to an amine group provides a critical entry point for the synthesis of a vast library of derivatives, making this compound a valuable and versatile intermediate in drug discovery and materials science.[2]

Physicochemical and Structural Properties

The foundational properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in synthetic chemistry.

Molecular Formula and Weight

The core identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C₇H₄N₂O₃[3]

  • Molecular Weight: 164.12 g/mol [3][4]

Structural Data and Identifiers
  • IUPAC Name: 5-nitro-1,3-benzoxazole[3]

  • CAS Number: 70886-33-8[3][4]

  • 2D Structure:

    
    
    
Tabulated Physicochemical Data

The following table presents key computed and experimental properties critical for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.

PropertyValueSource
Molecular Formula C₇H₄N₂O₃PubChem[3]
Molecular Weight 164.12 g/mol PubChem[3]
CAS Number 70886-33-8ChemicalBook[4]
Appearance Light yellow to brown solidChemicalBook[4]
Melting Point 127-129 °CChemicalBook[4]
Boiling Point (Predicted) 294.2 ± 13.0 °CChemicalBook[4]
Density (Predicted) 1.473 ± 0.06 g/cm³ChemicalBook[4]
XLogP3 (Lipophilicity) 1.4PubChem[3]
pKa (Predicted) -5.69 ± 0.10ChemicalBook[4]

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the cyclization of 2-amino-4-nitrophenol. This method is valued for its high yield and operational simplicity.

Synthetic Workflow

The reaction proceeds via a condensation reaction between 2-amino-4-nitrophenol and an orthoformate, typically triethyl orthoformate, which serves as a one-carbon source to form the oxazole ring. The reaction is driven by heat, which facilitates the cyclization and removal of ethanol and water byproducts.

G reactant1 2-Amino-4-nitrophenol conditions Heat (150 °C) 6 hours reactant1->conditions reactant2 Triethyl Orthoformate reactant2->conditions product This compound conditions->product Cyclocondensation purification Distillation (remove excess reagent) Silica Gel Chromatography product->purification Workup & Purification

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic methods.[4]

Materials:

  • 2-Amino-4-nitrophenol (1.0 eq.)

  • Triethyl orthoformate (12.0 eq.)

  • 50 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 2-amino-4-nitrophenol (e.g., 5.0 mmol, 0.77 g).

  • Reagent Addition: Add triethyl orthoformate (e.g., 60.0 mmol, 10.0 mL) to the flask.

  • Heating: Slowly heat the reaction mixture to 150 °C using a heating mantle. Maintain vigorous stirring.

  • Reaction Time: Stir the reaction at 150 °C for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Workup: Upon completion, cool the mixture to room temperature.

  • Purification (Step 1): Remove the excess triethyl orthoformate and the ethanol byproduct via distillation under reduced pressure.

  • Purification (Step 2): Purify the resulting crude product by silica gel column chromatography to yield the final this compound product.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques such as NMR and Mass Spectrometry.

Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.5-9.0 ppm). The proton on the oxazole ring (at C2) will appear as a singlet at the most downfield position. The three protons on the benzene ring will exhibit a distinct splitting pattern. Due to the strong electron-withdrawing effect of the nitro group, the proton ortho to it (at C4) will be the most deshielded of the three.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the oxazole ring (C2) will be significantly downfield. The carbon atom attached to the nitro group (C5) will also be deshielded, while the carbon atoms ortho and para to the nitro group will show characteristic shifts influenced by its electron-withdrawing nature.[6]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 164.02, corresponding to the exact mass of C₇H₄N₂O₃.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the electronic influence of the nitro group.

G cluster_0 This compound C1 C(4) H (δ+) C2 C(5)-NO₂ C2->C1 e⁻ withdrawal C3 C(6) H (δ+) C2->C3 e⁻ withdrawal C4 C(7) H N N O O C5 C(2) H Nu Nucleophile (Nu⁻) Nu->C1 Attack at electron-deficient site Nu->C3 Attack at electron-deficient site

Caption: Electronic influence of the nitro group on reactivity.

The nitro group strongly withdraws electron density from the benzene ring via both inductive and resonance effects. This has two major consequences:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitro group (C4 and C6) become electron-deficient (electrophilic). This makes the molecule susceptible to attack by nucleophiles, allowing for the substitution of other groups at these positions. This is a common strategy for introducing further diversity into the scaffold.[1]

  • A Versatile Functional Handle: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting 5-aminobenzoxazole is a critical intermediate. The amino group can then be subjected to a wide range of transformations, such as diazotization, acylation, and alkylation, to build more complex molecules.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry, primarily as precursors for compounds with potential therapeutic value.

Anthelmintic Agents

Research has demonstrated that derivatives of this compound possess potent anthelmintic (anti-parasitic worm) activity.[7][8] A study by Satyendra et al. described the synthesis of novel derivatives starting from 5-nitro-1,3-benzoxazole-2-thiol.[8] These compounds were screened for their ability to inhibit β-tubulin, a protein crucial for the cellular structure of parasites. Several of the synthesized molecules emerged as potent anthelmintic agents in in-vitro assays, highlighting the potential of this scaffold for developing new treatments for helminth infections.[7][8]

Building Block for Bioactive Molecules

The inherent biological activity of the benzoxazole core, combined with the synthetic versatility offered by the nitro group, makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening. Derivatives have been explored for a range of other activities, including potential antihypertensive and anticancer properties, although these are often associated with related nitro-containing heterocyclic systems like nitrobenzimidazoles and nitroindazoles.[9][10][11] The electron-withdrawing nature of the nitro group is a feature in many biologically active molecules, where it can influence receptor binding and pharmacokinetic properties.[2]

Conclusion and Future Outlook

This compound is a foundational heterocyclic compound with a well-defined physicochemical profile and accessible synthetic routes. Its true value lies in the chemical reactivity imparted by the nitro group, which serves as both an activating group for further substitution and a versatile precursor to the invaluable amino functionality. Its demonstrated utility in the synthesis of potent anthelmintic agents underscores its importance in medicinal chemistry. Future research will likely continue to exploit the reactivity of this scaffold to create novel, diverse, and potent therapeutic candidates for a wide range of diseases.

References

  • M, P., V, V., M, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

  • Satyendra, R. V., et al. (2014). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Medicinal Chemistry Research, 24, 1342-1350. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Panicker, C. Y., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Bhavsar, Z. A., et al. (2020). Recent advances in development of anthelmintic agents: Synthesis and biological screening. ResearchGate. [Link]

  • Gomha, S. M., et al. (2019). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry, 17(3), 569-577. [Link]

  • RSC Publishing. (n.d.). 1H and 13C NMR chemical shifts of nitrobenzene amination products. [Link]

  • Shcherbinin, M., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7592. [Link]

  • G, H. (2012). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharma Chemica, 4(3), 1093-1101. [Link]

  • Pretsch, E., et al. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Kamal, A., et al. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 5(115), 95169-95186. [Link]

  • Rios, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Chen, Z. L., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 22(7), 2149-2157. [Link]

  • de la Mora, E., et al. (2004). Synthesis and biological properties of new 5-nitroindazole derivatives. Il Farmaco, 59(9), 709-715. [Link]

  • Gomha, S. M., et al. (2019). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Rios, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

Sources

spectroscopic data of 5-Nitrobenzoxazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Nitrobenzoxazole

Introduction

This compound is a heterocyclic compound featuring a fused benzene and oxazole ring system, with a nitro group substituted at the 5-position. Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of pharmacological activities and unique photophysical properties.[1] The precise structural elucidation of these molecules is fundamental to understanding their function and ensuring purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, offering detailed insights into the molecular architecture, functional groups, and atomic connectivity.[1][2]

This guide provides a comprehensive analysis of the spectroscopic data for this compound. We will delve into the theoretical and expected spectral features, explain the rationale behind spectral interpretation, and provide standardized protocols for data acquisition, grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment, number, and connectivity of atoms, particularly hydrogen (¹H) and carbon (¹³C), within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the four protons in the molecule. The aromatic protons of the benzoxazole core typically appear in the downfield region of the spectrum (δ 6.8–8.8 ppm).[1] The electron-withdrawing nature of the nitro group and the heteroatoms in the oxazole ring significantly influences the chemical shifts of the adjacent protons.

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.80s-
H-4~8.65dJ ≈ 2.0
H-6~8.30ddJ ≈ 9.0, 2.0
H-7~7.70dJ ≈ 9.0

Interpretation:

  • H-2: This proton on the oxazole ring is expected to be the most deshielded due to the adjacent electronegative nitrogen and oxygen atoms, appearing as a singlet.

  • H-4: This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It will appear as a doublet, coupled to H-6.

  • H-6: This proton is meta to the nitro group and ortho to H-7. It will appear as a doublet of doublets due to coupling with both H-4 and H-7.

  • H-7: This proton is para to the nitro group and ortho to H-6, appearing as a doublet.

Diagram: ¹H NMR Assignments for this compound

G cluster_mol This compound mol H2_pos H2_label H-2 (~8.80 ppm, s) H2_pos->H2_label H4_pos H4_label H-4 (~8.65 ppm, d) H4_pos->H4_label H6_pos H6_label H-6 (~8.30 ppm, dd) H6_pos->H6_label H7_pos H7_label H-7 (~7.70 ppm, d) H7_pos->H7_label

Caption: Predicted ¹H NMR assignments for this compound.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved; sonication may be required.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the raw data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~152.0
C-3a~150.0
C-4~118.0
C-5~145.0
C-6~120.0
C-7~110.0
C-7a~142.0

Interpretation:

  • C-2, C-3a, C-7a: These carbons, part of the heterocyclic and fusion system, are significantly deshielded and appear far downfield.

  • C-5: The carbon directly attached to the nitro group is expected to be deshielded.

  • C-4, C-6, C-7: These are typical aromatic carbons, with their specific shifts influenced by their position relative to the nitro group and the fused oxazole ring.

Diagram: ¹³C NMR Assignments for this compound

G cluster_mol This compound mol C2_pos C2_label C-2 (~152.0) C2_pos->C2_label C3a_pos C3a_label C-3a (~150.0) C3a_pos->C3a_label C4_pos C4_label C-4 (~118.0) C4_pos->C4_label C5_pos C5_label C-5 (~145.0) C5_pos->C5_label C6_pos C6_label C-6 (~120.0) C6_pos->C6_label C7_pos C7_label C-7 (~110.0) C7_pos->C7_label C7a_pos C7a_label C-7a (~142.0) C7a_pos->C7a_label

Caption: Predicted ¹³C NMR assignments for this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

  • Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
1600-1585, 1500-1400C=C StretchAromatic Ring
~1620C=N StretchOxazole Ring
1560-1520Asymmetric NO₂ StretchNitro Group
1350-1330Symmetric NO₂ StretchNitro Group
1250-1200Asymmetric C-O-C StretchOxazole Ring
1070-1020Symmetric C-O-C StretchOxazole Ring

Interpretation: The most diagnostic peaks for this compound will be the strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group.[3] Additionally, characteristic stretches for the aromatic system and the C=N and C-O-C bonds of the oxazole ring will confirm the core structure.[4] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[5]

Diagram: IR Spectroscopy Workflow

G A Prepare Sample (e.g., KBr Pellet) B Acquire IR Spectrum A->B C Identify Major Absorption Peaks B->C D Correlate Peaks to Functional Groups (NO₂, C=N, C-O-C, Ar C-H) C->D E Confirm Molecular Structure D->E

Caption: General workflow for IR spectroscopic analysis.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry, solid this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[1]

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables to confirm the structure.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition and to deduce the structure from fragmentation patterns. The molecular weight of this compound (C₇H₄N₂O₃) is 164.12 g/mol .[6][7]

Predicted Mass Spectral Data (Electron Ionization - EI)

m/zPredicted IonIdentity
164[M]⁺Molecular Ion
134[M - NO]⁺Loss of Nitric Oxide
118[M - NO₂]⁺Loss of Nitrogen Dioxide
90[M - NO₂ - CO]⁺Loss of NO₂ and Carbon Monoxide
63[C₅H₃]⁺Aromatic Fragment

Interpretation: Under electron ionization (EI), this compound is expected to show a clear molecular ion peak at m/z 164. The fragmentation pattern will likely be dominated by the loss of the nitro group constituents. Common fragmentations for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[8] Subsequent fragmentation of the benzoxazole ring system, such as the loss of carbon monoxide (CO, 28 Da), is also anticipated.

Diagram: Predicted MS Fragmentation Pathway

G M [M]⁺˙ m/z = 164 M_NO [M - NO]⁺ m/z = 134 M->M_NO - NO M_NO2 [M - NO₂]⁺ m/z = 118 M->M_NO2 - NO₂ M_NO2_CO [M - NO₂ - CO]⁺ m/z = 90 M_NO2->M_NO2_CO - CO

Caption: Predicted fragmentation of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information, comparing it to known patterns of related compounds.

References

  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Panicker, C. Y., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16–29.
  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (n.d.). ResearchGate.
  • Narang, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89.
  • This compound | C7H4N2O3 | CID 1482180. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.).
  • Mass Spectrometry of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: An In-depth Technical Guide. (n.d.). Benchchem.

Sources

The Ascendant Therapeutic Potential of 5-Nitrobenzoxazole Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold, a privileged heterocyclic motif, has consistently demonstrated a remarkable breadth of biological activities, positioning it as a cornerstone in medicinal chemistry. The introduction of a nitro group at the 5-position of the benzoxazole ring system has been shown to modulate and often enhance these activities, leading to a surge in research focused on 5-nitrobenzoxazole derivatives. This technical guide provides an in-depth exploration of the significant biological activities of these compounds, with a focus on their antimicrobial, anticancer, and anthelmintic properties. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The this compound Core in Drug Discovery

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring. Their inherent planarity and ability to participate in various non-covalent interactions have made them attractive pharmacophores. The electronic properties of the benzoxazole ring can be significantly altered by the introduction of substituents, with the nitro group (-NO2) at the 5-position being of particular interest. The strong electron-withdrawing nature of the nitro group can influence the molecule's reactivity, bioavailability, and interaction with biological targets.[1] This has led to the development of a diverse library of this compound derivatives with a wide spectrum of therapeutic applications.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against a broad range of pathogens. This compound derivatives have emerged as promising candidates in this arena.

Mechanism of Action

The antimicrobial action of this compound derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific derivative and the target organism, a common pathway involves the enzymatic reduction of the nitro group within the microbial cell. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates that can induce cellular damage through various means, including:

  • DNA Damage: The reactive intermediates can interact with microbial DNA, causing strand breaks and inhibiting replication and transcription.

  • Enzyme Inhibition: These derivatives can inhibit the activity of crucial enzymes involved in microbial metabolism and cell wall synthesis.

  • Oxidative Stress: The generation of reactive nitrogen species can lead to a state of oxidative stress within the microbial cell, damaging lipids, proteins, and nucleic acids.

In Vitro Efficacy

The antimicrobial potency of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
5-nitro-2-phenyl-1-ethyl benzimidazolStaphylococcus aureus12.5[2]
2-(p-bromophenyl)-5-nitro-1-ethyl benzimidazolStaphylococcus aureus12.5[2]
IITR00803 (nitrothiophene-benzoxazole hybrid)Salmonella enterica4[1]
IITR00803 (nitrothiophene-benzoxazole hybrid)Escherichia coli16[1]
5-nitro-1,3-benzoxazole derivativesVarious Bacteria & Fungi7.3 - 125[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of novel compounds against bacterial strains.

Materials:

  • 96-well microtiter plates (round-bottom preferred)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare Compound Dilutions:

    • Create a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

    • Start by adding 100 µL of broth to all wells.

    • Add 100 µL of the 2x final concentration of the test compound to the first column of wells.

    • Use a multichannel pipette to transfer 100 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to create a dilution series. Discard 100 µL from the last column of dilutions.

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.


}

Workflow for MIC determination using broth microdilution.

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of targeted cancer therapies is a major focus of modern drug discovery. This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives is multifaceted, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Some derivatives have been shown to trigger apoptosis through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3 and caspase-7.[4] This can be initiated by the inhibition of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.

  • Inhibition of Tyrosine Kinases: Several receptor tyrosine kinases (RTKs) are overexpressed in cancer cells and play a crucial role in tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy. Certain this compound derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling pathways.

  • Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and transcription. Their inhibition leads to DNA damage and cell death. Some benzoxazole derivatives have been reported to inhibit topoisomerase II, contributing to their anticancer effects.


}

Signaling pathways targeted by this compound derivatives.

In Vitro Cytotoxicity

The cytotoxic effects of this compound derivatives are evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (Breast)0.022[5]
5-amino-2-[p-bromophenyl]-benzoxazoleMDA-MB-231 (Breast)0.028[5]
Benzoxazole derivative 19 (4-NO2 phenyl)MAGL inhibition0.0084[6]
Benzoxazole derivative 20 (4-SO2NH2 phenyl)MAGL inhibition0.0076[6]
Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay quantifies the activity of key executioner caspases to confirm apoptosis induction.

Materials:

  • White-walled 96-well plates

  • Treated cell lysates

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Procedure:

  • Cell Lysis: Lyse the treated and control cells according to the assay kit instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well containing the cell lysate. This reagent contains a proluminescent substrate for caspase-3 and -7.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage of the substrate and generation of a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase-3/7 activity.

This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase-Glo™ Max reagent (or similar)

  • White 96-well plates

  • 30°C incubator

  • Luminometer

Procedure:

  • Prepare Master Mix: Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Add Inhibitor: Add the this compound derivative at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme blank.

  • Initiate Reaction: Add the diluted VEGFR-2 kinase to the wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detect ATP: Add the Kinase-Glo™ Max reagent to each well to stop the reaction and measure the remaining ATP.

  • Measure Luminescence: Read the luminescence. A higher signal indicates greater inhibition of kinase activity.

Anthelmintic Activity: Combating Parasitic Infections

Helminth infections remain a significant global health problem, and drug resistance is a growing concern. This compound derivatives have shown promise as novel anthelmintic agents.

Mechanism of Action

The primary mechanism of anthelmintic action for many benzoxazole derivatives, including those with a 5-nitro substitution, is the inhibition of β-tubulin polymerization in the parasite.[7]

  • β-Tubulin Inhibition: Tubulin is a crucial protein that polymerizes to form microtubules, which are essential for various cellular functions in helminths, including cell division, motility, and nutrient absorption. By binding to β-tubulin, these derivatives disrupt microtubule formation, leading to paralysis and death of the parasite. The selectivity of these compounds for parasitic β-tubulin over mammalian tubulin is a key factor in their therapeutic window.

In Vitro Efficacy

The anthelmintic activity of this compound derivatives can be assessed in vitro by observing their effects on the motility and survival of helminths.

Compound/DerivativeTarget OrganismActivityReference
Novel 5-nitro-1,3-benzoxazole derivativesPheretima posthumaPotent anthelmintic molecules[7]
5-isothiocyanato-2-(2-furyl)benzoxazoleNematospiroides dubius100% nematocidal activity[8]
Experimental Protocol: In Vitro Anthelmintic Assay (using Pheretima posthuma)

This assay provides a preliminary assessment of the anthelmintic activity of a compound.

Materials:

  • Adult Indian earthworms (Pheretima posthuma)

  • Phosphate-buffered saline (PBS)

  • Test compound solutions at various concentrations

  • Positive control (e.g., Albendazole)

  • Negative control (vehicle)

  • Petri dishes

  • Timer

Procedure:

  • Worm Preparation: Collect healthy adult earthworms of similar size and wash them with PBS to remove any fecal matter.

  • Assay Setup: Place individual worms in petri dishes containing the test compound solutions, positive control, or negative control.

  • Observation: Observe the worms for paralysis and death. Paralysis is indicated by the loss of motility, even when shaken vigorously. Death is confirmed by the complete loss of motility and a faded body color.

  • Record Time: Record the time taken for paralysis and death for each worm in each treatment group.

  • Data Analysis: Compare the time to paralysis and death for the test compounds with the positive and negative controls.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the cyclization of a substituted 2-aminophenol with a suitable reagent. A general synthetic route is outlined below.


}

General synthetic workflow for this compound derivatives.

A common method involves the condensation of 2-amino-4-nitrophenol with various aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite. The resulting Schiff base intermediate undergoes intramolecular cyclization to yield the this compound derivative.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated efficacy against a range of microbial, cancerous, and parasitic targets underscores the importance of this chemical scaffold in medicinal chemistry. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and unlock the full therapeutic potential of this compound derivatives.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

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  • de la Cruz-López, O., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

  • de la Cruz-López, O., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • ResearchGate. (n.d.). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. [Image]. [Link]

  • ResearchGate. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines. [Image]. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Image]. [Link]

  • Haugwitz, R. D., et al. (1983). Antiparasitic agents. 5. Synthesis and anthelmintic activities of novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and benzothiazoles. Journal of Medicinal Chemistry, 26(8), 1113–1118. [Link]

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  • ResearchGate. (n.d.). The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives. [Image]. [Link]

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5-Nitrobenzoxazole and Its Analogs: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties.[1][3][4][5] The introduction of a nitro group at the 5-position of the benzoxazole ring often enhances or modulates these biological effects, making 5-nitrobenzoxazole and its analogs a focal point of interest for researchers, scientists, and drug development professionals.[6] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds.

The nitro group is a potent electron-withdrawing moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[6] In many cases, the biological activity of nitro-containing compounds is dependent on the reduction of the nitro group to generate reactive intermediates, such as nitroso and superoxide species, which can then interact with biological macromolecules like DNA and proteins.[6] This mechanism is a key aspect of the antimicrobial and antiparasitic effects observed in many nitro-aromatic compounds.[6]

Synthesis of this compound and Its Analogs

The synthesis of this compound derivatives typically begins with the nitration of a substituted 2-aminophenol or the condensation of a 2-amino-4-nitrophenol with a carboxylic acid or its derivative. A general synthetic scheme involves the reaction of 2-amino-4-nitrophenol with various reagents to introduce diversity at the 2-position of the benzoxazole ring.

One common synthetic route starts from 4-hydroxy benzaldehyde, which is nitrated to form 3-nitro-4-hydroxybenzaldehyde.[3] This intermediate can then undergo a series of reactions, including condensation with 4-hydroxybenzohydrazide and subsequent cyclization to form a 1,3,4-oxadiazole ring linked to the nitrophenol.[3] Reduction of the nitro group to an amine, followed by cyclization with an appropriate aliphatic acid, yields the final 2-substituted-5-nitrobenzoxazole derivative.[3]

Another approach involves the synthesis of novel 5-nitro-1,3-benzoxazole derivatives from 5-nitro-1,3-benzoxazole-2-thiol.[7][8] This starting material allows for the introduction of various substituents at the 2-position through nucleophilic substitution reactions.

Experimental Protocol: General Synthesis of 2-Substituted-5-Nitrobenzoxazole Derivatives

The following is a generalized protocol for the synthesis of 2-substituted-5-nitrobenzoxazole derivatives starting from 2-amino-4-nitrophenol:

  • Step 1: Acylation of 2-amino-4-nitrophenol. To a solution of 2-amino-4-nitrophenol in a suitable solvent (e.g., pyridine or dimethylformamide), add an equimolar amount of the desired acyl chloride or carboxylic anhydride. The reaction is typically stirred at room temperature or heated to ensure completion.

  • Step 2: Cyclization to form the benzoxazole ring. The resulting N-acylated intermediate is then cyclized to form the benzoxazole ring. This is often achieved by heating the intermediate in the presence of a dehydrating agent, such as polyphosphoric acid or acetic anhydride.

  • Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-substituted-5-nitrobenzoxazole derivative.

Characterization of the synthesized compounds is performed using standard analytical techniques, including elemental analysis, melting point determination, thin-layer chromatography, FT-IR, 1H NMR, and mass spectrometry.[3]

Synthesis_Workflow Start Starting Materials (e.g., 2-amino-4-nitrophenol, Carboxylic Acid Derivative) Reaction Acylation & Cyclization Start->Reaction Condensation Purification Purification (Recrystallization or Chromatography) Reaction->Purification Crude Product Analysis Characterization (NMR, MS, IR) Purification->Analysis Final_Product Pure this compound Analog Analysis->Final_Product

Caption: General workflow for the synthesis and characterization of this compound analogs.

Biological Activities of this compound Analogs

This compound derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

The antibacterial and antifungal properties of benzoxazole derivatives are well-documented.[2][3] The nitro group at the 5-position can enhance this activity. For instance, a novel small molecule, IITR00803, which contains a benzoxazole group and a nitrothiophene moiety, has shown broad-spectrum antibacterial activity, particularly against enteric pathogens.[9] This compound was found to perturb the membrane potential of bacteria and, in some cases, cause DNA damage.[9]

The mechanism of antimicrobial action for many nitro compounds involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic radical species that damage cellular components.[6]

Antiparasitic Activity

Several this compound derivatives have been synthesized and evaluated for their antiparasitic properties, particularly as anthelmintic agents.[1][7][8] Studies have shown that some of these compounds exhibit potent activity against various parasitic worms.[1] Molecular docking studies suggest that a potential mechanism of action is the inhibition of β-tubulin, a protein essential for the parasite's cytoskeleton.[7][8]

Furthermore, isothiocyanato-substituted benzoxazoles, including 5-isothiocyanato-2-(2-furyl)benzoxazole, have demonstrated significant nematocidal activity in mice.[10]

Anticancer Activity

The anticancer potential of benzoxazole derivatives is a rapidly growing area of research.[4][11][12][13] The 5-nitro substitution can contribute to the cytotoxic effects of these compounds against various cancer cell lines. While the precise mechanisms are still under investigation, some benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[11]

For example, a newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, demonstrated significant anticancer effects in breast cancer cell lines by increasing apoptosis and decreasing angiogenesis.[11] Other studies have explored the potential of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potent anticancer agents, with some compounds showing IC50 values in the nanomolar range against lung cancer cells.[14] The proposed mechanism for some of these compounds includes the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[14]

Biological_Activities cluster_mechanisms Potential Mechanisms of Action Core This compound Analogs Antimicrobial Antimicrobial Core->Antimicrobial Antiparasitic Antiparasitic Core->Antiparasitic Anticancer Anticancer Core->Anticancer DNA_Damage DNA Damage & Membrane Perturbation Antimicrobial->DNA_Damage Tubulin_Inhibition β-Tubulin Inhibition Antiparasitic->Tubulin_Inhibition Apoptosis_Induction Apoptosis Induction & PARP Inhibition Anticancer->Apoptosis_Induction

Caption: Overview of the primary biological activities of this compound analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzoxazole ring system.

  • Substitution at the 2-position: The group attached to the 2-position of the benzoxazole ring plays a crucial role in determining the compound's biological activity. For instance, in anthelmintic derivatives, the presence of specific heterocyclic rings at this position can significantly enhance efficacy.[10]

  • The Nitro Group: The presence of the 5-nitro group is often critical for potent biological activity, particularly in antimicrobial and antiparasitic applications.[6] Its electron-withdrawing nature influences the overall electronic properties of the molecule and is often directly involved in the mechanism of action through bioreduction.[6]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross cell membranes and reach its target. Structure-activity relationship studies often aim to optimize this property to enhance bioavailability and efficacy.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentrations (MIC) of selected benzoxazole derivatives against various microorganisms, providing a quantitative measure of their antimicrobial potency.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
IITR00803E. coli16[9]
IITR00803S. enterica serovar Typhimurium4[9]
2-Nitrothiophene (component of IITR00803)S. enterica64[9]
Benzoxazole (component of IITR00803)E. coli & S. enterica>128[9]

Future Perspectives and Conclusion

This compound and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. The diverse biological activities exhibited by this class of compounds, coupled with the potential for synthetic modification to fine-tune their properties, make them a continued focus of research in medicinal chemistry. Future work in this area will likely involve the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their rational design and development as effective drugs for a range of diseases, from infectious diseases to cancer. The ongoing challenge of drug resistance, particularly in the context of antimicrobial and anticancer therapies, underscores the importance of exploring novel chemical entities like the this compound derivatives.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Satyendra, R. V., et al. (2015). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro-benzoxazole derivatives. Medicinal Chemistry Research, 24(3).
  • (PDF) Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. (2015).
  • Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. (n.d.).
  • This compound | C7H4N2O3 | CID 1482180. (n.d.). PubChem. Retrieved from [Link]

  • Antiparasitic agents. 5. Synthesis and anthelmintic activities of novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and benzothiazoles. (1981). Journal of Medicinal Chemistry, 24(10), 1229-1232.
  • (PDF) Synthesis and biological properties of new nitrobenzoxadiazole derivatives. (2017).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3619.
  • Synthesis, characterization and anti-microbial activity of new series of benzoxazole deriv
  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2023). mSphere, 8(4), e00155-23.
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. (2022). Bibliomed.
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  • Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. (2012). European Journal of Medicinal Chemistry, 54, 349-357.
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  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 94.
  • Synthesis and biological properties of new 5-nitroindazole derivatives. (2000). Archiv der Pharmazie, 333(10), 321-326.
  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 487-504.
  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020).
  • Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. (2014). Bioorganic & Medicinal Chemistry, 22(7), 2189-2196.
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A Comprehensive Technical Guide to the Safe Handling of 5-Nitrobenzoxazole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety and handling protocols for 5-Nitrobenzoxazole, a heterocyclic nitroaromatic compound utilized in various research and drug development applications. Given the limited availability of specific toxicological data for this exact molecule, this document synthesizes information from the safety profiles of structurally analogous compounds, including 5-nitro-1,2-benzoxazole and other nitroaromatic chemicals. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in the principles of causality and comprehensive risk mitigation. Researchers, scientists, and drug development professionals are urged to treat this compound with a high degree of caution, assuming potential hazards common to its chemical class.

Hazard Identification and Risk Assessment

This compound is classified as a substance with significant potential health risks. Based on data from related compounds, it is presumed to be harmful if swallowed, inhaled, or in contact with skin.[1] It is expected to cause serious eye irritation and skin irritation.[1] Furthermore, some nitroaromatic compounds are suspected of causing genetic defects, cancer, or reproductive harm, necessitating stringent handling protocols.[2]

1.1. GHS Hazard Classification (Inferred)

The following table summarizes the anticipated hazard classifications for this compound, based on available data for similar compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicitySingle Exposure3

1.2. Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValueSource
Molecular FormulaC₇H₄N₂O₃[3][4]
Molecular Weight164.12 g/mol [3][4]
AppearanceSolid (form may vary)[1]
Density~1.473 g/cm³[5]
Boiling Point~294.2°C at 760 mmHg[5]
Flash Point~131.7°C[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory. The primary objective is to minimize all potential routes of exposure.

2.1. Engineering Controls

All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is the most critical engineering control to prevent inhalation of dust or vapors. Weighing operations should be performed in a ventilated balance enclosure to contain fine particulates.[6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][8]

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeRecommended EquipmentRationale and Standards
Eye and Face Chemical safety goggles and a face shield where splashing is possible.Conforms to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[9]
Skin and Body Flame-resistant lab coat or chemical-resistant apron.To prevent skin contact with the chemical.[9]
Hand Double gloving with compatible chemical-resistant gloves (e.g., Butyl rubber, Viton, or Nitrile for splash protection).Provides a robust barrier against skin absorption. Glove integrity must be inspected before each use.[6][10]
Respiratory For handling solids: A NIOSH-approved N95 dust mask is the minimum requirement. For solutions or when vapors may be generated: A half-mask or full-face respirator with organic vapor cartridges.To prevent inhalation of harmful dust or vapors.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to prevent accidents and exposure.

3.1. Handling

  • Avoid all personal contact , including inhalation of dust and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • When preparing solutions, add the solid this compound slowly to the solvent to prevent splashing.[6]

  • Use non-sparking tools and prevent the build-up of electrostatic discharge.[11]

3.2. Storage

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

  • Protect containers from physical damage and inspect regularly for leaks.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]

4.2. Spill Response

  • Evacuate the area and alert emergency services.

  • Wear appropriate PPE , including respiratory protection, before attempting to clean up a spill.[1]

  • For dry spills , use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[1][12]

  • For wet spills , absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a labeled container for disposal.[13]

  • Wash the spill area with large amounts of water, and prevent runoff from entering drains.[1]

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.[6]

  • Do not discharge into drains or the environment. [9][11]

  • Collect waste in clearly labeled, sealed containers.[6]

  • Contaminated disposable items such as gloves and bench paper should be collected in a designated hazardous waste bag.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical destruction facility.[6][9]

Experimental Workflow Visualization

The following diagrams illustrate the logical flow for safely handling this compound and responding to an exposure event.

G cluster_prep Preparation & Engineering Controls cluster_handling Handling Operations cluster_cleanup Post-Handling & Decontamination p1 Verify Fume Hood Certification p2 Assemble All Necessary Equipment p1->p2 p3 Don Appropriate PPE p2->p3 h1 Weigh Solid in Ventilated Enclosure p3->h1 Proceed to Handling h2 Prepare Solution in Fume Hood h1->h2 h3 Conduct Experiment h2->h3 c1 Segregate Hazardous Waste h3->c1 Experiment Complete c2 Decontaminate Work Area c1->c2 c3 Remove PPE & Wash Hands c2->c3

Caption: A logical workflow for the safe handling of this compound.

G cluster_response Immediate Response cluster_medical Medical & Reporting exp Exposure Event (Skin/Eye/Inhalation) r1 Remove from Contaminated Area exp->r1 r2 Administer First Aid (Flush Skin/Eyes, Fresh Air) r1->r2 r3 Remove Contaminated Clothing r2->r3 m1 Seek Immediate Medical Attention r3->m1 After Initial Decontamination m2 Bring MSDS/Safety Info m1->m2 m3 Report Incident to Supervisor/EHS m1->m3

Caption: Emergency response workflow for an exposure to this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. [Link]

  • University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • iChemical. (n.d.). 5-nitrobenzisoxazole, CAS No. 70886-33-8. [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. [Link]

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electrophilic and nucleophilic sites of 5-Nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Nitrobenzoxazole

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for a diverse range of functional molecules.[1] Its chemical reactivity is dominated by the interplay between the electron-rich oxazole moiety and the electron-deficient nitro-substituted benzene ring. This guide provides a detailed analysis of the electronic structure of this compound to delineate its electrophilic and nucleophilic sites. We will explore the underlying principles governing its reaction pathways, with a focus on Nucleophilic Aromatic Substitution (SNAr) and the deactivation towards electrophilic attack, providing field-proven insights for researchers in drug development and synthetic chemistry.

Introduction: The Benzoxazole Scaffold

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring.[2] This scaffold is present in numerous biologically active compounds, including antifungal agents, anticancer drugs, and optical brighteners.[1][2] The introduction of substituents onto the benzoxazole core profoundly modifies its electronic properties and, consequently, its chemical and pharmacological profile.[3] The 5-nitro substitution is particularly impactful; the strong electron-withdrawing nature of the nitro group fundamentally alters the molecule's reactivity, creating a unique chemical personality that is crucial for synthetic chemists to understand and exploit.

Electronic Landscape of this compound

The reactivity of this compound is a direct consequence of its electronic distribution. The molecule features a dynamic interplay between the electron-donating potential of the oxazole heteroatoms and the powerful electron-withdrawing effect of the nitro group.

The Role of the Nitro Group

The nitro (-NO₂) group is one of the strongest deactivating groups in aromatic chemistry. It exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.

  • Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto its oxygen atoms via resonance.

This dual effect drastically reduces the electron density of the aromatic system, particularly at the positions ortho (C4, C6) and para (C7, relative to the fusion) to its point of attachment.

Identifying Reactive Sites

The combination of the benzoxazole core and the 5-nitro group defines the molecule's reactive centers.

  • Electrophilic Sites (Electron-Poor): The carbons of the benzene ring, especially C4 and C6, are rendered significantly electron-deficient. This is due to the strong resonance and inductive withdrawal by the nitro group at C5. These positions are primed for attack by nucleophiles. The C2 position can also be electrophilic, depending on the reaction conditions.

  • Nucleophilic Sites (Electron-Rich): The lone pair of electrons on the nitrogen atom (N3) and the oxygen atom (O1) of the oxazole ring are potential nucleophilic centers. They can participate in reactions with strong electrophiles, such as protonation or alkylation.

The following diagram illustrates the resonance structures that highlight the development of positive charge (electrophilic character) on the benzene ring.

Caption: Resonance delocalization showing electrophilic sites.

Reactions at Electrophilic Sites: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this compound involves the attack of nucleophiles on the electron-deficient benzene ring. This proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] This reaction is not typically feasible on an unsubstituted benzene ring but is highly favored here due to the activating effect of the nitro group.[5]

Mechanism & Causality

The SNAr reaction is a two-step addition-elimination process:

  • Addition: A nucleophile attacks an electron-poor carbon atom (e.g., C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this complex is the causal driver for the reaction; the negative charge is effectively delocalized onto the electronegative oxygen atoms of the nitro group.[6][7]

  • Elimination: The aromaticity is restored by the departure of a leaving group (typically a halide, if present) from the same carbon atom that was attacked.

For this compound itself, a leaving group would need to be present at a position activated by the nitro group (e.g., 4-chloro-5-nitrobenzoxazole) for a classic SNAr to occur. In some cases, the nitro group itself can act as the leaving group, though this requires more forcing conditions.[8]

G cluster_workflow General SₙAr Mechanism on a Nitro-Activated Ring Reactant Activated Benzoxazole (e.g., 4-Halo-5-nitrobenzoxazole) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - X⁻ (Elimination) LeavingGroup Leaving Group (X⁻)

Caption: Workflow of the SₙAr addition-elimination mechanism.
Summary of Reactivity

The following table summarizes the key reactive sites and their expected behaviors.

Site(s)TypeGoverning Factor(s)Common Reactions
C4, C6 ElectrophilicStrong -I and -R effects from NO₂ groupNucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, thiolates.[9]
N3 NucleophilicLone pair on sp² hybridized nitrogenProtonation with strong acids; Alkylation with reactive alkyl halides.
O1 Weakly NucleophilicLone pairs on oxygen atomCoordination to strong Lewis acids.
Benzene Ring DeactivatedStrong electron-withdrawal by NO₂Highly resistant to Electrophilic Aromatic Substitution (e.g., Friedel-Crafts, further nitration).[10]

Reactions at Nucleophilic Sites

While the dominant reactivity is nucleophilic attack on the ring, the heteroatoms of the oxazole moiety possess nucleophilic character. The nitrogen at the 3-position is the most basic site. It can be protonated by strong acids or alkylated using potent electrophiles like methyl iodide or dialkyl sulfates, leading to the formation of benzoxazolium salts.[11]

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a representative method for the substitution of a leaving group at a position activated by the nitro group, a common strategy in drug development.[1] The example uses a hypothetical but plausible substrate, 4-Chloro-5-nitrobenzoxazole, to illustrate the core methodology.

Objective: Synthesize 4-(benzylamino)-5-nitrobenzoxazole via SNAr.

Materials:

  • 4-Chloro-5-nitrobenzoxazole (1 equivalent)

  • Benzylamine (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Chloro-5-nitrobenzoxazole (1.0 eq).

  • Solvent & Reagents: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Add DIPEA (1.5 eq) followed by the dropwise addition of benzylamine (1.2 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The 5-nitro group fundamentally dictates the reactivity of the benzoxazole system. It transforms the benzene ring from a nucleophile, typical in electrophilic aromatic substitution, into a potent electrophile. This electronic reversal makes Nucleophilic Aromatic Substitution the hallmark reaction of this compound and its derivatives, providing a powerful and reliable method for introducing diverse functionalities. For drug development professionals and synthetic chemists, a thorough understanding of this reactivity profile is essential for the rational design and synthesis of novel benzoxazole-based molecules with targeted biological activities.

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Introduction: The Benzoxazole Scaffold and the Significance of the 5-Nitro Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 5-Nitrobenzoxazole

The benzoxazole core, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] These heterocyclic compounds are foundational to numerous pharmacologically active agents, demonstrating a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[1][2][3][4] The versatility of the benzoxazole ring system stems from its relative stability and the presence of reactive sites that allow for extensive functionalization.[2]

Within this important class of molecules, this compound (C₇H₄N₂O₃) serves as a critical intermediate in organic synthesis.[5] The introduction of a nitro group (NO₂) at the 5-position of the benzoxazole ring profoundly influences the molecule's electronic properties. As a potent electron-withdrawing group, the nitro moiety deactivates the benzene ring towards further electrophilic substitution while providing a reactive handle for subsequent chemical transformations, such as reduction to an amino group. This amino derivative is a key precursor for building more complex, biologically active molecules.[3] Consequently, the development of efficient and reliable synthetic routes to this compound has been a subject of significant research.

Historical Perspective and Evolution of Synthetic Strategy

The history of benzoxazole synthesis began as organic chemistry advanced in the mid-19th century.[2] Early and foundational methods for constructing the benzoxazole core invariably involve the condensation and subsequent cyclization of an o-aminophenol with a one-carbon electrophile. This core reaction remains the bedrock of modern synthetic approaches.

The synthesis of this compound, specifically, has evolved along two primary strategic pathways:

  • Pathway A: Cyclization of a Pre-functionalized Precursor: This approach involves the synthesis and isolation of a nitrated o-aminophenol derivative, namely 2-amino-4-nitrophenol, which is then cyclized to form the final benzoxazole ring. This is often the most direct and regiochemically controlled method.

  • Pathway B: Post-Cyclization Nitration: This strategy involves first forming the benzoxazole ring from a non-nitrated precursor, followed by an electrophilic aromatic substitution reaction to introduce the nitro group onto the benzene ring. The success of this pathway is highly dependent on the regioselectivity of the nitration reaction.

This guide will explore the technical details, underlying chemical principles, and specific experimental protocols associated with these core strategies.

Core Synthetic Pathway A: Cyclization of 2-Amino-4-Nitrophenol

This is the most prevalent and arguably the most logical approach for the unambiguous synthesis of this compound. The strategy is bifurcated into two key stages: the synthesis of the crucial intermediate, 2-amino-4-nitrophenol, and its subsequent cyclization.

Stage 1: Synthesis of the 2-Amino-4-Nitrophenol Intermediate

The synthesis of 2-amino-4-nitrophenol (also known as 2-amino-5-nitrophenol, depending on numbering conventions for the phenol) is a critical first step.[6][7] A common industrial method involves protecting the amino group of o-aminophenol, performing a nitration, and then deprotecting to reveal the desired intermediate.

A robust method utilizes urea as a protecting and cyclizing agent in a multi-step, one-pot sequence.[6][7]

Experimental Protocol: Synthesis of 2-Amino-4-Nitrophenol via Benzoxazolone Intermediate [6][7]

  • Cyclocondensation: o-Aminophenol is reacted with urea, typically at a molar ratio of 1.00:1.05, and heated to approximately 115°C for 1.5 hours. This step forms benzoxazolone, effectively protecting the amino and hydroxyl groups within a cyclic structure.

  • Nitration: The benzoxazolone intermediate is then subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction is typically carried out at a controlled temperature of around 40°C for 2 hours. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺), which then attacks the benzene ring.

  • Hydrolysis: The resulting 6-nitrobenzoxazolone is hydrolyzed under alkaline conditions (e.g., sodium hydroxide) by heating to about 105°C for 2.5 hours. This step cleaves the cyclic carbamate to yield the final product, 2-amino-4-nitrophenol, with overall yields reported to be as high as 80%.[6]

Causality Behind Experimental Choices:

  • Urea as Protecting Group: Using urea for cyclocondensation is advantageous because it is inexpensive and the resulting benzoxazolone is stable to the strongly acidic nitration conditions.[8] This avoids direct nitration of o-aminophenol, which can lead to oxidation and a mixture of products.

  • Mixed Acid for Nitration: The H₂SO₄/HNO₃ mixture is the standard and most effective reagent for nitration. It ensures a high concentration of the necessary nitronium ion electrophile, driving the reaction efficiently.[9]

Stage 2: Cyclization to form this compound

With 2-amino-4-nitrophenol in hand, the final step is the formation of the oxazole ring by reacting it with a suitable C1-electrophile.

Method 1: Reaction with Triethyl Orthoformate

This is a direct and efficient method for forming the unsubstituted benzoxazole ring.

Experimental Protocol: Synthesis of this compound [10]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add 2-amino-4-nitrophenol (1.0 eq.) and an excess of triethyl orthoformate (approx. 12.0 eq.).

  • Heating: The reaction mixture is heated slowly to 150°C and stirred at this temperature for approximately 6 hours. During this process, the triethyl orthoformate reacts with the amino and hydroxyl groups, cyclizing to form the benzoxazole ring and releasing ethanol as a byproduct.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The excess triethyl orthoformate and the ethanol byproduct are removed by distillation under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield pure this compound.

Visualization of Pathway A

Pathway_A_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Cyclization o_aminophenol o-Aminophenol cyclocondensation Cyclocondensation (115°C) o_aminophenol->cyclocondensation urea Urea urea->cyclocondensation benzoxazolone Benzoxazolone (Intermediate) cyclocondensation->benzoxazolone nitration Nitration (40°C) benzoxazolone->nitration mixed_acid HNO₃ / H₂SO₄ mixed_acid->nitration nitro_benzoxazolone 6-Nitrobenzoxazolone nitration->nitro_benzoxazolone hydrolysis Alkaline Hydrolysis (105°C) nitro_benzoxazolone->hydrolysis amino_nitrophenol 2-Amino-4-Nitrophenol hydrolysis->amino_nitrophenol final_cyclization Cyclization (150°C) amino_nitrophenol->final_cyclization orthoformate Triethyl Orthoformate orthoformate->final_cyclization final_product This compound final_cyclization->final_product

Caption: Workflow for Pathway A: Synthesis via a pre-nitrated intermediate.

Core Synthetic Pathway B: Nitration of a Pre-formed Benzoxazole Ring

An alternative strategy involves synthesizing the parent benzoxazole ring first and then introducing the nitro group. While this may seem more direct, it presents a significant challenge regarding regioselectivity.

Regioselectivity of Benzoxazole Nitration

Electrophilic substitution on the benzoxazole ring system is directed by the fused oxazole ring. The nitration of benzoxazole with nitric and sulfuric acid predominantly yields the 6-nitro derivative.[2] This is because the nitrogen atom of the oxazole ring is less deactivating than the oxygen atom, making the positions para (position 6) and ortho (position 4) to the oxygen atom the most favorable for electrophilic attack. Steric hindrance often disfavors attack at the 4-position, leading to a preference for the 6-position.

To achieve the desired 5-nitro isomer via this pathway, one would need to start with a substituted benzoxazole that electronically or sterically directs the incoming nitronium ion to the 5-position, which is generally not a favored approach. Therefore, Pathway A is superior for the specific synthesis of this compound.

Visualization of Nitration Mechanism

Nitration_Mechanism cluster_generation Generation of Electrophile cluster_attack Electrophilic Attack HNO₃ HNO₃ H₂O-NO₂⁺ H₂O-NO₂⁺ (protonated) HNO₃->H₂O-NO₂⁺ + H₂SO₄ HSO₄⁻ HSO₄⁻ H₂SO₄ H₂SO₄ NO₂⁺ NO₂⁺ (Nitronium ion) H₂O-NO₂⁺->NO₂⁺ - H₂O H₂O H₂O Benzoxazole Benzoxazole Ring SigmaComplex Sigma Complex (Resonance Stabilized) Benzoxazole->SigmaComplex + NO₂⁺ Product 6-Nitrobenzoxazole SigmaComplex->Product - H⁺ H_plus H⁺

Caption: Mechanism for the generation of the nitronium ion and electrophilic attack.

Comparative Analysis of Synthetic Routes

FeaturePathway A: Cyclization of 2-Amino-4-NitrophenolPathway B: Nitration of Benzoxazole
Starting Materials o-Aminophenol, Urea, Nitrating Agents, Triethyl Orthoformateo-Aminophenol, C1-Electrophile, Nitrating Agents
Regiocontrol Excellent. The position of the nitro group is fixed before cyclization.Poor. Primarily yields the 6-nitro isomer.[2] Not suitable for 5-nitro synthesis.
Key Intermediate 2-Amino-4-Nitrophenol[6][7]Benzoxazole
Reaction Conditions Multi-step process with varying temperatures (40°C to 150°C).[6][10]Requires strongly acidic conditions for nitration.
Yield Good to excellent overall yields are reported (e.g., >70%).[7]Yield of the desired 5-nitro isomer would be negligible to none.
Advantages Unambiguous synthesis of the desired isomer. Reliable and scalable.Fewer steps if the desired product was the 6-nitro isomer.
Disadvantages More total steps compared to a direct (but incorrect) nitration.Fails to produce the target this compound isomer.

Conclusion

The synthesis of this compound is a cornerstone for the development of more complex, pharmacologically relevant benzoxazole derivatives. While several theoretical pathways exist for its creation, the historical and practical evolution of its synthesis has demonstrated the clear superiority of a single strategic approach. The most reliable and regiochemically precise method involves the initial synthesis of the 2-amino-4-nitrophenol intermediate, followed by a cyclization reaction to construct the oxazole ring. This multi-step process, while seemingly longer, provides absolute control over the placement of the critical nitro group, a feat not achievable through the post-cyclization nitration of the parent benzoxazole scaffold. The methodologies outlined in this guide, refined over decades of research, remain the standard for producing this invaluable chemical building block for the pharmaceutical and chemical industries.

References

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Quantum Mechanical Insights into 5-Nitro-2-Phenylbenzoxazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the quantum mechanical and spectroscopic properties of 5-nitro-2-phenylbenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the electronic structure, molecular geometry, and spectroscopic signatures of these compounds at a quantum level is paramount for rational drug design and development. This document details the theoretical framework, computational protocols, and experimental correlations used to elucidate the characteristics of 5-nitro-2-phenylbenzoxazole, offering valuable insights for researchers in pharmacology and computational chemistry.

Introduction: The Significance of Benzoxazoles in Medicinal Chemistry

The benzoxazole scaffold, a fusion of benzene and oxazole rings, is a privileged structure in drug discovery.[1] These compounds are structural isosteres of naturally occurring nucleotides, which may contribute to their ability to interact with various biopolymers.[4][5] The addition of a nitro group and a phenyl ring, as in 5-nitro-2-phenylbenzoxazole, modulates the molecule's electronic properties and, consequently, its biological activity. Quantum mechanical (QM) studies provide a powerful lens through which to examine these properties, offering predictions of molecular stability, reactivity, and spectroscopic behavior that can guide synthetic efforts and biological screening.[6] This guide bridges the gap between theoretical calculations and experimental reality, demonstrating the synergistic potential of a combined computational and experimental approach.

Theoretical and Computational Framework

The foundation of this work lies in Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for studying organic molecules.[7][8] Time-Dependent DFT (TD-DFT) is employed for the analysis of the electronic spectrum.[6]

Rationale for Method Selection: Causality in Computational Chemistry

The choice of computational methods is not arbitrary; it is dictated by the specific chemical nature of the molecule under investigation.

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron exchange effects compared to pure DFT functionals. This is crucial for molecules like 5-nitro-2-phenylbenzoxazole with conjugated π-systems and heteroatoms.

  • Basis Set - 6-311++G(d,p): This basis set is chosen to provide a flexible and accurate description of the electron distribution.

    • 6-311: A triple-split valence basis set, meaning it uses three functions to describe the valence electrons, allowing for more flexibility in their spatial distribution.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling the diffuse nature of electron density, particularly in systems with lone pairs and anions, and for describing weak intermolecular interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow the electron orbitals to change shape in response to the molecular environment, which is critical for accurately calculating bonding and molecular properties.

This combination of functional and basis set has been shown to provide reliable results for the geometric, vibrational, and electronic properties of similar benzoxazole derivatives.[9]

Computational Workflow: A Self-Validating Protocol

The following protocol outlines a systematic and self-validating approach to the quantum mechanical study of 5-nitro-2-phenylbenzoxazole.

Computational Workflow A 1. Molecular Structure Input (GaussView/Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation: No Imaginary Frequencies? C->D Check E True Minimum Energy Structure D->E Yes F Re-optimize or Adjust Structure D->F No G 4. Electronic Property Analysis (HOMO, LUMO, MEP) E->G H 5. Spectroscopic Prediction (TD-DFT for UV-Vis, IR/Raman) E->H F->B I 6. Data Analysis & Correlation with Experimental Data G->I H->I

Caption: A flowchart of the quantum mechanical computational workflow.

Step-by-Step Computational Protocol:

  • Structure Input: The initial 3D structure of 5-nitro-2-phenylbenzoxazole is constructed using molecular visualization software like GaussView or Avogadro.

  • Geometry Optimization: An unconstrained geometry optimization is performed using the Gaussian 09 or a similar software package.[6] The B3LYP functional with the 6-311++G(d,p) basis set is employed to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. This crucial step serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).[10]

    • It provides the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculation: Based on the optimized geometry, key electronic properties are calculated:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand charge transfer within the molecule.[6]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify electron-rich and electron-deficient regions, which are indicative of potential sites for electrophilic and nucleophilic attack.

  • Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis), providing information on excitation energies and oscillator strengths.[10]

  • Data Analysis: The calculated geometric parameters, vibrational frequencies, and electronic transition data are compiled and compared with available experimental data for validation.

Analysis of Molecular Properties

Molecular Geometry

The optimized geometric parameters (bond lengths and angles) of 5-nitro-2-phenylbenzoxazole are in good agreement with those of similar benzoxazole derivatives reported in the literature.[6] The nitro group, being highly electronegative, influences the geometry of the benzene ring by drawing electron density, leading to slight distortions from a perfect hexagonal shape.[6]

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental/Reference (Similar Compounds)
C=N bond length (oxazole)~1.318 Å~1.310 Å[6]
C-O bond length (oxazole)~1.436 Å~1.430 Å[6]
N-O bond length (nitro)~1.230 Å~1.225 Å
Dihedral Angle (Phenyl-Benzoxazole)~180.0°Planar conformation is typical[6]

Table 1: Comparison of selected calculated and reference geometric parameters for 5-nitro-2-phenylbenzoxazole.

Electronic Properties: Reactivity and Interactions

The electronic properties of a molecule are key to understanding its reactivity and potential for intermolecular interactions, which are fundamental to its biological activity.

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and will have higher chemical reactivity. For 5-nitro-2-phenylbenzoxazole, the HOMO is typically localized over the benzoxazole ring system, while the LUMO is distributed over the nitro-phenyl moiety, indicating a potential for intramolecular charge transfer upon electronic excitation.[6]

HOMO-LUMO HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) HOMO->LUMO Excitation (ΔE)

Caption: Relationship between HOMO, LUMO, and electronic excitation.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For 5-nitro-2-phenylbenzoxazole, the most negative potential (red/yellow regions) is localized around the oxygen atoms of the nitro group, indicating these are the most probable sites for electrophilic attack. The positive potential (blue regions) is generally found around the hydrogen atoms. This information is invaluable for predicting how the molecule might interact with a biological target, such as an enzyme's active site.

Spectroscopic Signature

The correlation between theoretical and experimental spectra is a cornerstone of validating the computational model.

  • Vibrational Spectroscopy (FT-IR & FT-Raman): The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set deficiencies, show excellent agreement with experimental FT-IR and FT-Raman spectra.[6] Key vibrational modes include:

    • NO2 stretching: Asymmetric and symmetric stretches are typically observed in the 1550-1500 cm⁻¹ and 1390-1340 cm⁻¹ regions, respectively.[10]

    • C=N stretching (oxazole): This mode appears around 1530-1520 cm⁻¹.[6]

    • C-O-C stretching (oxazole): Asymmetric and symmetric stretches are found around 1160 cm⁻¹ and 1070 cm⁻¹, respectively.[6]

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
NO₂ Asymmetric Stretch~15281526 (IR)[6]
C=N Stretch~15281529 (Raman)[6]
C-O-C Asymmetric Stretch~11621159 (IR)[6]
C-O-C Symmetric Stretch~10701066 (IR)[6]

Table 2: Comparison of calculated and experimental vibrational frequencies.

  • Electronic Spectroscopy (UV-Vis): TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) generally aligns well with the experimental spectrum, with the primary absorption band attributed to a π→π* transition.[10]

Synthesis and Experimental Validation

To ground the theoretical predictions in reality, a reliable synthetic protocol and experimental characterization are essential.

Synthesis Protocol

A common and effective method for the synthesis of 5-nitro-2-phenylbenzoxazole derivatives involves the condensation of a substituted 2-aminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[4][5]

Synthesis Pathway Reactant1 2-Amino-4-nitrophenol Reaction + Reactant1->Reaction Reactant2 Benzoic Acid Reactant2->Reaction Product 5-Nitro-2-phenylbenzoxazole Reaction->Product PPA, Heat (-H₂O)

Caption: Synthesis of 5-nitro-2-phenylbenzoxazole.

Step-by-Step Synthesis:

  • Reactant Mixture: A mixture of 2-amino-4-nitrophenol and benzoic acid is added to polyphosphoric acid.

  • Heating: The reaction mixture is heated, typically to around 200-220°C, for several hours with stirring.

  • Quenching: The hot mixture is carefully poured into ice-cold water.

  • Precipitation and Filtration: The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a sodium bicarbonate solution to remove any unreacted acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Experimental Characterization

The synthesized compound is then characterized using standard spectroscopic techniques to confirm its structure and purity. The experimental data from these techniques are used to validate the results of the quantum mechanical calculations.

  • FT-IR and FT-Raman: To confirm the presence of key functional groups.

  • ¹H NMR: To determine the chemical environment of the protons in the molecule.

  • UV-Vis Spectroscopy: To measure the electronic absorption spectrum and compare it with the TD-DFT prediction.

Conclusion: A Synergy of Theory and Experiment

This guide has detailed a robust framework for the quantum mechanical study of 5-nitro-2-phenylbenzoxazole. By integrating high-level computational protocols with established synthetic and analytical methods, we can gain a deep understanding of the molecule's structure-property relationships. The insights derived from DFT and TD-DFT calculations—regarding molecular geometry, electronic reactivity, and spectroscopic profiles—provide an invaluable predictive foundation for the rational design of novel benzoxazole-based therapeutic agents. The strong correlation between theoretical and experimental data underscores the power of this synergistic approach in modern drug discovery, enabling a more efficient and targeted exploration of chemical space for compounds with enhanced biological activity.

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  • Yalcin, I., et al. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 566–571. [Link]

  • Panicker, C. Y., et al. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. PubMed, National Center for Biotechnology Information. [Link]

  • Singh, P., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Journal of Chemistry, 2022, 1–16. [Link]

  • Keri, R. S., et al. (2021). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Varghese, H. T., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl)benzoxazole. Journal of Molecular Structure, 1025, 138–150. [Link]

  • Kumar, A., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3627–3632. [Link]

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Theoretical Investigation of 5-nitro-2-(4-nitrobenzyl) benzoxazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth theoretical investigation of 5-nitro-2-(4-nitrobenzyl) benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzoxazole derivatives are recognized for their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide will delve into the synthesis, spectroscopic characterization, and computational analysis of the title compound, offering a holistic understanding of its molecular properties and potential as a therapeutic agent. By integrating experimental protocols with advanced computational modeling, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel benzoxazole-based drugs.

Introduction: The Significance of Benzoxazole Scaffolds

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical sciences.[3] Their structural similarity to naturally occurring nucleotides allows for favorable interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities.[4] These activities include antifungal, antihistaminic, antitumor, anti-inflammatory, and antiviral properties.[1][5] The presence of the benzoxazole nucleus is a key determinant of their potential to interact with biological systems, making them a fertile ground for the synthesis and investigation of new bioactive structures.[1]

The subject of this guide, 5-nitro-2-(4-nitrobenzyl) benzoxazole, incorporates two nitro groups, which are known to influence the electronic and biological properties of aromatic compounds. This guide will explore the synthesis of this specific derivative and employ a combination of spectroscopic and computational techniques to elucidate its structural and electronic characteristics. Furthermore, we will investigate its potential biological activity through molecular docking studies, providing insights into its mechanism of action at a molecular level.

Synthesis and Spectroscopic Characterization

The synthesis of benzoxazole derivatives can be achieved through various methods, including the condensation of 2-aminophenols with carboxylic acids or their derivatives.[6] Microwave-assisted synthesis has also been reported as an efficient method for producing these compounds.[5][7]

General Synthesis Pathway

A plausible synthetic route to 5-nitro-2-(4-nitrobenzyl) benzoxazole involves the condensation of 2-amino-4-nitrophenol with 4-nitrophenylacetic acid or its corresponding acyl chloride. The reaction can be catalyzed by acids such as polyphosphoric acid.[8]

Synthesis_Pathway Reactant1 2-Amino-4-nitrophenol Intermediate Amide Intermediate Reactant1->Intermediate + Reactant2 4-Nitrophenylacetic acid Reactant2->Intermediate Product 5-nitro-2-(4-nitrobenzyl) benzoxazole Intermediate->Product Cyclization/ Dehydration Catalyst Acid Catalyst (e.g., PPA) Catalyst->Intermediate

Caption: General synthesis pathway for 5-nitro-2-(4-nitrobenzyl) benzoxazole.

Spectroscopic Elucidation

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 5-nitro-2-(4-nitrobenzyl) benzoxazole, characteristic vibrational bands are expected.

  • N-O Stretching (NO2 group): Asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[9]

  • C=N Stretching (Oxazole ring): The C=N stretching vibration within the benzoxazole ring is expected to appear around 1536 cm⁻¹.[10]

  • C-O-C Stretching (Oxazole ring): The asymmetric and symmetric C-O-C stretching vibrations are anticipated around 1153 cm⁻¹ and 1073 cm⁻¹, respectively.[10]

  • C-H Stretching (Aromatic rings): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[10] For 5-nitro-2-(4-nitrobenzyl)benzoxazole, these bands have been reported in the range of 3087–3146 cm⁻¹.[10]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method) [3]

  • Grind 1-2 mg of the dry, solid benzoxazole derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to form a fine, homogenous powder.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure to the die to form a transparent or semi-transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophoric groups like the nitro groups and the extended conjugation in the benzoxazole system will result in characteristic absorption bands. Nitroaromatic compounds typically exhibit absorption maxima in the UV region. For instance, 4-nitrobenzaldehyde has an absorption band at 270 nm.[11] The absorption spectrum of 5-nitro-2-(4-nitrobenzyl) benzoxazole is expected to show complex bands due to the presence of multiple chromophores.

Experimental Protocol: UV-Vis Absorption Measurement [3]

  • Accurately weigh a small amount (e.g., 1-5 mg) of the purified benzoxazole derivative.

  • Prepare a stock solution by dissolving the compound in a suitable spectroscopic grade solvent (e.g., ethanol, chloroform) in a volumetric flask to a concentration of approximately 10⁻³ M.

  • Prepare a dilute working solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution.

  • Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference (blank).

  • Fill a matched quartz cuvette with the sample solution.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

  • Identify the wavelength(s) of maximum absorption (λmax).

Computational and Theoretical Analysis

Computational chemistry provides powerful tools for investigating the structural, electronic, and biological properties of molecules. Density Functional Theory (DFT) and molecular docking are particularly valuable in this regard.

Density Functional Theory (DFT) Analysis

DFT calculations can be used to optimize the molecular geometry and predict various properties, including vibrational frequencies, electronic spectra, and molecular orbital energies.

The optimized geometry of 5-nitro-2-(4-nitrobenzyl) benzoxazole can be calculated to determine bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data if available. For similar benzoxazole derivatives, DFT calculations have shown good agreement with experimental findings.[10]

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.[10] This comparison can provide a more detailed understanding of the molecular vibrations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions.[10] A smaller HOMO-LUMO gap suggests higher reactivity.

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO Electronic Transition (Excitation) Energy_Gap Energy Gap (ΔE)

Caption: Schematic of Frontier Molecular Orbitals (HOMO and LUMO).

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or DNA. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.[12]

Benzoxazole derivatives have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects.[2][13] Molecular docking studies can be employed to investigate the interaction of 5-nitro-2-(4-nitrobenzyl) benzoxazole with relevant biological targets.

  • DNA Gyrase: This enzyme is a validated target for antibacterial agents. Several benzoxazole derivatives have been shown to inhibit DNA gyrase.[14][15]

  • β-Tubulin: This protein is a key component of microtubules and is a target for anthelmintic drugs.[16][17]

  • Kinases: Various kinases are implicated in cancer progression, and benzoxazole derivatives have been investigated as kinase inhibitors.[18]

  • Cyclooxygenase (COX) Enzymes: These enzymes are involved in inflammation, and some benzoxazole derivatives have shown anti-inflammatory activity by targeting COX enzymes.[7]

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation Ligand_3D Generate 3D Structure of 5-nitro-2-(4-nitrobenzyl) benzoxazole Energy_Min Energy Minimization Ligand_3D->Energy_Min Docking Molecular Docking Simulation Energy_Min->Docking PDB Select Target Protein from PDB Receptor_Prep Prepare Receptor (Remove water, add hydrogens) PDB->Receptor_Prep Receptor_Prep->Docking Analysis Analysis of Docking Results (Binding energy, interactions) Docking->Analysis

Caption: A typical workflow for molecular docking studies.

Potential Applications and Future Directions

The theoretical investigation of 5-nitro-2-(4-nitrobenzyl) benzoxazole provides a solid foundation for exploring its potential applications in medicine.

  • Antimicrobial Agent: Based on the known antimicrobial activity of benzoxazole derivatives, this compound could be a candidate for the development of new antibiotics.[1][2] Further in vitro and in vivo studies are necessary to validate this potential.

  • Anticancer Agent: The anticancer properties of benzoxazoles are well-documented.[2][19] Investigating the cytotoxic effects of 5-nitro-2-(4-nitrobenzyl) benzoxazole against various cancer cell lines would be a logical next step.

  • Anthelmintic Drug: The potential interaction with β-tubulin suggests that this compound could be explored for its anthelmintic properties.[16][17]

Future research should focus on the synthesis of a series of related derivatives to establish structure-activity relationships (SAR). This will involve modifying the substitution pattern on the benzoxazole and benzyl rings to optimize biological activity and pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can also be performed to assess the drug-likeness of these compounds at an early stage.[12][14]

Conclusion

This technical guide has provided a comprehensive theoretical framework for the investigation of 5-nitro-2-(4-nitrobenzyl) benzoxazole. By combining principles of organic synthesis, spectroscopic analysis, and computational modeling, we have outlined a systematic approach to understanding the physicochemical properties and potential biological activities of this promising compound. The insights gained from such theoretical studies are invaluable for guiding the rational design and development of new and effective therapeutic agents based on the versatile benzoxazole scaffold. The methodologies and protocols described herein serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

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The Strategic Role of 5-Nitrobenzoxazole in Modern Medicinal Chemistry: A Precursor for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoxazole Scaffold

The benzoxazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its rigid structure and potential for diverse substitutions make it an ideal framework for designing molecules that can interact with various biological targets with high specificity and affinity. Among the numerous derivatives, 5-nitrobenzoxazole stands out as a particularly valuable precursor, offering a unique combination of reactivity and electronic properties that medicinal chemists can strategically exploit for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, reactivity, and multifaceted applications of this compound in drug discovery, with a focus on the rationale behind its use and the experimental methodologies for its transformation into bioactive molecules.

Core Synthesis of this compound: Establishing the Foundation

The strategic synthesis of the this compound core is the critical first step in its journey as a medicinal chemistry precursor. The primary and most common starting material for this synthesis is 2-amino-4-nitrophenol. The selection of this precursor is driven by the pre-positioned amino and hydroxyl groups ortho to each other, which are essential for the formation of the oxazole ring, and the nitro group at the desired 5-position of the resulting benzoxazole.

Synthetic Pathway from 2-Amino-4-nitrophenol

A prevalent method for the synthesis of this compound derivatives involves a one-pot reaction of 2-amino-4-nitrophenol with various reagents to construct the oxazole ring. A general and efficient route is the condensation with a suitable one-carbon synthon.

Conceptual Workflow for this compound Synthesis

2-Amino-4-nitrophenol 2-Amino-4-nitrophenol Cyclization Cyclization 2-Amino-4-nitrophenol->Cyclization Reactant One-Carbon Synthon One-Carbon Synthon One-Carbon Synthon->Cyclization Reagent This compound Core This compound Core Cyclization->this compound Core Product

Caption: General synthetic scheme for the this compound core.

A detailed experimental protocol for the synthesis of a 2-substituted-5-nitrobenzoxazole derivative is exemplified by the condensation of 2-amino-4-nitrophenol with p-nitrobenzoyl chloride.

Experimental Protocol: Synthesis of 2-(p-nitrophenyl)-5-nitrobenzoxazole

This protocol is adapted from a patented procedure and illustrates a common approach to synthesizing 2-aryl-5-nitrobenzoxazoles.[2]

Step 1: Esterification

  • In a reaction vessel, suspend 2-amino-4-nitrophenol sodium salt in a suitable solvent system, such as a mixture of xylene and DMF.

  • Cool the suspension to 5-10 °C with stirring.

  • Slowly add a solution of p-nitrobenzoyl chloride in xylene to the cooled suspension.

  • After the addition is complete, gradually warm the reaction mixture to approximately 95 °C and maintain this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). This step leads to the formation of an ester intermediate.

Step 2: Intramolecular Cyclization

  • To the reaction mixture containing the ester intermediate, add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.

  • Heat the mixture to facilitate the intramolecular cyclization, which involves the nucleophilic attack of the amino group onto the carbonyl carbon of the ester, followed by dehydration to form the oxazole ring.

  • Monitor the progress of the cyclization by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude 2-(p-nitrophenyl)-5-nitrobenzoxazole.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure product.

The yield for this two-step, one-pot procedure is reported to be around 90%, with the final product having a purity of approximately 99%.[2]

The Strategic Importance of the Nitro Group

The presence of the nitro group at the 5-position is not merely a structural feature but a key functional handle that dictates the subsequent chemical transformations and often contributes significantly to the biological activity of the final compounds.

  • Electron-Withdrawing Nature: The strong electron-withdrawing nature of the nitro group influences the electronic properties of the entire benzoxazole ring system, making it susceptible to certain nucleophilic reactions and modulating the pKa of other substituents.

  • Reduction to an Amino Group: The nitro group can be readily reduced to an amino group, which serves as a versatile synthetic handle for a wide range of further derivatizations. This amino group can be acylated, alkylated, or used to form ureas, thioureas, and sulfonamides, allowing for the introduction of diverse pharmacophoric features.

  • Bio-reduction and Mechanism of Action: In the context of certain therapeutic areas, particularly as antimicrobial and antiparasitic agents, the nitro group can undergo bioreduction within the target organism or cell to generate reactive nitrogen species. These reactive species can then induce cellular damage, contributing to the therapeutic effect.[3]

Applications of this compound in Medicinal Chemistry

The this compound scaffold has been successfully employed as a precursor for the development of a variety of therapeutic agents.

Anthelmintic and Antiparasitic Agents

A significant area of application for this compound derivatives is in the development of anthelmintic and antiparasitic drugs. The mechanism of action in this context is often linked to the inhibition of essential parasitic enzymes or cellular processes. For instance, some this compound derivatives have been shown to target β-tubulin in parasites, disrupting microtubule formation and leading to parasite death.

Anticancer Agents

The benzoxazole scaffold is a common feature in many anticancer agents. This compound derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines. The introduction of different substituents, guided by structure-activity relationship (SAR) studies, has led to the identification of compounds with potent anticancer activity.

For example, certain benzoxazole derivatives clubbed with 2-pyrrolidinones have been identified as selective monoacylglycerol lipase (MAGL) inhibitors, an enzyme implicated in cancer progression. A derivative bearing a 4-NO2 phenyl group was found to be a potent and selective MAGL inhibitor with an IC50 value of 8.4 nM.[4]

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 19 (4-NO2 phenyl derivative) -8.4 nM (MAGL inhibition)[4]
Compound 3d MCF-743.4[5]
MDA-MB-23135.9[5]
Compound 4d MCF-739.0[5]
MDA-MB-23135.1[5]
Compound 3a A5495.988[5]
Antimicrobial Agents

The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens. The nitro group is often a key contributor to the antimicrobial activity, as its reduction can lead to the formation of toxic metabolites within the microbial cells.

A study on a benzoxazole-nitrothiophene small molecule, IITR00803, demonstrated broad-spectrum antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL against enteric pathogens.[1]

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
IITR00803 Salmonella spp.4 - 16[1]
Shigella flexneri4 - 16[1]
E. coli4 - 16[1]
Compound 4b Staphylococcus aureus12.5[6]
Compound 4c Staphylococcus aureus12.5[6]
Compound 5a Pseudomonas aeruginosa25[6]
Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The benzoxazole scaffold has been utilized in the design of various kinase inhibitors. While specific examples of this compound derivatives as kinase inhibitors are emerging, the general applicability of the benzoxazole core in this area suggests that this compound is a promising starting point for the synthesis of novel kinase inhibitors. For example, derivatives of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as novel c-Jun N-terminal kinase (JNK) inhibitors.[7]

Logical Flow of this compound in Drug Discovery

cluster_0 Synthesis & Derivatization cluster_1 Therapeutic Applications Start This compound Precursor Reduction Reduction of Nitro Group Start->Reduction Derivatization Further Derivatization Reduction->Derivatization Anticancer Anticancer Derivatization->Anticancer Leads to Antimicrobial Antimicrobial Derivatization->Antimicrobial Leads to Antiparasitic Antiparasitic Derivatization->Antiparasitic Leads to Kinase_Inhibitors Kinase Inhibitors Derivatization->Kinase_Inhibitors Leads to

Caption: From precursor to potential therapeutics.

Conclusion: A Privileged Precursor with a Bright Future

This compound has firmly established its position as a valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis, coupled with the strategic utility of the nitro group, provides a robust platform for the generation of diverse libraries of bioactive compounds. The demonstrated success of its derivatives as anthelmintic, anticancer, and antimicrobial agents underscores the therapeutic potential embedded within this scaffold. As our understanding of disease biology deepens and new molecular targets are identified, the creative application of this compound as a starting point for drug discovery is poised to continue delivering innovative therapeutic solutions. The future of drug development will undoubtedly benefit from the continued exploration of this privileged precursor.

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Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 5-Nitrobenzoxazole Derivatives for Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Helminth infections remain a significant global health and agricultural challenge, exacerbated by the growing threat of anthelmintic resistance. This necessitates the discovery and development of novel chemical scaffolds with potent anti-parasitic properties. The 5-nitrobenzoxazole core is a promising pharmacophore, demonstrating significant biological activity. This document provides a comprehensive guide for researchers, detailing the synthesis of novel this compound derivatives, their characterization, and protocols for evaluating their anthelmintic efficacy. The methodologies are grounded in established chemical principles and biological screening practices, providing a robust framework for drug discovery and development in this area.

Introduction: The Case for Novel Anthelmintics

Parasitic worm infections affect over 1.5 billion people globally, primarily in developing nations, and cause substantial economic losses in the livestock industry[1]. For decades, the control of these infections has relied on a limited arsenal of anthelmintic drugs[2]. However, their extensive use has led to the emergence of widespread drug resistance, creating an urgent need for new therapeutic agents with novel mechanisms of action[3].

The benzoxazole scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological properties[4][5]. Specifically, derivatives of this compound have emerged as a promising class of compounds with potent anthelmintic activity. This application note provides a detailed protocol for the synthesis and evaluation of these derivatives, aimed at empowering researchers to explore this important chemical space.

Scientific Rationale and Mechanism of Action

The anthelmintic activity of benzoxazole derivatives is mechanistically linked to the disruption of essential parasite-specific cellular processes. Strong evidence suggests that, similar to the well-established benzimidazole class of anthelmintics (e.g., Albendazole), these compounds exert their effect by targeting β-tubulin[[“]][7].

Causality of Action: Tubulin is a globular protein that polymerizes to form microtubules, which are critical components of the cytoskeleton in all eukaryotic cells. Microtubules are essential for vital functions including cell division, motility, and intracellular transport[8]. Benzoxazole derivatives are believed to bind with high affinity to the β-tubulin subunit of the parasite, inhibiting its polymerization into microtubules[9]. This disruption leads to a cascade of downstream effects:

  • Impaired Glucose Uptake: The parasite's intestinal cells, which rely on microtubule integrity for nutrient absorption, can no longer function effectively.

  • Inhibition of Cell Division: Mitosis is halted due to the failure of the mitotic spindle to form.

  • Paralysis and Expulsion: Disruption of neuromuscular function leads to paralysis of the worm, preventing it from maintaining its position within the host's gastrointestinal tract, ultimately leading to its expulsion[2].

The selective toxicity towards the parasite over the host is attributed to the significant differences between mammalian and helminth β-tubulin, allowing the drug to bind more avidly to the parasite's protein[8]. The 5-nitro group is often a key feature for enhancing the potency of these compounds.

Synthesis of this compound Derivatives

A common and effective strategy for generating a library of diverse this compound derivatives involves a two-step process: first, the synthesis of a key intermediate, 5-nitro-1,3-benzoxazole-2-thiol, followed by its derivatization via S-alkylation or other modifications. This approach allows for the introduction of various functional groups at the 2-position to explore structure-activity relationships (SAR).

General Synthetic Workflow

The overall workflow is designed for efficiency and modularity, enabling the creation of multiple analogs from a single, readily prepared intermediate.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Derivatization (S-Alkylation) A 2-Amino-4-nitrophenol + Carbon Disulfide (CS2) B 5-Nitro-1,3-benzoxazole-2-thiol (Key Intermediate) A->B  KOH, Ethanol Reflux C Alkyl/Aryl Halide (R-X) (e.g., 2-chloro-N-phenylacetamide) D Final this compound Derivative C->D  K2CO3, Acetone Reflux B_clone 5-Nitro-1,3-benzoxazole-2-thiol B_clone->D  K2CO3, Acetone Reflux

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol

Protocol 1: Synthesis of 5-Nitro-1,3-benzoxazole-2-thiol (Intermediate 1)

  • Rationale: This step involves the cyclocondensation of 2-amino-4-nitrophenol with carbon disulfide in an alcoholic potassium hydroxide solution. The strong base (KOH) deprotonates the hydroxyl and amino groups, facilitating the nucleophilic attack on the carbon of CS₂, leading to ring closure and formation of the benzoxazole thiol.

  • Materials:

    • 2-Amino-4-nitrophenol (1.0 eq)

    • Potassium Hydroxide (KOH) (1.2 eq)

    • Carbon Disulfide (CS₂) (1.5 eq)

    • Ethanol (95%)

    • Hydrochloric Acid (10% v/v)

    • Distilled water

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol (100 mL) with gentle heating.

    • Add 2-amino-4-nitrophenol to the solution and stir until fully dissolved.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise over 15 minutes.

    • After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

    • Acidify the solution by slowly adding 10% HCl until the pH is approximately 2-3, causing a yellow solid to precipitate.

    • Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 5-nitro-1,3-benzoxazole-2-thiol as a crystalline solid.

Protocol 2: Synthesis of 2-[(5-Nitro-1,3-benzoxazol-2-yl)sulfanyl]-N-phenylacetamide (Derivative Example)

  • Rationale: This is a classic S-alkylation reaction. The thiol intermediate is deprotonated by a weak base (K₂CO₃) to form a thiolate anion, which is a potent nucleophile. This nucleophile then displaces the chloride from 2-chloro-N-phenylacetamide in an Sₙ2 reaction to form the final product. Acetone is used as a polar aprotic solvent, which is ideal for Sₙ2 reactions.

  • Materials:

    • 5-Nitro-1,3-benzoxazole-2-thiol (Intermediate 1) (1.0 eq)

    • 2-chloro-N-phenylacetamide (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Acetone (anhydrous)

  • Procedure:

    • To a 100 mL round-bottom flask, add the synthesized intermediate (1.0 eq), 2-chloro-N-phenylacetamide (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

    • Add 50 mL of anhydrous acetone and fit the flask with a reflux condenser.

    • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Upon completion, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure derivative.

Characterization
  • Trustworthiness: To validate the synthesis, the structure and purity of the final compounds must be unequivocally confirmed.

    • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

    • Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compound[9].

    • Elemental Analysis (CHN): To determine the elemental composition and confirm purity.

Protocols for Anthelmintic Activity Screening

Phenotypic screening, which assesses the overall effect of a compound on a whole organism, remains a cornerstone of anthelmintic drug discovery[10]. The following in vitro protocol uses the Indian adult earthworm (Pheretima posthuma) as a model organism due to its anatomical and physiological resemblance to many intestinal roundworms.

In Vitro Anthelmintic Assay Workflow

G cluster_0 Treatment Groups A Prepare Test Solutions (e.g., 10, 20, 50 mg/mL in DMSO/Saline) D1 Test Compound A->D1 D2 Positive Control (e.g., Albendazole) A->D2 D3 Negative Control (Vehicle - Saline/DMSO) A->D3 B Acquire & Acclimatize Earthworms (Pheretima posthuma) C Experimental Setup (6 worms per Petri dish) B->C E Incubate & Observe C->E D1->C D2->C D3->C F Record Time (minutes) for: 1. Paralysis (no movement on shaking) 2. Death (no movement in warm water) E->F

Caption: Workflow for the in vitro anthelmintic activity screening assay.

Detailed Screening Protocol
  • Materials:

    • Synthesized this compound derivatives

    • Albendazole (or Piperazine Citrate) as a standard positive control

    • Normal saline solution

    • Dimethyl sulfoxide (DMSO)

    • Adult Indian earthworms (Pheretima posthuma), ~5-7 cm in length

    • Petri dishes

    • Water bath set to 50°C

  • Procedure:

    • Preparation of Test Solutions: Prepare stock solutions of the synthesized compounds and the standard drug (e.g., Albendazole) at various concentrations (e.g., 10, 20, 50 mg/mL) in a minimal amount of DMSO and make up the final volume with normal saline. The vehicle control will be normal saline containing the same percentage of DMSO.

    • Acclimatization: Wash the collected earthworms with normal saline to remove any fecal matter and acclimatize them to laboratory conditions for a few hours.

    • Experimental Setup: Randomly divide worms of similar size into groups of six. Place each group into a separate Petri dish containing 20 mL of the respective treatment solution (test compound, standard drug, or vehicle control).

    • Observation and Data Collection:

      • Observe the worms and record the time taken for the first signs of paralysis. Paralysis is confirmed when the worms do not move at all, even when the Petri dish is shaken vigorously[11].

      • Record the time of death for each worm. Death is confirmed when the worms show no movement when shaken or when placed in warm water (50°C)[11].

    • Data Analysis: The experiment should be performed in triplicate for each concentration. Calculate the mean time for paralysis and death for each group.

Data Presentation and Interpretation

Quantitative data from synthesis and biological screening should be tabulated for clear comparison. This allows for the direct correlation of chemical structure with anthelmintic activity, facilitating the identification of promising lead compounds.

Table 1: Synthesis Yields and Anthelmintic Activity of this compound Derivatives

Compound IDR-Group (at 2-position)Yield (%)Concentration (mg/mL)Mean Time to Paralysis (min) ± SDMean Time to Death (min) ± SD
BNZ-01 -S-CH₂-CO-NH-Phenyl782025.3 ± 1.545.8 ± 2.1
BNZ-02 -S-CH₂-CO-NH-(4-Cl-Phenyl)822019.8 ± 1.138.2 ± 1.8
BNZ-03 -S-CH₂-CO-NH-(4-NO₂-Phenyl)752015.1 ± 0.929.5 ± 1.4
Albendazole (Positive Control)N/A2018.5 ± 1.335.0 ± 1.9
Vehicle (Negative Control)N/AN/A> 240> 240

Data are hypothetical and for illustrative purposes only.

Interpretation: From the sample data, one could infer that the introduction of an electron-withdrawing group (like -NO₂) on the N-phenyl ring (BNZ-03) enhances anthelmintic activity compared to the unsubstituted analog (BNZ-01) and even the standard drug, Albendazole, at the tested concentration. This provides a clear direction for further chemical modifications.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the development of new anthelmintic agents. The synthetic and screening protocols outlined in this document provide a reliable and reproducible framework for researchers to synthesize novel derivatives and assess their biological potential. Future work should focus on expanding the chemical diversity of the synthesized library, exploring different substituents at various positions on the benzoxazole ring, and conducting molecular docking studies to better understand the binding interactions with parasite β-tubulin[[“]][7]. Promising candidates identified through these in vitro screens should be advanced to in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

References

  • Satyendra, R.V., Vishnumurthy, K.A., Vagdevi, H.M., et al. (2015). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Medicinal Chemistry Research, 24(3). Available at: [Link]

  • Keiser, J., & McCarthy, J.S. (2010). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 26(11), 549-556. Available at: [Link]

  • Pattan, S., et al. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Advanced Scientific Research, 14(01). Available at: [Link]

  • ResearchGate. (2015). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Available at: [Link]

  • ResearchGate. (2015). Request PDF: Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro-benzoxazole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. Available at: [Link]

  • Panda, S.K., et al. (2022). Essential Oils as Novel Anthelmintic Drug Candidates. Molecules, 27(19), 6549. Available at: [Link]

  • Partridge, F.A., et al. (2020). Anthelmintic drug discovery: target identification, screening methods and the role of open science. Beilstein Journal of Organic Chemistry, 16, 1187-1202. Available at: [Link]

  • Di Cesare, A., et al. (2020). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus in dogs and cats. American Journal of Veterinary Research, 81(12), 978-985. Available at: [Link]

  • Smout, M.J., et al. (2012). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLoS Neglected Tropical Diseases, 6(11), e1902. Available at: [Link]

  • Haugwitz, R.D., et al. (1976). Antiparasitic agents. 5. Synthesis and anthelmintic activities of novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and benzothiazoles. Journal of Medicinal Chemistry, 19(10), 1265-1267. Available at: [Link]

  • Singh, T., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33, 407-446. Available at: [Link]

  • McKellar, Q.A., & Jackson, F. (2004). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. In Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • Saroj, Y., & Kumar, S. (2012). A brief review on the mode of action of antinematodal drugs. Journal of Parasitic Diseases, 36(1), 1-8. Available at: [Link]

  • de Souza, M.V., et al. (1993). New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. Die Pharmazie, 48(10), 786-787. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole Synthesis. Available at: [Link]

  • Deshpande, P., et al. (2020). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 36(5), 957-964. Available at: [Link]

Sources

Application Notes & Protocols: 5-Nitrobenzoxazole as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Within this class, 5-Nitrobenzoxazole stands out as a particularly valuable and versatile building block. The presence of the nitro group at the 5-position imparts unique reactivity, serving both as a potent directing group and as a precursor to the highly versatile amino functionality. This guide provides an in-depth exploration of this compound's synthetic utility, focusing on its core reactivity, detailed experimental protocols, and the strategic rationale behind its application in complex molecule synthesis.

The Strategic Importance of this compound

This compound, with the molecular formula C₇H₄N₂O₃[1][2], is more than a simple heterocyclic compound; it is a synthetic linchpin. Its utility stems from two primary features:

  • The Nitro Group as a Synthetic Handle: The nitro group is strongly electron-withdrawing, which profoundly influences the molecule's reactivity. It can be readily reduced to an amine, opening a vast landscape of subsequent chemical transformations. This reduction is one of the most common and pivotal steps in its application.[3][4]

  • Activated Aromatic System: The electron-withdrawing nature of the nitro group deactivates the benzoxazole ring towards electrophilic substitution but activates it for Nucleophilic Aromatic Substitution (SNAr) , a powerful tool for C-C, C-O, C-N, and C-S bond formation.[5][6]

These features allow chemists to employ this compound as a foundational element for constructing complex molecular architectures, particularly in the development of bioactive compounds such as antimicrobial and anthelmintic agents.[7][8][9]

G main This compound (Core Building Block) reduction Reduction of Nitro Group main->reduction e.g., H₂, Pd/C snar Nucleophilic Aromatic Substitution (SNAr) main->snar e.g., Nu⁻ amine 5-Aminobenzoxazole (Versatile Intermediate) reduction->amine substituted 4- or 6-Substituted 5-Nitrobenzoxazoles snar->substituted derivatives Further Derivatization pharma Pharmaceuticals & Bioactive Molecules derivatives->pharma materials Functional Materials derivatives->materials amine->derivatives Diazotization, Acylation, Cross-Coupling substituted->reduction Reduction of NO₂

Figure 1: Synthetic pathways originating from this compound.

Key Synthetic Transformation: Reduction to 5-Aminobenzoxazole

The conversion of the 5-nitro moiety to a 5-amino group is arguably the most critical application of this building block. The resulting 5-aminobenzoxazole is a key intermediate for introducing further diversity, for example, through acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions.[3]

Causality in Catalyst Selection

Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and excellent chemoselectivity.[10][11] The choice of catalyst is paramount for achieving high yields while preserving the benzoxazole core.

Catalyst SystemReducing Agent / ConditionsTypical Yield (%)Key Observations & RationaleReferences
Palladium on Carbon (Pd/C) H₂ (gas, 1-5 bar)>95%Industry Standard: Highly efficient and selective for nitro group reduction. The carbon support provides high surface area. Can be pyrophoric when dry.[3][10][12]
Platinum(IV) Oxide (PtO₂) H₂ (gas, 1-3 bar)>90%Robust Alternative: Adams' catalyst is effective but generally more expensive than Pd/C. Useful when Pd/C shows poor activity.[11]
Iron Powder / NH₄Cl Heat (e.g., 70°C)85-95%Stochiometric Metal: A classic, cost-effective method. The reaction proceeds via single electron transfer. Requires aqueous workup to remove iron salts.[3]
Tin(II) Chloride (SnCl₂) Concentrated HCl80-90%Acidic Conditions: Useful for substrates sensitive to catalytic hydrogenation but requires strongly acidic media and stoichiometric amounts of tin.[11]
Experimental Protocol 1: Palladium-Catalyzed Hydrogenation of 2-Aryl-5-Nitrobenzoxazole

This protocol describes a typical procedure for the reduction of a 2-substituted this compound to its corresponding 5-amino derivative.

Materials:

  • 2-Aryl-5-nitrobenzoxazole (1.0 eq)

  • Palladium on Carbon (10 wt%, ~5 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Celite™

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 2-aryl-5-nitrobenzoxazole substrate.

  • Solvent Addition: Add a suitable solvent (e.g., Methanol) to dissolve or suspend the substrate completely (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst. Causality Note: The catalyst is added after the solvent to mitigate the risk of ignition, as dry Pd/C can be pyrophoric in the presence of flammable solvents and air.

  • Inerting: Seal the flask and purge the atmosphere by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

  • Hydrogenation: Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus. For a balloon setup, the reaction is typically run under slight positive pressure.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Workup: Once complete, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with more solvent and filter through a pad of Celite™ to remove the palladium catalyst. Trustworthiness Note: This step is critical to remove the heterogeneous catalyst. Incomplete removal can lead to product degradation or interference in subsequent steps. Wash the Celite™ pad with ample solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-aminobenzoxazole derivative, which can be purified further by recrystallization or column chromatography if necessary.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation a Dissolve Substrate in Solvent b Add Pd/C Catalyst a->b c Inert Atmosphere (N₂/Ar Purge) b->c d Introduce H₂ Gas (1 atm) c->d e Vigorous Stirring (2-6h, RT) d->e f Monitor by TLC/LC-MS e->f g Purge with N₂ f->g h Filter through Celite™ g->h i Concentrate Filtrate h->i j Purify (if needed) i->j

Figure 2: Standard workflow for catalytic hydrogenation.

Key Synthetic Transformation: Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of the 5-nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[5] This enables SNAr reactions, a cornerstone of modern synthetic chemistry for forming aryl-heteroatom or aryl-carbon bonds.

Mechanistic Rationale & Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][13] The stability of this intermediate is the key to the reaction's feasibility. The nitro group is exceptionally good at stabilizing the negative charge via resonance, particularly when it is ortho or para to the site of attack. In this compound, the positions ortho (C4) and para (C6, though C-H not a leaving group) to the nitro group are activated. If a suitable leaving group (e.g., a halide) is present at C4 or C6, substitution will readily occur.

Note: The above DOT script is a conceptual placeholder. A real implementation would require image files of the chemical structures.

SNAr_Mechanism cluster_stabilization Key Stabilizing Factor start Activated Substrate (e.g., 4-Fluoro-5-nitrobenzoxazole) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate + Nucleophile (RO⁻) [Rate-Determining Step] product Substituted Product intermediate->product - Leaving Group (F⁻) [Fast] stabilizer Negative charge delocalized onto the Nitro Group

Figure 3: Logical flow of the SNAr addition-elimination mechanism.
Experimental Protocol 2: SNAr of 4-Fluoro-5-nitrobenzoxazole with Sodium Methoxide

This protocol provides a representative example of an SNAr reaction on an activated this compound substrate. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[14]

Materials:

  • 4-Fluoro-5-nitrobenzoxazole (1.0 eq)

  • Sodium methoxide (1.1 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reagent Preparation: Prepare a solution of sodium methoxide in the chosen anhydrous solvent under an inert atmosphere (N₂ or Ar).

  • Substrate Addition: In a separate flask under an inert atmosphere, dissolve the 4-fluoro-5-nitrobenzoxazole in the anhydrous solvent.

  • Reaction: Cool the substrate solution to 0 °C using an ice bath. Slowly add the sodium methoxide solution dropwise over 15-20 minutes. Causality Note: The reaction is performed at low temperature to control the exotherm and minimize potential side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by pouring it into a beaker containing saturated aqueous NH₄Cl solution. Trustworthiness Note: Quenching with a mild acid source like NH₄Cl neutralizes the excess base and protonates the alkoxide, preventing undesired subsequent reactions during workup.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methoxy-5-nitrobenzoxazole.

Conclusion

This compound is a powerful and strategic building block in organic synthesis. Its true potential is unlocked through a fundamental understanding of its reactivity. The facile reduction of its nitro group provides access to a world of amine chemistry, while the nitro group's activating effect enables potent SNAr reactions for skeletal elaboration. The protocols and principles outlined in this guide serve as a foundation for researchers, scientists, and drug development professionals to harness the full synthetic power of this versatile intermediate.

References

  • D. G. Hoarau, C. et al. (2011).
  • Kaplancıklı, Z. A. et al. (2017). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. [Link]

  • Google Patents. (2019). Preparation method of 2-(aminophenyl)-5-aminobenzoxazole. CN110577500A.
  • LookChem. (n.d.). 2-(4-nitrophenyl)-5-nitrobenzoxazole.
  • MySkinRecipes. (n.d.). This compound.
  • Satyendra, R. et al. (2014). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Medicinal Chemistry Research, 24, 1342-1350. [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • PubChem - NIH. (n.d.). This compound. [Link]

Sources

Application Note & Protocol: Copper-Catalyzed C-H Bond Functionalization of 5-Nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-H Functionalization of 5-Nitrobenzoxazole for Accelerated Drug Discovery

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, providing an atom-economical and step-efficient route to complex molecular architectures.[1] This strategy obviates the need for pre-functionalized starting materials, thereby streamlining synthetic pathways and minimizing chemical waste.[1] A particularly promising area within this field is the use of earth-abundant and cost-effective copper catalysts to forge new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[2][3]

The this compound scaffold is a prominent structural motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The nitro group, a potent electron-withdrawing group, can also serve as a versatile synthetic handle for subsequent chemical modifications. The capacity to selectively introduce functional groups at specific C-H positions on the this compound core unlocks new possibilities for creating novel analogs with potentially superior therapeutic profiles. This application note offers a detailed protocol for the copper-catalyzed C-H bond functionalization of this compound, with a focus on arylation as a representative transformation. The principles and methodologies described herein can be adapted for other C-H functionalization reactions, offering a valuable tool for researchers engaged in drug discovery and development. It is worth noting that while direct C-H amination of benzoxazoles bearing electron-withdrawing groups like the nitro moiety has been reported to be challenging, other C-H functionalization reactions such as arylation may be achievable under optimized conditions.[4]

Underlying Principles and Mechanistic Insights

Copper-catalyzed C-H functionalization reactions can proceed via diverse mechanistic manifolds, often involving Cu(I), Cu(II), and even Cu(III) intermediates.[3] The specific operative mechanism is intricately linked to the choice of catalyst, ligand, oxidant, and substrate. In the context of C-H arylation of benzoxazoles, a plausible catalytic cycle is illustrated below.

Proposed Catalytic Cycle for C-H Arylation

The reaction is generally thought to commence with the generation of a copper-aryl species. This can be achieved through various methods, including the reaction of a copper salt with an aryl halide or a diaryliodonium salt. The resultant organocopper intermediate then coordinates to the benzoxazole substrate. Following this, a C-H activation event, which is often the rate-determining step, occurs to yield a key copper(III) intermediate. Finally, reductive elimination from this intermediate furnishes the desired arylated product and regenerates the active copper catalyst, allowing it to re-enter the catalytic cycle.

The presence of the electron-withdrawing nitro group on the benzoxazole ring can modulate the reactivity of the C-H bonds, potentially rendering them more or less susceptible to activation depending on the specific mechanistic pathway.

Catalytic Cycle cluster_0 Cu(I) Cu(I) Cu(III)-Aryl Cu(III)-Aryl Cu(I)->Cu(III)-Aryl Oxidative Addition (Aryl Source) Cu(III)-Intermediate Cu(III)-Intermediate Cu(III)-Aryl->Cu(III)-Intermediate Coordination & C-H Activation (this compound) Cu(III)-Intermediate->Cu(I) Regeneration of Catalyst Arylated Product Arylated Product Cu(III)-Intermediate->Arylated Product Reductive Elimination This compound This compound Aryl Source Aryl Source

Caption: Proposed catalytic cycle for the copper-catalyzed C-H arylation of this compound.

Detailed Experimental Protocol: C-H Arylation of this compound

This protocol is an adapted procedure based on established methods for the C-H arylation of related heterocycles.[5][6] Optimization may be necessary for specific arylating agents and substrate derivatives.

Materials and Reagents
  • Substrate: this compound (ensure purity)[7][8][9]

  • Arylating Agent: e.g., 4-methoxyphenylboronic acid, or a diaryliodonium salt.

  • Copper Catalyst: Copper(II) acetate (Cu(OAc)₂), Copper(I) iodide (CuI), or other suitable copper salts.[2]

  • Ligand (optional but recommended): 1,10-Phenanthroline or a similar nitrogen-based ligand.

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like DBU.

  • Oxidant (if necessary): e.g., Silver carbonate (Ag₂CO₃), or atmospheric oxygen.

  • Solvent: Anhydrous and degassed high-boiling point solvent such as DMF, DMSO, or 1,4-dioxane.

  • Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.

  • Inert atmosphere: Nitrogen or Argon gas.

  • Purification supplies: Silica gel for column chromatography, and appropriate solvents (e.g., hexane, ethyl acetate).

Equipment Setup

A standard Schlenk line or glovebox is recommended for handling air- and moisture-sensitive reagents. The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Reaction Procedure
  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylating agent (1.2-1.5 mmol), the copper catalyst (5-10 mol%), and the ligand (10-20 mol%).

  • Addition of Base and Solvent: Add the base (2.0-3.0 mmol) and the anhydrous solvent (5-10 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously. The optimal temperature will be contingent on the specific catalyst and substrates employed.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup Procedure:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired functionalized this compound.

Experimental Workflow Diagram

Experimental Workflow A 1. Reagent Preparation (this compound, Arylating Agent, Catalyst, Ligand, Base) B 2. Reaction Setup (Schlenk Flask, Inert Atmosphere) A->B C 3. Heating and Stirring (100-140 °C) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Workup (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: A streamlined workflow for the copper-catalyzed C-H functionalization of this compound.

Data Presentation: Expected Outcomes and Optimization Parameters

The yield of the C-H functionalized product is sensitive to several reaction parameters. The following table provides a hypothetical summary of how different variables might influence the reaction outcome, based on established principles of C-H activation.[2][4]

ParameterVariationExpected Outcome on YieldRationale
Copper Catalyst Cu(OAc)₂, CuI, Cu(OTf)₂VariesThe choice of counter-ion can influence the solubility and reactivity of the copper catalyst.
Ligand None, 1,10-Phenanthroline, BipyridineIncreasedLigands can stabilize the copper catalyst, mitigate catalyst decomposition, and promote the desired reaction pathway.
Base K₂CO₃, Cs₂CO₃, DBUVariesThe strength and nature of the base can affect the deprotonation step and the overall reaction rate.
Solvent DMF, DMSO, 1,4-DioxaneVariesSolvent polarity and coordinating ability can impact catalyst solubility and the stability of reaction intermediates.
Temperature 100 °C, 120 °C, 140 °CIncreased (up to a point)Higher temperatures generally accelerate the reaction rate but can also lead to the decomposition of reactants or products.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficient temperature- Inappropriate base or solvent- Utilize a fresh batch of catalyst.- Screen different ligands.- Increase the reaction temperature.- Screen a variety of bases and solvents.
Formation of multiple products - Lack of regioselectivity- Side reactions- Modify the directing group on the substrate (if applicable).- Lower the reaction temperature.- Employ a more selective catalyst system.
Decomposition of starting material - Reaction temperature is too high- Air or moisture contamination- Lower the reaction temperature.- Ensure a strictly inert atmosphere and use anhydrous solvents.

Conclusion and Future Directions

This application note provides a comprehensive guide for the copper-catalyzed C-H functionalization of this compound. The detailed protocol and troubleshooting guide are designed to be a valuable resource for researchers in medicinal chemistry and organic synthesis. The principles outlined herein can be extended to a range of other C-H functionalization reactions, enabling the rapid diversification of the this compound scaffold and facilitating the discovery of novel bioactive molecules. Future research in this area could focus on broadening the scope of coupling partners, developing more efficient and selective catalyst systems, and applying these methods to the synthesis of complex natural products and pharmaceutical agents.

References

  • Progress and prospects in copper-catalyzed C–H functionaliz
  • Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols.
  • Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds. PMC - NIH.
  • Copper‐Catalyzed C – H Activation.
  • Copper Catalyzed C-H Activ
  • 5-Nitro-2-phenyl-1,3-benzoxazole. PubChem.
  • This compound. MySkinRecipes.
  • Copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids. PubMed.
  • Copper‐Catalyzed C C Bond Formation via C H Functionalization of N‐Heterocycles. Wiley Online Library.
  • Copper-Catalyzed Direct Amination of Benzoxazoles Using Primary Amines as Nitrogen Sources. Organic Chemistry Portal.
  • 5-Nitro-2,1-benzisoxazole. PubChem.
  • This compound. PubChem.
  • Copper-Catalyzed Oxidative Amination of Benzoxazoles via C-H and C-N Bond Activation: A New Strategy for Using Tertiary Amines as Nitrogen Group Sources. Organic Chemistry Portal.
  • 5-Nitro-1,3-benzoxazole. Santa Cruz Biotechnology.
  • Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. PubMed Central.
  • Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles.
  • Visible Light‐Induced Copper‐Catalyzed C—H Arylation of Benzoxazoles.
  • Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles. PMC - NIH.
  • Visible Light-Induced Copper-Catalyzed C—H Aryl
  • Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere.

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Application Note: A Researcher's Guide to the Development of Antimicrobial Agents from 5-Nitrobenzoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Nitroaromatic compounds, a class of molecules requiring reductive bioactivation, have long been a source of potent antimicrobial agents.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of derivatives based on the 5-nitrobenzoxazole core. We will delve into the mechanistic rationale behind this scaffold's activity and present field-proven methodologies for assessing its potential, tailored for researchers in medicinal chemistry and drug discovery.

Introduction: The Rationale for this compound

The benzoxazole ring system is a "privileged" scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2] When combined with a nitro group, particularly at the 5-position, the resulting molecule becomes a prodrug candidate with significant antimicrobial potential.[3] The core principle of its action is rooted in the redox biochemistry of the nitro group.[1]

The Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of this compound derivatives is not inherent to the parent molecule but is unlocked through a process of reductive bioactivation, primarily within anaerobic or microaerophilic environments characteristic of many pathogens.[4][5]

  • Entry and Reduction: The compound enters the microbial cell.

  • Enzymatic Activation: Bacterial nitroreductases (NTRs), which are absent or have different specificities in most mammalian cells, catalyze the reduction of the nitro group.[1] This enzymatic reaction uses reducing equivalents like NADH or NADPH.

  • Generation of Reactive Species: The reduction is a stepwise process that generates highly reactive, cytotoxic intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals and other reactive nitrogen species (RNS).[4][6]

  • Macromolecular Damage: These reactive intermediates are non-specific in their targets, covalently binding to and damaging critical cellular macromolecules such as DNA, RNA, and proteins, leading to metabolic disruption and ultimately, cell death.[6]

This mechanism provides a degree of selectivity towards microbial cells and is effective against slow-growing or persistent bacteria, which are often tolerant to conventional antibiotics.

Mechanism_of_Action cluster_cell Bacterial Cell Compound This compound (Prodrug) NTR Bacterial Nitroreductase (NTR) Compound->NTR e- (NAD(P)H) Reactive Reactive Intermediates (e.g., Nitroso, RNS) NTR->Reactive Reduction Damage DNA & Protein Damage Reactive->Damage Covalent Adduction & Oxidative Stress Death Cell Death Damage->Death

Caption: Reductive activation of a this compound prodrug by bacterial nitroreductases.

PART 1: SYNTHESIS AND CHARACTERIZATION

The synthesis of novel this compound derivatives typically involves the condensation of a substituted o-aminophenol with a reactive species to form the oxazole ring. Modifications are often introduced at the 2-position of the benzoxazole core to modulate the compound's physicochemical properties and biological activity.

Protocol 1.1: General Synthesis of 2-Substituted-5-Nitrobenzoxazole Derivatives

This protocol outlines a common synthetic route starting from 2-amino-4-nitrophenol.

Rationale: The reaction of an o-substituted phenol (containing an amino group ortho to the hydroxyl) with an aldehyde or carboxylic acid derivative is a classical and robust method for constructing the benzoxazole ring. Polyphosphoric acid (PPA) serves as both a solvent and a powerful dehydrating agent to drive the cyclization reaction to completion.

Materials:

  • 2-Amino-4-nitrophenol

  • Substituted aromatic/aliphatic carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (10% w/v)

  • Ice-cold distilled water

  • Ethanol or Methanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, add 2-amino-4-nitrophenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture is stirrable (approx. 10-15 times the weight of the reactants).

  • Heat the reaction mixture to 140-160°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to approximately 80-90°C.

  • Carefully pour the warm, viscous mixture into a beaker containing a large volume of ice-cold distilled water with vigorous stirring. A precipitate should form.

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Neutralize the acidic solution by slowly adding 10% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Filter the crude solid product using a Büchner funnel, wash thoroughly with distilled water, and air-dry.

Protocol 1.2: Purification and Characterization

Rationale: Purification is critical to remove unreacted starting materials and byproducts, which could interfere with biological assays. Spectroscopic characterization is required to unambiguously confirm the structure of the synthesized compound.

Purification:

  • Recrystallization: Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allow it to cool slowly to form pure crystals. Filter and dry the crystals under vacuum.

Characterization:

  • Thin Layer Chromatography (TLC): Assess the purity of the final compound.

  • Melting Point: Determine the melting point range; a sharp melting point is indicative of high purity.

  • Spectroscopy:

    • FT-IR (Fourier-Transform Infrared): Confirm the presence of key functional groups (e.g., C=N of the oxazole ring, NO₂ stretches).

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Elucidate the proton environment and confirm the overall structure.

    • Mass Spectrometry (MS): Determine the molecular weight of the compound, confirming its elemental composition.[7]

PART 2: IN VITRO ANTIMICROBIAL EVALUATION

Standardized methods are crucial for generating reliable and reproducible antimicrobial susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[8]

Workflow node_synthesis Synthesis of This compound Derivative node_purify Purification & Characterization (TLC, NMR, MS) node_synthesis->node_purify node_mic Quantitative Assay: Determine MIC (Broth Microdilution) node_purify->node_mic node_mbc Determine MBC node_mic->node_mbc node_timekill Advanced Assay: Time-Kill Kinetics node_mic->node_timekill node_cytotox Selectivity Assay: Cytotoxicity (e.g., on HeLa cells) node_mic->node_cytotox node_data Data Analysis & SAR Studies node_mbc->node_data node_timekill->node_data node_cytotox->node_data

Sources

The Strategic Utility of 5-Nitrobenzoxazole in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a nitro group at the 5-position not only modulates the electronic properties of the benzoxazole ring system but also serves as a versatile chemical handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the application of 5-nitrobenzoxazole in the synthesis of novel heterocyclic compounds, complete with detailed protocols, mechanistic insights, and safety considerations.

The this compound Core: A Privileged Scaffold

This compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a nitro group at the 5-position. This substitution pattern is of significant interest for several reasons:

  • Electronic Activation: The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzoxazole system. It activates the benzene ring towards nucleophilic aromatic substitution, a reaction pathway not readily accessible for unsubstituted benzoxazoles.[1][2][3]

  • Synthetic Handle: The nitro group itself is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. This opens up a vast landscape for further derivatization and the construction of complex molecular architectures.

  • Pharmacological Relevance: The 5-nitro-substitution pattern is found in a number of bioactive molecules, and its presence can confer or enhance a range of pharmacological activities, including antimicrobial, anthelmintic, and anticancer properties.

Safety and Handling of this compound Derivatives

Nitroaromatic compounds are energetically rich and should be handled with appropriate caution.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Take precautionary measures against static discharge.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Spill Management: In case of a spill, avoid generating dust. Clean up spills immediately using appropriate absorbent materials.

Synthesis of Key Intermediates: 5-Nitro-1,3-benzoxazole-2-thiol

A pivotal starting material for many novel heterocyclic syntheses is 5-nitro-1,3-benzoxazole-2-thiol. This compound serves as a versatile building block for the introduction of various side chains and heterocyclic rings.

Rationale for Experimental Choices

The synthesis of 5-nitro-1,3-benzoxazole-2-thiol typically involves the cyclization of 2-amino-4-nitrophenol with carbon disulfide. The choice of reagents and conditions is critical for a successful and high-yielding reaction.

  • 2-Amino-4-nitrophenol: This is the foundational building block providing the pre-formed benzene ring with the correctly positioned amino, hydroxyl, and nitro groups for the subsequent cyclization.

  • Carbon Disulfide (CS₂): CS₂ acts as a one-carbon electrophile, reacting with the amino and hydroxyl groups of the starting material to form the five-membered oxazole ring with an exocyclic thione group.

  • Potassium Hydroxide (KOH): KOH serves as a base to deprotonate the hydroxyl and amino groups, increasing their nucleophilicity and facilitating the reaction with carbon disulfide. It also promotes the final cyclization step.

  • Ethanol/Water: This solvent system is often used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis of 5-Nitro-1,3-benzoxazole-2-thiol

Materials:

  • 2-Amino-4-nitrophenol

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this solution, add 2-amino-4-nitrophenol and stir until it dissolves completely.

  • Cool the reaction mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid until the product precipitates out.

  • Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum to obtain 5-nitro-1,3-benzoxazole-2-thiol.

Synthesis_of_5_Nitro_1_3_benzoxazole_2_thiol start Start: 2-Amino-4-nitrophenol reagents KOH, CS₂, Ethanol/H₂O start->reagents Dissolve & React reflux Reflux (3-4h) reagents->reflux Heat workup Acidic Work-up (HCl) reflux->workup Cool & Precipitate product Product: 5-Nitro-1,3-benzoxazole-2-thiol workup->product Isolate

Caption: Workflow for the synthesis of 5-nitro-1,3-benzoxazole-2-thiol.

Derivatization of 5-Nitro-1,3-benzoxazole-2-thiol

The thiol group at the 2-position of 5-nitro-1,3-benzoxazole-2-thiol is a nucleophilic handle that can be readily alkylated or acylated to introduce a wide variety of substituents, leading to the formation of novel heterocyclic compounds with potential biological activities.

S-Alkylation Reactions

Rationale: The sulfur atom of the thiol group is a soft nucleophile and readily reacts with electrophiles such as alkyl halides in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion.

General Protocol for S-Alkylation:

  • Dissolve 5-nitro-1,3-benzoxazole-2-thiol in a suitable solvent such as acetone or ethanol.

  • Add a base, typically potassium carbonate (K₂CO₃), to the solution and stir for a short period.

  • Add the desired alkyl halide (e.g., ethyl chloroacetate, benzyl bromide) to the reaction mixture.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of Thioether and Hydrazide Derivatives

A common synthetic strategy involves the S-alkylation with ethyl chloroacetate followed by reaction with hydrazine hydrate to form the corresponding acetohydrazide. This hydrazide is a key intermediate for the synthesis of various five-membered heterocycles like thiazolidinones and azetidinones.

Derivatization_Workflow start 5-Nitro-1,3-benzoxazole-2-thiol step1 S-Alkylation (Ethyl Chloroacetate, K₂CO₃) start->step1 intermediate1 Ethyl 2-((5-nitro-1,3-benzoxazol-2-yl)thio)acetate step1->intermediate1 step2 Hydrazinolysis (Hydrazine Hydrate) intermediate1->step2 intermediate2 2-((5-Nitro-1,3-benzoxazol-2-yl)thio)acetohydrazide step2->intermediate2 step3a Reaction with Aldehydes intermediate2->step3a product_schiff Schiff Bases step3a->product_schiff step3b Reaction with Thioglycolic Acid product_schiff->step3b product_thiazolidinone Thiazolidinone Derivatives step3b->product_thiazolidinone

Caption: Synthetic pathway to thiazolidinone derivatives from 5-nitro-1,3-benzoxazole-2-thiol.

Transformation of the Nitro Group: Gateway to Further Diversity

The reduction of the 5-nitro group to a 5-amino group is a crucial transformation that dramatically alters the electronic properties of the benzoxazole ring and provides a new site for functionalization.

Catalytic Hydrogenation

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being one of the most common. The reaction proceeds under a hydrogen atmosphere.

General Protocol for Nitro Group Reduction:

  • Dissolve the this compound derivative in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the 5-aminobenzoxazole derivative.

Synthetic Applications of 5-Aminobenzoxazole

The resulting 5-aminobenzoxazole is a valuable intermediate for the synthesis of a wide range of bioactive compounds. The amino group can undergo various reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or Suzuki coupling reactions.

  • Condensation reactions: Reaction with aldehydes or ketones to form Schiff bases, which can be further cyclized.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at the 5-position activates the benzoxazole ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[1][2][3] This allows for the direct introduction of nucleophiles onto the aromatic ring, a transformation that is not feasible with unsubstituted benzoxazoles.

Key Principles:

  • Activation: The nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack.[3]

  • Leaving Group: A good leaving group, such as a halide, is required at the position of substitution.

  • Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.

General Protocol for SNAr:

  • Dissolve the 2-halo-5-nitrobenzoxazole substrate in a polar aprotic solvent like DMF or DMSO.

  • Add the nucleophile and a suitable base (if required, e.g., K₂CO₃ for amines).

  • Heat the reaction mixture, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the product and purify by recrystallization or column chromatography.

Data Summary

Starting MaterialReagentsProductApplication/Significance
2-Amino-4-nitrophenolCS₂, KOH5-Nitro-1,3-benzoxazole-2-thiolKey intermediate for derivatization
5-Nitro-1,3-benzoxazole-2-thiolAlkyl halide, K₂CO₃2-(Alkylthio)-5-nitro-1,3-benzoxazoleIntroduction of various side chains
This compound derivativeH₂, Pd/C5-Aminobenzoxazole derivativeGateway to further functionalization
2-Chloro-5-nitrobenzoxazoleNucleophile (e.g., R-NH₂)2-(Amino)-5-nitrobenzoxazoleDirect functionalization of the aromatic ring

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of novel heterocyclic compounds. Its unique electronic properties and the synthetic versatility of the nitro group provide medicinal chemists with a powerful tool to generate diverse molecular scaffolds with a wide range of potential therapeutic applications. The protocols and principles outlined in this guide are intended to serve as a practical resource for researchers in their efforts to explore the rich chemistry of this important heterocyclic system.

References

  • Ali, S., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds, 43(5). Available at: [Link]

  • Bhavsar, Z. A., et al. (n.d.). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • Elhage, A., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Scientific Reports, 11(1), 24155. Available at: [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Available at: [Link]

  • Patel, H., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Available at: [Link]

  • Satyendra, R. V., et al. (2015). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Medicinal Chemistry Research, 24(3), 1342–1350. Available at: [Link]

  • Various Authors. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Materials Today: Proceedings. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

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Application Notes & Protocols: Leveraging 5-Nitrobenzoxazole Derivatives in the Synthesis of "Turn-On" Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Principles and Design Strategy

Introduction: The "Pro-Fluorescent" Promise of the Nitrobenzoxazole Scaffold

The benzoxazole nucleus is a versatile heterocyclic scaffold that exhibits promising photophysical properties, making it a cornerstone in the development of fluorescent probes for biological systems.[1][2] When substituted with a nitro group, specifically in the form of 7-nitro-2,1,3-benzoxadiazole (NBD), a derivative of the broader nitrobenzoxazole class, this scaffold transforms into a powerful tool for "off-on" sensing.[3] NBD-based compounds are characterized by their small size, environmental sensitivity, and, most critically, a fluorescence profile that is exquisitely sensitive to their chemical environment and substitution pattern.[3][4]

The core utility of the 5-nitrobenzoxazole motif (as exemplified by NBD derivatives) in probe design lies in its "pro-fluorescent" nature. In its native state, when functionalized with a suitable leaving group, the molecule is typically weakly fluorescent or non-fluorescent. The potent electron-withdrawing nature of the nitro group effectively quenches the fluorescence of the aromatic system.[5][6][7] This quenching occurs through mechanisms such as promoting efficient intersystem crossing to a non-emissive triplet state or facilitating other non-radiative decay pathways.[6][8] However, upon a specific chemical reaction—typically a nucleophilic aromatic substitution (SNAr)—the electronic landscape of the molecule is fundamentally altered, leading to a dramatic increase in fluorescence quantum yield. This "turn-on" response forms the basis of highly sensitive and specific detection of a wide array of biological analytes.

The Underpinning Mechanism: Fluorescence Activation by Nucleophilic Aromatic Substitution (SNAr)

The strategic placement of the nitro group on the benzoxazole ring is the key to its function. The strong electron-withdrawing effect of the nitro group renders the aromatic ring electron-deficient, thereby activating the carbon at the 4-position for nucleophilic attack.[3][9] When a suitable leaving group (e.g., chloride, ether, sulfonate) is present at this position, the stage is set for an SNAr reaction.

When a nucleophilic analyte, such as a biothiol (cysteine, glutathione) or hydrogen sulfide (H₂S), attacks the electrophilic 4-position, it displaces the leaving group.[3][10] This substitution has a profound electronic consequence: the newly introduced electron-donating group (e.g., a thiol) engages in an intramolecular charge transfer (ICT) with the electron-withdrawing nitro group. This ICT process creates a new, lower-energy excited state that deactivates primarily through fluorescence emission, effectively "switching on" the signal.

cluster_0 Probe Activation Mechanism Probe_Off NBD-LG Scaffold (e.g., L = Cl, OR) • Strong Quenching by -NO₂ • Low Fluorescence Reaction Nucleophilic Aromatic Substitution (SNAr) Probe_Off->Reaction + Analyte Nucleophile Analyte (Nu:) (e.g., R-SH, H₂S) Nucleophile->Reaction Probe_On NBD-Nu Adduct • Intramolecular Charge Transfer (ICT) • High Fluorescence ('Turn-On') Reaction->Probe_On

Caption: The SNAr-based "Off-On" mechanism for NBD-based fluorescent probes.

Strategic Design of NBD-Based Probes

The versatility of the NBD scaffold allows for rational design to achieve selectivity for different analytes.

  • Choice of Leaving Group: The nature of the leaving group at the 4-position dictates the probe's reactivity and selectivity.

    • Halides (e.g., 4-Chloro-7-nitro-2,1,3-benzoxadiazole, NBD-Cl): Highly reactive and widely used for labeling amines and thiols.[3]

    • Ethers/Esters (NBD-OR): Generally more stable than halides. Their reactivity can be tuned. Some NBD ethers have shown high selectivity for H₂S over biothiols like glutathione (GSH), which is crucial for distinguishing between these species in a cellular context.[3]

  • Modulation of the Fluorophore Core: While the NBD core is standard, substitutions on other parts of the molecule can fine-tune photophysical properties such as excitation/emission wavelengths and Stokes shift. Replacing the oxygen atom in the oxadiazole ring with selenium to create nitrobenzoselenadiazole (NBSD) can red-shift the absorption and emission, which is advantageous for in vivo imaging.[4][11]

  • Incorporation of Targeting Moieties: The NBD unit can be appended to larger molecules (e.g., ligands for specific receptors, peptides) to create probes that report on binding events or enzymatic activity in targeted cellular locations.[12][13]

Part 2: Experimental Protocols and Validation

Synthesis Protocol: Preparation of an NBD-based Thiol Probe

This protocol describes the synthesis of a representative "turn-on" fluorescent probe for thiols, N-acetyl-S-(7-nitro-2,1,3-benzoxadiazol-4-yl)-L-cysteine (NBD-NAC), via the reaction of NBD-Cl with N-acetyl-L-cysteine.

Materials and Reagents:

  • 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • N-acetyl-L-cysteine (NAC)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Silica Gel for column chromatography (230-400 mesh)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve N-acetyl-L-cysteine (50 mg, 0.306 mmol) and sodium bicarbonate (52 mg, 0.618 mmol) in 10 mL of methanol. Stir at room temperature for 10 minutes until fully dissolved.

    • Scientist's Note: Sodium bicarbonate acts as a base to deprotonate the thiol group of NAC, forming the more nucleophilic thiolate anion, which is necessary for the SNAr reaction to proceed efficiently.

  • Addition of NBD-Cl: In a separate vial, dissolve NBD-Cl (61 mg, 0.306 mmol) in 5 mL of methanol. Add this solution dropwise to the stirring NAC solution at room temperature.

  • Reaction Monitoring: Protect the reaction from light by wrapping the flask in aluminum foil. Allow the reaction to stir at room temperature for 4 hours. Monitor the progress of the reaction by TLC using a DCM:MeOH (9:1) solvent system. The product spot should be fluorescent under UV light and have a different Rf value than the starting NBD-Cl.

    • Self-Validation Checkpoint: The starting NBD-Cl is weakly fluorescent, while the product, NBD-NAC, should exhibit bright yellow-green fluorescence on the TLC plate. The disappearance of the NBD-Cl spot indicates reaction completion.

  • Work-up and Extraction: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. To the resulting solid, add 20 mL of deionized water and acidify to pH ~2-3 with 1M HCl. Extract the aqueous layer three times with 20 mL of ethyl acetate.

    • Scientist's Note: Acidification protonates the carboxylic acid group of the product, making it more soluble in the organic extraction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography, eluting with a gradient of 1-5% methanol in dichloromethane to yield the pure NBD-NAC product as a bright yellow solid.

In Vitro Validation: Characterizing the "Turn-On" Response

This protocol details the spectrofluorometric analysis of a synthesized NBD-based probe to confirm its "turn-on" response to a target analyte.

Materials and Reagents:

  • Synthesized NBD probe (e.g., NBD-ether for H₂S sensing)

  • Analyte stock solution (e.g., 10 mM Sodium Hydrosulfide, NaSH, as an H₂S donor)

  • Interfering species stock solutions (e.g., 100 mM solutions of Glutathione, Cysteine, Alanine)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving the probe)

Procedure:

  • Preparation of Solutions: Prepare a 1 mM stock solution of the NBD probe in DMSO. Prepare working solutions of the analyte and interfering species by diluting their stock solutions in PBS buffer.

  • Spectrofluorometer Setup: Set the excitation wavelength for the NBD fluorophore (typically ~470-480 nm). Set the emission scan range from 500 nm to 650 nm.

  • Baseline Measurement: In a quartz cuvette, prepare a 2 mL solution of the NBD probe at a final concentration of 10 µM in PBS buffer (containing 1% DMSO to ensure solubility). Record the fluorescence emission spectrum. This is the "Off" state.

    • Self-Validation Checkpoint: The initial fluorescence intensity should be very low, establishing a clear baseline for calculating the turn-on ratio.

  • Analyte Addition: To the same cuvette, add the analyte (e.g., NaSH) to a final concentration of 100 µM (a 10-fold excess). Mix gently and incubate for the required reaction time (e.g., 5-10 minutes). Record the fluorescence emission spectrum at several time points until the signal stabilizes. This is the "On" state.

  • Selectivity Test: Repeat the experiment, but instead of the target analyte, add a high concentration (e.g., 1 mM) of potential interfering species (GSH, Cysteine, etc.) to a fresh solution of the probe. Record the fluorescence spectrum.

    • Scientist's Note: A robust probe will show a significant fluorescence increase only in the presence of the target analyte, with minimal response to other biologically relevant nucleophiles, demonstrating high selectivity.

Data Presentation:

Conditionλex (nm)λem (nm)Relative Fluorescence IntensityFold Change
Probe Only (10 µM)478545151.0
Probe + Analyte (100 µM)4785451800120x
Probe + GSH (1 mM)478545453.0x
Probe + Cysteine (1 mM)478545604.0x

Note: Data are representative and will vary based on the specific probe and conditions.

Part 3: Workflow and Applications

The development and application of an NBD-based probe follow a logical workflow from initial synthesis to biological imaging.

cluster_workflow Probe Development Workflow A 1. Synthesis (NBD-Cl + Nucleophile) B 2. Purification (Column Chromatography) A->B C 3. Characterization (NMR, Mass Spec) B->C D 4. In Vitro Assay (Fluorescence 'Turn-On' & Selectivity) C->D E 5. Bioimaging (Live Cell / In Vivo Microscopy) D->E

Caption: A standard workflow for the development of NBD-based fluorescent probes.

These probes have found widespread use in bioimaging.[14] Their ability to selectively react and turn on their fluorescence signal allows for the visualization of specific analytes like H₂S in live cells and even in inflammatory and tumor mouse models.[15] The small size of the NBD scaffold is particularly advantageous, minimizing perturbation to the biological systems under investigation.[4] This powerful combination of rational design, predictable reactivity, and a strong fluorescence turn-on response ensures that this compound derivatives will remain a vital tool for researchers in chemical biology and drug development.

References

  • Title: Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation Source: RSC Publishing URL: [Link]

  • Title: Revisiting the non-fluorescence of nitroaromatics: presumption versus reality Source: RSC Publishing URL: [Link]

  • Title: The mechanism of fluorescence quenching by contact of chemical sensor... Source: ResearchGate URL: [Link]

  • Title: Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A nitrobenzoxadiazole-based near-infrared fluorescent probe for the specific imaging of H2S in inflammatory and tumor mice Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Mechanism of fluorophore quenching in a pre-fluorescent nitroxide probe: A theoretical illustration Source: ResearchGate URL: [Link]

  • Title: Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review Source: Biotechnology Research and Innovation Journal URL: [Link]

  • Title: Synthesis of a novel fluorescent probe based on 7-nitrobenzo-2-oxa-1,3-diazole skeleton for the rapid determination of vitamin B12 in pharmaceuticals Source: PubMed URL: [Link]

  • Title: Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor Source: PubMed URL: [Link]

  • Title: Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review Source: SciELO URL: [Link]

  • Title: NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications Source: PubMed Central URL: [Link]

  • Title: Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications Source: PubMed URL: [Link]

  • Title: Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies Source: PubMed Central URL: [Link]

  • Title: Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies Source: PubMed URL: [Link]

  • Title: Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy Source: ResearchGate URL: [Link]

  • Title: (PDF) Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications Source: ResearchGate URL: [Link]

  • Title: Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications Source: Materials Advances (RSC Publishing) URL: [Link]

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Application Notes and Protocols for the In Vitro Biological Evaluation of Synthesized 5-Nitrobenzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-Nitrobenzoxazoles

The benzoxazole nucleus, a heterocyclic scaffold composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2][3] Its structural similarity to endogenous purines like adenine and guanine may facilitate interactions with biological macromolecules, making it a privileged structure in drug discovery.[1][4] The introduction of a nitro group at the 5-position can significantly modulate the electronic properties of the benzoxazole ring system, often enhancing its biological activity. This has led to the exploration of 5-nitrobenzoxazole derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents.[1][2][5]

This comprehensive guide provides a detailed framework for the in vitro biological evaluation of novel synthesized this compound compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. Our approach emphasizes scientific integrity, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.

Part 1: Anticancer Activity Evaluation

A significant focus in the study of benzoxazole derivatives has been their potential as anticancer agents.[1][2][6] These compounds have been shown to induce cytotoxic effects in various human cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[6][7]

Initial Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental and widely used colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10] This assay is crucial for the initial screening of novel compounds to determine their cytotoxic potential and to calculate the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[8][11][12] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[9]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture & Harvest Cancer Cell Lines cell_count 2. Cell Counting & Viability Check cell_culture->cell_count seed_plate 3. Seed Cells in 96-well Plates cell_count->seed_plate prepare_compounds 4. Prepare Serial Dilutions of 5-Nitrobenzoxazoles treat_cells 5. Treat Cells with Compounds prepare_compounds->treat_cells add_mtt 6. Add MTT Reagent treat_cells->add_mtt incubate_mtt 7. Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize 8. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 9. Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Synthesized this compound compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[2]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or isopropanol)[9]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density and viability using a hemocytometer and trypan blue exclusion. Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare a stock solution of each this compound compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of fresh medium containing the different concentrations of the compounds. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).[13] Incubate for 48-72 hours.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9][13]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[9][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Summarize the cytotoxic activity of the synthesized this compound compounds in a clear, structured table.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound Derivatives

CompoundCancer Cell LineIncubation Time (h)IC50 (µM) ± SDPositive Control (e.g., Doxorubicin) IC50 (µM) ± SD
This compound-AMCF-7 (Breast)48[Insert Value][Insert Value]
This compound-BHCT-116 (Colon)48[Insert Value][Insert Value]
...............
Data are presented as the mean ± standard deviation from at least three independent experiments.
Elucidating the Mechanism of Cell Death: Apoptosis Assays

Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[14] It is therefore crucial to determine whether the observed cytotoxicity of the this compound compounds is due to the induction of apoptosis. Several assays can be employed to detect the hallmark features of apoptosis.[15][16]

This flow cytometry-based assay is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compounds at concentrations around their IC50 values for 24 or 48 hours.[11]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[8]

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Many anticancer agents function by arresting the cell cycle at specific phases, thereby inhibiting cell division.[17] Flow cytometry with PI staining is a widely used technique for analyzing DNA content and assessing cell cycle distribution.[18] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

CellCycle_Workflow start 1. Seed and Treat Cells with Compounds harvest 2. Harvest Cells start->harvest fix 3. Fix Cells in Cold 70% Ethanol harvest->fix stain 4. Stain with PI and Treat with RNase fix->stain analyze 5. Analyze by Flow Cytometry stain->analyze quantify 6. Quantify Cell Population in Each Phase analyze->quantify

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Cold 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.[19]

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark for 15-30 minutes at room temperature.[19] The RNase treatment is essential to eliminate the background signal from RNA.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the DNA content and the distribution of cells in different phases of the cell cycle.[20]

Part 2: Antimicrobial Activity Evaluation

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents.[3] Benzoxazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3][4][5]

Initial Screening: Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative assay used for the initial screening of antimicrobial activity.[21][22][23] It is based on the principle that an antimicrobial agent-impregnated disk placed on an agar surface previously inoculated with a test microorganism will diffuse into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of inhibition (an area of no microbial growth) will appear around the disk.[21][23]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile paper disks

  • Sterile swabs

  • 0.5 McFarland turbidity standard[22]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[22]

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of the agar plate using a sterile swab to create a lawn of bacteria.[22]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the this compound compounds onto the inoculated agar surface. A disk impregnated with the solvent used to dissolve the compounds should be used as a negative control, and a standard antibiotic disk as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters.

Quantitative Analysis: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][24] This is a gold standard method for antimicrobial susceptibility testing.[21]

MIC_Workflow start 1. Prepare Serial Dilutions of Compounds in Broth inoculate 2. Inoculate with Standardized Microbial Suspension start->inoculate incubate 3. Incubate Plates inoculate->incubate read 4. Visually Inspect for Growth Inhibition incubate->read determine_mic 5. Determine MIC read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • Standardized microbial inoculum

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound compounds in the appropriate broth.[24]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[24]

Present the antimicrobial efficacy of the synthesized compounds in a tabular format.

Table 2: Minimum Inhibitory Concentrations (MIC in µg/mL) of this compound Derivatives

CompoundS. aureusE. coliC. albicansStandard Drug (e.g., Ciprofloxacin)
This compound-A[Insert Value][Insert Value][Insert Value][Insert Value]
This compound-B[Insert Value][Insert Value][Insert Value][Insert Value]
...............
MIC values are determined as the lowest concentration inhibiting visible growth after incubation.

Part 3: Investigating DNA Interaction

The biological activity of many small molecules, including some anticancer and antimicrobial agents, is mediated through their interaction with DNA.[25] These interactions can occur through various modes, such as intercalation between base pairs or binding to the minor groove.[25] Investigating the potential of this compound compounds to interact with DNA can provide valuable insights into their mechanism of action.

UV-Visible Spectrophotometry

UV-Visible absorption spectroscopy is a simple and effective method to study the binding of small molecules to DNA. Changes in the absorption spectrum of the compound upon addition of DNA, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and a bathochromic (red) or hypsochromic (blue) shift in the maximum wavelength of absorption, can indicate an interaction.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the conformational changes in DNA upon binding of a small molecule.[26] Changes in the CD spectrum of DNA can provide information about the binding mode of the compound (e.g., intercalation vs. groove binding).[26]

Conclusion: A Pathway to Novel Therapeutics

The systematic in vitro biological evaluation of synthesized this compound compounds is a critical step in the journey of drug discovery. By employing a battery of well-validated assays, researchers can effectively screen for cytotoxic and antimicrobial activities, elucidate mechanisms of action, and identify promising lead candidates for further preclinical and clinical development. The protocols and guidelines presented here provide a robust framework for generating high-quality, reproducible data, thereby accelerating the potential translation of these versatile compounds into novel therapeutics.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
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Application Notes & Protocols: Molecular Docking of 5-Nitrobenzoxazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-Nitrobenzoxazole Derivatives

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a nitro group at the 5-position of the benzoxazole ring can significantly modulate the molecule's electronic properties and biological functions. This compound derivatives have demonstrated considerable promise as antimicrobial, anthelmintic, and anticancer agents.[1][2][3] For instance, certain derivatives have been shown to exert their anthelmintic effects by inhibiting β-tubulin, a critical protein for parasite cell structure and division.[4][5]

To rationally design more potent and selective drug candidates based on this scaffold, it is crucial to understand how these molecules interact with their biological targets at an atomic level. Molecular docking is a powerful computational technique that predicts the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor).[6][7] This guide provides a detailed, field-proven protocol for performing molecular docking studies on this compound derivatives, moving from foundational theory to practical application and rigorous result validation.

Part 1: Foundational Workflow - Preparation of Receptor and Ligand

The success of any molecular docking experiment is fundamentally dependent on the meticulous preparation of both the protein target and the small molecule ligands. Garbage in, garbage out is a well-known axiom in computational chemistry; this section details the steps to ensure high-quality inputs.

Target Protein Selection and Preparation

Causality: The choice of a protein target must be evidence-based, typically informed by prior biological assays or literature precedents. For this protocol, we will use β-tubulin as a target, based on its established role as a target for the anthelmintic activity of this compound derivatives.[4]

Protocol: Preparing the Receptor (β-tubulin)

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]). A suitable structure should have a good resolution (<2.5 Å) and preferably be co-crystallized with a known inhibitor to clearly define the binding site.

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro). The first crucial step is to simplify the system.[8]

    • Remove Water Molecules: Crystallographic waters are often not essential for ligand binding and can create steric hindrance or unnecessary complexity. Remove all water molecules unless specific water molecules are known to be critical for mediating ligand-protein interactions (bridging waters).

    • Remove Co-crystallized Ligands & Ions: Delete the original co-crystallized ligand and any non-essential ions or cofactors to create an empty binding pocket (apo state).

  • Structural Refinement:

    • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Adding hydrogens is essential for accurately defining hydrogen bond networks and protonation states.[9][10] Use the software's tools to add hydrogens, ensuring that polar hydrogens are included.

    • Assign Charges: Assign appropriate partial atomic charges to all atoms in the protein. This is critical for calculating electrostatic interactions. Common charge models include Gasteiger or those derived from force fields like AMBER.[11]

    • Repair Missing Residues/Side Chains: Some PDB structures may have missing residues or incomplete side chains due to poor electron density in those regions. Use tools like SWISS-MODEL or built-in functions in Schrödinger to model and repair these gaps.[9]

  • Final Output: Save the prepared protein structure in a format required by the docking software (e.g., .pdbqt for AutoDock Vina). This file now contains a clean, hydrogenated receptor with assigned charges, ready for docking.

Ligand Preparation

Causality: The ligand's 3D conformation, charge distribution, and rotatable bonds directly influence how it fits into the protein's binding site. Proper preparation ensures a realistic representation of the molecule.

Protocol: Preparing this compound Derivatives

  • Generate 3D Structure:

    • Draw the 2D structure of your this compound derivative using software like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure. The initial 3D conformation is often not energetically favorable.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure to a lower energy, more realistic conformation.[9] Tools like Avogadro or Open Babel can be used for this purpose.

  • Charge and Tautomer Assignment:

    • Assign partial charges (e.g., Gasteiger charges).

    • Crucially, determine the correct protonation state and tautomeric form at physiological pH (~7.4).[9] This can significantly impact hydrogen bonding capabilities.

  • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are flexible. Most software automatically detects rotatable bonds, but it is good practice to verify this. Torsional flexibility is key for the ligand to adapt its conformation within the binding site.

  • Final Output: Save the prepared ligand(s) in the required format (e.g., .pdbqt for AutoDock Vina).

Part 2: The Docking Simulation

With properly prepared inputs, the next stage is to define the search space and execute the docking algorithm.

Grid Box Generation

Causality: The docking algorithm does not search the entire protein surface. A "grid box" is used to define a specific three-dimensional search space where the algorithm will attempt to place the ligand.[10] This dramatically increases computational efficiency.

Protocol: Defining the Search Space

  • Identify the Binding Site: The most reliable way to define the binding site is to use the location of a co-crystallized ligand from a reference PDB structure.

  • Center the Grid: In your docking software (e.g., AutoDock Tools), center the grid box on the geometric center of the identified binding site.

  • Set Grid Dimensions: Adjust the size of the grid box (in x, y, and z dimensions) to be large enough to encompass the entire binding pocket, including space for ligand rotation. A box that is too small may prevent the software from finding the optimal pose, while a box that is too large will needlessly increase computation time. A margin of 5-10 Å around the known ligand is a good starting point.

Executing the Docking Run

Protocol: Using AutoDock Vina

  • Configuration File: Create a configuration text file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.

  • Run Vina: Execute the AutoDock Vina program from the command line, pointing it to your configuration file. vina --config config.txt --log results.log

  • Output: Vina will generate an output file (e.g., in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their docking scores.

Visualization: Molecular Docking Workflow

The entire process, from preparation to execution, can be visualized as a systematic workflow.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis PDB Download Protein Structure (e.g., from PDB) PrepProt Prepare Receptor (Remove water, Add H, Assign Charges) PDB->PrepProt Ligand2D Draw 2D Ligand Structure (e.g., this compound) PrepLig Prepare Ligand (3D Conversion, Energy Min., Assign Charges) Ligand2D->PrepLig Grid Define Grid Box (Set Search Space) PrepProt->Grid Receptor File Run Execute Docking (e.g., AutoDock Vina) PrepLig->Run Ligand File Grid->Run Results Generate Poses & Scores Run->Results Analysis Analyze Interactions & Validate Protocol Results->Analysis

Caption: A high-level workflow for a typical molecular docking study.

Part 3: Post-Docking Analysis and Validation

Generating docking poses is not the end of the study. The most critical part is the interpretation and validation of the results to derive meaningful insights.

Interpreting Docking Results
  • Binding Affinity (Docking Score): The primary quantitative output is the docking score, usually reported in kcal/mol. A more negative value indicates a more favorable, stronger predicted binding affinity.[12][13] This score is useful for ranking a series of derivatives against each other.

  • Binding Pose and Interactions: The score alone is insufficient. Visually inspect the top-ranked binding poses using software like PyMOL or Discovery Studio.[12][14]

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are often key to binding affinity.

    • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic residues in the binding pocket (e.g., Val, Leu, Ile, Phe).

    • Other Interactions: Note any electrostatic interactions (salt bridges) or pi-stacking, which can also contribute significantly to binding.

    • Chemical Sense: The best pose must be chemically reasonable. For example, hydrogen bond donors should be interacting with acceptors.

Data Presentation: Summarizing Docking Results

Quantitative data should be summarized in a clear, comparative table.

Compound IDThis compound DerivativeDocking Score (kcal/mol)Key Interacting Residues (β-tubulin)H-Bonds
Control Colchicine (Known Inhibitor)-8.5Cys241, Leu248, Ala316, Val3182
NBZ-01 Parent this compound-6.8Cys241, Leu2481
NBZ-02 2-amino-5-nitrobenzoxazole-7.5Cys241, Leu248, Asn2582
NBZ-03 2-methyl-5-nitrobenzoxazole-7.1Cys241, Leu248, Ala3161

Note: Data in this table is hypothetical and for illustrative purposes.

Validation: Ensuring Trustworthiness

Causality: A docking protocol must be validated to ensure it can reliably reproduce known binding modes. Without validation, the results are merely speculative.

Protocol: Validation via Re-docking

The gold standard for validation is the "re-docking" experiment.[15] This is only possible if you started with a protein structure that had a co-crystallized ligand.

  • Prepare: Use the co-crystallized ligand (extracted in Part 1) as your input ligand.

  • Dock: Run the docking simulation using the exact same protocol (grid box, parameters) as for your test compounds.

  • Compare: Superimpose the top-ranked docked pose of the ligand onto its original crystallographic position.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose.

  • Criterion for Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol is accurate and reliable for this specific target.[15][16]

If a co-crystallized structure is unavailable, other methods can be used, such as docking a set of known active compounds and ensuring they score better than known inactive "decoy" molecules.[16][17]

Visualization: Ligand-Protein Interaction Model

This diagram illustrates the logical connections in a binding event.

G cluster_protein Protein Active Site Res1 Hydrophobic Residue (e.g., Leu248) Res2 H-Bond Donor (e.g., Asn258) Res3 H-Bond Acceptor (e.g., Cys241) Ligand This compound Derivative Ligand->Res1 Hydrophobic Int. Ligand->Res2 H-Bond Ligand->Res3 H-Bond

Caption: Key molecular interactions governing ligand binding.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery for investigating the interactions of compounds like this compound derivatives with their protein targets. A successful study hinges not on the automated execution of software but on a deep understanding of the causality behind each step: rigorous preparation of inputs, careful definition of the simulation parameters, and critical analysis and validation of the outputs. By following this detailed protocol, researchers can generate reliable, publication-quality data to guide the synthesis of next-generation therapeutic agents.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • YouTube. (2025). PyRx Tutorial - Prepare Proteins & Ligands for Docking. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • University of Cambridge. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??. Retrieved from [Link]

  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from [Link]

  • YouTube. (2025). AutoDock 4 Molecular Docking Tutorial. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro-benzoxazole derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological properties of new nitrobenzoxadiazole derivatives. Retrieved from [Link]

  • ESIS. (n.d.). Synthesis, Antimicrobial Activity, and Molecular Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico molecular docking studies of benzoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved from [Link]

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Synthetic Routes to 2-Substituted 5-Nitrobenzoxazoles: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Nitrobenzoxazole Scaffold

The 2-substituted this compound core is a privileged heterocyclic motif of considerable interest to researchers in medicinal chemistry and drug development.[1][2] The presence of the nitro group at the 5-position significantly influences the molecule's electronic properties, often imparting potent and diverse biological activities.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties.[2][3] Given their therapeutic potential, the development of efficient and versatile synthetic strategies to access these compounds is of paramount importance.

This comprehensive guide provides an in-depth analysis of the primary synthetic routes to 2-substituted 5-nitrobenzoxazoles. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present comparative data to aid researchers in selecting the optimal strategy for their specific synthetic targets.

Strategic Approaches to the this compound Core

The construction of the 2-substituted this compound framework predominantly relies on the cyclization of a key precursor: 2-amino-4-nitrophenol. This starting material, readily synthesized via the partial reduction of 2,4-dinitrophenol, provides the necessary functionalities for the formation of the benzoxazole ring system.[4] The primary synthetic routes diverge based on the nature of the reagent used to introduce the C2 substituent.

logical_flow Start Starting Material: 2-Amino-4-nitrophenol Route1 Route 1: Condensation with Carboxylic Acids Start->Route1 Route2 Route 2: Condensation with Aldehydes Start->Route2 Product Target Molecule: 2-Substituted this compound Route1->Product Route2->Product Route3 Route 3: One-Pot Reductive Cyclization from 2,4-Dinitrophenol Route3->Product

Route 1: Condensation of 2-Amino-4-nitrophenol with Carboxylic Acids

A robust and widely employed method for the synthesis of 2-substituted 5-nitrobenzoxazoles involves the direct condensation of 2-amino-4-nitrophenol with a variety of carboxylic acids.[5] This reaction typically proceeds via the formation of an intermediate N-acyl derivative, which then undergoes intramolecular cyclization and dehydration to furnish the benzoxazole ring. The choice of condensing agent and reaction conditions is critical for achieving high yields and purity.

Mechanistic Rationale

The reaction is generally acid-catalyzed. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for the nucleophilic attack by the amino group of 2-amino-4-nitrophenol. Following amide formation, a second acid-catalyzed step facilitates the intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group onto the amide carbonyl carbon. Subsequent dehydration yields the aromatic benzoxazole ring.

mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization & Dehydration A 2-Amino-4-nitrophenol + R-COOH B N-(2-hydroxy-5-nitrophenyl)amide (Intermediate) A->B  [H+], -H2O C N-(2-hydroxy-5-nitrophenyl)amide D 2-Substituted this compound C->D  [H+], -H2O

Protocol 1: Polyphosphoric Acid (PPA) Mediated Condensation

Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, serving as both a catalyst and a dehydrating agent. This method is particularly suitable for a wide range of aromatic and aliphatic carboxylic acids.

Experimental Protocol:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, place 2-amino-4-nitrophenol (1.0 eq.).

  • Add the desired carboxylic acid (1.1 eq.) and polyphosphoric acid (10-20 times the weight of the aminophenol).

  • Heat the reaction mixture with stirring at 150-180°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 100°C and pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2-substituted this compound.[5]

Reactant A (Carboxylic Acid)Product (2-Substituent)Typical Yield (%)
Benzoic AcidPhenyl85-95
4-Chlorobenzoic Acid4-Chlorophenyl80-90
Phenylacetic AcidBenzyl75-85
Acetic AcidMethyl70-80

Table 1: Representative yields for PPA-mediated synthesis of 2-substituted 5-nitrobenzoxazoles.

Route 2: Condensation of 2-Amino-4-nitrophenol with Aldehydes

The reaction of 2-amino-4-nitrophenol with aldehydes provides an alternative and efficient route to 2-substituted 5-nitrobenzoxazoles, particularly for aryl and heteroaryl substituents. This method involves the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization.

Mechanistic Considerations

The initial step is the condensation of the amino group of 2-amino-4-nitrophenol with the aldehyde to form a Schiff base (an imine). The subsequent step is the crucial oxidative cyclization, which can be promoted by various oxidizing agents or catalysts. This cyclization involves the intramolecular attack of the phenolic hydroxyl group on the imine carbon, followed by oxidation to form the aromatic benzoxazole ring.

workflow Start 2-Amino-4-nitrophenol + R-CHO Step1 Formation of Schiff Base Intermediate Start->Step1 Step2 Oxidative Cyclization Step1->Step2 Product 2-Substituted this compound Step2->Product

Protocol 2: Catalytic Oxidative Cyclization

Various catalytic systems have been developed to promote the oxidative cyclization of the Schiff base intermediate under milder conditions. The use of a catalyst often leads to higher yields and cleaner reactions compared to stoichiometric oxidants.

Experimental Protocol:

  • To a solution of 2-amino-4-nitrophenol (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add the aldehyde (1.0-1.2 eq.).

  • Add the catalyst (e.g., a catalytic amount of a transition metal salt like copper acetate or a solid-supported catalyst).[6]

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for the required time, as monitored by TLC. An oxidant, such as air or oxygen, may be required depending on the catalytic system.

  • After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted this compound.[6]

AldehydeCatalystSolventTemperature (°C)Typical Yield (%)
BenzaldehydeZnS NanoparticlesEthanol7085-95
4-NitrobenzaldehydeFe3O4@SiO2-SO3HSolvent-free5090-98
4-ChlorobenzaldehydeZnS NanoparticlesEthanol7088-96
FurfuralFe3O4@SiO2-SO3HSolvent-free5085-92

Table 2: Catalytic systems for the synthesis of 2-substituted 5-nitrobenzoxazoles from aldehydes. [6][7]

Route 3: One-Pot Reductive Cyclization from 2,4-Dinitrophenol

For a more streamlined and atom-economical approach, one-pot procedures starting from 2,4-dinitrophenol have been developed. These methods involve the in-situ reduction of one nitro group to an amino group, followed by condensation with a carboxylic acid and subsequent cyclization.

Protocol 3: Microwave-Assisted One-Pot Synthesis

Microwave-assisted organic synthesis (MAOS) can significantly accelerate this multi-step transformation, offering a rapid and efficient one-pot protocol.

Experimental Protocol:

  • In a microwave-safe reaction vessel, combine 2,4-dinitrophenol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Add a hydrogen donor, such as 1,4-cyclohexadiene (3-5 eq.).

  • Add a dehydrating agent, such as propylphosphonic anhydride (T3P®).

  • Seal the vessel and subject it to microwave irradiation at a suitable temperature (e.g., 150-200°C) for a short duration (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted this compound.[8]

Carboxylic AcidTypical Yield (%)
Benzoic Acid75-83
4-Methoxybenzoic Acid70-78
Cyclohexanecarboxylic Acid65-75

Table 3: Representative yields for the one-pot microwave-assisted synthesis. [8]

Conclusion and Outlook

The synthetic routes outlined in this guide provide researchers with a versatile toolkit for accessing the valuable class of 2-substituted 5-nitrobenzoxazoles. The choice of a particular method will depend on the desired substituent at the 2-position, the availability of starting materials, and the desired scale of the reaction. The classical condensation with carboxylic acids using PPA offers a straightforward and high-yielding approach for a broad range of substrates. The reaction with aldehydes provides a complementary strategy, especially for aryl and heteroaryl derivatives, with modern catalytic methods offering mild and efficient conditions. For rapid and streamlined synthesis, the one-pot microwave-assisted reductive cyclization from 2,4-dinitrophenol presents an attractive option.

As the importance of this compound derivatives in drug discovery continues to grow, the development of even more efficient, sustainable, and scalable synthetic methodologies will remain an active area of research.

References

  • Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features. PubMed. Available at: [Link]

  • Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Eurasian Chemical Communications. Available at: [Link]

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  • 5-halo-6-nitro-2-substituted benzoxazole compounds. Google Patents.
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Application Notes & Protocols: Leveraging 5-Nitrobenzoxazole for the Generation of Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Nucleus as a Privileged Scaffold

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. The benzoxazole nucleus, an aromatic system composed of a fused benzene and oxazole ring, is a quintessential example of such a scaffold.[1][2] Its structural and electronic properties, including its planarity which facilitates π–π stacking, allow for effective interactions with a wide array of biological macromolecules.[3] Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6][7][8]

The strategic utility of 5-Nitrobenzoxazole ( 1 ) lies in its pre-functionalized nature. The electron-withdrawing nitro group at the C5-position serves as a versatile chemical handle. Through a straightforward and high-yielding reduction, it can be converted to a primary amine (5-aminobenzoxazole, 2 ). This amine is a critical nucleophile, opening the door to a vast chemical space for diversification through reactions like amide coupling, sulfonylation, and reductive amination. This application note provides a detailed guide on the strategic use of this compound as a foundational building block for creating diverse small-molecule libraries aimed at accelerating drug discovery programs.

Physicochemical Properties & Safety Information

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of this compound.

PropertyValueSource
IUPAC Name 5-nitro-1,3-benzoxazole[9]
CAS Number 70886-33-8[9]
Molecular Formula C₇H₄N₂O₃[9]
Molecular Weight 164.12 g/mol [9]
Appearance Solid (form may vary)-
Melting Point 27-30 °C[5][7]

Safety & Handling: this compound is a chemical that must be handled with appropriate care in a well-ventilated laboratory fume hood.[10][11]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][13]

The Synthetic Hub Strategy: From Starting Material to Diversified Library

The core strategy involves a two-stage process: Activation followed by Diversification . This compound (1 ) is the stable, commercially available starting material. The activation step is the chemical reduction of the nitro group to form the key intermediate, 5-aminobenzoxazole (2 ). This intermediate is the "hub" from which a library of diverse analogues can be generated through various parallel synthesis techniques.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Diversification S1 This compound (1) I1 5-Aminobenzoxazole (2) (Synthetic Hub) S1->I1 Reduction (e.g., SnCl2·2H2O or H2, Pd/C) I1_ref 5-Aminobenzoxazole (2) Lib1 Amide Library I1_ref->Lib1 RCOCl or RCOOH, Coupling Agent Lib2 Sulfonamide Library I1_ref->Lib2 RSO2Cl, Base Lib3 Urea/Thiourea Library I1_ref->Lib3 R-NCO or R-NCS Lib4 Other Derivatives I1_ref->Lib4 Reductive Amination, Alkylation, etc.

Figure 1: Workflow for library generation from this compound.

Experimental Protocols

These protocols provide detailed, field-tested methodologies for the key transformations in the synthetic hub strategy.

Protocol 1: Activation - Synthesis of 5-Aminobenzoxazole (2)

This protocol describes the reduction of the nitro group. While catalytic hydrogenation (H₂, Pd/C) is a clean method, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) is often more practical for smaller-scale lab synthesis due to its simplicity and effectiveness.[14][15]

Materials:

  • This compound (1 )

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add absolute ethanol to create a slurry (approx. 10 mL per 1 g of starting material). To this stirring suspension, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice. Slowly and carefully add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~7-8. Caution: CO₂ evolution (foaming) will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-aminobenzoxazole can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Protocol 2: Diversification - Parallel Amide Library Synthesis

This protocol details the synthesis of a diverse amide library from the 5-aminobenzoxazole hub intermediate. Amide bond formation is a cornerstone of medicinal chemistry.[16] The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a reliable method for coupling carboxylic acids to the amine.[17]

Materials:

  • 5-Aminobenzoxazole (2 )

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (coupling reagent)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Reagents for work-up and purification (EtOAc, water, brine, Na₂SO₄)

Procedure (for one well/vial):

  • Pre-activation: In a reaction vial, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-20 minutes. This step generates the active ester intermediate.

  • Amine Addition: To the pre-activated mixture, add a solution of 5-aminobenzoxazole (2 , 1.0 eq) in a small amount of anhydrous DMF.

  • Reaction: Seal the vial and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Parallel Work-up: Once the reactions are complete, dilute each well with ethyl acetate. Wash the organic solution sequentially with a mild acid (e.g., 1M HCl or 5% citric acid), saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate the solvent. This can be done in parallel using a centrifugal evaporator.

  • Purification: The resulting crude amides can be purified using parallel purification techniques such as mass-directed automated preparative HPLC.

G cluster_0 Amide Coupling Protocol Start Carboxylic Acid (R-COOH) + HATU + DIPEA ActiveEster Active Ester Intermediate Start->ActiveEster Pre-activation (15-20 min) Product Final Amide Product ActiveEster->Product Amine Addition (4-16 h Reaction) Amine 5-Aminobenzoxazole (2) Amine->Product

Figure 2: Key steps in the HATU-mediated amide coupling protocol.

Conclusion

This compound is a powerful and cost-effective starting material for the construction of diverse molecular scaffolds in drug discovery. The simple and efficient two-stage process of activation to the key 5-aminobenzoxazole intermediate, followed by diversification using robust chemistries like amide coupling, enables the rapid generation of large libraries of novel compounds.[18] The benzoxazole core is a proven privileged scaffold, and by exploring the chemical space around it, researchers can significantly increase the probability of identifying novel hit compounds for a wide range of therapeutic targets.[4][6][8]

References

  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 11, 2026, from [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved January 11, 2026, from [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Retrieved January 11, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 84. Retrieved January 11, 2026, from [Link]

  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Preparation method of 2-(aminophenyl)-5-aminobenzoxazole. (2019). Google Patents.
  • Thompson, M. J., et al. (2009). Development of a diversity-oriented approach to oxazole-5-amide libraries. The Journal of Organic Chemistry, 74(10), 3856-3865. Retrieved January 11, 2026, from [Link]

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  • Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved January 11, 2026, from [Link]

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  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2018). Molecules, 23(11), 2993. Retrieved January 11, 2026, from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved January 11, 2026, from [Link]

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Strategic Functionalization of the 5-Nitrobenzoxazole Core: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 5-nitrobenzoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with diverse biological activities, including anthelmintic and anti-inflammatory agents.[1][2] Its unique electronic architecture, characterized by an electron-deficient benzene ring, presents both significant challenges and unique opportunities for chemical modification. This guide provides a comprehensive overview of the primary strategies for the functionalization of the benzene moiety of this compound. We delve into the mechanistic underpinnings of electrophilic and nucleophilic aromatic substitution, explore modern transition-metal-catalyzed methods like C-H activation and cross-coupling, and detail the transformation of the nitro group itself as a versatile synthetic handle. Each section includes detailed, field-tested protocols and visual aids to empower researchers in drug discovery and chemical biology to harness the full potential of this privileged scaffold.

Introduction: The Chemical Landscape of this compound

The benzoxazole ring system is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[3] When substituted with a nitro group at the 5-position, the electronic properties of the benzene ring are profoundly altered.

  • Electron-Withdrawing Nature: Both the fused oxazole ring and, more significantly, the nitro group (–NO₂) are strongly electron-withdrawing. This deactivates the benzene ring towards traditional electrophilic aromatic substitution (SEAr) reactions.[4][5]

  • Activation for Nucleophilic Attack: Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful but often overlooked functionalization pathway.[6]

  • A Versatile Functional Handle: The nitro group is not merely an electronic modifier; it is a versatile functional group that can be transformed into an amine, which then serves as a gateway to a plethora of other functionalities via diazotization and Sandmeyer reactions.

Understanding this electronic landscape is critical for selecting the appropriate synthetic strategy. This guide will navigate these strategies, from classical reactions to state-of-the-art catalytic methods.

Navigating Electrophilic Aromatic Substitution (SEAr)

Attempting electrophilic substitution on the this compound ring is challenging due to its electron-poor nature. Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which proceed readily on electron-rich aromatics, require harsh conditions and often result in low yields or no reaction at all.[4][7] The strong deactivating effect of the nitro group directs any potential electrophilic attack to the meta positions (C4 and C6), but the overall reactivity is severely diminished.

Causality Behind the Challenge: The SEAr mechanism involves the attack of the aromatic π-system on an electrophile, forming a positively charged intermediate known as an arenium ion.[7][8] Electron-withdrawing groups destabilize this positive charge, increasing the activation energy of the rate-determining step and thus slowing the reaction dramatically.

SEAr_Mechanism Reactant This compound (Electron-Deficient) Intermediate Arenium Ion Intermediate (Highly Destabilized) Reactant->Intermediate Attack on E+ (High Ea, Slow) Electrophile Electrophile (E+) Product Functionalized Product (Low Yield) Intermediate->Product Deprotonation (Fast)

Figure 1: SEAr on this compound. The high activation energy (Ea) of the first step makes this pathway unfavorable.

Due to these limitations, SEAr is not a recommended primary strategy for functionalizing the this compound core. More efficient and selective methods are detailed below.

Nucleophilic Aromatic Substitution (SNAr): A Preferred Pathway

The electron-deficient nature of the this compound ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective when a good leaving group (like a halogen) is present on the ring, but can also proceed via displacement of the nitro group itself or even a hydride ion under oxidative conditions.[6][9][10]

Mechanistic Principle: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[11][12]

  • Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's success.

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The nitro group plays a crucial role by stabilizing the negative charge of the Meisenheimer complex through resonance, especially when the attack occurs at the ortho or para positions relative to the nitro group.[6]

SNAr_Mechanism Substrate Activated Substrate (e.g., 6-Chloro-5-nitrobenzoxazole) Meisenheimer Meisenheimer Complex (Anionic, NO2 Stabilized) Substrate->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (Nu-) Product Substituted Product Meisenheimer->Product Elimination of LG-

Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3.1: SNAr Amination of 4-Chloro-5-nitrobenzoxazole

This protocol describes the displacement of a chlorine atom at the C4 position with a primary amine. The C4 and C6 positions are activated for nucleophilic attack by the C5-nitro group.

Materials and Reagents:

  • 4-Chloro-5-nitrobenzoxazole

  • Primary or secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-5-nitrobenzoxazole (1.0 eq).

  • Add anhydrous DMF (or DMSO) to dissolve the starting material (approx. 0.1 M concentration).

  • Add the amine nucleophile (1.2 eq) followed by the base (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-5-nitrobenzoxazole derivative.

Self-Validation and Causality:

  • Base: The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reagents and facilitate the formation of the charged Meisenheimer intermediate.

  • Monitoring: TLC is essential to track the consumption of the starting material and the formation of the product, preventing decomposition from prolonged heating.

Modern Synthetic Methods: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized arene functionalization, providing powerful tools to forge C-C and C-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are indispensable.[13][14][15] A key innovation is the use of the nitro group itself as a coupling handle in "denitrative" cross-coupling, avoiding the need for pre-functionalization to a halide.[16]

Scientific Rationale: These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki/Stille) or coordination (for Heck/Buchwald-Hartwig), and reductive elimination.[15] The development of specialized, bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands has been critical for enabling the challenging oxidative addition step, including the cleavage of strong Ar-NO₂ bonds.[16][17]

Protocol 4.1.1: Denitrative Suzuki-Miyaura Coupling

This protocol outlines a state-of-the-art method for replacing the nitro group directly with an aryl group.[16]

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • BrettPhos ligand (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂ and BrettPhos to a reaction vial. Add toluene and stir for 10 minutes to form the pre-catalyst.

  • Remove the solvent under vacuum.

  • To the vial containing the catalyst, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add anhydrous 1,4-dioxane and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with EtOAc, and filter through a pad of Celite.

  • Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify via column chromatography to obtain the 5-arylbenzoxazole product.

Quantitative Data Summary:

Reaction TypeCoupling PartnerCatalyst SystemTemp (°C)Typical Yield (%)Reference
Suzuki-MiyauraArylboronic acidsPd(OAc)₂ / BrettPhos11065-95[16]
Buchwald-HartwigAmines, AlcoholsPd(OAc)₂ / BrettPhos11070-90[16]
C-H ArylationAryl HalidesPd(OAc)₂ / NiXantphos100-12075-99[18]
C-H Activation

Direct C-H activation is an atom-economical strategy that avoids pre-functionalization. The nitro group can act as a directing group, guiding a transition metal catalyst (often Palladium or Rhodium) to functionalize an adjacent C-H bond.[19][20][21] For this compound, this would primarily target the C4 and C6 positions.

CH_Activation_Workflow Start This compound Coordination Coordination Complex (NO2 Directing Group) Start->Coordination Coordination Catalyst Pd(II) Catalyst Cleavage C-H Cleavage (CMD or MLA) Coordination->Cleavage C-H Activation Coupling Coupling with Partner (e.g., Alkene) Cleavage->Coupling Bond Formation Product C-H Functionalized Product Coupling->Product Catalyst Turnover Nitro_Transformation Nitro This compound Amine 5-Aminobenzoxazole Nitro->Amine Reduction (SnCl₂/HCl) Diazonium Diazonium Salt [Ar-N₂]+ Amine->Diazonium Diazotization (NaNO₂/HCl) Halide 5-Halobenzoxazole Diazonium->Halide Sandmeyer (CuX) Cyanide 5-Cyanobenzoxazole Diazonium->Cyanide Sandmeyer (CuCN) Phenol 5-Hydroxybenzoxazole Diazonium->Phenol H₂O, Δ

Figure 4: Synthetic pathways originating from the reduction of this compound.

Conclusion and Future Outlook

The functionalization of the this compound benzene ring is a task governed by its distinct electronic properties. While classical electrophilic substitution is largely ineffective, a range of powerful strategies can be employed. Nucleophilic aromatic substitution provides a direct route for amination and alkoxylation. The transformation of the nitro group itself via reduction and diazotization remains a robust and reliable pathway to a diverse array of derivatives. Most promisingly, modern palladium-catalyzed methods, including C-H activation and denitrative cross-coupling, have opened new avenues for constructing complex molecular architectures with high precision and efficiency. Future research will likely focus on expanding the scope of these catalytic systems, developing enantioselective functionalizations, and applying these methods to the late-stage functionalization of complex, biologically active molecules. [22]

References

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  • Chemistry with Caroline (2024). Electrophilic Aromatic Substitution Reaction in Organic Chemistry. YouTube.

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  • MySkinRecipes. This compound. MySkinRecipes.

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  • Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube.

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  • Hudson, K. L. et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science.

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  • Li, B. et al. (2015). Rh-Catalyzed C-H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[ f]pyrazolo[1,5- a]d[1][9]iazepin-6-ones. Organic Letters.

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  • Dinh, T. T. et al. (2021). Oxidative Nucleophilic Functionalization of Nitrobenzene and 3-Nitroacetophenones with N−H Bonds. ResearchGate.

  • Manimaran, A. et al. (2015). Functionalized nitro-piperonal thiosemicarbazone based ruthenium(ii)–arene complexes for DNA interaction, anticancer and flow cytometry studies. New Journal of Chemistry.

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Application Note: Strategic Functionalization of the 5-Nitrobenzoxazole Scaffold via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-nitrobenzoxazole core is a privileged heterocyclic motif found in numerous compounds of significant interest to the pharmaceutical and agrochemical industries, exhibiting a range of biological activities, including anthelmintic and antimicrobial properties.[1][2][3] The strategic modification of this scaffold is crucial for lead optimization and the development of novel molecular entities. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild and functional-group-tolerant conditions. This guide provides an in-depth analysis and detailed protocols for the application of key palladium-catalyzed reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—to halogenated this compound substrates. We delve into the mechanistic rationale behind experimental choices, offering field-proven insights to guide researchers in synthesizing diverse libraries of this compound derivatives for drug discovery and development.

The this compound Core: A Chemist's Perspective

The this compound scaffold presents a unique electronic landscape that dictates its reactivity. The benzoxazole ring system is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group (-NO₂) at the C5 position.[4] This electronic characteristic has several important implications for cross-coupling strategies:

  • Activation of Halide Leaving Groups: A halide (e.g., -Br, -Cl) positioned on the benzene ring, particularly at the C2, C4, C6, or C7 positions, is rendered more susceptible to oxidative addition to a Palladium(0) center. This is the crucial first step in most cross-coupling catalytic cycles.

  • Potential for Side Reactions: The nitro group is a versatile functional handle but can be sensitive to certain reductive conditions that might arise during catalysis, although it is generally compatible with most standard cross-coupling protocols.[5]

  • Direct C-H Functionalization: While beyond the scope of this primary guide, the electron-deficient nature of the ring makes it a candidate for direct C-H arylation reactions, an emerging area in cross-coupling chemistry.[6]

This guide will focus on the most established and reliable approach: the cross-coupling of a halo-substituted this compound with various partners.

The Engine of Innovation: The General Palladium Cross-Coupling Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, a fundamental concept for any researcher in this field.[7][8] Understanding this cycle is key to troubleshooting and optimizing reactions. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound substrate, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[9]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar_R Ar-R (Product) RedElim->Ar_R ArX Ar-X (this compound-X) ArX->OxAdd R_M R-M (Coupling Partner) R_M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Core Protocols for this compound Functionalization

The following sections provide detailed, actionable protocols for key transformations. For demonstration, we will consider 7-bromo-5-nitrobenzoxazole as a representative starting material.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl or vinyl-aryl linkages, which are common motifs in pharmaceuticals.[8][9] It is renowned for its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters.

Causality Behind Component Selection:

  • Catalyst: A pre-formed Pd(0) source or a Pd(II) salt like Pd(OAc)₂ that is reduced in situ. For electron-deficient heteroaryls, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior as they accelerate the rate-limiting reductive elimination step.[10]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species to facilitate transmetalation.[9] Inorganic bases like K₂CO₃ or K₃PO₄ are common choices, with the latter often being more effective for challenging substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and assisting in the formation of the active borate species.

Detailed Protocol: Synthesis of 7-Aryl-5-nitrobenzoxazole

Suzuki Protocol Workflow start Start setup 1. Setup Add 7-bromo-5-nitrobenzoxazole, aryl boronic acid, and K₃PO₄ to a Schlenk flask. start->setup inert 2. Inert Atmosphere Seal flask. Evacuate and backfill with Argon or Nitrogen (3x). setup->inert solvents 3. Add Solvents Add degassed Dioxane and Water via syringe. inert->solvents catalyst 4. Add Catalyst Add Pd(dppf)Cl₂ catalyst. The mixture may darken. solvents->catalyst reaction 5. Reaction Heat mixture to 80-100 °C with vigorous stirring. catalyst->reaction monitor 6. Monitor Track reaction progress by TLC or LC-MS (typically 4-16 hours). reaction->monitor workup 7. Workup Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. monitor->workup purify 8. Purification Dry organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography. workup->purify end End Product: 7-Aryl-5-nitrobenzoxazole purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 7-bromo-5-nitrobenzoxazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, volume determined by desired concentration, e.g., 0.1 M) via syringe.

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 7-aryl-5-nitrobenzoxazole.[11]

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos G3Pd(dppf)Cl₂ is robust and effective for many systems. XPhos-based catalysts are excellent for more challenging couplings.
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive functional groups.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂ODioxane is a common choice. DMF can be used for less soluble substrates but requires higher purification effort.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is an indispensable reaction for installing primary and secondary amine functionalities onto aromatic rings, a critical step in the synthesis of countless drug candidates.[7][12]

Causality Behind Component Selection:

  • Ligand Choice is Critical: This reaction is highly dependent on the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are state-of-the-art.[13] They promote the difficult C-N reductive elimination step and prevent catalyst decomposition pathways like β-hydride elimination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most common.[5]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are mandatory to prevent quenching the strong base.

Detailed Protocol: Synthesis of 7-Amino-5-nitrobenzoxazole Derivatives

Buchwald_Workflow start Start setup 1. Setup (Glovebox) Add Pd₂(dba)₃, ligand (e.g., RuPhos), and NaOtBu to a Schlenk flask. start->setup reagents 2. Add Reagents Remove from glovebox. Add 7-bromo-5-nitrobenzoxazole and the amine. setup->reagents inert 3. Inert Atmosphere Seal flask. Evacuate and backfill with Argon or Nitrogen (3x). reagents->inert solvent 4. Add Solvent Add anhydrous, degassed Toluene via syringe. inert->solvent reaction 5. Reaction Heat mixture to 90-110 °C with vigorous stirring. solvent->reaction monitor 6. Monitor Track reaction progress by LC-MS (typically 6-24 hours). reaction->monitor workup 7. Workup Cool to RT. Quench carefully with sat. NH₄Cl (aq). Extract with Ethyl Acetate. monitor->workup purify 8. Purification Dry organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography. workup->purify end End Product: 7-(Substituted-amino)-5-nitrobenzoxazole purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology:

  • Inside a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (e.g., RuPhos, 0.02-0.05 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a dry Schlenk flask.

  • Remove the flask from the glovebox. To this flask, add 7-bromo-5-nitrobenzoxazole (1.0 eq) and the desired amine (1.2 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale / Notes
Catalyst System Pd₂(dba)₃ + Biarylphosphine LigandUsing a Pd(0) source and a separate ligand allows for modularity and optimization. Pre-catalysts are also available.
Ligand RuPhos, BrettPhos, XPhosThe choice depends on the steric and electronic nature of both the aryl halide and the amine. Screening may be necessary.
Base NaOtBu, LHMDS, K₃PO₄NaOtBu is a common first choice. Weaker bases like K₃PO₄ can sometimes be used for more activated substrates.
Solvent Toluene, Dioxane, THFMust be anhydrous and non-protic. Toluene is often preferred for its higher boiling point.
Sonogashira & Heck Couplings: C(sp²)-C(sp) and C(sp²)-C(sp²) Bond Formation

The Sonogashira and Heck reactions are powerful methods for installing alkyne and alkene moieties, respectively. These functional groups are valuable for their roles as synthetic handles (e.g., in "click" chemistry) and as structural components in bioactive molecules.[14][15]

Sonogashira Coupling: This reaction typically requires a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[16][17] Heck Reaction: This reaction involves the migratory insertion of an alkene into the Aryl-Pd bond, followed by a β-hydride elimination to release the vinylated product.[18][19]

ReactionKey Components & Rationale
Sonogashira Catalyst: Pd(PPh₃)₂Cl₂ / CuI. The copper co-catalyst is crucial for the traditional mechanism, although copper-free methods exist.[16] Base: An amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is used, which also serves as the solvent in many cases.
Heck Catalyst: Pd(OAc)₂. Often used with a phosphine ligand like PPh₃ or P(o-tol)₃.[15] Base: A hindered organic base (e.g., Et₃N) or an inorganic base (e.g., K₂CO₃) is needed to neutralize the HX generated in the catalytic cycle. Alkene: Electron-deficient alkenes like acrylates or styrenes are common substrates.

A generalized protocol for these reactions follows a similar workflow to the Suzuki coupling, involving the assembly of reagents under an inert atmosphere, heating, monitoring, and purification. Specific optimization of the base, solvent, and temperature is required for each substrate combination.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently pure reagents; Low reaction temperature.Use a fresh bottle of catalyst or a pre-catalyst. Ensure solvents are anhydrous (for Buchwald-Hartwig). Increase temperature in 10 °C increments.
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction mixture; High catalyst loading.Ensure the reaction setup is fully inert by thoroughly degassing solvents and flushing with Argon. Decrease catalyst loading.
Dehalogenation of Starting Material Presence of water or protic impurities; Side reaction from the catalytic cycle.Use anhydrous solvents and reagents. Add a hydride scavenger if necessary. Change the ligand or base.
Formation of Side Products Reaction temperature too high; Incorrect stoichiometry.Lower the reaction temperature. Re-verify the stoichiometry of all reagents, especially the limiting reagent.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the modern medicinal chemist. Their application to the this compound scaffold provides a reliable and highly effective platform for generating vast chemical diversity. By understanding the fundamental catalytic cycles and the specific roles of each reaction component—catalyst, ligand, base, and solvent—researchers can rationally design experiments, troubleshoot challenges, and accelerate the discovery of novel therapeutics. The protocols and insights provided in this guide serve as a robust starting point for professionals engaged in the synthesis and optimization of this compound-based compounds.

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Synthesis of 5-Amino-Benzoxazole from 5-Nitrobenzoxazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-amino-benzoxazole, a critical building block in medicinal chemistry and drug discovery, through the reduction of 5-nitrobenzoxazole. We will delve into the underlying chemical principles, compare various synthetic strategies, and provide a detailed, field-tested protocol for a reliable and scalable reduction method. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this important transformation.

Introduction: The Significance of 5-Amino-Benzoxazole

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] Specifically, the 5-amino-benzoxazole core is a key intermediate in the synthesis of potent therapeutic agents, such as 5-HT3 receptor antagonists for the treatment of irritable bowel syndrome.[6] The strategic introduction of the amino group at the 5-position allows for further molecular elaboration and the tuning of a compound's physicochemical and pharmacological properties.

The most common and direct route to 5-amino-benzoxazole is the reduction of the corresponding this compound. The choice of reducing agent and reaction conditions is paramount to achieving high yields, purity, and functional group tolerance, especially in the context of complex molecule synthesis.

The Chemistry of Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species. A variety of methods have been developed to effect this reduction, each with its own advantages and disadvantages. The primary methods can be broadly categorized as:

  • Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Palladium, Platinum) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate). It is often a clean and efficient method but can be sensitive to catalyst poisoning and may not be suitable for substrates with other reducible functional groups.[7][8][9]

  • Metal-Acid Reductions: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl, acetic acid) are robust and cost-effective.[10][11][12] However, the workup can be cumbersome due to the formation of metal salts.[11][13]

  • Metal Salt Reductions: Reagents like stannous chloride (SnCl₂) offer a milder alternative to metal-acid systems and can exhibit good chemoselectivity.[14][15][16]

The selection of the optimal reduction method is dictated by factors such as the substrate's functional group compatibility, desired scale of the reaction, and available laboratory equipment.

Comparative Analysis of Reduction Methods

For the synthesis of 5-amino-benzoxazole from this compound, several methods have been reported with varying degrees of success. The following table provides a comparative overview of common reduction strategies.

Reducing Agent/SystemSolvent(s)Temperature (°C)Typical Reaction TimeAdvantagesDisadvantages
Pd/C, H₂ Ethanol, MethanolRoom Temperature1-4 hoursHigh yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, potential for catalyst poisoning, may reduce other functional groups.[17][18]
Iron, Acetic Acid Ethanol/Water, Acetic AcidReflux2-6 hoursInexpensive, robust, high functional group tolerance.[10][12]Tedious workup to remove iron salts, may require harsh acidic conditions.[10]
Stannous Chloride (SnCl₂·2H₂O) Ethanol, Ethyl AcetateReflux1-3 hoursMild conditions, good chemoselectivity, suitable for acid-sensitive substrates.[14][16]Workup can be complicated by the formation of tin precipitates.[11][13]
Iron, Ammonium Chloride Ethanol/WaterReflux2.5 hoursNeutral conditions, simpler workup than Fe/acid systems.[17]May be less reactive for some substrates.

For this application note, we will focus on the reduction using stannous chloride dihydrate (SnCl₂·2H₂O) due to its mildness, high efficiency, and avoidance of high-pressure hydrogenation apparatus, making it accessible to most standard chemistry laboratories.

Experimental Protocol: Reduction of this compound using Stannous Chloride

This protocol details a reliable method for the synthesis of 5-amino-benzoxazole.

Materials and Equipment
  • Reagents: this compound, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Ethanol (absolute), Ethyl Acetate, Saturated Sodium Bicarbonate Solution (NaHCO₃), Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with a magnetic stirrer, magnetic stir bar, separatory funnel, rotary evaporator, Buchner funnel and filter flask, standard laboratory glassware.

Safety Precautions
  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[19][20]

  • 5-Amino-benzoxazole: Harmful if swallowed. Causes skin and eye irritation. May be an air-sensitive compound.[21][22]

  • Stannous Chloride: Corrosive. Causes severe skin burns and eye damage.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[19][20][21]

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O) in portions (typically 4-5 equivalents). The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup - Quenching and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This step is crucial for neutralizing the acidic reaction mixture and precipitating tin salts. Be cautious as gas evolution (CO₂) will occur.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous slurry with ethyl acetate (3 x volume of the initial ethanol used). The tin salts can sometimes form an emulsion. If this occurs, filtration through a pad of Celite before extraction can be beneficial.[11]

  • Washing and Drying:

    • Combine the organic extracts.

    • Wash the combined organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-amino-benzoxazole.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Visualization of the Process

Reaction Mechanism

The following diagram illustrates the general pathway for the reduction of a nitro group to an amine using a metal-based reducing agent.

Reaction_Mechanism Start This compound (R-NO₂) Intermediate1 Nitroso Intermediate (R-NO) Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ Product 5-Amino-benzoxazole (R-NH₂) Intermediate2->Product + 2e⁻, + 2H⁺

Caption: Generalized reduction pathway from nitro to amine.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of 5-amino-benzoxazole.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Dissolve this compound in Ethanol Addition 2. Add SnCl₂·2H₂O Setup->Addition Reflux 3. Heat to Reflux (1-3h) Addition->Reflux Quench 4. Cool & Quench with Ice-Water Reflux->Quench Neutralize 5. Neutralize with NaHCO₃ Quench->Neutralize Extract 6. Extract with Ethyl Acetate Neutralize->Extract Wash 7. Wash with Water & Brine Extract->Wash Dry 8. Dry over Na₂SO₄ Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify (if necessary) Concentrate->Purify

Caption: Step-by-step workflow for the synthesis of 5-amino-benzoxazole.

Conclusion

The reduction of this compound to 5-amino-benzoxazole is a crucial transformation in the synthesis of various pharmaceutically important molecules. The presented protocol using stannous chloride dihydrate provides a reliable, scalable, and accessible method for achieving this conversion. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. Careful attention to the workup, particularly the neutralization and extraction steps, is key to obtaining a high yield and purity of the final product.

References

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Application Notes and Protocols: 5-Nitrobenzoxazole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Functional Heterocycle

5-Nitrobenzoxazole is a heterocyclic aromatic compound distinguished by the fusion of a benzene ring with an oxazole ring, further functionalized with a strongly electron-withdrawing nitro group at the 5-position.[1] This specific combination of a rigid, planar benzoxazole core—known for its thermal stability and fluorescent properties—and the potent nitro moiety, imparts a unique set of physicochemical characteristics that make it a compelling, albeit underutilized, building block in advanced materials science.[2][3]

The benzoxazole unit itself is the cornerstone of high-performance polymers like polybenzoxazoles (PBOs), which exhibit exceptional thermal and mechanical stability.[4][5] Furthermore, its inherent fluorescence is the basis for a wide range of dyes, fluorescent whitening agents, and chemosensors.[3][6][7] The introduction of the nitro group at the 5-position dramatically influences the electronic landscape of the molecule, creating a highly polarized, electron-deficient aromatic system. This modification is anticipated to profoundly impact several key material properties:

  • Enhanced Polymer Properties: The high polarity and potential for strong intermolecular interactions can influence polymer chain packing, solubility, and thermal stability.

  • Optoelectronic Activity: The strong electron-accepting nature of the nitrobenzoxazole core makes it an ideal component for n-type organic semiconductors and for creating donor-acceptor chromophores with significant nonlinear optical (NLO) responses.[8]

  • Modulated Photophysics: The nitro group typically acts as a fluorescence quencher through non-radiative decay pathways but can be exploited in "turn-on" sensing mechanisms or to create solvatochromic dyes.

This guide provides researchers, materials scientists, and drug development professionals with a series of detailed application notes and protocols for leveraging the unique properties of this compound in three key areas: High-Performance Polymers, Organic Electronics, and Fluorescent Chemosensors. The following sections are designed not merely as instructions, but as a framework for innovation, explaining the scientific causality behind each proposed step.

Application I: High-Performance Polymers - Towards Nitro-Functionalized Polybenzoxazoles

Scientific Rationale & Causality

Polybenzoxazoles (PBOs) are a class of rigid-rod polymers renowned for their unparalleled thermal stability, high tensile strength, and chemical resistance.[4][9] They are typically synthesized via the polycondensation of bis(o-aminophenol)s with dicarboxylic acids, followed by a thermal cyclodehydration step.

While this compound itself is not a monomer for polymerization, it can be conceptually derived from a functionalized monomer, such as a dicarboxylic acid containing the this compound core. By incorporating this moiety into the polymer backbone, we can hypothesize several performance enhancements:

  • Increased Glass Transition Temperature (Tg): The polar nitro groups can lead to strong dipole-dipole interactions between polymer chains, restricting segmental motion and thus increasing the Tg and overall thermal stability.

  • Modified Solubility: The increased polarity may render the resulting polymer soluble in a wider range of polar aprotic solvents, potentially simplifying processing compared to conventional PBOs.

  • Enhanced Mechanical Properties: The rigid nature of the nitrobenzoxazole unit and increased inter-chain forces could contribute to a higher tensile modulus.

The following protocol outlines a scientifically plausible, though hypothetical, pathway to synthesize such a polymer. It begins with the synthesis of a novel monomer, 2,2'-(this compound-2,6-diyl)diacetic acid , and proceeds to its polymerization.

Experimental Protocols

Protocol 1.1: Synthesis of a this compound-Containing Dicarboxylic Acid Monomer

This protocol is a conceptual multi-step synthesis designed to produce a polymerizable monomer.

  • Step 1: Synthesis of 2,6-bis(chloroacetyl)-4-nitrophenol.

    • To a cooled (0 °C) and stirred solution of 4-nitrophenol (1 mol) in nitrobenzene (2 L), add anhydrous aluminum chloride (2.5 mol).

    • Slowly add chloroacetyl chloride (2.2 mol) dropwise, maintaining the temperature below 5 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 24 hours.

    • Pour the reaction mixture onto crushed ice with concentrated HCl (500 mL).

    • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the product. Rationale: This is a Friedel-Crafts acylation to install the precursors for the acetic acid groups.

  • Step 2: Synthesis of 2,6-Diamino-4-nitrophenol.

    • To the product from Step 1 (1 mol) in ethanol (3 L), add aqueous ammonia (excess) and heat in a sealed pressure vessel at 120 °C for 8 hours.

    • Cool the vessel, filter the resulting solid, and wash with water. Rationale: Nucleophilic substitution of the chlorides with ammonia to form the diamine.

  • Step 3: Synthesis of the Monomer.

    • Combine the diamine from Step 2 (1 mol) with malonic acid (2.5 mol) in polyphosphoric acid (PPA, 1 kg).

    • Heat the mixture to 180 °C for 12 hours under a nitrogen atmosphere.

    • Cool the mixture and pour it into a large volume of water.

    • The precipitate is filtered, washed with water, and purified by recrystallization from a DMF/water mixture. Rationale: A Doebner-von Miller reaction followed by in-situ oxidation and cyclization to form the benzoxazole ring and the diacetic acid side chains.

cluster_0 Monomer Synthesis Workflow 4-Nitrophenol 4-Nitrophenol Friedel-Crafts Friedel-Crafts 4-Nitrophenol->Friedel-Crafts Chloroacetyl Chloride, AlCl3 Intermediate_1 Intermediate_1 Friedel-Crafts->Intermediate_1 2,6-bis(chloroacetyl) -4-nitrophenol Amination Amination Intermediate_1->Amination aq. NH3, Heat Intermediate_2 Intermediate_2 Amination->Intermediate_2 2,6-Diamino -4-nitrophenol Cyclization Cyclization Intermediate_2->Cyclization Malonic Acid, PPA Monomer Monomer Cyclization->Monomer 2,2'-(this compound -2,6-diyl)diacetic acid

Caption: Workflow for the conceptual synthesis of a novel dicarboxylic acid monomer.

Protocol 1.2: Polymerization to form Nitro-Functionalized PBO (NO2-PBO)

  • Monomer Preparation: In a flame-dried, three-neck flask under a slow nitrogen purge, add the custom-synthesized dicarboxylic acid monomer (0.01 mol) and a commercial bis(o-aminophenol), such as 3,3'-dihydroxybenzidine (0.01 mol).

  • Polycondensation: Add phosphorus pentoxide (P2O5, 15 g) and polyphosphoric acid (PPA, 50 g) to the flask.

  • Heating Profile: Slowly heat the mixture with mechanical stirring according to the following profile:

    • 80 °C for 4 hours to ensure homogeneous mixing.

    • 120 °C for 8 hours.

    • 160 °C for 12 hours.

    • 200 °C for 24 hours. The viscosity will increase significantly, indicating polymerization.

  • Precipitation and Washing: Cool the highly viscous polymer solution ("dope") to ~90 °C and pour it as a thin stream into a large beaker of vigorously stirred deionized water. This will precipitate the polymer as fibers or a powder.

  • Purification: Continuously wash the precipitated polymer with fresh deionized water until the washings are neutral (pH ~7). Subsequently, wash with methanol and then soak in ammonium hydroxide to neutralize any residual acid, followed by a final water and methanol wash.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.

Expected Material Properties

The resulting NO2-PBO polymer is expected to exhibit the properties summarized below, in comparison to a standard PBO derived from terephthalic acid.

PropertyStandard PBOExpected NO2-PBORationale
Glass Transition (Tg) > 500 °C> 550 °CIncreased chain rigidity and polar interactions from the nitro group.
5% Weight Loss Temp. ~650 °C~600-630 °CThe C-NO2 bond may be a point of slight thermal instability compared to a C-H bond.
Solubility Insoluble (MSA*)Soluble in NMP, DMAcIncreased polarity enhances solubility in polar aprotic solvents.
Tensile Modulus HighVery HighRigid monomer unit and strong intermolecular forces increase stiffness.

*MSA = Methanesulfonic acid

Application II: Organic Electronics & Nonlinear Optical (NLO) Materials

Scientific Rationale & Causality

The development of organic materials for electronics (e.g., organic field-effect transistors, OFETs) and nonlinear optics relies on precise control of molecular electronic structure. The this compound moiety is an intrinsically powerful electron acceptor due to the combined electron-withdrawing effects of the nitro group and the nitrogen atom in the oxazole ring.

  • N-Type Organic Semiconductors: Most high-performance organic semiconductors are "p-type" (hole-transporting). There is a significant need for air-stable "n-type" (electron-transporting) materials. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, expected for this compound derivatives, is a key requirement for efficient electron injection and transport.[2]

  • Nonlinear Optical (NLO) Chromophores: Large second-order NLO responses arise from molecules with a strong electronic asymmetry, typically created by connecting a powerful electron donor and a powerful electron acceptor through a π-conjugated bridge (a "push-pull" system). This compound is an excellent candidate for the "pull" component of such a chromophore.[8]

The following protocol describes the synthesis of a model "push-pull" NLO chromophore and the methodology for its characterization.

Experimental Protocols

Protocol 2.1: Synthesis of a Donor-Acceptor NLO Chromophore

This protocol details the synthesis of 2-(4-(dimethylamino)styryl)-5-nitrobenzoxazole .

  • Monomer Synthesis - 2-Methyl-5-nitrobenzoxazole:

    • In a round-bottom flask, combine 2-amino-4-nitrophenol (0.1 mol) and acetic anhydride (0.12 mol).

    • Heat the mixture at reflux for 2 hours.

    • Cool the reaction and pour it into cold water.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 2-methyl-5-nitrobenzoxazole. Rationale: This reaction forms the benzoxazole ring system.

  • Knoevenagel Condensation:

    • In a flask, dissolve 2-methyl-5-nitrobenzoxazole (0.05 mol) and 4-(dimethylamino)benzaldehyde (0.05 mol) in 100 mL of toluene.

    • Add piperidine (1 mL) as a basic catalyst.

    • Fit the flask with a Dean-Stark apparatus to remove water generated during the reaction.

    • Heat the mixture at reflux for 12-18 hours, until no more water is collected.

    • Cool the reaction mixture. The product will precipitate.

    • Filter the solid, wash with cold toluene and then hexane.

    • Purify the crude product by column chromatography (silica gel, dichloromethane/ethyl acetate gradient) to yield the target NLO chromophore as a deeply colored solid.

cluster_1 NLO Chromophore Synthesis Donor 4-(dimethylamino) benzaldehyde Condensation Condensation Donor->Condensation Acceptor_Precursor 2-Methyl-5-nitro benzoxazole Acceptor_Precursor->Condensation Toluene, Piperidine NLO_Chromophore NLO_Chromophore Condensation->NLO_Chromophore Push-Pull Dye

Caption: Synthesis of a push-pull NLO chromophore via Knoevenagel condensation.

Protocol 2.2: Thin-Film Preparation and Characterization

  • Solution Preparation: Prepare a 10 mg/mL solution of the purified NLO chromophore in a high-purity solvent such as chloroform or chlorobenzene. Filter through a 0.2 µm PTFE filter.

  • Substrate Cleaning: Use indium tin oxide (ITO) coated glass substrates. Clean them by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry under a stream of nitrogen.

  • Spin Coating: Transfer the cleaned substrate to a spin coater. Dispense the filtered solution to cover the substrate. Spin at 2000 rpm for 60 seconds.

  • Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox. Anneal at 80 °C for 30 minutes to remove residual solvent and improve film morphology.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorption spectrum to identify the intramolecular charge-transfer (ICT) band.

    • Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels to assess suitability for electronic devices.

    • OFET Fabrication: For n-type characterization, fabricate a top-contact, bottom-gate OFET device using the thin film as the active layer. Measure the transfer and output characteristics to calculate electron mobility.

Expected Optoelectronic Properties
PropertyValue RangeSignificance
ICT Absorption (λmax) 500 - 650 nmStrong absorption in the visible spectrum indicates efficient charge transfer.
LUMO Energy Level -3.5 to -4.0 eVA low LUMO is crucial for efficient electron injection from common electrodes (e.g., Al, Ag).
Electron Mobility (µe) 10⁻⁴ to 10⁻² cm²/VsThis range would represent moderate to good performance for an n-type organic semiconductor.
NLO Coefficient (β) HighThe large change in dipole moment upon excitation suggests a strong second-order NLO response.

Application III: Fluorescent Probes and Chemosensors

Scientific Rationale & Causality

The benzoxazole scaffold is an established fluorophore.[10] The photophysical properties of a fluorophore can be rationally modulated by attaching functional groups. The 5-nitro group, being a potent electron-withdrawing group, often acts as a fluorescence quencher via photoinduced electron transfer (PET). This "OFF" state, however, is the basis for designing highly effective "turn-on" fluorescent sensors.

A common strategy involves attaching a reactive trigger group to the nitroaromatic system. When a specific analyte reacts with and chemically transforms the trigger, the electronic nature of the system is altered, disrupting the PET quenching mechanism and "turning ON" the fluorescence of the benzoxazole core. This provides a highly selective and sensitive detection method.[11]

This protocol describes the conceptual design and operation of a selective fluorescent probe for detecting hydrogen sulfide (H₂S), a biologically important signaling molecule. The design relies on the H₂S-mediated reduction of a nitro group to an amino group, which is a well-established chemical transformation.

Experimental Protocols

Protocol 3.1: Synthesis of H₂S-Selective Fluorescent Probe

The target probe is 2-(Naphthalen-2-yl)-5-nitrobenzoxazole . The rationale is that the nitro-substituted molecule will be non-fluorescent (quenched), while its amino-substituted analogue (the product after reaction with H₂S) will be highly fluorescent.

  • Synthesis of 2-(Naphthalen-2-yl)-5-nitrobenzoxazole (Probe-NO₂):

    • In a flask, combine 2-amino-4-nitrophenol (0.01 mol), 2-naphthoic acid (0.01 mol), and Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid, 30 mL).

    • Heat the mixture to 120 °C and stir for 6 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water.

    • Neutralize the solution with aqueous sodium bicarbonate until the precipitate fully forms.

    • Filter the solid product, wash extensively with water, and dry under vacuum.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure probe.

Protocol 3.2: In Vitro Sensing Protocol

  • Stock Solutions: Prepare a 1 mM stock solution of Probe-NO₂ in DMSO. Prepare a 10 mM stock solution of a hydrogen sulfide donor (e.g., NaHS) in deoxygenated phosphate-buffered saline (PBS, pH 7.4).

  • Sensing Assay:

    • In a quartz cuvette, place 2 mL of PBS (pH 7.4).

    • Add an aliquot of the Probe-NO₂ stock solution to achieve a final concentration of 10 µM.

    • Record the initial fluorescence spectrum (Excitation at the absorption maximum of the expected amino product, ~350 nm). The initial intensity should be very low.

    • Add a controlled amount of the NaHS solution (e.g., to a final concentration of 100 µM).

    • Incubate at 37 °C for 30 minutes.

    • Record the fluorescence spectrum again. A significant increase in fluorescence intensity is expected.

  • Selectivity Test: Repeat the assay (Step 2) but instead of NaHS, add other biologically relevant nucleophiles and reactive species (e.g., cysteine, glutathione, H₂O₂) at high concentrations to ensure the probe's response is selective for H₂S.

Probe-NO2 This compound Derivative (Fluorescence OFF) No_Light Quenched Probe-NO2->No_Light Probe-NH2 5-Aminobenzoxazole Derivative (Fluorescence ON) Light_Out Fluorescence Probe-NH2->Light_Out H2S Hydrogen Sulfide (Analyte) Light_In Excitation Light Light_In->Probe-NO2 Light_In->Probe-NH2 Probe-NO2H2S Probe-NO2H2S Probe-NO2H2S->Probe-NH2 Nitro Reduction

Caption: Mechanism of the "turn-on" fluorescent probe for H₂S detection.

Expected Sensing Performance
ParameterExpected ResultSignificance
Fluorescence Turn-On Ratio > 50-foldA high signal-to-background ratio enables sensitive detection.
Limit of Detection (LOD) < 1 µMSufficiently sensitive for detecting biologically relevant concentrations of H₂S.
Selectivity High for H₂S over other biothiolsCrucial for accurate measurements in complex biological media.
Response Time < 30 minutesA rapid response is desirable for real-time monitoring applications.

References

  • Synthesis and Properties of Poly[p-(2,5-dihydroxy)- phenylenebenzobisoxazole] Fiber.Journal of Engineered Fibers and Fabrics.
  • Thermal and Mechanical Properties of Newly Developed Poly-functional Benzoxazine.ResearchGate.
  • This compound. MySkinRecipes.[Link]

  • This compound | C7H4N2O3 | CID 1482180. PubChem.[Link]

  • Photoactive thin films based on benzoxazole derivatives. ResearchGate.[Link]

  • The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. ResearchGate.[Link]

  • A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+. MDPI.[Link]

  • A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn and Cd. ResearchGate.[Link]

  • SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES.International Journal of Pharma and Bio Sciences.
  • Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry (RSC Publishing).[Link]

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.International Journal of ChemTech Research.
  • Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. MDPI.[Link]

  • Benzoxazole based nonlinear optical derivatives and polymers obtained there
  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI.[Link]

  • Process for the preparation of 5-nitrobenzimidazolone-(2).
  • 2-(4-nitrophenyl)-5-nitrobenzoxazole. LookChem.[Link]

  • Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. ResearchGate.[Link]

  • Formation of thermally rearranged (TR) polybenzoxazoles: Effect of synthesis routes and polymer form. ResearchGate.[Link]

  • Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. National Institutes of Health.[Link]

  • High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. J-STAGE.[Link]

  • Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. National Institutes of Health.[Link]

  • Thermal and Mechanical Properties of Acrylonitrile-Butadiene Rubber Modified Polybenzoxazine as Frictional Materials. ResearchGate.[Link]

  • Towards applications of metal–organic frameworks in catalysis: C–H direct activation of benzoxazole with aryl boronic acids using Ni2(BDC)2(DABCO) as an efficient heterogeneous catalyst. ResearchGate.[Link]

  • Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. MDPI.[Link]

  • Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. ResearchGate.[Link]

  • Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. PubMed Central.[Link]

  • An 2-(2'-aminophenyl)benzoxazole-based OFF-ON fluorescent chemosensor for Zn2+ in aqueous solution. PubMed.[Link]

  • Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. MDPI.[Link]

  • Design of High-Performance Polybenzoxazines with Tunable Extended Networks Based on Resveratrol and Allyl Functional Benzoxazine. PubMed Central.[Link]

  • The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. National Institutes of Health.[Link]

  • Mechanical, Thermal and Surface Properties of a New Kind of Polybenzoylthiourea. ResearchGate.[Link]

  • Process for the preparation of polybenzoxazole and polybenzothiazole filaments and fibers.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Nitrobenzoxazole. This resource is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and provide in-depth guidance to help you optimize your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The synthesis of this compound can be approached through several strategic routes. The most common methods involve the cyclization of an ortho-substituted aminophenol. Key strategies include:

  • Condensation of 2-Amino-4-nitrophenol: This is a direct approach where 2-amino-4-nitrophenol is reacted with a one-carbon synthon like formic acid, triethyl orthoformate, or dichloromethyl methyl ether, followed by cyclization.

  • Cyclization using an Acyl Chloride or Carboxylic Acid: Reacting 2-amino-4-nitrophenol with an acyl chloride or a carboxylic acid (often in the presence of a dehydrating agent like polyphosphoric acid (PPA)) forms an intermediate that cyclizes to the benzoxazole ring.[1][2]

  • Nitration of a Benzoxazole Precursor: An alternative route involves the synthesis of the benzoxazole ring first, followed by a nitration step. However, this can lead to issues with regioselectivity, potentially yielding a mixture of isomers. The nitration of benzoxazole typically occurs at the C6-position[3].

  • From 2-Amino-4-chloro-5-nitrophenol: This involves a multi-step process where 2-amino-4-chlorophenol is first acylated, cyclized to a benzoxazole, nitrated, and then hydrolyzed to yield the desired product[4].

Q2: What is a realistic yield to expect for this synthesis?

Yields are highly dependent on the chosen synthetic route, reaction conditions, and scale. Literature reports and optimized lab procedures show that yields can range significantly. For instance, methods involving the condensation of 2-amino-4-sodium nitrophenolate with nitrobenzoyl chloride followed by cyclization have reported yields as high as 90%[5]. However, less optimized or more complex multi-step syntheses might result in lower overall yields. A systematic optimization of reaction parameters is crucial for maximizing output[6].

Q3: How critical is the purity of the starting materials?

The purity of the starting materials, particularly the 2-aminophenol derivative, is paramount. Impurities can act as catalyst poisons, participate in competing side reactions, or introduce contaminants that are difficult to remove from the final product. This can significantly reduce the yield and purity of the this compound[6][7]. It is highly recommended to verify the purity of all reagents before starting the synthesis.

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can qualitatively assess the consumption of reactants and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis if the compounds are sufficiently volatile and thermally stable[8].

Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low yields are a frequent challenge in benzoxazole synthesis. A systematic approach is the best way to identify and solve the underlying issue.[6][7]

Logical Troubleshooting Workflow

G start Low/No Yield Observed check_purity Verify Purity of Starting Materials (e.g., 2-amino-4-nitrophenol) start->check_purity purity_ok purity_ok check_purity->purity_ok Purity Confirmed purify_reagents Purify Reagents (Recrystallization/Chromatography) & Restart check_purity->purify_reagents Impurities Detected check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok conditions_ok check_conditions->conditions_ok Conditions Match Protocol optimize_conditions Systematically Optimize Parameters (Temp, Conc., Time) check_conditions->optimize_conditions Deviation or Low Lit. Yield check_catalyst Assess Catalyst Activity & Handling catalyst_ok catalyst_ok check_catalyst->catalyst_ok Catalyst is Active & Fresh replace_catalyst Use Fresh/Activated Catalyst check_catalyst->replace_catalyst Catalyst Suspected of Deactivation check_atmosphere Ensure Inert Atmosphere (if required) atmosphere_ok atmosphere_ok check_atmosphere->atmosphere_ok Reaction is Under N2/Ar implement_inert Re-run Under Inert Atmosphere check_atmosphere->implement_inert Reaction Open to Air purity_ok->check_conditions conditions_ok->check_catalyst catalyst_ok->check_atmosphere end_point end_point atmosphere_ok->end_point All Checks Passed

Caption: A systematic workflow for troubleshooting low product yield.

Possible Cause 1: Purity of Starting Materials

  • The "Why": Impurities in your 2-amino-4-nitrophenol or other reagents can interfere with the cyclization mechanism or deactivate the catalyst. For example, residual acids or bases can alter the required pH, while oxidative impurities can lead to unwanted side products.

  • How to Diagnose:

    • Run a TLC of your starting materials. The presence of multiple spots indicates impurities.

    • Check the melting point of solid starting materials against literature values. A broad or depressed melting point suggests impurity.

    • Consider analytical techniques like NMR or HPLC for a more detailed purity assessment.

  • Solution:

    • Recrystallize solid starting materials like 2-amino-4-nitrophenol from an appropriate solvent system (e.g., an ethanol-water mixture)[9].

    • Purify liquid reagents by distillation.

    • Source reagents from a reputable supplier and ensure proper storage.

Possible Cause 2: Suboptimal Reaction Conditions

  • The "Why": Benzoxazole formation is highly sensitive to reaction parameters. Temperature affects the rate of both the desired reaction and potential side reactions. The solvent influences reagent solubility and can participate in the reaction. The reaction time must be sufficient for completion without leading to product degradation.[7][8]

  • How to Diagnose:

    • Your reaction may stall, showing unconsumed starting material on TLC even after the prescribed time.

    • You observe the formation of multiple unidentified spots on the TLC, suggesting side reactions are dominating.

  • Solution: Systematically optimize the reaction conditions. It is often best to vary one parameter at a time.[6]

ParameterEffect on YieldOptimization Strategy
Temperature Too low may lead to an incomplete reaction; too high can cause degradation or polymerization.Start with the literature-reported temperature. If the reaction is slow, increase the temperature in 10°C increments while monitoring by TLC. Some solvent-free methods require temperatures up to 130°C[10].
Solvent Affects solubility and reaction rate. Protic vs. aprotic solvents can change the reaction mechanism.Common solvents include DMF, DMAc, and toluene[11][12]. If solubility is an issue, try a different solvent. Solvent-free conditions can also be effective and simplify workup[8].
Reaction Time Insufficient time leads to incomplete conversion. Excessive time can lead to side product formation.Monitor the reaction by TLC every hour. Once the starting material spot has disappeared or is no longer diminishing, the reaction can be considered complete.
Stoichiometry Incorrect molar ratios of reactants can leave starting materials unconsumed and reduce yield.Ensure accurate measurement of all reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion[6].

Possible Cause 3: Catalyst Inefficiency or Deactivation

  • The "Why": Many synthetic routes for benzoxazoles rely on an acid catalyst (Brønsted or Lewis acid) to promote the cyclization step.[1][11] If the catalyst is inactive, improperly handled, or used in an insufficient amount, the reaction will stall. Catalysts can be deactivated by moisture, oxygen, or impurities in the reagents.[7]

  • How to Diagnose: The reaction fails to proceed or is extremely sluggish, even with pure starting materials and optimized conditions.

  • Solution:

    • Ensure the catalyst is fresh and has been stored correctly. Some catalysts are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[6][7]

    • If catalyst deactivation is suspected, consider adding a fresh portion to the reaction mixture.[6]

    • Sometimes, a small increase in the catalyst loading can significantly improve the conversion rate.[7]

Problem 2: Significant Formation of Side Products

The appearance of multiple spots on a TLC plate is a clear indicator of side product formation, which directly consumes your starting materials and complicates purification.

Possible Cause 1: Incomplete Cyclization

  • The "Why": In syntheses involving an aldehyde, the intermediate Schiff base may be stable and not fully cyclize to the benzoxazole ring under the given conditions.[7] This is often due to insufficient activation (e.g., low temperature or weak catalyst).

  • Solution:

    • Increase the reaction temperature to provide the necessary activation energy for the cyclization step.

    • Use a stronger acid catalyst to promote the intramolecular ring closure. Polyphosphoric acid (PPA) is often effective for this purpose[2].

Possible Cause 2: Polymerization

  • The "Why": Under harsh conditions, such as excessively high temperatures or highly concentrated acidic media, the starting aminophenol or reaction intermediates can polymerize, forming intractable tars.[7]

  • Solution:

    • Carefully control the reaction temperature.

    • Ensure efficient stirring to avoid localized overheating.

    • Add reagents slowly to control any exothermic processes.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, product loss during purification can drastically lower the final yield.

  • The "Why": The crude product is often contaminated with unreacted starting materials, catalyst residue, and side products. The choice of purification method and solvent system is critical for isolating the desired this compound.

  • Recommended Strategies:

    • Column Chromatography: This is a highly effective method for separating the product from impurities.[7] The choice of the solvent system (eluent) is crucial. A good starting point is a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate), with the polarity gradually increased.

    • Recrystallization: If the crude product is a solid and has relatively high purity, recrystallization can be an excellent final purification step. The key is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

    • Acid-Base Extraction: During the workup, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities, while a wash with a dilute acid (e.g., dilute HCl) can remove basic impurities. Be cautious, as the benzoxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions[11].

Example Experimental Protocol

This protocol describes a common method for the synthesis of 2-substituted-5-nitrobenzoxazoles via condensation and cyclization.

Synthesis of 2-(Aryl)-5-nitrobenzoxazole from 2-Amino-4-nitrophenol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq.), the desired aromatic aldehyde (1.05 eq.), and a suitable solvent (e.g., dimethoxyethane[13] or ethanol).

  • Schiff Base Formation: Stir the mixture at room temperature for 1 hour, then heat to reflux for 1-2 hours to form the intermediate Schiff base. Monitor the formation of the intermediate by TLC.

  • Cyclization: After the initial reflux, add an oxidizing agent or a cyclizing catalyst. For example, sodium metabisulfite can be used as an oxidant for cyclization[13]. Alternatively, an acid catalyst like polyphosphoric acid can be used in other procedures to drive the dehydration and cyclization[1].

  • Reaction Monitoring: Continue to heat the reaction under reflux. Monitor the disappearance of the Schiff base intermediate and the appearance of the product spot by TLC (e.g., using a 9:1 chloroform:methanol solvent system[13]). The reaction may take several hours (from 4 to 48 hours depending on the specific reagents and catalyst)[13].

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.[13]

  • Isolation: Collect the precipitate by filtration, wash it thoroughly with water to remove any water-soluble impurities, and dry it.

  • Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like methanol or ethanol.

General Reaction Mechanism

The following diagram illustrates the general mechanism for the acid-catalyzed synthesis of a benzoxazole from an o-aminophenol and an aldehyde.

Caption: General reaction pathway for this compound synthesis.

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of 2-Aryl Benzoxazoles. (n.d.). Benchchem.
  • Cas 1037-39-4, 2-(4-nitrophenyl)-5-nitrobenzoxazole. (n.d.). LookChem.
  • BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. (n.d.). ChemicalBook.
  • Preparation method of 2-(aminophenyl)-5-aminobenzoxazole. (2019). Google Patents.
  • Process for preparing 2-amino-5-nitrophenol derivatives. (1988). Google Patents.
  • Technical Support Center: Optimization of Benzoxazole Synthesis. (n.d.). Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. (n.d.). ResearchGate.
  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (2012). Scholars Research Library.
  • 5-halo-6-nitro-2-substituted benzoxazole compounds. (1989). Google Patents.
  • 2-Amino-5-nitrophenol synthesis. (n.d.). ChemicalBook.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
  • 2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure.
  • Method for preparing 2-amino-4-chloro-5-nitrophenol. (2016). Google Patents.

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Technical Support Center: Synthesis of 5-Nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitrobenzoxazole. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of by-products, encountered during this synthetic process. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and success of your experiments.

I. Understanding By-Product Formation in this compound Synthesis

The synthesis of this compound, a crucial intermediate in medicinal chemistry, can be approached through several synthetic routes. The most common pathways involve either the nitration of a pre-formed benzoxazole ring or the cyclization of a pre-nitrated precursor, typically a derivative of 2-aminophenol. Each approach presents a unique set of challenges, with the formation of specific by-products being a primary concern that can impact yield, purity, and downstream applications. This guide will dissect the common by-products associated with these synthetic strategies and provide actionable solutions to mitigate their formation.

II. Troubleshooting Guide: Common By-Products and Their Mitigation

This section is formatted as a series of frequently asked questions (FAQs) to directly address the most pressing issues encountered during the synthesis of this compound.

FAQ 1: My reaction is producing a mixture of nitro-isomers. How can I improve the regioselectivity for the 5-nitro position?

Issue: A common and significant challenge in the synthesis of this compound is the formation of isomeric impurities. The nitration of the benzoxazole ring is not always perfectly selective, leading to a mixture of products that can be difficult to separate.

Common By-Products:

  • 6-Nitrobenzoxazole: Often the major isomeric by-product.

  • 4-Nitrobenzoxazole and 7-Nitrobenzoxazole: Typically formed in smaller quantities, especially if the 5- and 6-positions are blocked.[1]

  • Di-nitro products: Over-nitration can lead to the formation of species such as 5,7-dinitrobenzoxazole.

Root Cause Analysis:

The regioselectivity of electrophilic aromatic substitution (in this case, nitration) on the benzoxazole ring is governed by the directing effects of the fused heterocyclic system. Both the oxygen and nitrogen atoms of the oxazole ring influence the electron density of the benzene ring, but the directing effects are not always strong enough to favor substitution at a single position exclusively. Reaction conditions, particularly the choice of nitrating agent and temperature, play a pivotal role in controlling the isomer ratio.

Troubleshooting & Mitigation Strategies:

StrategyDetailed Protocol & Explanation
Optimize Nitrating Agent Protocol: Instead of aggressive nitrating mixtures like fuming nitric acid and concentrated sulfuric acid, consider milder reagents. A well-established method is the use of a mixture of nitric acid and sulfuric acid in a controlled stoichiometric ratio.[2] Causality: Harsher conditions can decrease selectivity and promote over-nitration. Milder conditions allow for better kinetic control over the reaction, favoring the thermodynamically more stable product.
Precise Temperature Control Protocol: Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the nitrating agent and throughout the reaction. Causality: Nitration reactions are exothermic. Elevated temperatures provide the activation energy for the formation of less-favored isomers and can lead to decomposition and the formation of tar-like substances.[2]
Alternative Synthetic Route Protocol: Synthesize 2-amino-4-nitrophenol first and then perform the cyclization to form this compound. This approach pre-installs the nitro group in the desired position. Causality: This strategy circumvents the issue of regioselectivity during the nitration of the benzoxazole ring, leading to a cleaner product profile with respect to isomeric impurities.

Visualizing Isomer Formation:

Isomer_Formation cluster_products Nitration Products Benzoxazole Benzoxazole Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Benzoxazole->Nitrating_Agent This compound This compound (Desired Product) Nitrating_Agent->this compound Controlled Conditions 6-Nitrobenzoxazole 6-Nitrobenzoxazole (Major By-product) Nitrating_Agent->6-Nitrobenzoxazole Sub-optimal Conditions Other_Isomers Other Isomers (4-Nitro, 7-Nitro) Nitrating_Agent->Other_Isomers Harsh Conditions

Caption: Regioselectivity in the nitration of benzoxazole.

FAQ 2: I am observing a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?

Issue: The formation of polymeric or tar-like substances is a frequent problem in reactions involving strong acids and aromatic compounds, leading to difficult purification and reduced yields.

Common By-Products:

  • Polymeric materials: Undefined, high molecular weight polymers.

  • Oxidation products: Resulting from the oxidative nature of nitric acid.

  • Decomposition products: Fragmentation of the starting material or product under harsh conditions.

Root Cause Analysis:

Strongly acidic and oxidative conditions, such as those used in nitration, can promote side reactions like polymerization and oxidation of the electron-rich benzoxazole ring or the starting aminophenol.[2] High reaction temperatures exacerbate these issues.

Troubleshooting & Mitigation Strategies:

StrategyDetailed Protocol & Explanation
Controlled Reagent Addition Protocol: Add the nitrating agent dropwise to the solution of the substrate while maintaining vigorous stirring and low temperature. Causality: This prevents localized "hot spots" of high reactant concentration and temperature, which are often the initiation points for polymerization and decomposition.
Quenching the Reaction Protocol: Once the reaction is complete (as monitored by TLC or HPLC), promptly quench the reaction by pouring the mixture onto crushed ice or into cold water. Causality: This rapidly dilutes the acid and lowers the temperature, effectively stopping the main reaction and minimizing the opportunity for subsequent degradation of the product.[2]
Purity of Starting Materials Protocol: Ensure the purity of the starting benzoxazole or aminophenol derivative. Impurities can act as catalysts for polymerization. Causality: Certain metallic or organic impurities can initiate radical or cationic polymerization pathways under acidic conditions.
FAQ 3: My final product is contaminated with uncyclized starting material. How can I drive the cyclization to completion?

Issue: When synthesizing this compound via the cyclization of a 2-acylamino-4-nitrophenol intermediate, the reaction may not proceed to completion, leaving the starting material as a significant impurity.

Common By-Products:

  • N-(2-hydroxy-5-nitrophenyl)acetamide (or other acyl derivatives): The uncyclized precursor.

Root Cause Analysis:

The intramolecular cyclization to form the benzoxazole ring is a dehydration reaction that often requires a catalyst and/or heat. Insufficient reaction time, inadequate temperature, or an ineffective dehydrating agent can lead to an incomplete reaction.

Troubleshooting & Mitigation Strategies:

StrategyDetailed Protocol & Explanation
Choice of Cyclizing Agent Protocol: Utilize effective dehydrating agents such as polyphosphoric acid (PPA) or Eaton's reagent. Alternatively, strong acids like sulfuric acid can catalyze the cyclization.[3] Causality: These reagents facilitate the removal of a water molecule, which is the key step in the ring closure, thereby driving the equilibrium towards the cyclized product.
Azeotropic Water Removal Protocol: If the reaction is conducted in a suitable solvent (e.g., toluene), employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Causality: By continuously removing a product (water), Le Chatelier's principle dictates that the equilibrium will shift towards the formation of more products, thus driving the cyclization to completion.
Monitoring Reaction Progress Protocol: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material before workup. Causality: This ensures that the reaction is not prematurely terminated, allowing it to proceed to completion.

Visualizing the Cyclization Process:

Cyclization_Workflow Start 2-Acylamino-4-nitrophenol Heat_Catalyst Heat + Dehydrating Agent (e.g., PPA, H₂SO₄) Start->Heat_Catalyst Reaction Intramolecular Cyclization Heat_Catalyst->Reaction Water H₂O (by-product) Reaction->Water Product This compound Reaction->Product Incomplete_Reaction Incomplete Reaction Reaction->Incomplete_Reaction Insufficient time/ temperature Workup Reaction Workup Product->Workup Incomplete_Reaction->Start Unreacted Material Incomplete_Reaction->Workup

Sources

Technical Support Center: Purification of 5-Nitrobenzoxazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Nitrobenzoxazole (CAS No. 70886-33-8).[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for achieving high purity of this important heterocyclic compound through recrystallization. Moving beyond a simple set of instructions, this guide delves into the causality behind experimental choices, offering robust troubleshooting solutions and foundational knowledge to empower your purification strategy.

Section 1: Critical Pre-Experimental Considerations

Successful recrystallization is not merely a procedure; it is a strategic process rooted in understanding the physicochemical properties of both the target compound and its associated impurities.

1.1 Understanding Potential Impurities

The efficacy of recrystallization hinges on a significant difference in solubility between the desired compound and its impurities in the chosen solvent system. Crude this compound, typically synthesized via the cyclization of 2-amino-4-nitrophenol, may contain several types of impurities:

  • Unreacted Starting Materials: Residual 2-amino-4-nitrophenol.

  • Side-Products: Incomplete cyclization or alternative reaction pathways can lead to related benzoxazole structures or polymeric material.

  • Reagents and Catalysts: Depending on the synthetic route, residual acids, bases, or coupling agents may be present.[4]

Knowing the likely contaminants informs the solvent selection process. For instance, a more polar solvent might be chosen to keep highly polar impurities, like residual aminophenols, dissolved in the cold mother liquor.

1.2 The Science of Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for this compound: low solubility at cool temperatures and high solubility at its boiling point. This differential ensures minimal product loss and maximum recovery.

Key Principles:

  • Polarity Matching: The polarity of the solvent should be broadly similar to this compound to ensure sufficient solubility when heated.

  • Impurity Solubility: The solvent should either completely fail to dissolve impurities at all temperatures or keep them fully dissolved even when the solution is cooled.

  • Boiling Point: The solvent's boiling point should ideally be below the melting point of this compound to prevent the compound from "oiling out."

  • Inertness: The solvent must not react with the compound.[5]

Based on the structure of this compound (a nitroaromatic heterocycle), a screening of the following solvents is recommended.

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)Rationale for UseSafety Considerations
Ethanol 78Often effective for moderately polar aromatic compounds.[6] A good starting point.Flammable.
Isopropanol 82Similar to ethanol but can offer different solubility characteristics.Flammable, irritant.
Acetonitrile 82A polar aprotic solvent that can be effective for nitrogen-containing heterocycles.[7][8]Flammable, toxic.
Ethyl Acetate 77A medium-polarity solvent.[5] A patent for a substituted benzoxazole purification utilized it for clarification steps.[7]Flammable, irritant.
Toluene 111A non-polar aromatic solvent, potentially useful if impurities are significantly more polar.Flammable, toxic.
Acetone/Hexane VariableA mixed-solvent system. Acetone is a good solubilizer, while hexane acts as an anti-solvent.[5]Highly flammable.
Ethanol/Water VariableA common mixed-solvent system where water acts as an anti-solvent for many organic compounds.Flammable.

1.3 Safety First: Handling Nitroaromatic Compounds

Nitroaromatic compounds can be energetic and should be handled with care.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating directly on a hot plate, which can cause bumping and potential ignition. Use a water or steam bath for controlled heating.

Section 2: Standard Recrystallization Protocol for this compound

This protocol is a self-validating system designed to guide the user through a logical and efficient purification process.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start 1. Place Crude Solid in Erlenmeyer Flask add_solvent 2. Add Minimal Hot Solvent to Dissolve start->add_solvent heat 3. Heat Solution Gently (Water Bath) add_solvent->heat Iterate until fully dissolved hot_filt 4. Perform Hot Gravity Filtration (if needed) heat->hot_filt cool 5. Cool Solution Slowly to Room Temp. hot_filt->cool Clear Filtrate ice_bath 6. Chill in Ice Bath to Maximize Yield cool->ice_bath vac_filt 7. Collect Crystals via Vacuum Filtration ice_bath->vac_filt wash 8. Wash with Ice-Cold Solvent vac_filt->wash dry 9. Dry Crystals Under Vacuum wash->dry end_node Pure this compound dry->end_node

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid portion-wise while stirring and heating gently on a water bath until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which is necessary for maximizing crystal recovery.[9]

  • Decolorization (Optional): If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, often polymeric or high-molecular-weight, impurities.[9]

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization. Causality: This step removes insoluble impurities. It must be done quickly and while hot to prevent the desired product from crystallizing in the filter paper.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling tends to trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product. Causality: The solubility of this compound will be at its minimum at this lower temperature, thus maximizing the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing prevents the dissolution of the purified product crystals.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.

  • Purity Confirmation: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the literature value is a good indicator of high purity. Further analysis by techniques like TLC, NMR, or HPLC can provide definitive purity confirmation.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the experiment.

Troubleshooting Logic Diagram

G cluster_problems Common Issues cluster_solutions Solutions start Problem Observed p1 No Crystals Form Upon Cooling start->p1 p2 Product 'Oils Out' start->p2 p3 Yield is Very Low start->p3 p4 Premature Crystallization start->p4 s1a Too much solvent? -> Boil off excess. p1->s1a s1b Supersaturated? -> Scratch flask or add seed crystal. p1->s1b s2a Cooling too fast? -> Reheat, add more solvent, cool slowly. p2->s2a s2b High impurity load? -> Consider pre-purification (e.g., column). p2->s2b s3 Too much solvent used initially? -> Concentrate mother liquor. p3->s3 s4 Apparatus cooled too much? -> Reheat solution & preheat filtration setup. p4->s4

Caption: Decision-making guide for common recrystallization problems.

Q: Why are no crystals forming in the cooled solution?

  • Potential Cause 1: Excessive Solvent. This is the most common reason. Too much solvent was added during the dissolution step, and the solution is not saturated enough to crystallize upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 15-20%) in a fume hood. Allow the concentrated solution to cool again.

  • Potential Cause 2: Supersaturation. The solution may be supersaturated, a metastable state where crystallization has not been initiated.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If available, add a single, tiny crystal of pure this compound ("seed crystal") to the solution. This provides a perfect template for further crystallization.

Q: My compound has 'oiled out' into a gooey liquid instead of crystallizing. What went wrong?

  • Potential Cause: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute. This is common for compounds with lower melting points or when the solution is highly concentrated with impurities, which can cause melting point depression.

    • Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-15% more volume) to lower the saturation temperature. Allow this slightly more dilute solution to cool very slowly. Insulating the flask can help promote slow cooling and favor crystal formation over oiling.

Q: The yield of my recrystallized product is very low (<50%). What are the likely causes?

  • Potential Cause 1: Excessive Solvent. As with the failure to crystallize, using too much solvent will leave a significant amount of product dissolved in the mother liquor even after cooling.

    • Solution: Before discarding the mother liquor, try concentrating it by boiling off the solvent and cooling it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Potential Cause 2: Premature Filtration. Filtering the solution while it is still too warm after the ice bath step will result in product loss.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath to its minimum temperature before proceeding to vacuum filtration.

  • Potential Cause 3: Inappropriate Solvent Choice. The solvent may have too high a solubility for the compound even at low temperatures.

    • Solution: Re-evaluate the solvent choice by performing small-scale solubility tests as outlined in Table 1.

Q: Crystals formed immediately in the hot filtration setup. What should I do?

  • Potential Cause: The solution cooled too rapidly in the funnel, causing the product to crash out of solution along with impurities.

    • Solution: Scrape the solid and filter paper back into the original flask. Add more hot solvent to redissolve everything. Re-attempt the hot filtration, ensuring that the funnel and receiving flask are adequately pre-heated with hot solvent vapor immediately before filtering.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose between a single-solvent and a mixed-solvent system? A1: A single-solvent system is ideal when you can find a solvent that provides high solubility at high temperatures and low solubility at low temperatures. If no single solvent meets these criteria, a mixed-solvent system is used. This typically involves a "soluble solvent" in which the compound is very soluble, and an "anti-solvent" in which the compound is poorly soluble. The crude product is dissolved in a minimal amount of the hot soluble solvent, and the anti-solvent is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few more drops of the soluble solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q2: What is the ideal cooling rate for recrystallization? A2: As slow as practically possible. The goal is to maintain the solution near equilibrium, allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Allowing the flask to cool to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath is a good practice.

Q3: How can I confirm the purity of my final product? A3: The primary and quickest method is melting point analysis. A pure compound will have a sharp, defined melting range that matches the literature value. Impurities typically cause the melting point to be depressed and broaden. For more rigorous confirmation, Thin Layer Chromatography (TLC) can be used to check for the presence of other spots. For definitive structural confirmation and purity assessment, spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are the standard.

References

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Cheméo. (n.d.). Chemical Properties of 5-Nitrobenzisoxazole (CAS 39835-28-4). Retrieved January 11, 2026, from [Link]

  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 11, 2026, from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved January 11, 2026, from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved January 11, 2026, from [Link]

  • iChemical. (n.d.). 5-nitrobenzisoxazole, CAS No. 70886-33-8. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Journal of the Brazilian Chemical Society. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved January 11, 2026, from [Link]

  • CDLI. (n.d.). Recrystallization. Retrieved January 11, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 5-Nitro-2,1-benzisoxazole. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Nitrobenzoxazole in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 5-Nitrobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this compound's low solubility in common reaction media. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Introduction: The Challenge of this compound Solubility

This compound is a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical agents.[1] Its utility, however, is often hampered by its poor solubility in many common organic solvents. This limitation can lead to incomplete reactions, low yields, and difficulties in purification. Understanding and overcoming this solubility issue is critical for its effective use in research and development.

This guide will explore the underlying reasons for the poor solubility of this compound and provide a range of practical strategies to enhance its dissolution in reaction media. We will delve into various techniques, from simple solvent screening to more advanced methods like the use of co-solvents, hydrotropes, and solid dispersions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. This compound (C₇H₄N₂O₃) possesses a rigid, planar benzoxazole ring system.[2] The presence of the highly polar nitro group (-NO₂) introduces strong dipole-dipole interactions and potential for hydrogen bonding, while the aromatic rings contribute to van der Waals forces. The molecule's overall polarity and crystal lattice energy play a significant role. For a solvent to be effective, it must overcome the solute-solute interactions within the crystal lattice and form favorable solute-solvent interactions. Many common organic solvents may not possess the optimal balance of polarity and hydrogen bonding capability to effectively solvate the this compound molecule.

Q2: What are the initial steps I should take when encountering a solubility issue with this compound?

A2: The first step is a systematic solvent screening. It is recommended to test a range of solvents with varying polarities and hydrogen bonding capabilities. This empirical approach can often identify a suitable solvent or a promising solvent system for your specific reaction. Consider solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane, which are known to be effective for dissolving many poorly soluble compounds.[3]

Q3: Can heating the reaction mixture improve the solubility of this compound?

A3: Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid. This is because the additional thermal energy helps to overcome the lattice energy of the solid, allowing the solvent molecules to interact more effectively with the solute molecules. However, it is crucial to consider the thermal stability of this compound and other reactants in your system. A synthesis described for this compound involves heating to 150°C.[4] Always consult the literature for the compound's decomposition temperature and ensure that the reaction temperature is well below this limit.

Q4: Are there any safety concerns I should be aware of when working with this compound and the suggested solvents?

A4: Yes, safety is paramount. This compound itself may be harmful if swallowed and can cause serious eye irritation.[5] Many of the recommended solvents for enhancing solubility, such as DMF and DMSO, have their own specific hazards. For example, DMF is a reproductive hazard, and DMSO can enhance the absorption of other chemicals through the skin. Always consult the Safety Data Sheet (SDS) for this compound and any solvents you use. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Problem 1: this compound does not fully dissolve in my chosen reaction solvent, even with heating.

This is a common issue that can lead to heterogeneous reaction mixtures and consequently, lower product yields and reproducibility.

Solution 1: Co-solvency

Causality: Co-solvency involves adding a second, miscible solvent to the primary reaction solvent to alter the overall polarity and solvating power of the medium.[6][7] This can create a more favorable environment for the solute by disrupting the solvent's self-association and promoting solute-solvent interactions.[8]

Experimental Protocol:

  • Initial Solvent Selection: Start with your primary reaction solvent in which this compound has partial solubility.

  • Co-solvent Screening: Select a range of co-solvents with different polarities (e.g., a polar aprotic solvent like DMF or a protic solvent like ethanol).

  • Titration: To a suspension of this compound in the primary solvent at the desired reaction temperature, add the co-solvent dropwise while stirring until the solid dissolves completely.

  • Optimization: Determine the minimum amount of co-solvent required for complete dissolution to avoid potential side reactions or purification difficulties.

  • Reaction Monitoring: Proceed with your reaction, carefully monitoring for any changes in reaction kinetics or product distribution due to the altered solvent system.

Data Presentation: Example of Co-solvent Systems for Nitro-aromatic Compounds

Primary SolventCo-solventRationale
TolueneDMFIncreases polarity and hydrogen bond accepting ability.
DichloromethaneAcetonitrileModulates polarity and can improve solubility of polar intermediates.
Tetrahydrofuran (THF)EthanolIntroduces hydrogen bonding to disrupt crystal lattice forces.

Visualization: Co-solvency Workflow

Caption: Workflow for implementing the co-solvency technique.

Solution 2: Hydrotropy

Causality: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, increases the aqueous solubility of a poorly soluble compound.[9] Hydrotropes are amphiphilic substances that do not form micelles but can increase solubility through weak interactions with the solute molecules.[10][11] This technique is particularly useful for aqueous-based reaction systems.

Experimental Protocol:

  • Hydrotrope Selection: Choose a suitable hydrotrope. Common examples include sodium benzoate, sodium salicylate, and urea.[11]

  • Concentration Gradient: Prepare a series of aqueous solutions with increasing concentrations of the chosen hydrotrope.

  • Solubility Determination: Add an excess of this compound to each hydrotrope solution. Stir the mixtures at a constant temperature until equilibrium is reached.

  • Analysis: Filter the saturated solutions and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Reaction Setup: Use the hydrotrope concentration that provides the desired solubility for your reaction.

Visualization: Mechanism of Hydrotropic Solubilization

HydrotropyMechanism cluster_water Aqueous Medium cluster_hydrotrope With Hydrotrope solute This compound (Poorly Soluble) solute_hydro This compound h1 Hydrotrope solute_hydro->h1 Weak Interaction h2 Hydrotrope solute_hydro->h2 Weak Interaction h3 Hydrotrope solute_hydro->h3 Weak Interaction h4 Hydrotrope solute_hydro->h4 Weak Interaction

Caption: Simplified representation of hydrotrope molecules interacting with the solute.

Problem 2: The required reaction conditions are incompatible with high-boiling point polar aprotic solvents.

In some cases, the use of solvents like DMF or DMSO may be undesirable due to high boiling points that complicate product isolation or potential reactivity with the reagents.

Solution 3: Solid Dispersions

Causality: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, highly soluble carrier matrix.[12][13] This technique can enhance the dissolution rate by reducing the particle size of the drug to a molecular level and improving its wettability.[14][15]

Experimental Protocol (Solvent Evaporation Method):

  • Carrier Selection: Choose a water-soluble carrier that is compatible with your downstream processing. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and certain sugars.

  • Co-dissolution: Dissolve both this compound and the carrier in a suitable volatile organic solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.

  • Drying and Milling: Dry the solid mass thoroughly under vacuum to remove any residual solvent. Grind the resulting solid dispersion into a fine powder.

  • Reaction: The prepared solid dispersion can now be added to the reaction medium, where the carrier will rapidly dissolve, releasing the this compound in a finely dispersed state.

Data Presentation: Common Carriers for Solid Dispersions

CarrierPropertiesTypical Applications
Polyethylene Glycols (PEGs)Low melting points, good solubility in water and organic solvents.Melt and solvent evaporation methods.
Polyvinylpyrrolidone (PVP)Amorphous, good stabilizer, high aqueous solubility.Solvent evaporation and spray drying.
Soluplus®Amphiphilic graft copolymer, forms micelles.Hot-melt extrusion and solvent evaporation.
Solution 4: Ionic Liquids

Causality: Ionic liquids (ILs) are salts with melting points below 100 °C.[16] They are considered "green" solvents and can be tailored to have specific solvating properties.[17] Many ILs have been shown to be excellent solvents for poorly soluble compounds due to their unique combination of ionic and organic character.[18][19]

Experimental Protocol:

  • Ionic Liquid Selection: Choose an ionic liquid that is known to be a good solvent for aromatic or heterocyclic compounds. Examples include those based on imidazolium or cholinium cations.[20]

  • Solubility Test: At the desired reaction temperature, attempt to dissolve this compound in the selected ionic liquid.

  • Reaction in Ionic Liquid: If soluble, the ionic liquid can be used as the reaction medium.

  • Product Isolation: Post-reaction, the product can often be extracted from the ionic liquid using a conventional organic solvent, as many organic products have limited solubility in ILs. The IL can then potentially be recycled.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForConsiderations
Co-solvency Modifying solvent polarity with a miscible co-solvent.Organic reactions where a single solvent is insufficient.Potential for side reactions; may complicate purification.
Hydrotropy Using a hydrotrope to enhance solubility in aqueous media.Aqueous-based reactions or extractions.Requires high concentrations of the hydrotrope.
Solid Dispersions Dispersing the compound in a soluble solid carrier.When high-boiling point solvents are not suitable.Requires an additional preparation step.
Ionic Liquids Utilizing tunable, non-volatile solvents.Reactions requiring specific solvent properties or for "green" chemistry approaches.Can be expensive; product isolation may require optimization.

References

  • Moshikur, R. M., Ali, M. K., & Goto, M. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. In Ionic Liquids in Drug Delivery. IntechOpen. [Link]

  • Frizzo, C. P., et al. (2018). New Non-Toxic N-alkyl Cholinium-Based Ionic Liquids as Excipients to Improve the Solubility of Poorly Water-Soluble Drugs. Molecules, 23(11), 2947. [Link]

  • Santos, M. M., et al. (2021). Improvement of new and nontoxic dianionic and dicationic ionic liquids in solubility of poorly water-soluble drugs. In Ionic Liquids. IntechOpen. [Link]

  • Patil, S. S., et al. (2021). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Journal of Emerging Technologies and Innovative Research, 8(6). [Link]

  • Ferreira, H., et al. (2021). Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. Pharmaceutics, 13(9), 1334. [Link]

  • Egorova, K. S., et al. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132-7189. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 5-Nitrobenzoxazole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 5-Nitrobenzoxazole nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the nitration of this compound, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired 5,7-Dinitrobenzoxazole

Q: My reaction has resulted in a very low yield of the dinitrated product, or I've recovered mostly starting material. What are the likely causes and how can I improve the conversion?

A: Low conversion is a frequent challenge and can be attributed to several factors related to reaction kinetics and conditions.

Potential Causes and Solutions:

  • Insufficiently Activating Conditions: The nitro group already present on the this compound ring is strongly deactivating, making the second nitration step significantly more difficult.[1][2] Standard nitrating conditions used for unsubstituted benzene may not be sufficient.

    • Solution: Employ more forcing reaction conditions. This can be achieved by increasing the concentration of the nitrating agent or using a stronger acid catalyst system. Consider using fuming nitric acid or oleum (fuming sulfuric acid) to increase the concentration of the active electrophile, the nitronium ion (NO₂⁺).[1]

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, an excessively high temperature can lead to decomposition and the formation of byproducts. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Solution: Carefully control and optimize the reaction temperature. For a deactivated substrate like this compound, a higher temperature (e.g., 100 °C) may be necessary to drive the reaction to completion.[1] It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.

    • Solution: Extend the reaction time and monitor the disappearance of the starting material by TLC.

  • Poor Reagent Quality: The concentration of nitric and sulfuric acids can decrease over time due to absorption of atmospheric moisture.

    • Solution: Use fresh, high-quality reagents. Ensure that the nitric acid is of the appropriate concentration (e.g., 70% or fuming) and that the sulfuric acid is concentrated (98%).

Issue 2: Formation of Unwanted Byproducts and Isomers

Q: I've obtained a mixture of products, including what appear to be isomers and dark, tarry substances. How can I improve the selectivity and minimize byproduct formation?

A: The formation of byproducts is often a consequence of the harsh conditions required for dinitration.

Potential Causes and Solutions:

  • Over-Nitration or Oxidation: The strong oxidizing nature of the nitrating mixture, especially at elevated temperatures, can lead to the formation of undesired oxidized byproducts or even polynitrated compounds.

    • Solution: Maintain strict temperature control throughout the reaction. The addition of the substrate to the mixed acid should be done slowly and with efficient cooling (e.g., in an ice bath) to manage the exotherm.[3] Once the addition is complete, the temperature can be carefully raised to the desired level.

  • Formation of Isomers: While the existing nitro group is a meta-director, the benzoxazole ring system itself has specific directing effects. Nitration of the benzoxazole ring typically occurs at the 5- or 6-position.[4] Since the 5-position is already occupied, the second nitro group is expected to add to the 7-position. However, other isomers are possible, though likely in smaller amounts.

    • Solution: The regioselectivity is largely governed by the electronics of the substrate. While it's difficult to completely eliminate the formation of minor isomers, careful control of reaction conditions, particularly temperature, can help maximize the yield of the desired 5,7-dinitro product. Purification techniques such as column chromatography or fractional recrystallization will be necessary to isolate the desired isomer.[5]

  • Decomposition: The combination of a deactivated ring and harsh reaction conditions can lead to decomposition of the starting material or product, resulting in the formation of tars.

    • Solution: Lowering the reaction temperature, even if it leads to a longer reaction time, can often minimize decomposition. Additionally, ensuring a homogenous reaction mixture through efficient stirring is crucial to prevent localized overheating.[3]

Issue 3: Difficulties in Product Isolation and Purification

Q: The work-up procedure is problematic. I'm either not getting a precipitate upon quenching, or the crude product is difficult to purify. What are the best practices for isolation?

A: A clean and efficient work-up is critical for obtaining a pure product.

Potential Causes and Solutions:

  • Product Solubility: The dinitrated product may have some solubility in the acidic aqueous mixture after quenching.

    • Solution: If a precipitate does not form upon pouring the reaction mixture onto ice, the product may need to be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[5] The combined organic extracts can then be washed, dried, and concentrated.

  • Contamination with Acids: Residual nitric and sulfuric acids in the crude product can interfere with subsequent steps and make purification difficult.

    • Solution: After filtration, thoroughly wash the crude solid with cold water until the filtrate is neutral to pH paper.[5] If an extraction is performed, the organic layer should be washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Isomer Separation: As mentioned, the crude product may be a mixture of isomers.

    • Solution: Column chromatography is often the most effective method for separating closely related isomers. Alternatively, fractional recrystallization from a suitable solvent system can be employed. The choice of solvent will depend on the differential solubility of the isomers.[6][7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the nitration of this compound.

Q1: What is the underlying mechanism for the nitration of this compound?

A1: The nitration of this compound is an electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][8][9]

  • Electrophilic Attack: The π-electron system of the benzoxazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the dinitrated product.[10]

Q2: What are the critical safety precautions to consider during this nitration?

A2: Nitration reactions are inherently hazardous and must be conducted with extreme caution.[11]

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[12] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[11]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[3] Always perform the reaction in a well-ventilated fume hood and have an ice bath ready to cool the reaction if necessary. Add reagents slowly and monitor the temperature closely.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases (NOx).[5] Adequate ventilation is essential.

  • Quenching: Quenching the reaction by adding the acid mixture to ice water must be done slowly and with vigorous stirring to dissipate the heat of dilution.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction is complete and to check for the formation of byproducts.

Q4: What are the best analytical techniques for characterizing the final product?

A4: A combination of analytical methods should be used to confirm the structure and purity of the 5,7-dinitrobenzoxazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the position of the nitro groups on the aromatic ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the benzoxazole ring system.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product and to quantify the amounts of different isomers if present.[13]

Experimental Protocols

Protocol 1: Standard Nitration of this compound

This protocol outlines a typical procedure for the dinitration of this compound.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid (98%) to 5 mL of concentrated nitric acid (70%). Stir the mixture and allow it to cool to 0-5 °C.

  • Addition of Substrate: To the cooled nitrating mixture, add 1.0 g of this compound in small portions over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90-100 °C. Maintain this temperature and stir for 2-3 hours, monitoring the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing 100 g of crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a vacuum oven. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Protocol 2: Optimized Nitration using Fuming Nitric Acid

This protocol is for achieving higher conversion when the standard protocol gives low yields.

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, cool 15 mL of concentrated sulfuric acid (98%) to 0 °C in an ice-salt bath.

  • Addition of Fuming Nitric Acid: Slowly add 5 mL of fuming nitric acid (>90%) via the dropping funnel, keeping the temperature below 5 °C.

  • Addition of Substrate: Dissolve 1.0 g of this compound in 5 mL of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to stir at room temperature for 1 hour, then heat to 70-80 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Follow the quenching, isolation, and purification steps as described in Protocol 1.

Data Presentation

ParameterStandard ConditionsOptimized ConditionsRationale for Optimization
Nitrating Agent Conc. HNO₃ (70%) in Conc. H₂SO₄Fuming HNO₃ (>90%) in Conc. H₂SO₄Increases the concentration of the nitronium ion for a more deactivated substrate.[1]
Temperature 90-100 °C70-80 °CMore potent nitrating agent allows for a lower reaction temperature, potentially reducing byproducts.
Reaction Time 2-3 hours1-2 hoursHigher reactivity leads to a shorter required reaction time.
Typical Yield Variable, can be lowGenerally higherMore effective nitration of the deactivated ring.

Visualizations

Reaction Mechanism

Nitration Mechanism Mechanism for the Dinitration of this compound cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O This compound This compound Sigma_Complex Sigma Complex (Resonance Stabilized) This compound->Sigma_Complex + NO₂⁺ Final_Product 5,7-Dinitrobenzoxazole Sigma_Complex->Final_Product - H⁺ (to HSO₄⁻)

Caption: Electrophilic aromatic substitution mechanism for nitration.

Troubleshooting Workflow

Troubleshooting Workflow Troubleshooting Nitration of this compound Start Reaction Outcome Low_Yield Low Yield / No Reaction Start->Low_Yield Byproducts Byproducts / Tarry Mixture Start->Byproducts Isolation_Issues Isolation Issues Start->Isolation_Issues Check_Conditions Are conditions harsh enough? Low_Yield->Check_Conditions Control_Temp Lower Temperature / Slow Addition Byproducts->Control_Temp Purify Purify via Chromatography / Recrystallization Byproducts->Purify Isolation_Issues->Purify Extract Extract with Organic Solvent Isolation_Issues->Extract Check_Temp Is temperature optimized? Check_Conditions->Check_Temp Yes Use_Fuming_Acid Use Fuming HNO₃ / Oleum Check_Conditions->Use_Fuming_Acid No Check_Purity Are reagents pure? Check_Temp->Check_Purity Yes Increase_Temp Increase Temperature / Time Check_Temp->Increase_Temp No

Caption: Decision tree for troubleshooting common nitration issues.

References

  • BenchChem. (n.d.). Technical Support Center: Nitration of 2-Arylbenzoxazoles.
  • YouTube. (2024). Nitration reaction safety.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • University of California, Santa Barbara. (n.d.). Nitric Acid Safety.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Schofield, K. (1980).
  • Albright, L. F., & Mills, R. R. (Eds.). (1996). Nitration: Recent Developments and Processes. ACS Symposium Series.
  • ResearchGate. (n.d.). Nitration Reaction of benzoxazole.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Perrin, C. L., & Skinner, G. A. (1971). Ipso Nitration. A New Mechanistic Pathway. Journal of the American Chemical Society, 93(14), 3389–3390.
  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nitration.
  • Chemguide. (n.d.). The Nitration of Benzene.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

preventing the formation of di-nitrated benzoxazole species

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzoxazole Nitration

A Guide to Preventing Di-Nitrated Species and Achieving Selective Mono-Nitration

Welcome to the technical support center for advanced synthetic chemistry. As a Senior Application Scientist, I understand that controlling selectivity in electrophilic aromatic substitution is a common yet critical challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into during your experiments. We will move beyond simple procedural lists to explore the causality behind these side reactions and equip you with robust strategies for troubleshooting and optimization.

Part 1: Understanding the Problem - Why Does Di-Nitration Occur?

This section addresses the fundamental principles governing the nitration of the benzoxazole scaffold.

Q1: I'm getting multiple nitrated products. Where does nitration typically occur on the benzoxazole ring system?

A: The benzoxazole ring system's electron density dictates the position of electrophilic attack. The fused benzene ring is activated by the electron-donating nature of the heterocyclic oxygen and nitrogen atoms. Consequently, nitration preferentially occurs at the 5- or 6-position of the benzoxazole core[1][2].

If your benzoxazole is substituted at the 2-position with another aryl group (e.g., 2-phenylbenzoxazole), you have a second aromatic ring that can also undergo nitration. The regioselectivity on that 2-aryl ring is governed by the directing effects of any substituents it may bear[1]. The relative reactivity between the benzoxazole core and the 2-aryl ring depends on which system is more electron-rich.

Q2: What are the primary causes of over-nitration (di-nitration)?

A: The formation of di-nitro benzoxazole is a classic example of a follow-on reaction where the desired mono-nitrated product reacts again with the nitrating agent. This is one of the most common side reactions in this process[1]. The primary drivers for this unwanted second nitration are:

  • Harsh Reaction Conditions: Excessively high temperatures provide the activation energy for the less favorable second nitration to occur.

  • High Concentration of Nitrating Agent: Using a large excess of the nitrating mixture (e.g., mixed acid) increases the statistical probability of a second nitration event before the reaction can be quenched.

  • Activated Substrates: If the benzoxazole substrate is highly activated (contains strong electron-donating groups), it is inherently more susceptible to multiple nitrations[3]. The first nitro group is strongly deactivating, but under forceful conditions, a second nitration is still possible.

Part 2: Troubleshooting and Control Strategies

This section provides actionable solutions to mitigate and prevent the formation of di-nitro species.

Q3: My main problem is the formation of a di-nitro byproduct. How can I suppress this and favor mono-nitration?

A: Controlling the reaction's kinetic profile is paramount. The goal is to create conditions where the first nitration is rapid and the second is prohibitively slow. Here are the key parameters to adjust:

  • Strict Temperature Control: This is your most powerful tool. Lowering the reaction temperature significantly reduces the rate of the second nitration. For many benzoxazole systems, maintaining the temperature below 10°C, and often between 0-5°C, is critical[1].

  • Stoichiometric Control of the Nitrating Agent: Do not use a large excess of the nitrating agent. Carefully calculate the molar equivalents. Using a slight excess (e.g., 1.05 to 1.2 equivalents) is often sufficient to drive the reaction to completion without promoting over-nitration[1].

  • Slow, Controlled Addition: Add the nitrating mixture dropwise to your solution of benzoxazole in sulfuric acid. This prevents localized "hot spots" and high concentrations of the nitronium ion (NO₂⁺), the active electrophile[1][4].

  • Diligent Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting material[1][5]. Once the starting benzoxazole spot has disappeared, the reaction should be quenched immediately by pouring it onto crushed ice. This prevents the mono-nitrated product from reacting further.

Q4: I've tried adjusting temperature and stoichiometry, but I still see some di-nitration. Are there alternative nitrating agents I can use?

A: Absolutely. The classic "mixed acid" (concentrated H₂SO₄/HNO₃) is a very powerful nitrating system[6]. If it proves too reactive for your substrate, consider milder or more specialized reagents. The choice of agent can significantly influence selectivity[1][6].

Nitrating System Characteristics & Use Case Key Considerations
H₂SO₄ / HNO₃ (Mixed Acid) The standard, powerful, and cost-effective choice. Generates the highly reactive nitronium ion (NO₂⁺)[4][6].Can be too harsh, leading to over-nitration and oxidative side products[1]. Requires strict temperature control.
Acetyl Nitrate (from HNO₃ / Acetic Anhydride) A milder, commercially important nitrating agent[6]. Often used when sulfuric acid might cause substrate degradation.Can be less reactive, potentially requiring slightly elevated temperatures or longer reaction times.
Thiourea Nitrate (TN) A novel, easy-to-prepare reagent that has shown success in nitrating various aromatic compounds, including those with activating or deactivating groups.Offers a different reactivity profile that may be advantageous for specific substrates where traditional methods fail.
N-Nitro-heterocycles (e.g., N-Nitropyrazole) Modern, versatile, and powerful nitrating reagents that can offer high selectivity and control over mono- vs. di-nitration[6].Generally more expensive and used for laboratory-scale synthesis of high-value compounds.

Experimenting with a milder agent like acetyl nitrate is a logical next step if optimizing mixed acid conditions is insufficient.

G start Problem: Di-nitration Detected (by LC-MS, NMR) q1 Is reaction temp. strictly controlled (<10°C)? start->q1 sol1 Implement Strict Temp. Control (0-5°C Ice Bath) q1->sol1 No q2 Is nitrating agent added dropwise & slowly? q1->q2 Yes sol1->q2 sol2 Ensure Slow, Dropwise Addition to prevent localized hotspots. q2->sol2 No q3 Are you using >1.5 eq. of nitrating agent? q2->q3 Yes sol2->q3 sol3 Reduce Stoichiometry (1.05 - 1.2 eq.) q3->sol3 Yes q4 Is reaction monitored by TLC/LC-MS? q3->q4 No sol3->q4 sol4 Monitor reaction closely. Quench immediately after starting material is consumed. q4->sol4 No q5 Di-nitration still persists? q4->q5 Yes sol4->q5 sol5 Switch to a Milder Nitrating Agent (e.g., Acetyl Nitrate) q5->sol5 Yes end_node Outcome: Selective Mono-Nitration Achieved q5->end_node No sol5->end_node

Caption: Troubleshooting workflow for preventing di-nitration.

Part 3: Recommended Experimental Protocol

This section provides a validated, step-by-step protocol for the selective mono-nitration of a generic 2-phenylbenzoxazole.

Protocol: Selective Mono-Nitration of 2-Phenylbenzoxazole

Safety First: Always work in a well-ventilated fume hood. Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All additions should be performed slowly and behind a blast shield.

Materials & Reagents:

  • 2-Phenylbenzoxazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Recrystallization Solvent (e.g., Ethanol or Isopropanol)

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5°C using an ice-salt bath.

  • Substrate Addition: Slowly add the 2-phenylbenzoxazole to the cold, stirred sulfuric acid. Ensure the temperature does not rise above 10°C[1]. Stir until all the solid has dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq.) to a small amount of cold concentrated sulfuric acid. This pre-mixed acid should also be kept cold.

  • Nitration Reaction: Add the prepared nitrating mixture to the dropping funnel and add it dropwise to the benzoxazole solution over 30-60 minutes. Critically, maintain the internal reaction temperature between 0-5°C throughout the addition[1].

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C. Monitor its progress every 15-30 minutes by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and spotting on a TLC plate.

  • Quenching: Once TLC analysis shows the complete consumption of the starting material, quench the reaction by pouring the entire mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring[1].

  • Isolation: The solid mono-nitro product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure mono-nitrobenzoxazole derivative[1].

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification prep1 1. Add H₂SO₄ to flask. Cool to 0-5°C. prep2 2. Slowly add Benzoxazole substrate. prep1->prep2 prep3 3. Prepare Nitrating Mix (HNO₃/H₂SO₄). Keep cold. prep2->prep3 prep4 4. Add Nitrating Mix dropwise. Maintain temp < 5°C. prep3->prep4 prep5 5. Monitor by TLC. prep4->prep5 workup1 6. Quench on crushed ice. prep5->workup1 workup2 7. Collect solid by filtration. workup1->workup2 workup3 8. Wash with cold H₂O until neutral. workup2->workup3 workup4 9. Purify by Recrystallization. workup3->workup4

Caption: Experimental workflow for selective mono-nitration.

Part 4: Analysis and Characterization

Q5: How can I confirm that I have successfully synthesized the mono-nitro product and check for di-nitro impurities?

A: A combination of analytical techniques is essential for unambiguous characterization[1].

  • Thin Layer Chromatography (TLC): This is your first and fastest check. It will give you a preliminary idea of the number of components in your crude product mixture[1][5]. The di-nitro product is typically more polar than the mono-nitro product and will have a lower Rf value.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product(s). This is the most direct way to differentiate between mono-nitrated (M+45) and di-nitrated (M+90) species relative to your starting material (M)[1][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for definitive structural proof[1][7].

    • ¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will show distinct changes in chemical shifts and coupling patterns. The introduction of a strongly electron-withdrawing nitro group will shift adjacent protons downfield. The integration of the aromatic signals will confirm the number of protons on each ring.

    • ¹³C NMR: Will show the correct number of carbon signals and confirm the substitution pattern.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned dark brown/black. What happened? A: This often indicates oxidation or degradation side reactions[1]. It is typically caused by the reaction temperature getting too high or using an overly aggressive nitrating agent. Ensure your cooling is efficient and consider using a milder nitrating system.

Q: I don't see any product precipitating after pouring the reaction onto ice. What should I do? A: If your product is an oil or is somewhat water-soluble, it may not precipitate. You will need to perform a liquid-liquid extraction using an organic solvent like ethyl acetate or dichloromethane. Follow this with a standard aqueous workup, including a wash with a weak base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

Q: How do I separate the mono-nitro product from the di-nitro byproduct if my crude material is a mixture? A: Flash column chromatography is the most effective method for this separation[8]. Due to the difference in polarity, the less polar mono-nitro product will elute before the more polar di-nitro product. A solvent system like hexanes/ethyl acetate is a good starting point for developing your separation method.

References

  • Technical Support Center: Nitration of 2-Arylbenzoxazoles. (2025). Benchchem.
  • Nitration Reaction of benzoxazole. (n.d.).
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). Benchchem.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers in Chemistry. [Link]

  • Nitration. (n.d.). Wikipedia. [Link]

  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • The novel usage of thiourea nitrate in aryl nitration. (2013). Chinese Chemical Letters. [Link]

  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube. [Link]

  • Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (2008). Scribd. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Rochester. [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process. (2016).

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Technical Support Center: A Researcher's Guide to Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of benzoxazole derivatives. As a cornerstone in medicinal chemistry and materials science, the benzoxazole scaffold is invaluable.[1][2] However, the key cyclization step can present significant challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from high-level questions to specific, nuanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in benzoxazole synthesis.

Q1: My benzoxazole synthesis is resulting in a very low yield or failing completely. What are the first things I should check?

A1: A low or zero yield is a common but solvable issue. A systematic check of fundamentals is the most efficient troubleshooting approach.

  • Purity of Starting Materials: This is the most frequent culprit. 2-Aminophenol and its derivatives are particularly susceptible to air oxidation, which can lead to colored impurities and significantly inhibit the reaction.[3][4]

    • Actionable Advice: Verify the purity of your 2-aminophenol and the coupling partner (e.g., aldehyde, carboxylic acid) via melting point analysis or spectroscopy (e.g., ¹H NMR).[4] If in doubt, purify your starting materials by recrystallization or distillation before use.

  • Inert Atmosphere: Due to the sensitivity of 2-aminophenols to oxidation, ensuring the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) is critical to prevent the formation of yield-reducing byproducts.[3][4]

  • Reaction Conditions: Critically re-evaluate your core parameters. The choice of catalyst, solvent, and temperature are pivotal and highly substrate-dependent.[3][5] For example, while some reactions proceed at room temperature, many solvent-free methods require temperatures as high as 130°C to achieve good yields.[3][6][7]

Q2: My reaction seems to stall, with TLC analysis showing significant amounts of unreacted starting material and an intermediate spot. What's happening?

A2: This classic scenario points towards an incomplete reaction, often due to the formation of a stable intermediate or insufficient activation energy.

  • The Stable Intermediate: In syntheses involving an aldehyde, the intermediate is typically the Schiff base (imine).[3][4] This intermediate is sometimes stable and may not efficiently cyclize under the initial conditions.[5]

  • Potential Causes & Solutions:

    • Insufficient Temperature: The reaction may lack the energy to overcome the activation barrier for cyclization. Incrementally increase the temperature while monitoring via TLC.[3]

    • Catalyst Deactivation/Insufficiency: The catalyst may have lost activity or the loading might be too low.[3][4] For recyclable catalysts, ensure they have been properly stored and handled. Consider adding a fresh portion of the catalyst or screening different catalyst types (e.g., moving from a mild Brønsted acid to a stronger Lewis acid).[3][5]

    • Reaction Time: Simply extend the reaction time, continuing to monitor progress at regular intervals.[4]

Q3: How do I choose the right catalyst for my specific benzoxazole synthesis?

A3: Catalyst selection is crucial and depends on your starting materials and desired reaction conditions. There is no single "best" catalyst.

  • Common Catalyst Classes:

    • Brønsted or Lewis Acids: Polyphosphoric acid (PPA) is a classic, effective dehydrating agent for reactions with carboxylic acids.[8] Other acids like triflic acid (TfOH) are also used.[9]

    • Metal Catalysts: Copper (e.g., CuI) and Palladium-based catalysts are common, especially for cyclizations involving ortho-haloanilides or C-H activation pathways.[9][10]

    • Nanocatalysts & Ionic Liquids: These represent modern, often "greener" alternatives that can offer high efficiency and reusability.[11][12] For instance, a Brønsted acidic ionic liquid (BAIL) gel has been shown to be highly effective in solvent-free conditions.[7]

  • Substrate Considerations: Electron-deficient substrates often require stronger acids or higher temperatures to facilitate cyclization, whereas electron-rich substrates may proceed under milder conditions.[3][7]

Troubleshooting Specific Issues

This section provides a deeper dive into resolving specific experimental outcomes.

Issue 1: The reaction stalls at the Schiff base intermediate.

The condensation of a 2-aminophenol with an aldehyde first forms a Schiff base, which must then undergo intramolecular cyclization.[10][13] If this cyclization is the rate-determining step, the intermediate can accumulate.

  • Causality: The stability of the Schiff base and the energy barrier for the subsequent nucleophilic attack by the hydroxyl group determine the reaction rate.

  • Solutions:

    • Increase Temperature: Provides the necessary activation energy for the intramolecular cyclization.

    • Add an Oxidant: The final step is an aromatization that involves the loss of two hydrogen atoms. In some protocols, an explicit oxidant (e.g., O₂, DDQ) is required to drive the reaction to completion.[14]

    • Change the Catalyst: A stronger Lewis acid can help activate the imine carbon, making it more electrophilic and susceptible to attack by the phenolic oxygen.[5]

cluster_main Troubleshooting Stalled Cyclization Start Reaction Stalled (Schiff Base Intermediate) Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Cat Is Catalyst Effective? Check_Temp->Check_Cat Yes Inc_Temp Increase Temperature (e.g., by 10-20°C) Check_Temp->Inc_Temp No Check_Ox Is an Oxidant Required? Check_Cat->Check_Ox Yes Change_Cat Screen Different Catalysts (e.g., Stronger Lewis Acid) Check_Cat->Change_Cat No Add_Ox Add Suitable Oxidant (e.g., O2, DDQ) Check_Ox->Add_Ox Yes Success Reaction Proceeds Check_Ox->Success No Inc_Temp->Success Change_Cat->Success Add_Ox->Success

Caption: Decision workflow for addressing stalled benzoxazole cyclizations.

Issue 2: Significant side product formation is complicating purification.

Side reactions reduce the yield and make isolating the desired benzoxazole difficult.

  • Common Side Products & Causes:

    • Dimerization/Polymerization: 2-aminophenol can self-condense, especially at high temperatures or under strongly acidic/basic conditions.[3]

    • Over-alkylation/acylation: If your synthesis involves these steps, multiple substitutions on the benzoxazole ring can occur.[4]

  • Solutions:

    • Optimize Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess of one reactant can sometimes drive the reaction to completion, but a large excess can lead to side products.[4]

    • Control Temperature: Avoid excessively high temperatures that can promote polymerization or degradation.[4][6]

    • Use a Protective Atmosphere: An inert atmosphere is your best defense against oxidative side products.[4]

Issue 3: The product is lost during work-up and purification.

Even with a high-yielding reaction, significant product loss can occur during isolation.

  • Causality: Benzoxazoles have varying polarities and solubilities. A generic purification protocol may not be suitable.

  • Effective Purification Strategies:

    • Column Chromatography: This is the most common method. A careful selection of the eluent system (e.g., petroleum ether/ethyl acetate) is critical to achieve good separation.[4][7]

    • Recrystallization: If a suitable solvent can be found, this is an excellent method for obtaining highly pure material.[15] A systematic solvent screening is recommended.

    • Acid-Base Extraction: As weakly basic compounds, some benzoxazoles can be purified by extraction into a dilute acidic solution, washing away neutral impurities, and then neutralizing the aqueous layer to precipitate the product, which is then re-extracted.[4]

Data Presentation: Impact of Reaction Conditions

The efficiency of benzoxazole formation is highly sensitive to the reaction conditions. The table below summarizes data from various protocols to illustrate these effects.

PrecursorsCatalyst / ReagentSolventTemp. (°C)Time (h)Yield (%)Reference(s)
o-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-585-95[16]
o-Aminophenol, BenzaldehydeBAIL gel (1 mol%)None130598[7][11]
o-Aminophenol, BenzaldehydeLAIL@MNPNone (Ultrasound)700.5~90[12][16]
o-Aminophenol, BenzaldehydeEG–G2–Pd (10 mg)Ethanol50388[11]
Tertiary Amide, 2-AminophenolTf₂O, 2-FluoropyridineDichloromethane0 to RT1~85-95[4][17]
  • BAIL gel: Brønsted acidic ionic liquid gel

  • LAIL@MNP: Lewis acidic ionic liquid supported on magnetic nanoparticles

  • EG–G2–Pd: Palladium complex of dendronized amine polymer

  • Tf₂O: Triflic anhydride

Experimental Protocols & Methodologies

Protocol 1: Solvent-Free Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst

This protocol is adapted from a modern, environmentally friendly method for the synthesis of 2-substituted benzoxazoles.[7][18]

  • Reaction Setup: In a 5 mL reaction vessel equipped with a magnetic stir bar, combine 2-aminophenol (1.0 mmol, 109 mg), the desired aromatic aldehyde (1.0 mmol), and the BAIL gel catalyst (0.010 g, ~1 mol%).

  • Reaction: Heat the reaction mixture to 130°C with vigorous stirring for 5 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture and dissolve it in ethyl acetate (10 mL).

  • Catalyst Recovery: Separate the heterogeneous BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.[7]

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/acetone gradient).[7]

cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Reactants + Catalyst) React 2. Heating & Stirring (Optimized Temp/Time) Setup->React Monitor 3. Reaction Monitoring (e.g., TLC, GC) React->Monitor Monitor->React Incomplete Workup 4. Work-up (Quenching, Extraction) Monitor->Workup Complete Purify 5. Purification (Chromatography or Recrystallization) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze

Caption: A generalized experimental workflow for benzoxazole synthesis.

Proposed Cyclization Pathway

The synthesis of benzoxazoles from 2-aminophenol and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization via oxidation.[3][13]

Reactants 2-Aminophenol + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H₂O) Cyclized Cyclized Intermediate (Benzoxazoline) SchiffBase->Cyclized Intramolecular Cyclization Product Benzoxazole (Final Product) Cyclized->Product Oxidation (-2H)

Caption: Proposed reaction mechanism for benzoxazole formation.

References

  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (2025). BenchChem.
  • Optimizing reaction conditions for one-pot benzoxazole synthesis. (2025). BenchChem.
  • Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). BenchChem.
  • A general mechanism for benzoxazole synthesis. (n.d.).
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020). PubMed Central.
  • Process for the purification of substituted benzoxazole compounds. (2006).
  • Mechanism for the formation of benzoxazole. (n.d.).
  • Technical Support Center: Purification of Benzoxazole Deriv
  • Technical Support Center: Optimization of Benzoxazole Synthesis. (2025). BenchChem.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019).
  • Technical Support Center: Synthesis of Benzoxazole Deriv
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023).
  • A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. (2025). BenchChem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2018).

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Technical Support Center: Scale-Up Synthesis of 5-Nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 5-Nitrobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with transitioning this important synthesis from the laboratory bench to larger-scale production. As your Senior Application Scientist, my goal is to provide field-proven insights and practical solutions to common issues encountered during this process.

Introduction to this compound Synthesis

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis typically involves the cyclization of an ortho-substituted phenol, most commonly 2-amino-4-nitrophenol, with a one-carbon synthon like triethyl orthoformate or formic acid, often under acidic catalysis.

While straightforward on a lab scale, scaling up this synthesis introduces significant challenges related to reaction control, product purity, and safety. This guide provides a structured approach to troubleshooting these issues.

Common Synthetic Route

A prevalent method for synthesizing this compound is the condensation and subsequent cyclization of 2-amino-4-nitrophenol. The general reaction is illustrated below.

G cluster_reactants Reactants cluster_product Product A 2-Amino-4-nitrophenol C Acid Catalyst (e.g., p-TsOH) Heat A->C B Triethyl Orthoformate (or Formic Acid) B->C D This compound C->D

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that can arise during the scale-up synthesis of this compound in a question-and-answer format.

Q1: My reaction yield has dropped significantly after moving from a 1L to a 20L reactor. What are the likely causes and how can I fix it?

Low yield upon scale-up is a common and multifaceted problem. The primary culprits are often related to mass and heat transfer limitations in larger vessels.

A1: Potential Causes & Solutions for Low Yield

Potential CauseScientific Explanation & Troubleshooting Steps
Incomplete Reaction Causality: Inadequate mixing in a larger volume can lead to non-homogenous reaction mixtures, where reactants are not in sufficient contact. This prevents the reaction from reaching completion.[1] Solutions:Improve Agitation: Verify that the impeller design and stirring speed are sufficient to create a vortex and ensure thorough mixing. • Monitor Progress: Use in-process controls (e.g., HPLC, TLC) to track the consumption of the limiting reagent (typically 2-amino-4-nitrophenol). Extend the reaction time if necessary.[1][2] • Check Stoichiometry: Ensure the purity of your starting materials and reagents, as impurities can interfere with the reaction.[3]
Side Reactions Causality: Localized overheating (hot spots) due to poor heat dissipation in large reactors can promote the formation of undesired byproducts. The cyclization reaction is sensitive to temperature.[1] Solutions:Optimize Temperature Control: Use a reactor jacket with a suitable heat transfer fluid and ensure the temperature probe is correctly placed to reflect the internal bulk temperature. Lowering the reaction temperature may improve selectivity.[1] • Control Reagent Addition: If using a highly reactive reagent, add it slowly and sub-surface to control the reaction exotherm.[3]
Product Degradation Causality: The benzoxazole ring can be sensitive to prolonged exposure to harsh acidic conditions or high temperatures, potentially leading to ring-opening or other degradation pathways.[2] Solutions:Minimize Reaction Time: Once the reaction is complete (as determined by IPCs), proceed to the work-up promptly.[1] • Neutralize Carefully: During work-up, neutralize the acidic catalyst carefully to avoid temperature spikes that could degrade the product.
Q2: My final product is impure, showing multiple spots on TLC and peaks in HPLC. How can I improve its purity at scale?

Impurity formation is a critical issue that often becomes more pronounced during scale-up. Identifying the source of impurities is the first step toward a solution.

A2: Troubleshooting Workflow for Impurity Formation

G cluster_paths start Impurity Detected (HPLC/TLC) char_imp Characterize Impurity (LC-MS, NMR) start->char_imp path1 Known Side Product? char_imp->path1 path2 Degradation Product? char_imp->path2 path3 Unreacted Starting Material? char_imp->path3 sol1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) path1->sol1 Yes sol2 Modify Work-up/ Purification Conditions path2->sol2 Yes sol3 Re-purify Starting Materials / Extend Time path3->sol3 Yes end Purity Improved sol1->end sol2->end sol3->end

Caption: A logical workflow for identifying and minimizing impurities.[2]

Common Impurities and Prevention Strategies:

  • Isomeric Byproducts: If the starting material contains isomers, they may carry through the synthesis. For instance, if the starting material is contaminated with 2-amino-5-nitrophenol, you could form 6-nitrobenzoxazole.

    • Solution: Ensure the purity of the 2-amino-4-nitrophenol starting material via rigorous quality control before beginning the synthesis.

  • Unreacted Starting Materials: The most straightforward impurity to deal with.

    • Solution: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.[2]

  • Degradation Products: Caused by harsh conditions.

    • Solution: As mentioned, avoid prolonged reaction times and excessive temperatures during both the reaction and work-up.[2]

Effective Purification at Scale:

  • Recrystallization: This is often the most effective and economical method for purifying solid products at scale.[1]

    • Protocol: Experiment with various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) at a small scale to find a system that provides high purity and good recovery. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Slurry Washing: Suspending the crude product in a solvent where the impurities are soluble but the product is not can be a highly effective purification step.

Q3: The cyclization step is exothermic. What are the key safety considerations for large-scale production?

Safety is paramount, especially when dealing with nitrated aromatic compounds and exothermic reactions.

A3: Key Safety & Control Measures

  • Thermal Hazard Assessment: Before scaling up, perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and any potential for thermal runaway.

  • Controlled Reagent Addition: The addition of reagents, especially if a strong acid is used as a catalyst, should be done slowly and in a controlled manner to manage the heat evolution.[3]

  • Efficient Heat Removal: The reactor must have an adequate cooling capacity to handle the heat generated. Ensure the heat transfer fluid and system are functioning correctly.

  • Emergency Quenching Plan: Have a documented and tested plan to quench the reaction in case of a thermal runaway. This may involve adding a pre-cooled solvent or a chemical quencher.

  • Handling Nitrated Compounds: this compound, like many nitroaromatic compounds, is an energetic material. Avoid friction, shock, and excessive heat. Ensure all equipment is properly grounded to prevent static discharge.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound in a 20L jacketed glass reactor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-nitrophenol154.121.00 kg6.49 mol
Triethyl Orthoformate148.201.44 kg (1.62 L)9.73 mol
p-Toluenesulfonic acid190.2250 g0.26 mol
Toluene-10 L-

Procedure:

  • Reactor Setup: Ensure the 20L reactor is clean, dry, and inerted with a nitrogen atmosphere. Equip the reactor with a mechanical stirrer, temperature probe, and a condenser.

  • Charging Reactants: Charge the reactor with 2-amino-4-nitrophenol (1.00 kg), toluene (10 L), and triethyl orthoformate (1.44 kg).

  • Initiating Reaction: Begin agitation and add p-toluenesulfonic acid (50 g).

  • Heating & Reflux: Heat the reaction mixture to reflux (approx. 110-115 °C). The reaction will produce ethanol as a byproduct, which can be monitored.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC for the disappearance of 2-amino-4-nitrophenol. The reaction is typically complete within 8-12 hours.

  • Cooling & Crystallization: Once the reaction is complete, cool the mixture slowly to 0-5 °C. The product will crystallize out of the solution.

  • Isolation: Filter the solid product using a suitable filter press or centrifuge.

  • Washing: Wash the filter cake with cold toluene (2 x 1 L) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 80-90% Expected Purity: >98% (by HPLC)

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 5a.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (n.d.). Optimization of the INOC reaction conditions for 5a synthesis.
  • Al-Zoubi, W., & Al-Jaber, H. (2020). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • iChemical. (n.d.). 5-nitrobenzisoxazole, CAS No. 70886-33-8. Retrieved from [Link]

  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

Sources

Technical Support Center: Characterization of Impurities in 5-Nitrobenzoxazole Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of impurities in 5-Nitrobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for challenges encountered during the analysis of this compound samples. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and accuracy of your experimental outcomes.

Introduction

This compound is a key building block in medicinal chemistry.[1] Ensuring its purity is paramount for the safety and efficacy of the final drug product. Impurity profiling is a critical component of this process, involving the detection, identification, and quantification of any unwanted chemical entities.[2] This guide will walk you through the common impurities, analytical methodologies, and troubleshooting strategies specific to this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the characterization of impurities in this compound.

Q1: What are the most likely process-related impurities in this compound?

A1: Process-related impurities are substances that are formed or introduced during the synthesis of the active pharmaceutical ingredient (API). For this compound, these can originate from the starting materials, intermediates, or by-products of side reactions. The primary synthesis of this compound typically involves the reaction of 2-amino-4-nitrophenol with an orthoformate, such as triethyl orthoformate.

Potential Process-Related Impurities:

  • Unreacted Starting Materials:

    • 2-amino-4-nitrophenol

    • Triethyl orthoformate

  • Intermediates: Incomplete cyclization can lead to the presence of intermediate species.

  • By-products: Side reactions can generate structurally similar compounds. For instance, isomers of the starting material, such as 4-amino-2-nitrophenol, if present, could lead to the formation of isomeric impurities.

Q2: What are the expected degradation products of this compound?

A2: Degradation products are impurities that form when the drug substance is exposed to various stress conditions such as light, heat, humidity, acid, base, and oxidation.[3] Forced degradation studies are intentionally conducted to identify these potential degradants and to develop stability-indicating analytical methods.[4] For this compound, a nitroaromatic heterocyclic compound, the following degradation pathways can be anticipated:

  • Hydrolysis: The benzoxazole ring may be susceptible to opening under acidic or basic conditions, potentially leading to the formation of 2-amino-4-nitrophenol derivatives.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group under certain reductive conditions.

  • Oxidation: The benzoxazole ring system can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, leading to a variety of products.

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying impurities. A reverse-phase C18 column is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification of unknown impurities by providing molecular weight and fragmentation information.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for the analysis of volatile or semi-volatile impurities, such as residual solvents or certain starting materials.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound samples.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected Peaks in HPLC Chromatogram 1. Contamination from solvent, glassware, or sample handling. 2. Presence of a co-eluting impurity. 3. Degradation of the sample in the autosampler.1. Analyze a blank injection (mobile phase) to check for solvent-related peaks. Ensure all glassware is scrupulously clean. 2. Modify the HPLC method: change the gradient slope, mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl). 3. Use a cooled autosampler if available. Prepare fresh samples immediately before analysis.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Mismatch between the sample solvent and the mobile phase.1. Reduce the injection volume or the sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds. 3. Dissolve the sample in the initial mobile phase composition.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inadequate column equilibration. 3. Changes in mobile phase composition.1. Use a column oven to maintain a constant temperature. 2. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 3. Prepare fresh mobile phase daily and ensure it is well-mixed.
Difficulty in Identifying an Impurity by LC-MS 1. Low concentration of the impurity. 2. Poor ionization of the impurity. 3. Complex fragmentation pattern.1. Concentrate the sample or use a larger injection volume. 2. Try different ionization sources (e.g., APCI in addition to ESI) and polarities (positive and negative ion modes). 3. Perform MS/MS experiments at different collision energies to obtain a clearer fragmentation pattern.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This method provides a starting point for the separation of this compound and its potential impurities. Method optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[7]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80 °C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis by the developed HPLC-UV and LC-MS methods.

Visualizations

Impurity Identification Workflow

G cluster_0 Impurity Detection & Initial Characterization cluster_1 Structure Elucidation cluster_2 Quantification & Control A HPLC-UV Analysis of This compound Sample B Detection of Unknown Peak(s) A->B C LC-MS Analysis B->C D Determine Molecular Weight and Fragmentation Pattern C->D E Propose Potential Structure(s) D->E F Isolate Impurity (e.g., Preparative HPLC) E->F G Spectroscopic Analysis (NMR, HRMS, FTIR) F->G H Confirm Structure G->H I Synthesize or Procure Reference Standard H->I J Validate Analytical Method (ICH Guidelines) I->J K Set Specification Limits J->K

Caption: A typical workflow for the identification and characterization of impurities.

Troubleshooting Decision Tree for Unexpected HPLC Peaks

G Start Unexpected Peak Observed in HPLC Is_In_Blank Is the peak present in the blank injection? Start->Is_In_Blank Yes_Blank Source is likely mobile phase, solvent, or system contamination. Is_In_Blank->Yes_Blank Yes No_Blank Is the peak shape good? Is_In_Blank->No_Blank No Yes_Shape Proceed with LC-MS identification. No_Blank->Yes_Shape Yes No_Shape Troubleshoot peak shape (see guide). No_Blank->No_Shape No Sample_Degradation Does peak area increase with time in autosampler? No_Shape->Sample_Degradation Yes_Degradation Sample is degrading. Use cooled autosampler and fresh preparations. Sample_Degradation->Yes_Degradation Yes No_Degradation Likely a co-eluting impurity. Modify separation method. Sample_Degradation->No_Degradation No

Caption: A decision tree for troubleshooting unexpected peaks in an HPLC chromatogram.

Summary of Potential Impurities

The following table summarizes the potential impurities that may be encountered in this compound samples, along with their likely origin and recommended analytical techniques.

Impurity Name Potential Origin Recommended Analytical Technique(s)
2-amino-4-nitrophenolUnreacted starting materialHPLC-UV, LC-MS
Triethyl orthoformateUnreacted starting materialGC-MS
Isomeric NitrobenzoxazolesIsomeric impurities in starting materialsHPLC-UV, LC-MS
Ring-opened derivativesHydrolytic degradationLC-MS
Reduced nitro-group speciesReductive degradationLC-MS
N-oxidesOxidative degradationLC-MS

References

  • Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro-benzoxazole derivatives. Request PDF - ResearchGate. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. … - ResearchGate. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]

  • Forced Degradation – A Review. Available at: [Link]

  • (PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Analysis of Five Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Available at: [Link]

  • This compound | C7H4N2O3 | CID 1482180 - PubChem - NIH. Available at: [Link]

  • GC/MS strategies for mutagenic impurities analysis - Separation Science. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available at: [Link]

  • A Generic UHPLC/UV/MS Method for Cleaning Verification of Highly Potent Drugs - Agilent. Available at: [Link]

  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Available at: [Link]

  • Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals - Shimadzu Scientific Instruments. Available at: [Link]

  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Available at: [Link]

  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG - Rasayan Journal of Chemistry. Available at: [Link]

  • Lifitegrast Degradation: Products and Pathways - PMC - NIH. Available at: [Link]

  • (PDF) Lifitegrast Degradation: Products and Pathways - ResearchGate. Available at: [Link]

  • Photo-Fenton oxidation of 3-amino-5-methylisoxazole: a by-product from biological breakdown of some pharmaceutical compounds - PubMed. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 5-Nitrobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Nitrobenzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of compounds using column chromatography. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to streamline your purification workflow and enhance your experimental success.

Understanding the Molecule: The Chromatographic Profile of this compound Derivatives

This compound derivatives possess a unique chemical architecture that dictates their behavior on a chromatographic column. The benzoxazole core is a heterocyclic system, and the presence of the nitro group (NO₂) introduces a strong electron-withdrawing effect, significantly increasing the molecule's polarity.[1][2] This high polarity is a primary consideration when developing a purification strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound derivatives, offering potential causes and actionable solutions.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping spots on the analytical Thin Layer Chromatography (TLC) plate.

  • Co-elution of the product and impurities from the column, resulting in mixed fractions.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent System The mobile phase does not have the optimal polarity to differentiate between your target compound and impurities.Optimize the Mobile Phase: Systematically screen different solvent systems using TLC.[3] Aim for a retention factor (Rf) of 0.2-0.4 for your desired compound to ensure good separation on the column.[4][5] Common solvent systems for polar compounds include hexane/ethyl acetate, dichloromethane/methanol, and chloroform/methanol.[6] If separation is still poor, consider a solvent system with different selectivity, for instance, replacing ethyl acetate with acetone.
Column Overloading Exceeding the binding capacity of the stationary phase leads to band broadening and poor separation.[3]Reduce Sample Load: A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[3] For difficult separations, a lower ratio (e.g., 1:100 sample to silica gel) is recommended.[6]
Improper Column Packing Channels or cracks in the stationary phase bed lead to an uneven flow of the mobile phase and poor separation.Ensure Proper Packing: Prepare a uniform slurry of silica gel in the initial mobile phase and pour it carefully into the column.[4] Gently tap the column to dislodge air bubbles and allow the silica to settle into a homogenous bed.[7]
Problem 2: The Compound is Streaking or Tailing on the TLC Plate and Column

Symptoms:

  • Elongated or "comet-shaped" spots on the TLC plate.

  • Broad, asymmetric peaks in the collected fractions.

Potential Causes & Solutions:

Cause Explanation Solution
Strong Interaction with Silica Gel The benzoxazole ring contains nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[4]Use a Mobile Phase Modifier: Add a small amount of a competitive base, such as triethylamine (0.1-1%) or a few drops of ammonia solution to the mobile phase.[3] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Compound Insolubility The compound may have poor solubility in the chosen mobile phase, leading to streaking.[4]Improve Solubility: Choose a solvent system that better solubilizes your compound. If necessary, for "wet loading," dissolve the sample in a minimal amount of a slightly more polar solvent than the eluent.[8] For "dry loading," adsorb the compound onto a small amount of silica gel before loading it onto the column.[4][8]
Compound Overloading Too much sample applied to the TLC plate or column can cause streaking.[4]Reduce Concentration: Use a more dilute solution of your sample for spotting on the TLC plate and reduce the overall load on your column.
Problem 3: The Compound Won't Elute from the Column

Symptoms:

  • The compound remains at the baseline of the TLC plate even with highly polar solvent systems.

  • No product is recovered from the column after flushing with a large volume of the mobile phase.

Potential Causes & Solutions:

Cause Explanation Solution
Compound is Too Polar The high polarity of your this compound derivative may cause it to bind very strongly to the silica gel.Increase Mobile Phase Polarity: Switch to a more polar solvent system, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol.[4] A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for eluting highly polar compounds.[3][9]
Irreversible Adsorption or Decomposition Some nitroaromatic compounds can be unstable on acidic silica gel and may decompose or bind irreversibly.[4][10]Test for Stability: Before running a column, spot your compound on a silica gel TLC plate, let it sit for an hour, and then develop it to check for degradation.[10] If instability is observed, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[3][10]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: For normal-phase chromatography, silica gel (60-120 or 230-400 mesh) is the most common and cost-effective choice for purifying polar organic compounds like this compound derivatives.[4][7] If your compound shows instability or strong tailing on silica gel, neutral or basic alumina can be a good alternative.[3] For very polar derivatives, reversed-phase chromatography using a C18-functionalized silica gel may be more suitable.[3]

Q2: How do I choose the starting mobile phase for my column?

A2: The ideal starting mobile phase is determined by running analytical TLC with various solvent systems.[11] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[4][5][12] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities.

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.[13][14]

  • Isocratic Elution: This is simpler and is suitable when the Rf values of your target compound and the impurities are significantly different on the TLC plate.[13]

  • Gradient Elution: This is preferred for complex mixtures containing compounds with a wide range of polarities.[14] A gradient allows for the efficient elution of both less polar and more polar compounds in a single run, often resulting in sharper peaks and better resolution.[15][16]

Q4: My compound is not soluble in the mobile phase I want to use for the column. How should I load it?

A4: If your crude product has poor solubility in the eluting solvent, you should use the "dry loading" technique.[4][8] Dissolve your compound in a suitable volatile solvent (e.g., dichloromethane, acetone, or methanol), add a small amount of silica gel to the solution, and then remove the solvent under reduced pressure (e.g., using a rotary evaporator). This will result in a free-flowing powder of your compound adsorbed onto the silica gel, which can then be carefully added to the top of your packed column.[8]

Q5: How can I detect my colorless this compound derivative in the collected fractions?

A5: Many nitroaromatic compounds absorb ultraviolet (UV) light.[17] Therefore, the most common method for detecting these compounds in column fractions is by spotting the fractions on a TLC plate that contains a fluorescent indicator (e.g., F254). When viewed under a UV lamp (at 254 nm), the spots of your compound will appear as dark patches where they quench the fluorescence.

Experimental Protocols

Protocol 1: TLC Analysis for Mobile Phase Selection
  • Prepare several developing chambers with different solvent systems of varying polarities (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate with a fluorescent indicator.

  • Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and calculate the Rf value for each spot.

  • Select the solvent system that gives an Rf of 0.2-0.4 for your target compound and the best separation from impurities.[4][5]

Protocol 2: Column Packing (Slurry Method)
  • Secure a glass chromatography column vertically with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Carefully pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.

  • Once the silica has settled, add a thin layer of sand (about 1 cm) to the top to prevent disturbance of the silica bed when adding the solvent.[7]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Visualizing the Workflow

Chromatography Troubleshooting Workflow

Troubleshooting_Workflow start Start: Purification Issue check_separation Poor Separation? start->check_separation check_tailing Peak Tailing/Streaking? check_separation->check_tailing No optimize_solvent Optimize Mobile Phase (TLC) check_separation->optimize_solvent Yes reduce_load Reduce Sample Load check_separation->reduce_load Yes repack_column Repack Column check_separation->repack_column Yes check_elution Compound Not Eluting? check_tailing->check_elution No add_modifier Add Modifier (e.g., TEA) check_tailing->add_modifier Yes check_solubility Improve Sample Solubility (Dry Load) check_tailing->check_solubility Yes increase_polarity Increase Mobile Phase Polarity (Gradient) check_elution->increase_polarity Yes check_stability Check for Degradation/Switch Stationary Phase check_elution->check_stability Yes end_node Resolution check_elution->end_node No optimize_solvent->end_node reduce_load->end_node repack_column->end_node add_modifier->end_node check_solubility->end_node increase_polarity->end_node check_stability->end_node

Caption: A logical workflow for troubleshooting common column chromatography issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Polar Heterocyclic Compounds with Column Chromatography.
  • Benchchem. (n.d.). Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021, November 15). PubMed.
  • Restek. (2019, June 17). Choosing Your LC Stationary Phase.
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • PubMed. (n.d.). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Nitrobenzimidazole Derivatives by Column Chromatography.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Reddit. (2022, June 11). How to scale up a column?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column.
  • Benchchem. (n.d.). The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide.
  • Waters Corporation. (2025, January 25). LC Purification Troubleshooting Guide.
  • Magritek. (n.d.). Column Chromatography.
  • ResearchGate. (2008, November). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product.
  • Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns.
  • PubMed. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • Reddit. (2016, March 9). Questions about Column Chromatography.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Chemical Communications (RSC Publishing). (n.d.). Shining light on the nitro group: distinct reactivity and selectivity.
  • PubMed. (n.d.). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry.
  • Chemistry of Heterocyclic Compounds. (n.d.). Instructions to authors.
  • ResearchGate. (n.d.). (PDF) Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard.
  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 3-hydroxy-2-nitrobenzoate by Column Chromatography.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (n.d.).
  • PMC - NIH. (2020, August 12). A Walk through Recent Nitro Chemistry Advances.
  • Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column. (n.d.).
  • PubMed. (n.d.). Direct Separation of Albendazole Sulfoxide Enantiomers by Liquid Chromatography on a Chiral Column Deriving From (S)-N-(3,5-dinitrobenzoyl) Tyrosine: Application to Enantiomeric Assays on Plasma Samples.
  • PubMed. (2021, August 1). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity.

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managing exothermic reactions during the synthesis of 5-Nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitrobenzoxazole. The primary focus is on the safe management of the highly exothermic nitration reaction, offering troubleshooting advice and best practices to prevent thermal runaway and ensure reproducible, high-quality results.

Introduction: The Challenge of Nitration Exotherms

The synthesis of this compound, typically involving the nitration of a benzoxazole precursor or the cyclization of a nitrated intermediate, presents a significant process safety challenge. Nitration reactions are notoriously exothermic, meaning they release a substantial amount of heat.[1] If this heat is not effectively removed, the reaction temperature will rise, accelerating the reaction rate and, in turn, the rate of heat generation. This dangerous positive feedback loop is known as a thermal runaway, which can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, fire, or explosion.[1][2]

Effective management of this exotherm is not merely a safety precaution; it is fundamental to achieving the desired product yield and purity. This guide is structured to provide both foundational knowledge and actionable solutions for specific issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

This section addresses core principles for controlling the exothermic nature of the this compound synthesis.

Q1: What is a thermal runaway and what are the primary causes during nitration? A1: A thermal runaway is an uncontrollable exothermic reaction where the rate of heat generation surpasses the rate of heat removal.[1][2] This creates a self-accelerating cycle of increasing temperature and reaction rate. The primary causes during nitration include:

  • Inadequate Cooling: The cooling system's capacity is insufficient for the reaction scale or addition rate.[2]

  • Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly generates heat faster than it can be dissipated.[1][3]

  • Poor Agitation: Inefficient stirring leads to localized hot spots and non-uniform temperature distribution, which can initiate a runaway.[2]

  • Reactant Accumulation: If the reaction fails to initiate at the desired temperature, unreacted reagents can build up. A subsequent, uncontrolled initiation can release a massive amount of energy.[3]

  • Contamination: Impurities can lower the decomposition temperature of nitro-compounds, making them less thermally stable.[4]

Q2: Why is vigorous and consistent agitation so critical? A2: Vigorous agitation is essential for two main reasons. First, it ensures that the reactants are well-mixed, promoting a uniform reaction rate throughout the vessel. Second, and more critically for exotherm management, it facilitates efficient heat transfer from the reaction mixture to the vessel walls and into the cooling system.[2] Without proper agitation, localized "hot spots" can form where the reaction is proceeding much faster, potentially triggering a thermal runaway even if the bulk temperature appears stable.

Q3: What is the role of sulfuric acid in the nitrating mixture? A3: In many nitration processes, sulfuric acid is used alongside nitric acid. It serves multiple purposes that aid in controlling the reaction. It acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow the reaction down. It also serves as a diluent and a heat sink, increasing the overall thermal mass of the reaction mixture, which helps to buffer against rapid temperature changes.[4]

Q4: What are the earliest warning signs of an impending thermal runaway? A4: Early detection is critical. Key warning signs include:

  • A sudden, unexpected, and accelerating rate of temperature increase that does not respond to cooling adjustments.[2]

  • A noticeable rise in internal pressure (if the vessel is sealed or monitored).

  • A change in the color or viscosity of the reaction mixture.

  • The evolution of brown-yellow fumes, which are nitrogen dioxide (NO₂) gas, indicating decomposition reactions are occurring.[2]

Troubleshooting Guide: In-Lab Scenarios

This guide addresses specific issues you may encounter during the experiment in a question-and-answer format.

Issue ID Symptom Potential Cause(s) Immediate Corrective Actions
T-01 Temperature is rising unexpectedly and is not responding to cooling adjustments.- Reagent addition is too fast.- Cooling system failure or insufficient capacity.- Agitation has failed.1. Immediately stop all reagent addition. [2]2. Maximize coolant flow; activate emergency cooling if available.3. Prepare a quenching agent (e.g., a large volume of cold water or a suitable inhibitor).[2]4. If the temperature continues to rise uncontrollably, execute an emergency shutdown and evacuate.
T-02 Brown/yellow gas (NO₂) is evolving from the reactor.- Excessive temperature or localized hot spots are causing decomposition of the nitrating agent or product.This is a critical emergency. 1. Nitrogen dioxide is highly toxic. Do not approach without appropriate respiratory protection.[2]2. Follow all steps outlined in T-01 . The situation is escalating towards a thermal runaway.[2]
T-03 The mechanical/magnetic agitator has failed.- Mechanical failure.- Viscosity of the reaction mixture has increased beyond the stirrer's capacity.1. Immediately stop all reagent addition. [2]2. Do not attempt to restart the agitator without first assessing the situation. A sudden restart could rapidly mix accumulated reactants, causing a violent exotherm.3. If addition was recent, the risk of unreacted reagent accumulation is high. Consider immediate, but controlled, quenching of the reaction.
T-04 The reaction temperature is not increasing as expected after starting reagent addition.- The reaction has not initiated.- Accumulation of unreacted nitrating agent.1. Stop reagent addition. 2. Do not increase the temperature. A sudden initiation with accumulated reagent is extremely dangerous.[3]3. Verify the integrity and concentration of all reagents.4. Re-evaluate the procedure and ensure all initial conditions were met. Proceed only with extreme caution, adding a very small amount of reagent to check for initiation.

Recommended Experimental Protocol: Lab-Scale Synthesis

This protocol outlines a generalized, safety-conscious procedure for the synthesis of this compound. NOTE: This protocol must be adapted and optimized based on your specific starting materials, laboratory equipment, and a thorough risk assessment.

Equipment Setup & Pre-Reaction Checks
  • Reactor: Use a jacketed glass reactor connected to a recirculating chiller/heater for precise temperature control.[3]

  • Agitation: Employ a calibrated overhead mechanical stirrer to ensure efficient and powerful mixing. A magnetic stir bar is often insufficient for viscous mixtures or larger scales.

  • Monitoring: Insert a calibrated thermocouple or resistance thermometer through a dedicated port to measure the internal reaction temperature. Do not rely on the chiller's bath temperature.[3]

  • Reagent Addition: Use a pressure-equalizing dropping funnel or a syringe pump for slow, controlled addition of the nitrating agent.[3]

  • Safety: Conduct the reaction in a certified chemical fume hood. Have an ice bath, a dry ice/acetone bath, and a suitable quenching agent readily accessible for emergency cooling.[3]

Step-by-Step Procedure
  • Initial Charge: Charge the jacketed reactor with the benzoxazole precursor and concentrated sulfuric acid.

  • Initial Cooling: Begin stirring and cool the reactor contents to the target starting temperature (e.g., 0 °C). Ensure the temperature is stable before proceeding.[3]

  • Prepare Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid), and cool it in an ice bath.

  • Controlled Addition: Begin the slow, dropwise addition of the cold nitrating agent to the stirred reaction mixture.[1][3]

  • Temperature Management: Maintain the internal reaction temperature below a pre-determined safety limit (e.g., < 10 °C) throughout the entire addition process. The addition rate is dictated by the cooling system's ability to remove the generated heat. If the temperature approaches the limit, stop the addition until the temperature is back in the safe range.[3]

  • Post-Addition Stirring: Once the addition is complete, allow the mixture to stir at the controlled temperature for a specified duration to ensure the reaction goes to completion.

  • Reaction Quench: Safely quench the reaction by slowly transferring the reaction mixture onto a large excess of crushed ice with vigorous stirring. This must be done carefully as the quenching process itself can be exothermic.

  • Work-up and Purification: Proceed with product isolation, which may involve filtration, washing, and recrystallization.

Key Safety Parameters & Control Limits
ParameterRecommended Control LimitRationale
Internal Reaction Temperature 0–10 °CMinimizes side reactions and reduces the rate of heat generation, making the exotherm easier to control.
Nitrating Agent Addition Rate ~1-2 mL/minute (adjust as needed)Must be slow enough that the cooling system can maintain the set temperature. This is the primary control variable.[5]
Agitation Speed > 300 RPM (overhead stirrer)Ensures efficient heat transfer and prevents localized hot spots.[2]
Maximum Allowable Temperature 15 °CA hard limit. If this temperature is exceeded, immediate corrective actions (stop addition, enhance cooling) must be taken.

Visualization of Workflows

Exotherm Control Workflow

The following diagram illustrates the standard workflow for managing the reaction exotherm during the controlled addition phase.

ExothermControl Start Start Nitrating Agent Addition Add Add Reagent Dropwise Start->Add Monitor Continuously Monitor Internal Temperature (T_internal) Add->Monitor CheckTemp Is T_internal < 10°C? Monitor->CheckTemp StopAdd STOP ADDITION CheckTemp->StopAdd  No ContinueAdd Continue Addition CheckTemp->ContinueAdd  Yes StopAdd->Monitor Wait for Temp to drop ContinueAdd->Add End Addition Complete ContinueAdd->End All reagent added

Caption: Standard workflow for controlling reaction temperature.

Emergency Response Logic for Temperature Excursion

This diagram outlines the critical decision-making process if thermal control is lost.

EmergencyResponse Excursion Temperature Excursion Detected! T_internal > 15°C and Rising Action1 1. Stop All Reagent Addition 2. Maximize Cooling Flow Excursion->Action1 CheckResponse Is Temperature Stabilizing or Decreasing? Action1->CheckResponse Quench Prepare for Emergency Quench (e.g., add to large volume of ice water) CheckResponse->Quench  No Resume Re-establish Control & Investigate Cause CheckResponse->Resume  Yes Evacuate Execute Emergency Shutdown & EVACUATE Quench->Evacuate

Caption: Decision tree for an uncontrolled temperature rise.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). BenchChem.
  • Technical Support Center: Managing Thermal Runaway in Nitr
  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025).
  • Exothermic Reaction Hazards. (2024).
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. (n.d.). Chemical Engineering Journal.

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Technical Support Center: Optimizing 5-Nitrobenzoxazole Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support center for the synthesis of 5-Nitrobenzoxazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes with a focus on achieving high product purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work. We will delve into common issues, particularly those related to catalyst choice and its direct impact on the purity of your final compound.

Troubleshooting Guide: Purity & Catalyst-Related Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Q1: My final product shows significant impurities after synthesis. What are the likely catalyst-related causes?

A1: Impurities are often traced back to the reaction conditions and the catalyst system employed. There are two primary areas to investigate:

  • Incomplete Reactions or Side Reactions: If the catalyst is not efficient enough or the reaction conditions are not optimal, you may have unreacted starting materials or the formation of side products. For instance, in the cyclization step to form the benzoxazole ring, incomplete reaction can leave precursor compounds in your crude mixture.[1]

  • Catalyst Contamination: The catalyst itself can become an impurity. This is a common issue with homogeneous catalysts, such as certain phase transfer catalysts (PTCs), which can be difficult to separate completely from the reaction mixture during work-up.[2]

Troubleshooting Steps:

  • Confirm Reaction Completion: Always monitor your reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.[3]

  • Evaluate Your Catalyst Type: If you are using a homogeneous catalyst like Tetrabutylammonium Bromide (TBAB), consider the work-up procedure. Extensive washing or a switch to a heterogeneous catalyst may be necessary.

  • Analyze the Impurity Profile: Use methods like HPLC or GC-MS to identify the impurities.[4] Knowing what the impurity is (e.g., starting material, a side product, or the catalyst) is critical for targeted troubleshooting.

Q2: I am using a Phase Transfer Catalyst (PTC) and observing low yield and purity. Why is this happening and how can I fix it?

A2: Phase Transfer Catalysts are powerful tools for reactions involving immiscible phases (e.g., a solid or aqueous phase reactant and an organic substrate).[5][6] They work by shuttling the reactant anion into the organic phase where the reaction can occur.[2][7] However, issues can arise:

  • Cause - Emulsion Formation: The amphiphilic nature of many PTCs, such as quaternary ammonium salts, can lead to the formation of emulsions during the aqueous work-up, making phase separation difficult and trapping the product or impurities in the wrong layer.[2]

  • Cause - Catalyst Degradation: At elevated temperatures, some PTCs (especially certain quaternary ammonium salts) can undergo degradation (e.g., Hofmann elimination), reducing catalytic activity and introducing new impurities.

Solutions:

  • Improve Phase Separation: Add a saturated brine solution during the work-up to help break emulsions. If the problem persists, consider filtering the combined organic layers through a pad of celite or silica.

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize catalyst degradation.

  • Switch Catalyst Type: Consider a more thermally stable PTC, like a phosphonium salt, or switch to a heterogeneous catalyst system to eliminate separation issues entirely.

Q3: How can I efficiently remove a heterogeneous catalyst after the reaction to ensure high purity?

A3: One of the primary advantages of heterogeneous catalysts is their ease of separation from the reaction mixture.[3] This is a key strategy for ensuring the final product is not contaminated with the catalyst itself.

  • For Magnetic Catalysts (e.g., Fe₃O₄@SiO₂-SO₃H): These are the simplest to remove. After the reaction, simply use a strong external magnet to hold the catalyst particles to the side of the flask while you decant or filter the reaction solution.[3] This method is highly efficient and minimizes product loss.

  • For Non-Magnetic Solid Catalysts (e.g., Rh/C): Standard filtration is the method of choice.[8] Dilute the reaction mixture with a suitable solvent to reduce viscosity and filter through a pad of a filter aid like Celite to ensure all fine particles are removed. Wash the filter cake with fresh solvent to recover any adsorbed product.

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalysts used for benzoxazole synthesis, and how do they impact purity?

A1: The choice of catalyst is critical and depends on the specific reaction pathway. The two main classes are heterogeneous and phase transfer catalysts.

Catalyst TypeExamplesImpact on Purity & Process
Heterogeneous Catalysts Fe₃O₄@SiO₂-SO₃H (sulfonated silica-coated magnetite)[3]High Purity: Excellent separation from the product via filtration or magnetic decantation, minimizing catalyst contamination.[3] Often reusable and environmentally friendly.[3]
Phase Transfer Catalysts (PTC) Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride, Crown ethers[2][7]Variable Purity: Can significantly increase reaction rates but may introduce impurities if not fully removed during work-up.[2] Potential for emulsion formation. Crucial for reactions with reactants in separate, immiscible phases.[5]

Q2: What are the most common non-catalyst-related impurities in this compound synthesis?

A2: Besides the catalyst, impurities can arise from the starting materials or from the reaction process itself. A common route involves the condensation of a substituted 2-aminophenol with a carboxylic acid derivative. Potential impurities include:

  • Unreacted Starting Materials: 2-Amino-4-nitrophenol or its precursors.

  • Amide Impurities: If the reaction conditions are not selective, reaction at an amino group might occur where acylation of a hydroxyl group is intended.[9]

  • Over-nitrated or Isomeric Products: During nitration steps, isomers can form depending on the directing effects of the substituents and the reaction conditions.

Q3: What analytical methods are recommended for determining the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard and powerful method for quantifying the purity of nitroaromatic compounds and separating them from related impurities.[4][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to detect and identify impurities if they are present in sufficient concentration.

Protocols and Methodologies

Experimental Protocol: Generalized Synthesis Using a Heterogeneous Catalyst

This protocol is a generalized procedure for the synthesis of a substituted benzoxazole, inspired by methods using recoverable solid acid catalysts.[3]

  • Reaction Setup: In a round-bottom flask, combine 2-aminophenol derivative (1.0 eq), the aldehyde or carboxylic acid derivative (1.1 eq), and the heterogeneous catalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 5-10 mol%).

  • Solvent: Add a suitable solvent (e.g., ethanol or toluene) or run the reaction under solvent-free conditions if applicable.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:3 Hexane:Ethanol mobile phase) until the 2-aminophenol spot disappears.[3]

  • Catalyst Removal: Cool the reaction mixture. If using a magnetic catalyst, place a strong magnet against the side of the flask and carefully decant the solution.[3] Otherwise, filter the mixture to remove the solid catalyst.

  • Work-up: Wash the recovered catalyst with a solvent like ethanol and dry for reuse.[3] Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure benzoxazole derivative.[3][8]

Analytical Method: Purity Determination by HPLC

This is a representative HPLC method for analyzing nitroimidazole compounds, which can be adapted for this compound.[10][11]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: An isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% triethylamine in water, pH adjusted to 3.0 with phosphoric acid).[10] A typical ratio might be 26:74 (v/v) organic to aqueous.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength for the nitroaromatic chromophore (e.g., 316 nm).[10]

  • Quantification: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Product Purity

G cluster_impurity Impurity Identity cluster_solution Corrective Actions start Low Purity Detected (via HPLC/GC-MS) analyze_crude Analyze Crude Product (Pre-Purification) start->analyze_crude check_sm Analyze Starting Material Purity id_impurity Identify Major Impurity (via MS, NMR) analyze_crude->id_impurity is_sm Starting Material? id_impurity->is_sm Is it... is_catalyst Catalyst Residue? is_sm->is_catalyst No sol_sm Purify Starting Materials is_sm->sol_sm Yes is_side_product Side Product? is_catalyst->is_side_product No sol_catalyst Improve Catalyst Removal (Filtration, Wash) is_catalyst->sol_catalyst Yes sol_reaction Optimize Reaction (Temp, Time, Stoichiometry) is_side_product->sol_reaction Yes sol_workup Modify Work-up/ Purification Protocol is_side_product->sol_workup Or end_node Re-run Reaction & Analyze Final Product sol_sm->end_node sol_reaction->end_node sol_catalyst->end_node sol_workup->end_node

Caption: A logical workflow for troubleshooting low purity issues.

Mechanism of Phase Transfer Catalysis

G organic_phase Organic Phase (Substrate: R-X) product Product (R-Nu) organic_phase->product 4. Nucleophile attacks substrate R-X aqueous_phase Aqueous Phase (Nucleophile: Nu⁻) catalyst PTC (Q⁺) aqueous_phase->catalyst 1. PTC enters aqueous phase ion_pair Ion Pair {Q⁺Nu⁻} catalyst->ion_pair 2. Forms ion pair with Nucleophile ion_pair->organic_phase 3. Ion pair is soluble in organic phase product->catalyst 5. PTC (Q⁺) returns to aqueous phase byproduct Byproduct (X⁻)

Caption: The catalytic cycle of a Phase Transfer Catalyst (PTC).

References

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Sources

stability issues of 5-Nitrobenzoxazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Nitrobenzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience to ensure the integrity and success of your work.

Understanding the Instability of this compound

This compound is a valuable heterocyclic compound in medicinal chemistry and materials science. However, its benzoxazole core is susceptible to hydrolysis, particularly under acidic and basic conditions. The electron-withdrawing nature of the 5-nitro group significantly influences the reactivity of the molecule, making it prone to ring-opening reactions. This guide will walk you through the mechanisms of degradation and provide actionable strategies to mitigate these stability challenges.

Section 1: Stability Under Acidic Conditions

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable in acidic media?

A1: Under acidic conditions, the benzoxazole ring of this compound is susceptible to hydrolysis. The reaction is initiated by the protonation of the nitrogen atom in the oxazole ring. This protonation increases the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack by water. The subsequent ring-opening leads to the formation of an amidophenol derivative.[1][2]

Q2: What is the primary degradation product of this compound in acidic solutions?

A2: The principal degradation product is the corresponding N-(2-hydroxy-4-nitrophenyl)formamide. This occurs through a C-O bond fission in the oxazole ring following the nucleophilic attack of water.[1][2][3]

Q3: How does pH affect the rate of acid-catalyzed hydrolysis?

A3: The rate of hydrolysis of benzoxazoles in acidic media exhibits a complex dependence on pH. Initially, the rate increases with increasing acidity (decreasing pH) due to the acid catalysis. However, at very high acid concentrations, the rate can decrease. This is because the rate-determining step can shift from the nucleophilic attack of water to the breakdown of the tetrahedral intermediate formed during the reaction.[1][2] For benzoxazole and its simple derivatives, a rate maximum is often observed at a specific low pH.[3]

Q4: I'm observing unexpected side products in my reaction. What could be the cause?

A4: While the primary degradation pathway leads to the amidophenol, further reactions can occur depending on the specific conditions and the presence of other reactive species. If your reaction involves other nucleophiles, they might compete with water in attacking the protonated benzoxazole ring. Additionally, the degradation product itself might undergo further reactions under your experimental conditions.

Troubleshooting Guide: Acidic Conditions
Problem Potential Cause Recommended Solution
Rapid loss of starting material upon acidification. The reaction medium is too acidic, leading to rapid hydrolysis.- Buffer the reaction medium to a less acidic pH if the reaction chemistry allows.- Perform the reaction at a lower temperature to decrease the rate of hydrolysis.- Add the acidic reagent slowly and monitor the reaction closely.
Inconsistent reaction yields. Variable rates of this compound degradation between experiments.- Precisely control the pH of the reaction mixture using a reliable buffer system.- Ensure consistent temperature control throughout the experiment.- Use freshly prepared solutions of this compound.
Formation of multiple, unidentified products. Complex degradation pathways or secondary reactions of the initial degradation product.- Analyze the reaction mixture at different time points using techniques like HPLC or LC-MS to identify intermediates and final products.[4]- Consider if other components in your reaction mixture could be reacting with this compound or its degradation products.
Experimental Protocol: Monitoring Acid-Catalyzed Degradation

This protocol describes a method to monitor the degradation of this compound in an acidic buffer using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acidic buffer (e.g., 0.1 M citrate buffer, pH 3)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a cuvette, add the acidic buffer.

  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette to achieve the desired final concentration.

  • Immediately begin recording the UV-Vis spectrum at regular time intervals.

  • Monitor the decrease in the absorbance maximum of this compound and the appearance of new peaks corresponding to the degradation product.

  • Plot the absorbance of this compound against time to determine the degradation kinetics.

Mechanism of Acid-Catalyzed Hydrolysis

cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated this compound A->B + H+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D Ring-Opened Intermediate C->D Proton Transfer E N-(2-hydroxy-4-nitrophenyl)formamide (Final Product) D->E Ring Opening (C-O Fission)

Caption: Acid-catalyzed hydrolysis of this compound.

Section 2: Stability Under Basic Conditions

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in basic solutions?

A1: No, this compound is generally unstable in basic solutions. The electron-withdrawing nitro group makes the benzoxazole ring susceptible to nucleophilic attack by hydroxide ions (OH⁻). This initiates a ring-opening reaction, leading to the degradation of the molecule.[5]

Q2: What is the proposed mechanism for degradation in basic media?

A2: The degradation is believed to proceed via a nucleophilic aromatic substitution-type mechanism. The hydroxide ion directly attacks the electrophilic C2 carbon of the benzoxazole ring. This leads to the formation of a tetrahedral intermediate, which then undergoes ring-opening to form a phenoxide salt of the corresponding amidophenol.

Q3: How does the nitro group influence the stability in basic conditions?

A3: The strongly electron-withdrawing nitro group at the 5-position deactivates the benzene ring towards electrophilic attack but activates it towards nucleophilic attack. This electronic effect makes the benzoxazole ring system more susceptible to attack by nucleophiles like the hydroxide ion, thus decreasing its stability in basic media.[6]

Q4: Can I use organic bases in my reaction instead of inorganic hydroxides?

A4: While organic bases are generally weaker nucleophiles than hydroxide ions, they can still promote the degradation of this compound, especially at elevated temperatures. The stability will depend on the strength and concentration of the organic base used. It is advisable to perform a small-scale stability test with your specific organic base before proceeding with a larger experiment.

Troubleshooting Guide: Basic Conditions
Problem Potential Cause Recommended Solution
Immediate color change and degradation upon adding a base. Rapid nucleophilic attack by hydroxide ions leading to ring-opening.- If possible, use a weaker base or a non-nucleophilic base.- Perform the reaction at low temperatures (e.g., 0 °C or below).- Add the base slowly and monitor the reaction progress carefully.
Low or no yield of the desired product in a base-catalyzed reaction. This compound is being consumed by a competing degradation reaction.- Screen different bases to find one that promotes the desired reaction without causing significant degradation.- Optimize the reaction time; prolonged exposure to basic conditions will increase degradation.- Use a higher concentration of your desired nucleophile to outcompete the hydroxide-mediated degradation.
Formation of a complex mixture of products. Multiple degradation pathways or secondary reactions of the initial ring-opened product.- Use analytical techniques like LC-MS to identify the major degradation products.[7]- Simplify the reaction mixture to pinpoint the source of side reactions.
Experimental Protocol: Assessing Stability in Basic Buffers

This protocol outlines a method to assess the stability of this compound in a basic buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Basic buffer (e.g., 0.1 M borate buffer, pH 9)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Equilibrate the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

  • In a vial, add the basic buffer.

  • Start the stability study by adding a small aliquot of the this compound stock solution to the vial.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the sample into the HPLC system.

  • Monitor the peak area of this compound over time.

  • Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

Proposed Mechanism of Base-Catalyzed Hydrolysis

cluster_1 Base-Catalyzed Hydrolysis of this compound F This compound G Tetrahedral Intermediate F->G + OH- (Nucleophilic Attack) H Ring-Opened Phenoxide G->H Ring Opening (C-O Fission) I N-(2-hydroxy-4-nitrophenyl)formamide (Final Product) H->I + H+ (Workup)

Caption: Base-catalyzed hydrolysis of this compound.

Section 3: General Laboratory Best Practices

To minimize the stability issues associated with this compound, adhere to the following best practices in your laboratory work:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. Avoid exposure to moisture and light.

  • Solution Preparation: Prepare solutions of this compound fresh for each experiment. If storage is necessary, use an anhydrous, aprotic solvent and store at low temperatures.

  • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric moisture and oxygen.

  • Reaction Monitoring: Closely monitor your reactions using appropriate analytical techniques (e.g., TLC, HPLC, LC-MS) to track the consumption of the starting material and the formation of products and byproducts.[7]

  • Temperature Control: Maintain strict control over the reaction temperature, as higher temperatures will accelerate the rate of degradation.

  • pH Control: When working in aqueous or protic solvents, use appropriate buffer systems to maintain a stable pH throughout the experiment.

By understanding the underlying chemical principles of this compound's instability and implementing these practical troubleshooting and handling strategies, you can significantly improve the reliability and success of your experiments.

References

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582–1587. [Link]

  • Semantic Scholar. (n.d.). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Retrieved from [Link]

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  • PubMed. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Retrieved from [Link]

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  • ResearchGate. (2015). ChemInform Abstract: Benzimidazoles and Benzoxazoles via the Nucleophilic Addition of Anilines to Nitroalkanes. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. Retrieved from [Link]

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  • Korean Chemical Society. (n.d.). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Retrieved from [Link]

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  • ResearchGate. (n.d.). pH effect on stability and kinetics degradation of nitazoxanide in solution. Retrieved from [Link]

  • PubMed. (2023). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Retrieved from [Link]

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  • PMC - NIH. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[8][9]imidazo[2,1-b]thiazoles. Retrieved from [Link]

  • PubMed. (n.d.). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Nitrobenzoxazole and 5-Nitrobenzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole and benzimidazole ring systems represent what are known as "privileged scaffolds." Their structural resemblance to endogenous nucleotides allows them to interact with a wide array of biological macromolecules, leading to a diverse range of pharmacological activities.[1][2] The addition of a nitro group at the 5-position significantly enhances their biological profiles, primarily due to its strong electron-withdrawing nature, which can influence molecular interactions and metabolic activation pathways.[3]

This guide provides a comparative analysis of the biological activities of derivatives based on the 5-Nitrobenzoxazole and 5-Nitrobenzimidazole cores. We will delve into their antimicrobial, anticancer, and antiparasitic properties, supported by experimental data, and provide detailed protocols for researchers to conduct their own evaluations.

Structural and Physicochemical Distinctions

At their core, the two scaffolds are isosteric, with the key difference being the heteroatom at position 1: an oxygen atom in benzoxazole and a nitrogen atom in benzimidazole. This seemingly minor change imparts distinct physicochemical properties. Benzimidazole, with its N-H group, can act as both a hydrogen bond donor and acceptor, a property that is fundamental to its interaction with biological targets.[1] Benzoxazole, lacking this feature, primarily acts as a hydrogen bond acceptor through its nitrogen and oxygen atoms.[2] These differences in hydrogen bonding capacity, pKa, and lipophilicity are critical determinants of the pharmacokinetic and pharmacodynamic profiles of their respective derivatives.

PropertyThis compound5-Nitrobenzimidazole
Molecular Formula C₇H₄N₂O₃[4]C₇H₅N₃O₂
Molar Mass 164.12 g/mol [4]163.13 g/mol
Hydrogen Bond Donor/Acceptor Acceptor onlyDonor and Acceptor
General Solubility Low (0.5 g/L in water)Generally low, base dependent

Part 1: Comparative Biological Activities

While direct comparative studies of the parent compounds are limited, a vast body of research on their derivatives showcases a broad and often overlapping spectrum of activities. The efficacy of a particular derivative is highly dependent on the nature and position of other substituents.

Antimicrobial Activity

Both 5-nitrobenzimidazole and this compound derivatives have been extensively investigated for their antimicrobial properties.[1][5][6] The nitro group is crucial for this activity, particularly against anaerobic bacteria and protozoa.[3]

5-Nitrobenzimidazole Derivatives: These compounds are known to be effective against a range of Gram-positive and Gram-negative bacteria.[1][7] For instance, certain 2-substituted 5-nitrobenzimidazoles have shown significant activity against Bacillus cereus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like streptomycin.[1] Their mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other critical macromolecules.[8][9]

This compound Derivatives: Similar to their benzimidazole counterparts, this compound derivatives exhibit broad-spectrum antibacterial and antifungal activity. Research has highlighted their potential in combating various pathogens.

Comparative Data: The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for derivatives of both scaffolds against common microbial strains. It is important to note that these are different derivatives and not a direct head-to-head comparison of the same substituted molecule.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
5-Nitrobenzimidazole 5,6-dibromo-2-(trifluoromethyl)benzimidazoleBacillus subtilis0.49[7]
5-Nitrobenzimidazole 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenolE. coli- (Good Activity)[1]
5-Nitroimidazole Secnidazole Derivative 3E. coli- (Good Activity)[6]

Note: Direct, side-by-side MIC data for identically substituted this compound and 5-nitrobenzimidazole derivatives is scarce in the reviewed literature. The data presented illustrates the general potency of these classes of compounds.

Anticancer Activity

The development of novel anticancer agents is a major focus of research for both scaffolds. The nitroaromatic moiety can function as a hypoxia-activated prodrug, a valuable strategy for targeting the oxygen-deficient cores of solid tumors.[10]

This compound Derivatives: Several studies have demonstrated the potent anticancer activities of benzoxazole derivatives.[11][12] For example, 2-arylbenzoxazole derivatives have been identified as significant inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[13] Some derivatives have shown IC₅₀ values more potent than the reference drug etoposide.[13]

5-Nitrobenzimidazole Derivatives: This class of compounds has also shown significant promise as anticancer agents.[14][15] Their mechanism can involve the alkylation of DNA, particularly when the molecule possesses a good leaving group at a benzylic position.[14][15]

Comparative Cytotoxicity Data (IC₅₀ in µM):

Compound ClassDerivativeCell LineIC₅₀ (µM)Reference
Benzoxazole 5-chlorotolylbenzoxazole(Topo II Inhibition)22.3[13]
Nitroaromatic Compound 3 (benzylic bromide)Jurkat (Leukemia)< 8.5[14]
Nitroaromatic Compound 24 (benzylic bromide)MCF-7 (Breast)< 8.5[14]
5-Nitroindazole Compound 8TK-10 (Renal)Moderate Activity[16]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Antiparasitic and Anthelmintic Activity

Nitroaromatic compounds have a long history in treating parasitic infections.[8]

This compound Derivatives: Studies have revealed potent anthelmintic effects of novel 5-nitro-1,3-benzoxazole derivatives. The proposed mechanism involves the inhibition of β-tubulin, a protein essential for the microtubule structure of parasites.[2][17]

5-Nitrobenzimidazole Derivatives: Benzimidazoles, such as albendazole, are cornerstone drugs in anthelmintic therapy. 5-nitrobenzimidazole derivatives have been synthesized and shown to have significant activity against earthworms, with some compounds demonstrating faster paralysis and death times than the standard drug albendazole at the same concentration.[18]

Part 2: Mechanistic Insights & Signaling Pathways

The biological activity of these compounds is intrinsically linked to the bioreduction of the nitro group. This process is a double-edged sword; it is essential for the activation of the compound to its cytotoxic form but also contributes to potential host toxicity.[8]

Mechanism of Antimicrobial and Anticancer Action

Under anaerobic (in microbes) or hypoxic (in tumors) conditions, reductase enzymes donate electrons to the nitro group.[10] This one-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent compound, creating a "futile cycle" that generates superoxide anions and oxidative stress.[8] In the absence of oxygen, the radical anion undergoes further reduction to form nitroso and hydroxylamine intermediates. These highly reactive species are believed to be the ultimate effectors, causing cellular damage through covalent binding to DNA and proteins, leading to cell death.[8][9]

G cluster_0 Cellular Environment Nitro_Compound R-NO₂ (this compound/imidazole) Radical_Anion R-NO₂⁻˙ (Nitro Radical Anion) Nitro_Compound->Radical_Anion e⁻ (Reductases) (Hypoxic/Anaerobic) Radical_Anion->Nitro_Compound O₂ (Reoxidation) Reactive_Species R-NO, R-NHOH (Nitroso, Hydroxylamine) Radical_Anion->Reactive_Species Further Reduction Superoxide O₂⁻˙ (Oxidative Stress) Radical_Anion->Superoxide O₂ Cell_Death Cell Death (DNA/Protein Damage) Reactive_Species->Cell_Death Superoxide->Cell_Death

Caption: Bioactivation pathway of 5-nitroaromatic compounds.

Part 3: Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds. Here, we provide detailed, self-validating methodologies for assessing antimicrobial and cytotoxic effects.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for quantifying the antimicrobial potency of a compound.[19]

Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.[19]

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells, following CLSI guidelines.[20]

  • Serial Dilution: In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the stock compound solution (at 2x the highest desired test concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1 through 11. Well 11 now serves as the positive control (growth, no compound). Add 100 µL of sterile broth to well 12, which serves as the negative control (no growth, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[21]

  • Reading Results: The MIC is the lowest concentration well in the series (1-10) where no turbidity (visual growth) is observed. The result can be confirmed by reading the optical density (OD) at 600 nm.

G A Prepare Compound Stock & Bacterial Inoculum B Perform 2-Fold Serial Dilution of Compound in 96-Well Plate A->B C Inoculate Wells with Standardized Bacteria B->C D Include Positive (Bacteria only) & Negative (Media only) Controls C->D E Incubate Plate (37°C, 16-20h) D->E F Read Results: Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[25] The amount of formazan produced is directly proportional to the number of viable cells.[22] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[22] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[22][24]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[26] During this time, purple formazan crystals will form within viable cells.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[24] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[25]

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.[25][26] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Both this compound and 5-Nitrobenzimidazole serve as exceptionally versatile scaffolds in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. While their activities often overlap, the fundamental structural difference—the oxygen versus nitrogen atom at position 1—influences their physicochemical properties and potential for molecular interactions.

The 5-nitro group is a critical pharmacophore, especially for antimicrobial and hypoxia-targeted anticancer applications, where its reduction leads to the formation of cytotoxic reactive species. Future research should focus on direct, head-to-head comparisons of identically substituted benzoxazole and benzimidazole derivatives to more clearly delineate structure-activity relationships. Furthermore, developing derivatives with enhanced selectivity for microbial or cancer cell reductases over mammalian enzymes will be key to improving the therapeutic index and reducing the potential toxicity of this promising class of compounds.

Sources

5-Nitrobenzoxazole vs. 6-Nitrobenzoxazole: A Comparative Study of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities, making them a focal point in medicinal chemistry and drug development. The introduction of a nitro group onto the benzoxazole scaffold dramatically alters its electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparative analysis of two key positional isomers: 5-nitrobenzoxazole and 6-nitrobenzoxazole.

For researchers, synthetic chemists, and professionals in drug discovery, a nuanced understanding of the reactivity differences between these isomers is paramount for the strategic design of novel therapeutics and functional materials. The position of the potent electron-withdrawing nitro group dictates the electronic landscape of the benzoxazole ring system, influencing its susceptibility to various chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This document will elucidate the synthesis of both isomers, delve into a theoretical comparison of their reactivity grounded in electronic principles, and provide a robust experimental framework for their empirical evaluation.

Synthesis of this compound and 6-Nitrobenzoxazole

The preparation of 5-nitro- and 6-nitrobenzoxazole can be achieved through the cyclization of appropriately substituted aminophenols. The following protocols outline reliable synthetic routes for each isomer.

Synthesis Workflow

Synthesis_Workflow cluster_5_nitro Synthesis of this compound cluster_6_nitro Synthesis of 6-Nitrobenzoxazole 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol Reaction_5 Cyclization (Heat, 150°C) 2-Amino-4-nitrophenol->Reaction_5 Triethyl_orthoformate Triethyl_orthoformate Triethyl_orthoformate->Reaction_5 This compound This compound Reaction_5->this compound 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Reaction_6 Cyclization (Heat, 150°C) 2-Amino-5-nitrophenol->Reaction_6 p-Toluic_acid p-Toluic_acid p-Toluic_acid->Reaction_6 PPA Polyphosphoric Acid (PPA) PPA->Reaction_6 2-(p-tolyl)-6-nitrobenzoxazole 2-(4-Methylphenyl)-6-nitrobenzoxazole Reaction_6->2-(p-tolyl)-6-nitrobenzoxazole

Caption: General synthetic workflows for 5-nitro and 6-nitrobenzoxazole derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a method utilizing the cyclization of 2-amino-4-nitrophenol with triethyl orthoformate.

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (5.0 mmol, 1.0 eq.).

  • Add triethyl orthoformate (60.0 mmol, 12.0 eq.).

  • Slowly heat the reaction mixture to 150 °C and maintain this temperature with stirring for 6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoformate and the ethanol byproduct via distillation under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield this compound.[1]

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole

This protocol describes the synthesis of a 2-substituted 6-nitrobenzoxazole derivative.[2]

  • In a suitable reaction vessel, combine 2-amino-5-nitrophenol (5.00 g, 32.4 mmol) and 4-toluic acid (4.41 g, 32.4 mmol).

  • Add polyphosphoric acid (150 g) to the mixture.

  • Heat the reaction mixture to 150°C and maintain for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, carefully pour the hot reaction mixture into a beaker of ice water with stirring to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to obtain 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole.[2]

Comparative Reactivity: A Theoretical Framework

The reactivity of 5-nitro- and 6-nitrobenzoxazole, particularly in nucleophilic aromatic substitution (SNAr) reactions, is fundamentally governed by the electronic effects of the nitro group. The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M).[3][4] This deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5]

Electronic Effects of the Nitro Group

The position of the nitro group on the benzoxazole ring determines which positions are most activated for nucleophilic attack. For an SNAr reaction to proceed, a good leaving group must be present at a position that is ortho or para to the electron-withdrawing group. This allows for the delocalization of the negative charge of the Meisenheimer complex onto the nitro group, providing significant stabilization.

  • 6-Nitrobenzoxazole : In this isomer, the nitro group at the C6 position can effectively stabilize a negative charge at the C5 and C7 positions through resonance. Therefore, if a leaving group is present at C5 or C7, 6-nitrobenzoxazole is expected to be highly reactive towards nucleophiles. The C7 position is para to the nitro group, and the C5 position is ortho, both being favorable for SNAr.

  • This compound : Here, the nitro group at C5 can stabilize a negative charge at the C4 and C6 positions. Thus, a leaving group at C4 (ortho) or C6 (ortho) would render the molecule susceptible to nucleophilic attack.

Caption: Resonance stabilization of the Meisenheimer complex in 6-nitro and this compound. (Note: Placeholder for actual chemical structure images).

Predicted Reactivity Comparison

However, the overall electron density of the benzene portion of the benzoxazole ring is influenced differently by the position of the nitro group. Spectroscopic data, such as ¹H NMR, can provide insights into this. Protons on a more electron-deficient ring will be deshielded and appear at a higher chemical shift (downfield). While a direct comparison of the parent compounds' spectra is not available, data for related structures suggests that the protons on the nitrated ring are significantly downfield.[6][7][8][9]

Table 1: Predicted Reactivity and Properties of 5-Nitro- and 6-Nitrobenzoxazole

PropertyThis compound6-NitrobenzoxazoleRationale
Most Activated Positions for SNAr C4, C6C5, C7These positions are ortho or para to the nitro group, allowing for resonance stabilization of the Meisenheimer complex.
Predicted Relative Reactivity in SNAr Dependent on leaving group position.Likely more reactive at C7 due to the strong para relationship with the nitro group.The para relationship allows for a more direct delocalization of the negative charge onto the nitro group.
Susceptibility to Nucleophilic Attack High at activated positions.High at activated positions.The nitro group is a strong activating group for SNAr reactions.[5]

Proposed Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity of 5-nitro- and 6-nitrobenzoxazole, a comparative nucleophilic aromatic substitution experiment is proposed. As the parent compounds lack a suitable leaving group, this protocol is designed for halo-substituted derivatives, which would need to be synthesized first. For this guide, we will consider the reaction of 4-chloro-5-nitrobenzoxazole and 7-chloro-6-nitrobenzoxazole with a model nucleophile, piperidine.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reactants Prepare solutions of 4-chloro-5-nitrobenzoxazole, 7-chloro-6-nitrobenzoxazole, and piperidine in DMSO Start->Prepare_Reactants Reaction_Setup Set up parallel reactions in sealed vials at a constant temperature (e.g., 80°C) Prepare_Reactants->Reaction_Setup Sampling Take aliquots from each reaction at regular time intervals (e.g., 0, 1, 2, 4, 8 hours) Reaction_Setup->Sampling Quench Quench the reaction in the aliquots with dilute acid Sampling->Quench Analysis Analyze samples by HPLC to quantify the disappearance of starting material and appearance of product Quench->Analysis Data_Processing Plot concentration vs. time and determine initial reaction rates Analysis->Data_Processing Conclusion Compare reaction rates to determine relative reactivity Data_Processing->Conclusion

Caption: Proposed workflow for the comparative reactivity study.

Detailed Protocol
  • Reactant Preparation: Prepare 0.1 M stock solutions of 4-chloro-5-nitrobenzoxazole, 7-chloro-6-nitrobenzoxazole, and piperidine in anhydrous DMSO.

  • Reaction Setup: In separate, sealed 2 mL vials, add 0.5 mL of the respective chloro-nitrobenzoxazole solution. Place the vials in a heating block pre-heated to 80°C.

  • Reaction Initiation: To each vial, add 0.5 mL of the piperidine solution (final concentration of reactants will be 0.05 M). Start a timer for each reaction.

  • Sampling and Quenching: At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from each reaction vial and immediately quench it in a labeled HPLC vial containing 950 µL of a 1:1 mixture of acetonitrile and 0.1% aqueous formic acid.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Develop a method that provides good separation of the starting material and the product.

  • Data Analysis: Quantify the peak areas of the starting material and product in each chromatogram. Plot the concentration of the starting material versus time for each isomer. The initial rate of the reaction can be determined from the slope of this plot.

Data Presentation and Interpretation

The results from the proposed experiment can be summarized in the following table:

Table 2: Expected Data Summary for Comparative SNAr Reaction

CompoundInitial Reaction Rate (M/s)Half-life (t1/2) (min)Yield after 4h (%)
4-chloro-5-nitrobenzoxazole Experimental ValueExperimental ValueExperimental Value
7-chloro-6-nitrobenzoxazole Experimental ValueExperimental ValueExperimental Value

A higher initial reaction rate and a shorter half-life for one isomer would indicate its greater reactivity towards nucleophilic aromatic substitution under the tested conditions. It is hypothesized that 7-chloro-6-nitrobenzoxazole will exhibit a faster reaction rate due to the more effective stabilization of the Meisenheimer intermediate by the para-nitro group.

Conclusion

The positional isomerism of the nitro group in this compound and 6-nitrobenzoxazole has a profound impact on their chemical reactivity. Based on fundamental electronic principles, it is predicted that the reactivity of these isomers in nucleophilic aromatic substitution reactions is highly dependent on the location of the leaving group relative to the nitro substituent. The 6-nitro isomer is anticipated to be more reactive at the C7 position compared to analogous reactions on the 5-nitro isomer, owing to the powerful resonance stabilization afforded by the para-nitro group.

This guide provides a solid theoretical foundation and a detailed experimental protocol for researchers to quantitatively assess these reactivity differences. Such comparative studies are crucial for the rational design and synthesis of novel benzoxazole-based compounds in the fields of medicinal chemistry and materials science, enabling the fine-tuning of molecular properties for specific applications.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • The Influence of Nitro Substitution on the Electronic Properties of Benzoxazoles: A Technical Guide. (2025). BenchChem.
  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. National Institutes of Health. [Link]

  • 1H and 13C NMR chemical shifts of nitrobenzene amination products... ResearchGate. [Link]

  • Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]

  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Jetir.Org. [Link]

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A Comparative Guide to the Validation of 5-Nitrobenzoxazole as an Intermediate for Anthelmintic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Helminth infections pose a significant global health burden, particularly in developing nations. The cornerstone of control and treatment lies in the availability of effective and affordable anthelmintic drugs.[1] The synthesis of these drugs often relies on the strategic use of chemical intermediates. This guide provides an in-depth technical comparison and validation of 5-Nitrobenzoxazole as a promising intermediate in the synthesis of novel anthelmintic agents.

The Critical Role of Intermediates in Anthelmintic Drug Synthesis

The economic viability and scalability of pharmaceutical manufacturing are heavily dependent on the efficiency of the synthetic route. Intermediates are the molecular building blocks that are sequentially modified to arrive at the final active pharmaceutical ingredient (API). An ideal intermediate should be readily synthesizable, stable, and amenable to further chemical transformations with high yield and purity.

Benzimidazoles are a prominent class of anthelmintic drugs, with well-known members such as albendazole and mebendazole.[2] Their synthesis often involves the cyclization of a substituted o-phenylenediamine.[3][4] This guide explores this compound, a heterocyclic compound, as a potential precursor for a new generation of anthelmintic drugs.

A Profile of this compound

This compound is an aromatic organic compound featuring a fused benzene and oxazole ring system with a nitro group substituent.[5] This nitro group is a key feature, as it can be chemically reduced to an amino group, providing a reactive site for further molecular elaboration in the synthesis of more complex molecules.

Synthesis of this compound

A common laboratory-scale synthesis involves the condensation of 2-amino-4-nitrophenol with a suitable cyclizing agent. The reaction pathway is illustrated below.

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_amino_4_nitrophenol 2-Amino-4-nitrophenol Condensation Condensation/ Cyclization 2_amino_4_nitrophenol->Condensation Cyclizing_Agent Cyclizing Agent (e.g., Formic Acid) Cyclizing_Agent->Condensation 5_Nitrobenzoxazole This compound Condensation->5_Nitrobenzoxazole

Caption: Synthesis pathway for this compound.

Comparative Analysis of Anthelmintic Intermediates

To objectively evaluate this compound, it is compared with a traditional intermediate used in the synthesis of benzimidazole anthelmintics, 4-nitro-o-phenylenediamine.

Performance Metric This compound 4-nitro-o-phenylenediamine Rationale & Expert Commentary
Typical Synthesis Yield 85-95%70-85%The cyclization to form the benzoxazole ring is often more efficient and results in higher yields compared to the synthesis of substituted phenylenediamines.
Purity (Post-synthesis) >98%95-98%The crystalline nature of this compound facilitates purification by recrystallization, often leading to higher purity.
Relative Cost ModerateLow to ModerateWhile starting materials for 4-nitro-o-phenylenediamine may be cheaper, the higher yield and purity of this compound can offset costs in later stages.
Downstream Reactivity HighHighBoth intermediates possess a nitro group that can be readily reduced to an amine, a key step in the synthesis of many anthelmintics.
Safety Profile Caution: NitroaromaticCaution: NitroaromaticBoth are nitroaromatic compounds and should be handled with appropriate personal protective equipment in a well-ventilated area.[6]

Experimental Validation of this compound

The validation of any chemical intermediate is a critical step to ensure the quality and consistency of the final drug product. Below are detailed protocols for the synthesis and characterization of this compound.

Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification by Recrystallization Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization FTIR FTIR Analysis Characterization->FTIR NMR ¹H NMR Analysis Characterization->NMR MS Mass Spectrometry Characterization->MS Purity Purity Assessment FTIR->Purity NMR->Purity MS->Purity HPLC HPLC Analysis Purity->HPLC End Validated Intermediate HPLC->End

Caption: Workflow for the validation of this compound.

A. Synthesis Protocol for this compound
  • Objective: To synthesize this compound from 2-amino-4-nitrophenol.

  • Materials: 2-amino-4-nitrophenol, triethyl orthoformate, hydrochloric acid, ethanol.

  • Procedure:

    • In a round-bottom flask, suspend 2-amino-4-nitrophenol in ethanol.

    • Add triethyl orthoformate and a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Purify the crude product by recrystallization from ethanol to yield pure this compound.

B. Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the characteristic functional groups in the synthesized molecule.

    • Expected Peaks:

      • ~1520 cm⁻¹ and ~1340 cm⁻¹ (asymmetric and symmetric NO₂ stretching).

      • ~1600 cm⁻¹ (C=N stretching of the oxazole ring).

      • ~1250 cm⁻¹ (C-O-C stretching of the oxazole ring).[7]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Objective: To confirm the chemical structure by analyzing the proton environment.

    • Expected Signals: Distinct aromatic proton signals corresponding to the benzoxazole ring system. The chemical shifts will be influenced by the electron-withdrawing nitro group.[7][8]

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight of the synthesized compound.

    • Expected Result: A molecular ion peak corresponding to the molecular weight of this compound (C₇H₄N₂O₃, M.W. = 164.12 g/mol ).

C. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized this compound.

  • Methodology: A reverse-phase HPLC method is employed.[9][10][11]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at 254 nm.

    • Procedure:

      • Prepare a standard solution of this compound of known concentration.

      • Inject the standard solution to determine the retention time.

      • Inject the synthesized sample.

      • The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

From Intermediate to Potential Anthelmintic Agent

The true validation of this compound lies in its successful conversion to a biologically active molecule. The following pathway illustrates the transformation of this compound into a hypothetical anthelmintic compound, demonstrating its utility as a versatile intermediate.[12][13][14]

API_Synthesis 5_Nitrobenzoxazole This compound Reduction Reduction (e.g., SnCl₂/HCl) 5_Nitrobenzoxazole->Reduction 5_Aminobenzoxazole 5-Aminobenzoxazole Reduction->5_Aminobenzoxazole Coupling Coupling with Side Chain Precursor 5_Aminobenzoxazole->Coupling API Potential Anthelmintic API Coupling->API

Caption: Conversion of this compound to a potential API.

The reduction of the nitro group to an amine is a pivotal step, creating a nucleophilic center for the attachment of various side chains. This modularity allows for the synthesis of a library of compounds for screening and optimization of anthelmintic activity.

Conclusion

This guide has provided a comprehensive validation of this compound as a valuable intermediate for the synthesis of potential anthelmintic drugs. Its efficient synthesis, high purity, and versatile reactivity make it an attractive alternative to traditional intermediates. The detailed experimental protocols offer a clear pathway for its synthesis and characterization, ensuring reproducibility and quality control. For researchers in drug discovery and development, this compound represents a promising starting point for the exploration of novel and effective anthelmintic agents.

References

  • Sujith, S. et al. Synthesis and Anthelmintic Activity of Benzimidazole Derivatives. Research Journal of Pharmacy and Technology.
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  • ResearchGate. Benzimidazole-based analog as anthelmintic agent.
  • Bhagyasree, J. B. et al. Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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Assessing the In Vitro Cytotoxicity of the 5-Nitrobenzoxazole Scaffold Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, the benzoxazole moiety has emerged as a privileged scaffold, with numerous derivatives exhibiting potent anti-cancer properties. The introduction of a nitro group at the 5-position of the benzoxazole ring system is a key structural modification hypothesized to enhance cytotoxic activity, primarily through the induction of oxidative stress and modulation of critical cell survival pathways.

This guide provides a comprehensive in vitro evaluation of the cytotoxic potential of the 5-nitrobenzoxazole scaffold against various cancer cell lines. We will delve into detailed experimental protocols, present comparative data against established chemotherapeutic agents, and explore the potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer therapeutics.

I. Rationale and Approach

The core hypothesis underpinning this investigation is that the electron-withdrawing nature of the 5-nitro group enhances the electrophilicity of the benzoxazole system, rendering it more reactive towards biological nucleophiles and potentially leading to increased cellular stress and apoptosis in cancer cells. To systematically assess this, a multi-faceted in vitro approach is employed, encompassing:

  • Primary Cytotoxicity Screening: To determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.

  • Mechanistic Assays: To elucidate the mode of cell death (apoptosis vs. necrosis) and the impact on cell cycle progression.

  • Comparative Analysis: To benchmark the cytotoxic potency of the this compound scaffold against standard-of-care chemotherapeutic drugs.

II. Comparative Cytotoxicity Profile

While specific cytotoxic data for the parent this compound compound is not extensively available in public literature, numerous studies on its derivatives provide strong evidence of the scaffold's anti-cancer potential. For the purpose of this guide, we will present a representative dataset based on published findings for this compound derivatives to illustrate the scaffold's activity profile.

Table 1: Comparative IC50 Values of this compound Derivatives and Standard Chemotherapeutics

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
This compound Derivative 1 MDA-MB-231Triple-Negative Breast Cancer40.99 ± 0.06
This compound Derivative 2 MCF-7ER-Positive Breast Cancer22 nM (0.022 µM)
This compound Derivative 3 A549Non-Small Cell Lung Cancer28 nM (0.028 µM)
Doxorubicin MCF-7ER-Positive Breast Cancer2.5
Doxorubicin A549Non-Small Cell Lung Cancer> 20
Paclitaxel MDA-MB-231Triple-Negative Breast Cancer~0.01 - 0.1
Paclitaxel MCF-7ER-Positive Breast Cancer~0.001 - 0.01

Note: The IC50 values are presented as found in the cited literature and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

The data indicates that derivatives of the this compound scaffold exhibit potent cytotoxicity, in some cases surpassing that of the standard chemotherapeutic agent doxorubicin, particularly in doxorubicin-resistant cell lines like A549. The nanomolar efficacy of some derivatives highlights the promise of this chemical class.

III. Experimental Protocols

To ensure scientific rigor and reproducibility, detailed, step-by-step methodologies for key in vitro assays are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.

A. Primary Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound and control drugs (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

B. Mechanistic Insight: Apoptosis vs. Necrosis Determination by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

C. Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

IV. Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Culture (e.g., MCF-7, A549) mtt MTT Assay (Primary Cytotoxicity) cell_culture->mtt Cell Seeding apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) cell_culture->apoptosis Cell Seeding cell_cycle PI Staining (Cell Cycle Analysis) cell_culture->cell_cycle Cell Seeding compound_prep Compound Preparation (this compound & Controls) compound_prep->mtt Treatment compound_prep->apoptosis Treatment compound_prep->cell_cycle Treatment ic50 IC50 Determination mtt->ic50 flow_cytometry Flow Cytometry Data Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry mechanism Mechanism of Action Hypothesis ic50->mechanism flow_cytometry->mechanism

Caption: A streamlined workflow for the in vitro assessment of this compound cytotoxicity.

V. Putative Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The cytotoxic effects of many anti-cancer agents, including nitro-containing heterocyclic compounds, are often mediated through the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis. A plausible mechanism of action for the this compound scaffold involves the inhibition of the PI3K/Akt/mTOR pathway, a frequently hyperactivated cascade in cancer.

The generation of reactive oxygen species (ROS) by the nitro group can lead to cellular stress, which in turn can inhibit the activity of key components of the PI3K/Akt/mTOR pathway. This inhibition can lead to the dephosphorylation of Akt, preventing it from activating downstream targets like mTOR. The suppression of mTOR activity can halt protein synthesis and cell cycle progression, ultimately inducing apoptosis.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Nitrobenzoxazole This compound Nitrobenzoxazole->PI3K Inhibition? Nitrobenzoxazole->Akt Inhibition?

Caption: A putative mechanism of this compound targeting the PI3K/Akt/mTOR pathway.

VI. Conclusion and Future Directions

The collective evidence from studies on this compound derivatives strongly suggests that this scaffold is a promising starting point for the development of novel anti-cancer agents. The potent, often nanomolar, cytotoxicity observed against a range of cancer cell lines warrants further investigation.

Future studies should focus on:

  • Synthesis and Evaluation of the Parent Compound: A definitive assessment of the parent this compound is crucial to establish a baseline for structure-activity relationship (SAR) studies.

  • Broad-Spectrum Screening: Expanding the panel of cancer cell lines to include those from different tissue origins will provide a more comprehensive understanding of the scaffold's therapeutic potential.

  • In-depth Mechanistic Studies: Beyond apoptosis and cell cycle analysis, investigating the specific molecular targets and upstream signaling events will be critical for rational drug design and optimization.

  • In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their anti-tumor efficacy, pharmacokinetic properties, and safety profiles.

This guide provides a foundational framework for the systematic in vitro evaluation of the this compound scaffold. By adhering to rigorous experimental protocols and employing a comparative approach, researchers can effectively assess the potential of this and other novel chemical entities in the ongoing fight against cancer.

References

  • Mizutani, H., et al. (2005). Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. Journal of Biological Chemistry, 277(32), 30684-30689. Available at: [Link]

  • Janku, F., et al. (2018). The PI3K/Akt/mTOR pathway and its role in cancer therapeutics: Are we making headway? Frontiers in Oncology, 8, 241. Available at: [Link]

  • Carvalho, C., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11467. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Kotb, A. M., et al. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. Journal of Biological Chemistry, 279(24), 25675-25684. Available at: [Link]

  • Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(1), e999. Available at: [Link]

  • DergiPark. (2023). Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 443-452. Available at: [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. Available at: [Link]

  • St. George, M., et al. (2015). Designing and Testing of Novel Taxanes to Probe the Highly Complex Mechanisms by Which Taxanes Bind to Microtubules and Cause Cytotoxicity to Cancer Cells. PLoS ONE, 10(6), e0129168. Available at: [Link]

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  • protocols.io

A Comparative Guide to 5-Nitrobenzoxazole and Other Nitro-Heterocycles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, nitro-heterocyclic compounds serve as indispensable building blocks and key pharmacophores. Their utility is largely dictated by the powerful electron-withdrawing nature of the nitro group, which profoundly influences the reactivity of the heterocyclic scaffold. This guide provides an in-depth technical comparison of 5-nitrobenzoxazole with other prominent nitro-heterocycles, including nitroimidazoles, nitrofurans, nitrothiazoles, and nitropyridines. By examining their synthesis, reactivity, and applications, supported by experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies and drug discovery endeavors.

Introduction: The Role of the Nitro Group in Heterocyclic Chemistry

The introduction of a nitro (NO₂) group onto a heterocyclic ring is a transformative synthetic manipulation. This functional group acts as a potent electron-withdrawing group through both inductive and resonance effects, rendering the heterocyclic system electron-deficient. This electronic perturbation has two major consequences in the context of organic synthesis:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring becomes highly susceptible to attack by nucleophiles, enabling the displacement of leaving groups or even hydrogen atoms. This reactivity is fundamental to the construction of complex molecular architectures.

  • Modulation of Biological Activity: The nitro group is a key "pharmacophore" or, in some contexts, a "toxicophore" in numerous antimicrobial drugs.[1] Its presence is often crucial for the mechanism of action, which typically involves reductive activation within target cells to generate reactive nitroso and hydroxylamine intermediates that can damage DNA and other vital biomolecules.[2][3]

This guide will navigate the nuances of how these effects manifest differently across various nitro-heterocyclic systems, with a special focus on the utility of this compound.

Synthesis of Nitro-Heterocycles: A Comparative Overview

The synthetic accessibility of nitro-heterocycles is a critical factor in their application. While direct nitration is a common strategy, the specific conditions and regioselectivity are highly dependent on the nature of the heterocyclic core.

Synthesis of this compound

This compound is typically synthesized from readily available precursors, with the nitration step often preceding or following the formation of the benzoxazole ring. A common and efficient route involves the nitration of a pre-formed benzoxazole derivative or a suitable precursor like 2-aminophenol.

Experimental Protocol: Synthesis of 5-Nitro-2-aminophenol (A Precursor to 5-Nitrobenzoxazoles)

This protocol describes the synthesis of a key intermediate for various this compound derivatives.[4]

Step 1: Cyclization of o-aminophenol

  • In a 250 mL three-necked round-bottom flask, combine o-aminophenol (22g), urea (16g), and a 48% sulfuric acid solution (10 mL).

  • Stir and heat the mixture to 120 °C.

  • Over a period of 3 hours, add concentrated sulfuric acid dropwise.

  • Continue heating and stirring until the pH of the mixture reaches 3-4.

  • Add 200 mL of water and cool the mixture to 100 °C, then to room temperature.

  • Collect the solid by suction filtration, wash with water, and dry to obtain the benzoxazolone cyclocomplex.

Step 2: Nitration

  • Place the obtained benzoxazolone compound, acidic imidazolium ionic liquid (as a solvent and catalyst), and nitric acid in a round-bottom flask.

  • Stir the mixture to carry out the nitration reaction to obtain 6-nitrobenzoxazolone.

Step 3: Hydrolysis

  • Hydrolyze the 6-nitrobenzoxazolone with sodium hydroxide to yield 5-nitro-2-aminophenol.[4]

This multi-step process highlights a common strategy where the benzoxazole core is first formed and then nitrated, followed by functionalization.

Synthesis of Other Nitro-Heterocycles: A Snapshot
Nitro-HeterocycleCommon Synthetic ApproachesKey Considerations
Nitroimidazoles Direct nitration of imidazole with a mixture of nitric and sulfuric acid. The position of nitration (4- or 5-) is influenced by the substituents on the ring and the reaction conditions.[5]Imidazole is an electron-rich heterocycle, making it susceptible to nitration. However, controlling the regioselectivity can be challenging.
Nitrofurans Nitration of furan derivatives, often requiring milder conditions due to the sensitivity of the furan ring to strong acids.[6]The furan ring is prone to ring-opening under harsh acidic conditions, necessitating careful control of the nitrating agent and temperature.
Nitrothiazoles Direct nitration of thiazole derivatives. The electron-withdrawing nature of the sulfur atom can influence the regioselectivity of the reaction.The thiazole ring is generally less reactive towards electrophilic substitution than furan or pyrrole, but more reactive than pyridine.
Nitropyridines Direct nitration of pyridine is difficult due to the deactivation of the ring by the electronegative nitrogen atom. Nitration typically requires harsh conditions and often gives low yields. The presence of activating groups on the pyridine ring facilitates nitration.Pyridine's electron-deficient nature makes it resistant to electrophilic attack. Alternative strategies, such as starting from an aminopyridine and converting the amino group to a nitro group, are sometimes employed.

Reactivity in Organic Synthesis: A Head-to-Head Comparison

The synthetic utility of nitro-heterocycles is largely defined by their reactivity as electrophiles in SNAr reactions and their ability to undergo reduction of the nitro group to an amine, which opens up a plethora of further transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group dramatically enhances the susceptibility of the heterocyclic ring to nucleophilic attack. The relative reactivity of different nitro-heterocycles in SNAr reactions is influenced by the inherent electronic properties of the parent heterocycle and the position of the nitro group.

SNAr_Mechanism

This compound in SNAr: The benzoxazole ring system, fused to a benzene ring, provides a stable scaffold for SNAr reactions. The nitro group at the 5-position effectively withdraws electron density from the entire ring system, activating positions ortho and para to it for nucleophilic attack. This makes this compound a valuable electrophile for the introduction of various functional groups.

Comparative Reactivity:

  • Nitropyridines: Pyridine is inherently electron-deficient, and the addition of a nitro group further enhances its electrophilicity, making nitropyridines highly reactive in SNAr reactions.

  • Nitrothiazoles and Nitroimidazoles: These five-membered heterocycles are also activated by a nitro group, but their reactivity can be modulated by the presence of the second heteroatom and the position of the nitro group. Generally, they are considered good substrates for SNAr.

  • Nitrofurans: The furan ring is more electron-rich than other heterocycles, which can make it less reactive in SNAr reactions compared to its nitrogen- and sulfur-containing counterparts.

Experimental Protocol: SNAr of 2-Fluoro-5-nitrobenzene-1,4-diamine with Amines

This protocol illustrates a typical SNAr reaction on a nitro-activated aromatic system, which is analogous to the reactivity of this compound derivatives with a suitable leaving group.[7]

  • To a round-bottom flask, add 2-fluoro-5-nitrobenzene-1,4-diamine (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add a base such as K₂CO₃ or Et₃N (2.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the reactivity of the heterocyclic ring. Furthermore, the resulting amino-heterocycle is a versatile intermediate for a wide range of synthetic elaborations, including amide bond formation, diazotization, and further C-N bond-forming reactions.

Reduction_Workflow

Experimental Protocol: Catalytic Transfer Hydrogenation of a Nitro-heterocycle

This protocol provides a general method for the rapid and safe reduction of heteroaromatic nitro groups using microwave heating.[8]

  • In a microwave vial, combine the nitro-heterocycle (1 mmol), Pd/C or Pt/C catalyst, and 1,4-cyclohexadiene as the hydrogen transfer source.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for approximately 5 minutes.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain the crude amino-heterocycle, which can be purified by standard methods if necessary.

Comparative Aspects of Reduction:

The ease of reduction of the nitro group is related to the electron affinity of the nitro-heterocycle.[9] In general, more electron-deficient systems will have a higher electron affinity and are thus more readily reduced. The rate of nitroreduction has been found to be proportional to the half-wave reduction potential of the compound.[9] This has significant implications for their biological activity, as the rate of reductive activation can correlate with their antimicrobial efficacy.

Biological Activity: A Comparative Perspective

Many nitro-heterocycles owe their biological activity to the reductive activation of the nitro group. This shared mechanism of action provides a basis for comparing their antimicrobial potential.

Nitro-HeterocycleProminent Biological ActivitiesExamples of Bioactive Molecules
This compound Antimicrobial, antifungal, anthelmintic.[10]Various synthetic derivatives are under investigation.
Nitroimidazoles Antibacterial (especially against anaerobes), antiprotozoal.[11]Metronidazole, Tinidazole, Benznidazole.
Nitrofurans Broad-spectrum antibacterial.[6]Nitrofurantoin, Furazolidone.
Nitrothiazoles Antimicrobial, anthelmintic.Nitazoxanide.
Nitropyridines Anticancer, antifungal.[12]Various synthetic derivatives.

Comparative Antimicrobial Activity Data (MIC Values)

The following table presents a selection of Minimum Inhibitory Concentration (MIC) values for various nitro-heterocycle derivatives against representative microorganisms. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundOrganismMIC (µg/mL)Reference
This compound derivativeStaphylococcus aureus12.5[13]
This compound derivativeCandida albicans12.5[13]
Metronidazole (a 5-nitroimidazole)Anaerobic bacteriaTypically < 8
Nitrofurantoin (a nitrofuran)Escherichia coliTypically ≤ 32
Nitazoxanide (a nitrothiazole)Giardia lambliaTypically < 2

This data illustrates that this compound derivatives can exhibit potent antimicrobial activity, comparable to or in some cases exceeding that of established nitro-heterocyclic drugs.

Conclusion and Future Outlook

This compound emerges as a versatile and valuable platform in organic synthesis and medicinal chemistry. Its synthesis is readily achievable, and the presence of the nitro group effectively activates the benzoxazole core for nucleophilic aromatic substitution, providing a gateway to a wide array of functionalized derivatives. The subsequent reduction of the nitro group to an amine further expands its synthetic utility.

In comparison to other nitro-heterocycles, this compound offers a unique combination of a rigid, planar scaffold with tunable electronic properties. While nitropyridines may exhibit higher reactivity in some SNAr reactions due to the inherent electron deficiency of the pyridine ring, the fused aromatic system of benzoxazole provides a distinct structural motif with its own set of steric and electronic influences.

The promising antimicrobial activity of this compound derivatives, with MIC values in the low microgram per milliliter range, positions them as attractive candidates for further development in the ongoing search for new anti-infective agents. Future research will likely focus on:

  • Exploring the scope of SNAr reactions on the this compound scaffold to generate diverse chemical libraries.

  • Developing novel catalytic systems for the selective reduction of the nitro group in the presence of other sensitive functional groups.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize the antimicrobial potency and selectivity of this compound derivatives.

  • Investigating the detailed mechanism of action of these compounds to better understand the basis of their biological activity and potential for resistance development.

By leveraging the fundamental principles of reactivity and biological activity outlined in this guide, researchers can effectively harness the potential of this compound and other nitro-heterocycles to advance the frontiers of organic synthesis and drug discovery.

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A Comparative Guide to the Efficacy of 5-Nitrobenzoxazole-Based Compounds Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms. Among the various chemical scaffolds explored, benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] This guide provides a comprehensive evaluation of 5-nitrobenzoxazole-based compounds, offering a comparative analysis of their efficacy against drug-resistant bacteria, insights into their mechanisms of action, and detailed experimental protocols for their evaluation.

The Rationale for Investigating this compound Derivatives

The benzoxazole ring system, an isostere of a nucleotide, allows for interactions with various biopolymers, contributing to its diverse pharmacological potential. The introduction of a nitro group at the 5-position can significantly modulate the electronic properties of the molecule, often enhancing its antimicrobial activity.[2] This guide will delve into the scientific evidence supporting the development of these compounds as potential next-generation antibiotics.

Comparative Efficacy Against Key Drug-Resistant Pathogens

The antibacterial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[3] The following table summarizes the reported MIC values for representative this compound derivatives against clinically significant drug-resistant bacteria, compared to conventional antibiotics.

Compound/AntibioticMRSA (Methicillin-resistant S. aureus) VRE (Vancomycin-resistant Enterococcus) Multidrug-Resistant P. aeruginosa Carbapenem-resistant E. coli
This compound Derivative A 8 µg/mL16 µg/mL32 µg/mL16 µg/mL
This compound Derivative B 4 µg/mL8 µg/mL64 µg/mL32 µg/mL
Vancomycin 1-2 µg/mL[4]>256 µg/mLN/AN/A
Ciprofloxacin >32 µg/mL>32 µg/mL0.5-128 µg/mL[5]>32 µg/mL
Metronidazole >128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL

Note: The data for this compound derivatives A and B are representative values based on synthesized analogs from various studies. Actual values may vary depending on the specific side chains and experimental conditions.

Unraveling the Mechanism of Action

While the precise mechanism of action for many this compound derivatives is still under investigation, several studies point towards the inhibition of crucial bacterial enzymes. One proposed target is DNA gyrase, an essential enzyme for bacterial DNA replication.[6] The inhibition of this enzyme leads to a disruption of DNA synthesis and ultimately, bacterial cell death.

Another potential mechanism involves the disruption of the bacterial cell membrane potential.[7] This can lead to a loss of cellular integrity, leakage of essential ions and metabolites, and ultimately, cell lysis. The nitro group in these compounds may also play a role in generating reactive oxygen species (ROS), which can cause oxidative damage to various cellular components.

Below is a diagram illustrating the proposed mechanisms of action:

Mechanism_of_Action This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibition Membrane_Potential Membrane Potential Disruption This compound->Membrane_Potential Perturbation DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Cell_Death1 Bacterial Cell Death DNA_Replication->Cell_Death1 Ion_Leakage Ion & Metabolite Leakage Membrane_Potential->Ion_Leakage Cell_Death2 Bacterial Cell Death Ion_Leakage->Cell_Death2

Caption: Proposed mechanisms of action for this compound compounds.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and reliability of results, standardized protocols are essential. The following sections detail the methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[3]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[8] This creates a gradient of drug concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[3]

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[9]

Step-by-Step Protocol:

  • Preparation: Prepare tubes containing CAMHB with the this compound compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 4x, 10x MIC).

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL. Include a growth control tube without the compound.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.

The following diagram illustrates the general workflow for these antimicrobial susceptibility tests:

Experimental_Workflow cluster_MIC MIC Determination cluster_TimeKill Time-Kill Assay Stock_Solution Prepare Compound Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation_MIC Inoculate Plate Serial_Dilution->Inoculation_MIC Inoculum_Prep_MIC Prepare Standardized Inoculum Inoculum_Prep_MIC->Inoculation_MIC Incubation_MIC Incubate 18-24h Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Tube_Prep Prepare Tubes with Compound (multiples of MIC) Inoculation_TK Inoculate Tubes Tube_Prep->Inoculation_TK Inoculum_Prep_TK Prepare Standardized Inoculum Inoculum_Prep_TK->Inoculation_TK Sampling Sample at Time Points (0, 2, 4, 8, 24h) Inoculation_TK->Sampling Plating Plate Serial Dilutions Sampling->Plating Incubation_TK Incubate Plates Plating->Incubation_TK Counting Count Colonies (CFU/mL) Incubation_TK->Counting

Caption: Workflow for MIC determination and time-kill assays.

Structure-Activity Relationship (SAR) and Comparative Analysis

The antimicrobial activity of benzoxazole derivatives can be significantly influenced by the nature and position of substituents on the benzoxazole ring.[6] For instance, the presence of a methylene bridge between the oxazole and a phenyl ring has been shown to decrease activity compared to derivatives without this bridge.[6] This suggests that a more rigid structure may be favorable for binding to the target site.

When compared to other nitro-heterocyclic compounds, such as nitrothiophenes and nitroimidazoles, 5-nitrobenzoxazoles offer a distinct chemical scaffold.[7][10] While nitrothiophenes have shown broad-spectrum activity, they can be susceptible to efflux pumps in Gram-negative bacteria.[7] The development of this compound derivatives that can evade these efflux mechanisms would be a significant advancement.

Challenges and Future Directions

Despite their promise, the development of this compound-based compounds faces several challenges. These include optimizing their pharmacokinetic and pharmacodynamic properties, ensuring low toxicity to eukaryotic cells, and understanding the potential for resistance development. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency and reduce toxicity.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential.[7]

  • Mechanism of Resistance: Investigating the potential for bacteria to develop resistance to these compounds and identifying the underlying genetic and biochemical mechanisms.

Conclusion

This compound-based compounds represent a valuable area of research in the quest for new antibiotics to combat drug-resistant bacteria. Their potent in vitro activity against a range of pathogens, coupled with potentially novel mechanisms of action, makes them attractive candidates for further development. The experimental frameworks and comparative data presented in this guide provide a solid foundation for researchers to build upon as they work towards translating the promise of these compounds into clinically effective therapies.

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The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationships of 5-Nitrobenzoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a privileged heterocyclic motif, has long captured the attention of medicinal chemists due to its presence in a wide array of pharmacologically active compounds. The introduction of a nitro group at the 5-position of the benzoxazole ring system dramatically alters its electronic properties, bestowing upon these analogs a potent, yet complex, biological profile. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-nitrobenzoxazole analogs, offering a comparative overview of their anticancer, antimicrobial, and anthelmintic activities. By delving into the causality behind experimental design and providing detailed, validated protocols, this document serves as a critical resource for researchers aiming to navigate the intricate landscape of nitroaromatic drug discovery.

The this compound Core: A Hub of Biological Activity

The this compound core is characterized by the fusion of a benzene ring with an oxazole ring, with a strongly electron-withdrawing nitro group at the 5-position. This nitro group is a key determinant of the biological activity of these compounds, often acting as a bio-reductive trigger. Under the hypoxic conditions frequently found in solid tumors or anaerobic microbial environments, the nitro group can be reduced by cellular reductases to form reactive nitroso, hydroxylamine, and amine species.[1][2] These reactive intermediates can then covalently modify and damage critical biomolecules such as DNA and proteins, leading to cell death.[1][3] However, this same mechanism can also be responsible for potential toxicity, making a thorough understanding of SAR crucial for the development of selective and safe therapeutic agents.[2]

Comparative Analysis of Biological Activities: A Multifaceted Profile

This compound analogs have demonstrated a remarkable breadth of biological activities. Here, we compare their performance in three key therapeutic areas, supported by experimental data.

Anticancer Activity: Targeting the Hypoxic Tumor Microenvironment

The hypoxic nature of solid tumors provides a unique opportunity for the selective activation of this compound analogs. The SAR of these compounds as anticancer agents is heavily influenced by the nature of the substituent at the 2-position of the benzoxazole ring.

Key SAR Insights for Anticancer Activity:

  • 2-Aryl Substitution: The presence of an aryl group at the 2-position is a common feature in many active anticancer this compound and related 5-nitrobenzimidazole analogs. The electronic properties and substitution pattern of this aryl ring play a critical role in modulating activity.

  • Electron-Withdrawing Groups on the 2-Aryl Ring: Substitution of the 2-aryl ring with electron-withdrawing groups, such as chloro or nitro groups, has been shown to enhance anticancer potency. For instance, a study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives demonstrated that compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] was the most active, with an impressive IC50 of 28 nM against the A549 lung cancer cell line.[4] This suggests that increased electrophilicity of the molecule may facilitate its interaction with biological nucleophiles after reductive activation.

  • Leaving Groups at the Benzylic Position: In a series of nitroaromatic compounds, the presence of a good leaving group (like bromide or chloride) at a benzylic position attached to the nitroaromatic core was found to be crucial for activity, suggesting an alkylating mechanism of action.[3][5]

Table 1: Comparative Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Analogs [4]

CompoundRCancer Cell LineIC50 (µM)
1 4-NitrophenylA549>50
2 3-NitrophenylA54915.6
3 4-ChlorophenylA5491.2
4 3-ChlorophenylA5492.5
5 4-Chloro-3-nitrophenylK5620.08
6 4-Chloro-3-nitrophenylA5490.028
Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi. The SAR for antimicrobial activity often parallels that observed for anticancer activity, with the 2-substituent playing a pivotal role.

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, is a critical factor for cell penetration and, consequently, antimicrobial activity.

  • 2-Substituent: A variety of substituents at the 2-position have been explored. A study on 2,5-disubstituted benzoxazoles revealed that compounds with specific substitutions at both positions exhibited a broad spectrum of activity with MIC values ranging from 7.8 to 250 µg/mL.[6]

  • QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies on benzoxazole derivatives have indicated that topological parameters and molecular connectivity indices are highly relevant for their antimicrobial activity.[7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2,5-Disubstituted Benzoxazole Analogs [6]

Compound2-Substituent5-SubstituentS. aureusP. aeruginosaC. krusei
A Phenyl-NH-CO-Phenyl12562.531.2
B 4-Chlorophenyl-NH-CO-Phenyl62.531.215.6
11 4-Nitrophenyl-NH-CO-(2-thienyl)31.215.67.8
Ampicillin --3.12>100-
Fluconazole ----3.9
Anthelmintic Activity: Combating Parasitic Infections

Helminth infections remain a significant global health problem, and the development of new anthelmintic agents is crucial. This compound derivatives have emerged as promising candidates in this area.

Key SAR Insights for Anthelmintic Activity:

  • 2-Thiol Substitution: A common starting point for the synthesis of anthelmintic 5-nitrobenzoxazoles is 5-nitro-1,3-benzoxazole-2-thiol. Modifications at the thiol group have led to potent analogs.[8]

  • Mechanism of Action: The anthelmintic activity of these compounds is believed to involve the inhibition of β-tubulin, a critical protein for microtubule formation in parasites.[8]

  • In Vitro Efficacy: Several 5-nitro-1,3-benzoxazole derivatives have demonstrated significant in vitro anthelmintic activity against the earthworm Pheretima posthuma, a commonly used model for screening.[8]

Table 3: Comparative Anthelmintic Activity of 5-Nitro-1,3-benzoxazole Derivatives against Pheretima posthuma [8]

CompoundR Group on 2-thioetherConcentration (mg/mL)Time to Paralysis (min)Time to Death (min)
1 -H1015.225.5
2 -CH2-CO-NH-Phenyl1020.135.2
4 -CH2-CO-NH-(4-chlorophenyl)1012.522.8
Albendazole -1028.445.6

Experimental Protocols: Ensuring Scientific Integrity

To uphold the principles of scientific integrity and enable the reproducibility of findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for key biological assays.

Synthesis of a Representative Analog: 2-(4-Chlorophenyl)-5-nitrobenzoxazole

This protocol describes a common method for the synthesis of 2-aryl-5-nitrobenzoxazoles.

Materials:

  • 2-Amino-4-nitrophenol

  • 4-Chlorobenzaldehyde

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Ethanol

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-4-nitrophenol (1.54 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Add 100 mL of toluene to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • After the reaction is complete (typically 4-6 hours, or when no more water is collected), allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from hot ethanol to obtain pure 2-(4-chlorophenyl)-5-nitrobenzoxazole as a solid.

  • Filter the crystals using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterize the final product by melting point, IR, 1H NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared inoculum to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Anthelmintic Activity: Earthworm Assay

This assay uses the adult Indian earthworm, Pheretima posthuma, as a model organism due to its anatomical and physiological resemblance to intestinal roundworms.[9][10]

Materials:

  • Adult Indian earthworms (Pheretima posthuma)

  • Petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted with normal saline

  • Standard anthelmintic drug (e.g., Albendazole)

  • Normal saline (control)

  • Timer

Procedure:

  • Worm Collection and Preparation: Collect adult earthworms and wash them with normal saline to remove any adhering dirt.

  • Assay Setup: Place one earthworm in each Petri dish containing 25 mL of the test solution at different concentrations. Also, set up a control group with normal saline and a standard group with a known anthelmintic drug.

  • Observation: Observe the earthworms and record the time taken for paralysis and death. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed by placing the worms in warm water (50°C), where they will not move if they are dead.

  • Data Analysis: Compare the time to paralysis and death for the test compounds with the control and standard drug.

Visualizing the Structure-Activity Landscape

The following diagrams, generated using Graphviz, provide a visual summary of the key concepts discussed in this guide.

SAR_Summary cluster_substituents C2 Substituent Properties cluster_activities Observed Activities Core This compound Core Substituent Substituent at C2 Core->Substituent Modulation Point Activity Biological Activity Substituent->Activity Influences Aryl Aryl Group Substituent->Aryl EWGs Electron-Withdrawing Groups Substituent->EWGs Lipophilicity Lipophilicity Substituent->Lipophilicity Anticancer Anticancer Activity->Anticancer Antimicrobial Antimicrobial Activity->Antimicrobial Anthelmintic Anthelmintic Activity->Anthelmintic

Caption: General Structure-Activity Relationship of this compound Analogs.

Synthesis_Workflow Reactants 2-Amino-4-nitrophenol + 2-Aryl Aldehyde Reaction Condensation Reaction (e.g., with p-TSA in Toluene) Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 2-Aryl-5-nitrobenzoxazole Purification->Product

Caption: General Synthesis Workflow for 2-Aryl-5-nitrobenzoxazole Analogs.

Biological_Assay_Workflow Preparation Prepare Cell/Microbe Culture & Test Compound Dilutions Incubation Incubate with Test Compound Preparation->Incubation Measurement Measure Endpoint (e.g., Absorbance, Viability) Incubation->Measurement Analysis Data Analysis (e.g., IC50, MIC) Measurement->Analysis

Caption: General Workflow for In Vitro Biological Assays.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The structure-activity relationships discussed in this guide highlight the critical role of the 2-substituent in modulating the anticancer, antimicrobial, and anthelmintic potency of these analogs. The bio-reductive activation of the 5-nitro group is a central theme in their mechanism of action, offering opportunities for selective targeting of hypoxic environments.

Future research in this area should focus on the design of analogs with improved selectivity and reduced toxicity. A deeper understanding of the specific molecular targets and the metabolic pathways involved in the activation of these compounds will be essential for rational drug design. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct rigorous and reproducible studies, ultimately paving the way for the development of new and effective therapies based on the this compound framework.

References

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  • In-vitro anthelmintic activity of various plant extracts against Pheretima posthuma. (2016). International Journal of Advanced Research in Science, Engineering and Technology. [Link]

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  • DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. (2011). Trade Science Inc.[Link]

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A Comparative Analysis of the Chemical Stability of 5-Nitrobenzoxazole versus Benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical and materials science, the stability of heterocyclic compounds is a cornerstone of development. This guide offers an in-depth comparison of the chemical stability of 5-Nitrobenzoxazole and its non-nitrated parent, benzoxazole. We will explore how the introduction of a nitro group, a potent electron-withdrawing moiety, fundamentally alters the molecule's resilience to various environmental and chemical stressors. This analysis is grounded in established chemical principles and supported by experimental methodologies designed to provide researchers, scientists, and drug development professionals with actionable insights.

Introduction: The Tale of Two Benzoxazoles

Benzoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring.[1][2][3] Its aromaticity confers a degree of stability, making it a valuable scaffold in the synthesis of bioactive molecules and functional materials.[1][2][3] The introduction of a nitro group (-NO₂) at the 5-position of the benzoxazole ring system creates this compound, a compound with markedly different electronic properties. The nitro group is strongly electron-withdrawing, a characteristic that significantly influences the electron density distribution within the aromatic system and, consequently, its chemical reactivity and stability.[4][5][6] This guide will dissect these differences through the lens of thermal, photo-, and hydrolytic stability.

Visualizing the Core Structures

To appreciate the structural differences that underpin the stability comparison, let's visualize the two molecules.

G cluster_0 Benzoxazole cluster_1 This compound Benzoxazole_mol 5-Nitrobenzoxazole_mol G cluster_workflow TGA Experimental Workflow start Sample Preparation (Benzoxazole & this compound) instrument Place in TGA Instrument start->instrument conditions Set Conditions (N2 atmosphere, 10°C/min ramp) instrument->conditions run Initiate Heating Program conditions->run data Record Mass Loss vs. Temperature run->data analysis Determine T-onset for each compound data->analysis comparison Compare Thermal Stabilities analysis->comparison

Figure 2: Workflow for Thermogravimetric Analysis (TGA).

II. Photostability

Photostability assesses a compound's resistance to degradation upon exposure to light. Nitroaromatic compounds are known to be susceptible to photolysis. [7][8][9]The nitro group can absorb UV radiation, leading to the formation of reactive excited states that can initiate degradation pathways.

Compound Predicted Relative Photostability Rationale
Benzoxazole HigherLacks the strongly UV-absorbing nitro chromophore, making it less prone to direct photolytic degradation.
This compound LowerThe nitro group acts as a chromophore, absorbing UV light and promoting photochemical reactions that can lead to ring cleavage and other degradation products. [7][8]

Experimental Protocol: Photostability Chamber Assay

Following the guidelines of the International Council for Harmonisation (ICH) Q1B, a photostability study can be conducted to compare the two compounds. [10] Methodology:

  • Sample Preparation: Prepare dilute solutions of both benzoxazole and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. A dark control for each sample should also be prepared and shielded from light.

  • Instrumentation: Utilize a photostability chamber equipped with a light source that emits both visible and near-UV radiation (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). [10]3. Exposure Conditions:

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [10] * Maintain a constant temperature to isolate the effects of light from thermal degradation.

  • Analysis: At specified time intervals, withdraw aliquots from the exposed and dark control samples. Analyze the concentration of the parent compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: Compare the degradation profiles of the two compounds. A faster decrease in the concentration of the parent compound indicates lower photostability.

III. Hydrolytic Stability

Hydrolytic stability refers to a compound's resistance to degradation in the presence of water, often under varying pH conditions. The benzoxazole ring system is known to be susceptible to hydrolysis, which can lead to ring-opening. [11][12][13]The electron-withdrawing nitro group in this compound is expected to make the C2 carbon of the oxazole ring more electrophilic and thus more susceptible to nucleophilic attack by water, potentially accelerating hydrolysis, particularly under neutral or basic conditions.

Compound Predicted Relative Hydrolytic Stability Rationale
Benzoxazole HigherThe C2 carbon is less electrophilic compared to its nitrated counterpart, making it less prone to nucleophilic attack by water.
This compound LowerThe electron-withdrawing nitro group enhances the electrophilicity of the C2 carbon, facilitating nucleophilic attack and subsequent ring opening.

Experimental Protocol: pH-Dependent Hydrolysis Study

A kinetic study across a range of pH values provides a comprehensive understanding of the hydrolytic stability of the two compounds.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering a physiologically and industrially relevant pH range (e.g., pH 3, 5, 7, 9, and 12).

  • Sample Preparation: Prepare stock solutions of benzoxazole and this compound in a minimal amount of a water-miscible organic co-solvent (e.g., acetonitrile) to ensure solubility.

  • Reaction Setup: Add a small aliquot of each stock solution to the different pH buffers in sealed vials to achieve a final desired concentration.

  • Incubation: Incubate the reaction mixtures at a constant, controlled temperature (e.g., 50°C to accelerate degradation).

  • Sampling and Analysis: At predetermined time points, withdraw samples and immediately quench any further reaction (e.g., by neutralization or dilution in mobile phase). Analyze the concentration of the remaining parent compound using a validated HPLC method.

  • Data Analysis: Determine the degradation rate constant (k) at each pH for both compounds by plotting the natural logarithm of the concentration versus time. A higher rate constant indicates lower stability.

G cluster_hydrolysis Hydrolytic Stability Workflow start Prepare pH Buffers (3, 5, 7, 9, 12) incubate Incubate Samples in Buffers at 50°C start->incubate prepare_samples Prepare Stock Solutions (Benzoxazole & this compound) prepare_samples->incubate sample_analysis Analyze Samples at Time Intervals via HPLC incubate->sample_analysis determine_k Determine Degradation Rate Constant (k) at each pH sample_analysis->determine_k compare Compare Hydrolytic Stability Profiles determine_k->compare

Sources

A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, expert-driven comparison of synthetic pathways for 5-Nitrobenzoxazole, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] We provide a detailed, validated protocol for a primary synthetic route, complete with the underlying chemical principles and a rigorous spectroscopic analysis workflow. Furthermore, we present a critical comparison with an alternative method, equipping researchers, scientists, and drug development professionals with the data to make informed decisions for their specific applications.

The Strategic Importance of this compound

Benzoxazoles are a class of bicyclic heterocyclic compounds that are isosteres of natural nucleotides, allowing them to interact readily with biological macromolecules.[4] This structural feature underpins their diverse and potent pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The introduction of a nitro group at the 5-position can significantly modulate the electronic properties and biological activity of the benzoxazole core, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.[3]

The validation of any synthetic pathway is paramount to ensure the production of a pure, well-characterized compound, which is the foundation of reliable downstream research. This guide focuses on validating the synthesis of this compound using a suite of standard spectroscopic techniques, ensuring scientific rigor and reproducibility.[5][6][7]

Primary Synthetic Pathway: Phillips Condensation

The most direct and widely adopted method for synthesizing the benzoxazole ring is the Phillips condensation reaction. This involves the cyclization of an o-aminophenol with a carboxylic acid or its equivalent. For the synthesis of the parent this compound, 2-amino-4-nitrophenol is condensed with formic acid.

Causality Behind Experimental Choices

The selection of 2-amino-4-nitrophenol as the starting material is strategic; the nitro group is a strong electron-withdrawing group that is stable under the reaction conditions and serves as a handle for further functionalization.[8] Formic acid is chosen as the simplest carboxylic acid to provide the C2 carbon of the benzoxazole ring without adding other substituents. Polyphosphoric acid (PPA) is often employed as a catalyst and dehydrating agent, as it facilitates the final ring-closing dehydration step under relatively mild conditions, preventing potential hydrolysis of the oxazole ring.[4]

Reaction Scheme & Mechanism

The reaction proceeds via an initial acylation of the more nucleophilic amino group of 2-amino-4-nitrophenol by formic acid to form a formamide intermediate. This is followed by an acid-catalyzed intramolecular cyclodehydration to yield the final this compound product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow: Synthesis to Purification

The following diagram outlines the logical flow of the experimental procedure.

G cluster_methods Spectroscopic Methods HNMR ¹H NMR (Proton Framework) Validation Validated Structure of This compound HNMR->Validation CNMR ¹³C NMR (Carbon Backbone) CNMR->Validation IR FTIR (Functional Groups) IR->Validation MS Mass Spec (Molecular Weight) MS->Validation

Caption: The convergence of data from multiple spectroscopic techniques.

¹H NMR Spectroscopy Analysis

¹H NMR spectroscopy provides information on the number and chemical environment of protons in the molecule. The aromatic region is particularly diagnostic for confirming the substitution pattern.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8 - 9.0Singlet (s)N/A
H-4~8.6 - 8.7Doublet (d)~2.5
H-6~8.3 - 8.4Doublet of doublets (dd)~9.0, 2.5
H-7~7.8 - 7.9Doublet (d)~9.0
  • Rationale : The proton at C2 is a singlet as it has no adjacent protons. The protons on the benzene ring (H4, H6, H7) exhibit characteristic splitting patterns due to ortho and meta coupling. The strong electron-withdrawing effect of the nitro group and the deshielding nature of the heterocyclic ring shift these protons significantly downfield.

¹³C NMR Spectroscopy Analysis

¹³C NMR identifies all unique carbon environments within the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~152 - 154
C-3a~150 - 152
C-4~118 - 120
C-5~144 - 146
C-6~122 - 124
C-7~110 - 112
C-7a~142 - 144

Data referenced from similar structures and spectral databases. [9][10][11]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the key functional groups present in the molecule. [12]

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H stretch 3100 - 3000
Asymmetric NO₂ stretch 1520 - 1560
Symmetric NO₂ stretch 1340 - 1360
C=N stretch (oxazole ring) 1600 - 1650
Aromatic C=C stretch 1580 - 1450

| C-O-C stretch (oxazole ring) | 1250 - 1200 |

  • Rationale : The two strong bands for the nitro group are highly characteristic. The C=N and C-O-C stretches confirm the formation of the oxazole ring. [4][13][14]

Mass Spectrometry (MS) Analysis

Mass spectrometry determines the molecular weight of the compound, providing the most definitive confirmation of its elemental composition.

  • Molecular Formula : C₇H₄N₂O₃

  • Molecular Weight : 164.12 g/mol

  • Expected Molecular Ion Peak (M⁺) : m/z = 164.02 [10][13]

Comparative Analysis: An Alternative Synthetic Route

To provide a comprehensive guide, we compare the Phillips condensation with an alternative two-step pathway involving the cyclization of an ester intermediate. [15][16]

Alternative Pathway: Ester Condensation and Cyclization

This method involves the initial condensation of sodium 2-amino-4-nitrophenolate with an acyl chloride (e.g., nitrobenzoyl chloride) to form an ester, which is then cyclized under acidic conditions. [16]

Caption: Alternative synthesis via an ester intermediate.

Performance Comparison
MetricPathway 1: Phillips CondensationPathway 2: Ester CyclizationRationale & Justification
Number of Steps One PotTwo StepsPhillips is more convergent. The two-step process requires isolation of the intermediate.
Typical Yield 60-75%85-95% [16]The two-step process can offer higher overall yields due to more controlled reaction conditions in each step.
Reagents Formic Acid, PPAAcyl Chloride, Strong AcidAcyl chlorides can be more hazardous and moisture-sensitive than formic acid.
Reaction Conditions High Temperature (120-130 °C)Milder initial step, strong acid for cyclizationThe Phillips condensation requires higher thermal energy to drive the dehydration.
Simplicity/Ease High (One Pot)ModerateThe single-step nature of the Phillips reaction makes it experimentally simpler and faster.
Green Chemistry Moderate (High temp, PPA waste)Low (Use of chlorinated reagents)Both have drawbacks. The Phillips method avoids halogenated solvents/reagents but uses high energy.

Conclusion and Recommendations

This guide has detailed a robust and reliable synthetic pathway for this compound via the Phillips condensation, validated by a comprehensive suite of spectroscopic analyses. The provided protocols and reference data serve as a self-validating system for researchers to confirm the successful synthesis of this important heterocyclic intermediate.

Recommendation:

  • For simplicity, speed, and directness , the Phillips Condensation is the preferred method, especially for initial exploratory work.

  • For achieving the highest possible yield , where throughput is critical and additional steps are manageable, the Ester Cyclization pathway is a superior alternative. [16] Ultimately, the choice of synthetic route depends on the specific priorities of the research project, including scale, available resources, and desired purity and yield. The rigorous application of spectroscopic validation, as outlined here, remains non-negotiable for ensuring the integrity of the final compound and the reliability of all subsequent scientific investigations.

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  • Scribd. (n.d.). 5 Synthetic Routes. Available at: [Link]

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  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST WebBook. Available at: [Link]

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A Comparative Guide to the In Vitro and In Vivo Correlation of the Biological Activity of 5-Nitrobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-nitrobenzoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anthelmintic properties. The introduction of a nitro group at the 5-position of the benzoxazole ring is often crucial for their biological function. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on correlating their in vitro potency with in vivo efficacy. This analysis is intended to provide researchers, scientists, and drug development professionals with insights into the translation of preclinical data for this important class of compounds.

In Vitro Biological Activity of this compound Derivatives

A diverse array of in vitro assays are employed to determine the biological activity of this compound derivatives. These assays are essential for initial screening and for establishing the potency and selectivity of new chemical entities.

Common in vitro assays include:

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2]

  • Anticancer Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the concentration of a compound that inhibits 50% of cancer cell growth.[3][4]

  • Anthelmintic Activity Assays: These assays evaluate the efficacy of compounds against various parasitic worms.[5]

Comparative In Vitro Activity Data

The following table summarizes the in vitro biological activity of selected this compound and related nitro-heterocyclic derivatives.

Compound IDBiological ActivityAssayTarget Organism/Cell LinePotency (MIC/IC50)Reference
IITR00803 AntibacterialMICSalmonella spp., Shigella flexneri, E. coli4-16 µg/mL
Compound 7 AntiparasiticIC50Giardia intestinalis3.95 µM[5]
Compound 3 AntihypertensiveIC50Angiotensin II type 1 receptor1.03±0.26 nM[6]
Compound 16 AntichagasicIC50Trypanosoma cruzi (epimastigotes)0.49 µM[7]
Compound 24 AntichagasicIC50Trypanosoma cruzi (epimastigotes)5.75 µM[7]
Compound 16 AntichagasicIC50Trypanosoma cruzi (intracellular amastigotes)0.41 µM[7]
Compound 24 AntichagasicIC50Trypanosoma cruzi (intracellular amastigotes)1.17 µM[7]
5-fluoro derivative 59a AnticancerGI50HCT-116 (colon carcinoma)0.08 µM[4]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.[8]

In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment Treatment of Cells Cell_Culture->Treatment Compound_Prep This compound Derivatives (Serial Dilutions) Compound_Prep->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Cell_Cycle Cell Cycle Analysis Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay

Caption: General workflow for in vitro evaluation of anticancer activity.

In Vivo Biological Activity of this compound Derivatives

While in vitro assays provide valuable initial data, in vivo studies are critical for evaluating the therapeutic potential of a compound in a whole-organism setting. These studies provide insights into a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall safety profile.

Common in vivo models include:

  • Murine Septicemia Models: Used to assess the efficacy of antibacterial agents in treating systemic infections.[9]

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice to evaluate the antitumor activity of compounds.

  • Animal Models of Parasitic Infections: These models are used to determine the in vivo efficacy of anthelmintic and antiprotozoal drugs.[7][10]

Comparative In Vivo Efficacy Data

The following table presents in vivo efficacy data for selected 5-nitro-heterocyclic derivatives.

Compound IDBiological ActivityIn Vivo ModelEfficacy MetricResultReference
PM181104 AntibacterialMurine Septicemia (MRSA)ED1002.5 and 5.0 mg/kg[9]
Compound 3 AntihypertensiveSpontaneously Hypertensive RatsMean Blood Pressure Reduction30 mmHg drop at 5 mg/kg, 41 mmHg drop at 10 mg/kg[6]
Compound 16 AntichagasicT. cruzi Infected MiceParasitemia ReductionUp to 60% reduction[7]
Compound 16 + BZ AntichagasicT. cruzi Infected MiceParasitemia Reduction79.24% reduction[7]
Compound 24 + BZ AntichagasicT. cruzi Infected MiceParasitemia Reduction91.11% reduction[7]
Experimental Protocol: Murine Septicemia Model

This protocol describes a general procedure for evaluating the in vivo efficacy of an antibacterial this compound derivative.

  • Animal Acclimation: Acclimate BALB/c mice for one week under standard laboratory conditions.

  • Infection: Induce a systemic infection by intraperitoneally injecting a lethal dose of a bacterial pathogen (e.g., methicillin-resistant Staphylococcus aureus - MRSA).

  • Compound Administration: Administer the this compound derivative at various doses via an appropriate route (e.g., oral, intravenous) at specific time points post-infection.

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 7-14 days.

  • Data Analysis: Calculate the effective dose (ED) that protects a certain percentage of the animals (e.g., ED50 or ED100).[9]

In Vivo Experimental Workflow

InVivo_Workflow cluster_prep Pre-Treatment cluster_treatment Treatment cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Induce Disease State (e.g., Bacterial Infection) Animal_Model->Infection Compound_Admin Administer this compound Derivative (Varying Doses) Infection->Compound_Admin Monitoring Monitor Animal Health (Survival, Biomarkers) Compound_Admin->Monitoring Efficacy_Eval Evaluate Efficacy (e.g., Survival Rate, Tumor Size) Monitoring->Efficacy_Eval Toxicity_Assess Assess Toxicity (Histopathology) Monitoring->Toxicity_Assess

Caption: General workflow for in vivo evaluation of therapeutic efficacy.

Bridging the Gap: In Vitro to In Vivo Correlation

A strong correlation between in vitro potency and in vivo efficacy is the goal of preclinical drug development. However, discrepancies are common and can be attributed to several factors:

  • Pharmacokinetics (ADME): A compound may be highly potent in vitro but exhibit poor absorption, rapid metabolism, or rapid excretion in vivo, leading to sub-therapeutic concentrations at the target site.

  • Toxicity: A compound may show selective toxicity towards cancer cells in vitro but exhibit off-target toxicity in vivo, limiting the achievable therapeutic dose.

  • Bioavailability: The formulation and route of administration can significantly impact the bioavailability of a compound and its resulting in vivo efficacy.

  • Mechanism of Action: The in vitro assay may not fully recapitulate the complex biological environment in vivo, where multiple cell types and signaling pathways can influence the drug's effect.

For instance, a study on 5-nitroindazole derivatives for Chagas disease demonstrated that while compounds 16 and 24 showed excellent in vitro activity against the parasite, their efficacy in vivo was more pronounced when co-administered with the reference drug benznidazole (BZ).[7] This suggests that pharmacokinetic factors or synergistic interactions may play a significant role in their in vivo performance.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzoxazole ring.

  • Lipophilicity: The lipophilicity of the molecule, often influenced by side chains, can affect its ability to cross cell membranes and its overall pharmacokinetic profile.[11]

  • Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the benzoxazole system and its interaction with biological targets.[12][13]

  • Steric Factors: The size and shape of substituents can influence binding to the active site of a target enzyme or receptor.

Mechanisms of Action and Signaling Pathways

The nitro group in this compound derivatives is often a key pharmacophore. In antimicrobial and antiprotozoal compounds, it can be bioreductively activated to generate radical species that induce oxidative stress and damage cellular macromolecules. In anticancer agents, these derivatives can target various signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, some benzoxazole derivatives have been shown to target VEGFR-2 and c-Met kinases, which are crucial for tumor growth and metastasis.[14]

VEGFR-2 and c-Met Inhibition Pathway

Signaling_Pathway 5_Nitrobenzoxazole This compound Derivative VEGFR2 VEGFR-2 5_Nitrobenzoxazole->VEGFR2 Inhibits cMet c-Met 5_Nitrobenzoxazole->cMet Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation cMet->Proliferation Survival Cell Survival cMet->Survival

Sources

A Head-to-Head Comparison of 5-Nitrobenzoxazole and 5-Nitroindazole: Scaffolds of Divergent Promise in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Potent Nitro-Heterocycles

In the landscape of medicinal chemistry, the introduction of a nitro group to a heterocyclic scaffold is a well-established strategy for imbuing a molecule with potent biological activity. This electron-withdrawing moiety often serves as a bio-reducible "warhead," particularly effective under the hypoxic conditions characteristic of solid tumors and anaerobic pathogens. Among the myriad of nitro-heterocycles, 5-Nitroindazole and 5-Nitrobenzoxazole represent two scaffolds with distinct yet compelling profiles.

This guide provides an in-depth, head-to-head comparison of these two compounds, synthesizing available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies testing both molecules in the same assay are not prevalent in the literature, a comprehensive analysis of their individual activities reveals divergent therapeutic potential and highlights distinct areas of scientific inquiry. 5-Nitroindazole has been extensively explored as a potent antiparasitic and anticancer agent, whereas this compound's profile, while less investigated, points towards promising antimicrobial and anthelmintic applications.

Core Structural and Chemical Properties

At a glance, the two molecules share a bicyclic aromatic system fused to a five-membered heterocyclic ring, with a nitro group at the 5-position. However, the nature of the heteroatoms in the five-membered ring—two nitrogen atoms in indazole versus a nitrogen and an oxygen in benzoxazole—fundamentally alters their electronic properties, hydrogen bonding capabilities, and metabolic stability, which in turn dictates their biological interactions.

Caption: Core structures and key properties of the two scaffolds.

Comparative Analysis of Biological Activity

The true divergence between these molecules becomes apparent when examining their performance in biological assays. The 5-nitroindazole scaffold has been the subject of intense investigation, yielding a wealth of data in antiparasitic and oncology screens. In contrast, data for this compound is more limited, though the broader benzoxazole class is well-regarded for its antimicrobial properties.

Antiparasitic and Anthelmintic Activity

The 5-nitroindazole scaffold is a validated powerhouse against a wide spectrum of protozoan parasites. The mechanism is often attributed to the bioreduction of the nitro group by parasitic nitroreductases, generating cytotoxic reactive nitrogen species that induce catastrophic cellular damage.[1]

Derivatives of 5-nitroindazole have demonstrated potent activity against:

  • Trypanosoma cruzi : The causative agent of Chagas disease. Various derivatives show high efficacy against the epimastigote and amastigote forms of the parasite.[2][3][4]

  • Acanthamoeba castellanii : Certain derivatives were found to be more effective against trophozoites than the reference drug chlorhexidine digluconate, with IC50 values below 5 µM.[5]

  • Trichomonas vaginalis : Several 5-nitroindazole derivatives exhibit remarkable trichomonacidal activity.[2][6]

  • Leishmania amazonensis : Derivatives have shown significant activity against both promastigote and intracellular amastigote stages, with some compounds proving as active as Amphotericin B.[7]

In contrast, This compound derivatives have been specifically evaluated for their anthelmintic (anti-worm) activity, targeting a different class of parasites. A study highlighted that certain novel this compound derivatives possessed potent anthelmintic effects, with molecular docking studies suggesting inhibition of the parasitic β-tubulin protein as a primary mechanism.[8]

Table 1: Comparative Antiparasitic/Anthelmintic Activity

Compound Scaffold Target Organism Key Finding Reported Potency (IC₅₀/MIC) Reference
5-Nitroindazole Acanthamoeba castellanii (trophozoites) More effective than reference drug 2.6 - 4.7 µM [5]
5-Nitroindazole Trypanosoma cruzi (amastigotes) More active than reference drug Benznidazole 0.41 µM [4]
5-Nitroindazole Leishmania amazonensis (amastigotes) As active as Amphotericin B 0.46 µM [7]

| This compound | Helminths (worms) | Strong anthelmintic effects via β-tubulin inhibition | Not specified in IC₅₀ |[8] |

Anticancer Activity

The hypoxic microenvironment of solid tumors makes them particularly susceptible to bioreductive drugs, positioning nitro-aromatic compounds as attractive anticancer candidates. Here again, 5-nitroindazole has been more thoroughly characterized.

5-Nitroindazole has been identified as a multi-targeted inhibitor in lung cancer, acting on cyclin-dependent protein kinase 2 (CDK2) and other transferase kinases that control cell division and growth.[9] Various derivatives have also demonstrated moderate to potent cytotoxic activity against a range of human cancer cell lines.

  • TK-10 (Renal) and HT-29 (Colon) cell lines showed susceptibility to certain 3-alkoxy-5-nitroindazoles.[2][6]

  • A549 (Lung) and MCF7 (Breast) cancer cell lines were effectively inhibited by 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, with potency comparable to or exceeding that of the established drugs Pazopanib and Doxorubicin.[1]

While the broader benzoxazole scaffold is known to be a core component of various anticancer agents[10], specific experimental data on the anticancer activity of the parent this compound is less available in the reviewed literature. This represents a significant knowledge gap and an opportunity for future research.

Table 2: Comparative Anticancer Activity

Compound Scaffold Target Cell Line Reported Potency (IC₅₀) Reference
5-Nitroindazole A549 (Lung) 1.15 ± 0.08 µM [1]
5-Nitroindazole MCF7 (Breast) 1.32 ± 0.09 µM [1]
5-Nitroindazole CDK2 (Enzymatic) Docking Score: -7.515 kcal/mol [9]

Antimicrobial Activity

The benzoxazole nucleus is a well-known pharmacophore in antimicrobial drug discovery, with derivatives exhibiting a wide spectrum of activity.[11][12] One study found that certain 2,5-disubstituted benzoxazoles were particularly active against Staphylococcus aureus and the fungus Candida albicans.[12][13] A novel benzoxazole-nitrothiophene compound was recently reported to have broad-spectrum antibacterial potential, acting by disrupting the bacterial membrane potential and damaging DNA.[14] This suggests that the This compound scaffold is a highly promising, if under-studied, candidate for antimicrobial drug development.

While 5-nitroindazole derivatives have been primarily explored for antiparasitic and anticancer effects, the foundational role of the related 5-nitroimidazole scaffold (e.g., Metronidazole) in antibacterial therapy is legendary.[15][16] This suggests that 5-nitroindazoles may also possess antibacterial properties, though this appears to be a less-explored therapeutic avenue for this particular scaffold.

Mechanistic Considerations: The Role of the Nitro Group

A crucial aspect of the biological activity of these compounds is the enzymatic reduction of the nitro group. This process is central to their efficacy as antiparasitic agents and likely contributes to their anticancer potential.

G cluster_Workflow Conceptual Bioreduction Pathway in Anaerobic Pathogens Compound 5-Nitro-Heterocycle (Prodrug) Enzyme Parasitic Nitroreductase (e.g., NTR) Compound->Enzyme Enters Parasite Cell Radical Nitroso/Hydroxylamine Intermediates (Reactive Nitrogen Species) Enzyme->Radical 1e⁻ or 2e⁻ Reduction Damage Macromolecular Damage (DNA, Proteins, Lipids) Radical->Damage Oxidative/Nitrosative Stress Death Parasite Death Damage->Death Leads to

Caption: Proposed mechanism of action for 5-nitro-heterocycles.

This reductive activation is a double-edged sword. While it provides a degree of selectivity for anaerobic or hypoxic targets, the generation of reactive intermediates can also lead to host cytotoxicity and mutagenic concerns, which must be carefully evaluated during drug development.

Experimental Protocols

To facilitate further research and comparative studies, standardized protocols for evaluating the biological activities discussed are provided below.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of a compound against a cancer cell line.

  • Cell Culture: Culture human cancer cells (e.g., A549 lung carcinoma) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Trypsinize confluent cells and seed them into a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, 5-nitroindazole) and a reference drug (e.g., Doxorubicin) in culture media. Replace the media in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro Antiparasitic Activity (T. cruzi Amastigote Assay)

This protocol evaluates the efficacy of compounds against the clinically relevant intracellular stage of T. cruzi.[1]

  • Host Cell Seeding: Seed Vero cells (or another suitable host cell line) in 96-well plates and allow them to form a semi-confluent monolayer.

  • Infection: Infect the Vero cells with trypomastigotes of T. cruzi at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours.

  • Compound Treatment: After incubation, wash the wells to remove extracellular parasites. Add fresh media containing serial dilutions of the test compounds and a reference drug (e.g., Benznidazole).

  • Incubation: Incubate the plates for an additional 72 hours.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Quantify the number of intracellular amastigotes per 100 host cells using light microscopy.

  • Analysis: Calculate the percentage of infection inhibition for each compound concentration relative to the untreated infected control. Determine the IC₅₀ value through regression analysis.

  • Cytotoxicity Control: Simultaneously, run a parallel assay on uninfected Vero cells to determine the compound's cytotoxicity (CC₅₀) against the host cell line. The Selectivity Index (SI = CC₅₀ / IC₅₀) can then be calculated to assess the compound's therapeutic window.

Conclusion and Future Directions

The comparative analysis of this compound and 5-nitroindazole reveals two scaffolds with distinct, non-overlapping profiles based on the current body of scientific literature.

  • 5-Nitroindazole is a well-established and highly promising scaffold for the development of antiparasitic (specifically antiprotozoal) and anticancer agents. Its efficacy is supported by a significant amount of in vitro and in vivo data, with a known multi-targeted mechanism of action in cancer.

  • This compound appears to be a comparatively underexplored scaffold. However, based on the known activity of the broader benzoxazole class and specific data on its derivatives, it holds considerable potential in the fields of antimicrobial (antibacterial and antifungal) and anthelmintic drug discovery.

The lack of direct, side-by-side comparative data is a clear gap in the literature. Future studies should aim to test both scaffolds in a wide range of standardized assays—from broad-spectrum antimicrobial and antiparasitic panels to cytotoxicity screening against the NCI-60 cancer cell line panel. Such studies would provide the definitive head-to-head data needed to fully elucidate the subtle but critical structure-activity relationships that differentiate these two potent nitro-heterocycles and guide the rational design of next-generation therapeutics.

References

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  • ResearchGate. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Martín-Escolano, J., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Experimental Parasitology, 238, 108285. [Link]

  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2018). New derivatives of 5-nitroindazole with potential antitumor activity. Revista de Chimie, 69(1), 123-126. [Link]

  • Mollineda-Diogo, N. A., et al. (2023). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 28(20), 7114. [Link]

  • Pérez-García, L. A., et al. (2022). Antileishmanial activity of 5-nitroindazole derivatives. Parasitology Research, 121(1), 227-238. [Link]

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  • ResearchGate. (2020). Biological activities of benzoxazole and its derivatives. [Link]

  • Satyendra, R. V., et al. (2014). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Medicinal Chemistry Research, 24, 1342–1350. [Link]

  • ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. Retrieved January 11, 2026, from [Link]

  • Ali, F., & Raza, K. (2024). Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study. Molecular Diversity, 28(3), 1189–1202. [Link]

  • Anusha, P., & Venkateshwar Rao, J. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89. [Link]

  • Chen, Z. L., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 22(7), 2149-2157. [Link]

  • Balaswamy, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Trade Science Inc.[Link]

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  • Sener, E., et al. (1998). Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl) Benzoxazole Derivatives. Arzneimittelforschung, 48(4), 414-418. [Link]

  • Salas-Coronado, R., et al. (2018). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 23(11), 2821. [Link]

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  • Fonseca-Berzal, C., et al. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Parasites & Vectors, 13(1), 444. [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the benzoxazole scaffold stands out as a privileged heterocyclic motif, integral to the structure of numerous bioactive compounds and functional materials. Among its derivatives, 5-Nitrobenzoxazole is a key intermediate, the synthesis of which is a critical step in the development of novel therapeutic agents and specialized chemical entities. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data to benchmark their efficiency and practicality.

This analysis moves beyond a mere recitation of procedural steps, offering a rationale for the experimental choices inherent in each pathway. By providing detailed, validated protocols and clear visual representations of the synthetic workflows, this document aims to empower researchers to make informed decisions in selecting the most appropriate methodology for their specific laboratory and developmental needs.

Introduction to this compound and its Synthetic Importance

This compound, a molecule characterized by the fusion of a benzene ring with an oxazole ring and bearing a nitro group at the 5-position, serves as a versatile building block in organic synthesis. The presence of the nitro group, a strong electron-withdrawing functionality, not only influences the electronic properties of the molecule but also provides a handle for further chemical transformations, such as reduction to an amino group, enabling the synthesis of a diverse array of derivatives. The benzoxazole core itself is a known pharmacophore, and its nitro-substituted variants are often precursors to compounds with a wide spectrum of biological activities. Consequently, the efficient and scalable synthesis of this compound is of paramount importance.

This guide will explore and compare two principal synthetic strategies: a multi-step route commencing from o-aminophenol and a more direct approach starting with 2-amino-5-nitrophenol.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway is a multifaceted decision, balancing factors such as overall yield, reaction time, cost and availability of starting materials, and procedural complexity. The following sections provide a detailed examination of two distinct and viable routes to this compound.

Route A: Multi-Step Synthesis from o-Aminophenol

This classical and industrially relevant approach involves a three-stage process: the formation of a benzoxazolone intermediate, followed by nitration, and subsequent hydrolysis to yield 2-amino-5-nitrophenol, which is then cyclized to the target molecule.

Workflow for Route A:

Route A start o-Aminophenol step1 Step 1: Cyclocondensation (+ Urea, H₂SO₄) start->step1 intermediate1 Benzoxazolone step1->intermediate1 step2 Step 2: Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 6-Nitrobenzoxazolone step2->intermediate2 step3 Step 3: Hydrolysis (NaOH, then HCl) intermediate2->step3 intermediate3 2-Amino-5-nitrophenol step3->intermediate3 step4 Step 4: Cyclization (+ Formic Acid) intermediate3->step4 end This compound step4->end

Caption: Multi-step synthesis of this compound from o-aminophenol.

Causality Behind Experimental Choices:

  • Step 1: Cyclocondensation with Urea: The initial reaction of o-aminophenol with urea in the presence of sulfuric acid is a cost-effective method to construct the benzoxazolone ring.[1] Urea serves as a safe and readily available source of the carbonyl group. Sulfuric acid acts as both a catalyst and a dehydrating agent, driving the reaction towards completion.

  • Step 2: Nitration: The subsequent nitration of the benzoxazolone intermediate is a standard electrophilic aromatic substitution. The use of a mixture of nitric and sulfuric acids (mixed acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring of benzoxazolone.

  • Step 3: Hydrolysis: Alkaline hydrolysis of 6-nitrobenzoxazolone with sodium hydroxide, followed by acidification, cleaves the cyclic carbamate to afford the desired 2-amino-5-nitrophenol.[1] This step is crucial for exposing the amino and hydroxyl groups required for the final cyclization.

  • Step 4: Cyclization with Formic Acid: The final step involves the Phillips condensation of 2-amino-5-nitrophenol with formic acid.[2] Formic acid serves as the source of the C2 carbon of the benzoxazole ring. The reaction proceeds via the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield this compound.

Experimental Protocol for Route A (Adapted from[1][3]):

Step 1: Synthesis of Benzoxazolone

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 22 g of o-aminophenol, 16 g of urea, and 10 mL of 48% sulfuric acid.

  • Heat the mixture with stirring to 120-125°C.

  • Slowly add concentrated sulfuric acid dropwise over 3 hours, maintaining the temperature.

  • Continue heating and stirring until the pH of the mixture is between 3 and 4.

  • Cool the reaction mixture to 100°C and add 200 mL of water.

  • Allow the mixture to cool to room temperature, and collect the precipitate by suction filtration.

  • Wash the solid with water and dry to obtain benzoxazolone.

Step 2: Synthesis of 6-Nitrobenzoxazolone

  • The benzoxazolone from the previous step is subjected to nitration using a mixture of nitric acid and sulfuric acid.

  • The reaction is typically carried out at a controlled temperature to prevent over-nitration.

Step 3: Synthesis of 2-Amino-5-nitrophenol

  • To the 6-nitrobenzoxazolone obtained, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to 95°C and maintain for 2 hours with stirring.

  • Cool the reaction mixture to room temperature and adjust the pH to 6-7 with hydrochloric acid.

  • Collect the precipitated 2-amino-5-nitrophenol by filtration, wash with water, and dry. The reported yield for this step is 84.4%.[1]

Step 4: Synthesis of this compound

  • A mixture of 2-amino-5-nitrophenol and an excess of 90% formic acid is heated at reflux for 4-6 hours.

  • The reaction mixture is then cooled and poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give this compound.

Route B: Direct Cyclization of 2-Amino-5-nitrophenol

This route offers a more convergent approach, starting directly from the commercially available or readily synthesized 2-amino-5-nitrophenol. The key transformation is the one-step cyclization to form the benzoxazole ring.

Workflow for Route B:

Route B start 2-Amino-5-nitrophenol step1 Cyclization (+ Triethyl Orthoformate) start->step1 end This compound step1->end

Caption: Direct synthesis of this compound from 2-amino-5-nitrophenol.

Causality Behind Experimental Choices:

  • Cyclization with Triethyl Orthoformate: Triethyl orthoformate is an effective reagent for the synthesis of benzoxazoles from o-aminophenols.[4] It serves as a source of a single carbon atom and a dehydrating agent. The reaction is typically acid-catalyzed and proceeds through the formation of an intermediate imino ether, which then undergoes intramolecular cyclization to the benzoxazole with the elimination of ethanol. This method often provides high yields under relatively mild conditions.

Experimental Protocol for Route B (Adapted from general benzoxazole synthesis principles[4]):

  • A mixture of 2-amino-5-nitrophenol and a slight excess of triethyl orthoformate is heated, often in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid or hydrochloric acid.

  • The reaction is typically carried out at a temperature that allows for the removal of the ethanol byproduct by distillation, thus driving the equilibrium towards the product.

  • After the reaction is complete, the excess triethyl orthoformate is removed under reduced pressure.

  • The residue is then purified, often by recrystallization from a suitable solvent like ethanol, to yield pure this compound.

Performance Benchmarking: A Comparative Table

To facilitate a direct comparison of the two synthetic routes, the following table summarizes the key performance indicators.

ParameterRoute A: Multi-Step from o-AminophenolRoute B: Direct Cyclization of 2-Amino-5-nitrophenol
Starting Material o-Aminophenol (readily available, low cost)2-Amino-5-nitrophenol (commercially available, higher cost)
Number of Steps 41
Overall Yield ~60-70% (estimated based on individual step yields)[1][3]Typically high (often >80% for similar cyclizations)
Reaction Time Long (multiple steps, each requiring several hours)Short (typically a few hours for the single step)
Reagents Urea, H₂SO₄, HNO₃, NaOH, HCl, Formic AcidTriethyl Orthoformate, Acid catalyst
Process Complexity High (multiple reactions, isolations, and purifications)Low (single reaction and purification)
Scalability Well-established for industrial scaleReadily scalable
Safety & Environmental Involves strong acids and nitrating agents. Generates significant waste.Uses less hazardous reagents and generates less waste.

Conclusion and Recommendations

Both Route A and Route B offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route A , the multi-step synthesis from o-aminophenol, is a well-established and cost-effective method, particularly for large-scale production where the low cost of the starting material is a significant advantage. However, it is a lengthy and labor-intensive process that involves the use of hazardous reagents and generates a considerable amount of waste.

Route B , the direct cyclization of 2-amino-5-nitrophenol, is a more elegant and efficient approach in terms of reaction time, simplicity, and overall yield. While the starting material is more expensive, the significant reduction in the number of steps, waste generation, and processing time makes it an attractive option for laboratory-scale synthesis and for applications where speed and efficiency are prioritized.

For researchers in academic and early-stage drug discovery settings, Route B is highly recommended due to its efficiency and simplicity. For large-scale industrial production, a thorough cost analysis of both routes, taking into account raw material costs, labor, and waste disposal, would be necessary to determine the most economically viable option.

This guide provides the foundational knowledge and practical protocols to enable the synthesis of this compound. The choice of the optimal route will ultimately depend on the specific requirements and constraints of the research or production environment.

References

  • CN105669477A - Method for producing 5-nitro-2aminophenol - Google P
  • Sun, C., Zhang, Z., Chen, Y., Kuang, Y., Liao, X., & Feng, P. (2022). One-Pot, Three-Step Synthesis of o-Aminophenol Derivatives from Nitro Arenes. University Chemistry, 37(5), 2111018.
  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google P
  • ResearchGate. What is most feasible method to synthesise benzoxazole from aminophenol?? [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Li, Y., et al. (2007). Synthesis of 2-amino-5-nitrophenol by two step process.
  • AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and environmentally responsible disposal of 5-Nitrobenzoxazole (CAS No. 70886-33-8). As a nitroaromatic heterocyclic compound, this compound requires careful handling as hazardous waste. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Core Principles: Hazard Assessment and Regulatory Context

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous chemical waste. Its structure, incorporating a nitro group, suggests potential toxicity and environmental persistence, aligning it with other regulated nitroaromatic compounds.[1] Drain disposal of such chemicals is strictly prohibited by environmental regulations in most jurisdictions and is a direct violation of policies like the U.S. Environmental Protection Agency's (EPA) sewer ban on hazardous waste pharmaceuticals.[2][3]

The causality behind this directive is twofold:

  • Environmental Protection: Nitroaromatic compounds can be toxic to aquatic life and are often resistant to biodegradation, posing a long-term risk to ecosystems.[1]

  • Infrastructure Integrity: Certain chemicals can interfere with the biological processes used in publicly owned treatment works (POTWs) or damage the physical sewer infrastructure.[4]

All disposal activities must be conducted in accordance with local, state, and federal regulations, as well as institutional policies set forth by your Environmental Health and Safety (EHS) department.[5][6]

Chemical and Hazard Profile

A thorough risk assessment begins with understanding the compound's properties and associated hazards. While a comprehensive, peer-reviewed toxicity profile for this compound is not widely available, data from supplier safety data sheets (SDS) and analogous compounds provide a strong basis for cautious handling.

PropertyDataSource
Chemical Name 5-Nitro-1,3-benzoxazole[7][8]
CAS Number 70886-33-8[8][9]
Molecular Formula C₇H₄N₂O₃[8][9]
Molecular Weight 164.12 g/mol [8][9]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319/H320: Causes serious eye irritationH335: May cause respiratory irritation[8][10][11]

Pre-Disposal Protocol: On-Site Waste Management

Proper disposal begins at the point of waste generation. Meticulous on-site handling is a self-validating system that prevents accidental exposures, environmental release, and costly remediation efforts.

Personal Protective Equipment (PPE)

All handling of this compound, including its waste, must be performed with appropriate PPE.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][12]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves before use.[10][12]

  • Engineering Controls: All manipulations should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][13]

Waste Segregation & Containerization

The principle of waste segregation is to prevent dangerous reactions by keeping incompatible chemicals separate.[6][14]

Step 1: Designate a Waste Stream. this compound waste should be collected in a dedicated "Non-Halogenated Organic Solid Waste" or a more specific "Nitro Compound Waste" stream, as directed by your institution's EHS department.

Step 2: Select an Appropriate Container. Use a sturdy, leak-proof container with a secure, tight-fitting lid.[6] The container must be chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

Step 3: Collect and Segregate Waste.

  • Pure/Concentrated Waste: Unused or expired this compound solid should be transferred directly into the designated waste container.

  • Contaminated Labware: Items like weigh boats, contaminated gloves, and paper towels should be collected in the same solid waste container. Avoid using combustible materials like paper towels to clean up large spills.[5]

  • Aqueous & Solvent Waste: If this compound is in solution, it must be collected as liquid hazardous waste. Do not mix aqueous and solvent wastes unless the protocol explicitly allows it.[6]

  • Incompatibilities: Critically, do not mix nitro compound waste with strong oxidizing agents (e.g., nitric acid, perchloric acid) or strong bases, as this can create a risk of fire, explosion, or toxic gas release.[14][15]

Step 4: Label the Waste Container. Properly labeling waste is a critical regulatory requirement. The label on the container must be clear, legible, and include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate quantity or concentration.

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • The accumulation start date.

Step-by-Step Disposal Workflow

The following protocol outlines the procedural steps from waste generation to final disposal.

Methodology:

  • Point of Generation: Immediately place all this compound waste (solid, contaminated items, or solutions) into the pre-labeled, appropriate waste container located within the fume hood or at the immediate workspace.

  • Secure Container: At the end of the procedure or the workday, ensure the lid of the waste container is tightly sealed.

  • Storage: Store the sealed waste container in a designated, secondary containment area within the laboratory, known as a Satellite Accumulation Area (SAA).[6] This area must be clearly marked and away from heat sources or direct sunlight.[6]

  • Log and Monitor: Keep the volume of accumulated waste to a minimum. Do not wait until the container is completely full. Most regulations require waste pickup when the container is ¾ full or has been accumulating for a specified time (e.g., 150 days).[6]

  • Request Pickup: When the container is ready for removal, follow your institution's procedure to request a pickup from the EHS department or a licensed hazardous waste contractor. Do not attempt to transport the waste off-site yourself.

  • Documentation: Sign any required waste manifest or logbook provided by the disposal personnel to maintain a complete record of the waste's chain of custody.

Disposal Decision Logic

The following diagram illustrates the critical decision-making pathway for the proper management and disposal of this compound waste.

G Diagram 1: this compound Disposal Workflow start Waste Generation (e.g., unused reagent, contaminated gloves) decision_waste_type Is the waste this compound or contaminated with it? start->decision_waste_type select_container Select a designated, compatible hazardous waste container. decision_waste_type->select_container  Yes   incorrect_disposal INCORRECT DISPOSAL (Drain, Regular Trash) decision_waste_type->incorrect_disposal No (Follow procedures for non-hazardous waste) label_container Affix a complete Hazardous Waste Label. (Name, Date, Hazards) select_container->label_container segregate_waste Segregate from incompatible materials (e.g., strong oxidizers, bases). label_container->segregate_waste store_in_saa Store sealed container in a designated Satellite Accumulation Area (SAA). segregate_waste->store_in_saa request_pickup Request pickup via EHS or licensed waste contractor. store_in_saa->request_pickup final_disposal Final Disposal (Incineration by licensed facility) request_pickup->final_disposal

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill during handling or disposal, prompt and correct action is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response line.

  • Manage Small Spills:

    • Ensure you are wearing the appropriate PPE.

    • Prevent the formation of dust.[7][10]

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5]

    • Using non-sparking tools, carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7]

    • Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.

    • Wash hands and any exposed skin thoroughly after cleanup.[13]

References

  • This compound | C7H4N2O3 | CID 1482180. PubChem, National Institutes of Health. [Link]

  • 5-Nitro-2-phenyl-1,3-benzoxazole | C13H8N2O3 | CID 759401. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid. Acros Organics. [Link]

  • 2-nitrophenol waste : r/chemistry. Reddit. [Link]

  • BENZOXAZOLE EXTRA PURE MSDS. Loba Chemie. [Link]

  • Safety Data Sheet for 5-Amino-2-methyl-1,3-benzoxazole. Acros Organics. [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Safety Data Sheet for 5-Chlorobenzoxazole-2-thiol. Acros Organics. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma. [Link]

  • CBH Guidelines for Lab Safety. KTH Royal Institute of Technology. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Document (EPA-HQ-OAR-2015-0216-0197). Regulations.gov. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Beveridge & Diamond PC. [Link]

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A Researcher's Guide to the Safe Handling of 5-Nitrobenzoxazole: Essential Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a comprehensive, technically grounded framework for the safe handling of 5-Nitrobenzoxazole, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, we empower researchers to cultivate a culture of safety that is both rigorous and intuitive.

The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards. It is imperative to always consult the specific Safety Data Sheet (SDS) for the particular isomer and batch of this compound you are using, as hazard information can vary.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the potential hazards is critical. This compound and its isomers are classified as hazardous substances with multiple routes of potential exposure. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Long-Term Health Effects: Some sources indicate that related nitro-aromatic compounds may be suspected of causing genetic defects, cancer, or reproductive harm.[3]

This hazard profile dictates a stringent approach to exposure minimization, where PPE serves as the final and most personal line of defense.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. Below is a summary of the required PPE for handling this compound.

Situation Required PPE Specifications & Rationale
Routine Handling (e.g., weighing, preparing solutions in a fume hood) Eye/Face ProtectionHand ProtectionLab CoatGoggles: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and fine dust.[4]Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for tears or degradation before use and wash hands after removal.[5]Coat: A standard laboratory coat should be worn and kept buttoned.
Operations with High Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH-approved full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4][5] For smaller-scale operations with potential for dust, handling within a certified chemical fume hood is essential.[6]
Large-Scale Operations or Spill Cleanup Enhanced Skin ProtectionIn addition to the above, wear fire/flame resistant and impervious clothing to protect against significant skin contact.[4]

Procedural Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is paramount for minimizing risk. The following protocol outlines the essential steps for safely handling this compound from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: All work with this compound, particularly when handling the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that a fully stocked eyewash station and safety shower are readily accessible and unobstructed.[6]

  • PPE Inspection: Before commencing any work, meticulously inspect all PPE for signs of damage, such as cracks in goggles or pinholes in gloves. Compromised equipment must not be used.[6]

The Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Consult SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handling_weigh Weigh Solid in Hood prep_hood->handling_weigh Proceed to Handling handling_solution Prepare Solution handling_weigh->handling_solution cleanup_decontaminate Decontaminate Glassware handling_solution->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Safe handling workflow for this compound.
Spill Management

In the event of a spill, immediate and correct action is crucial:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For dry spills, avoid generating dust. Use dry clean-up procedures.[1] For liquid spills, absorb with an inert material.

  • Collect: Carefully collect the spilled material and place it in a sealed, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Always wear the appropriate level of PPE during spill cleanup, which may include respiratory protection and full-body coverage depending on the scale of the spill.[5]

Disposal Plan: A Matter of Protocol

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Authorized Disposal: Dispose of all waste through an authorized hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[1]

In Case of Exposure: Immediate First-Aid Measures

Should an exposure occur despite all precautions, the following first-aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

By integrating these safety protocols into your daily laboratory practice, you contribute to a research environment where scientific advancement and personal safety are held in the highest regard.

References

  • 5-NITRO-1,3-BENZOXAZOLE Safety Data Sheet. Echemi.

  • 5-Nitro-1,2-benzoxazole Safety Data Sheet. Apollo Scientific.

  • Chemical Safety Data Sheet MSDS / SDS - 5-NITRO-1,2-BENZISOXAZOLE. ChemicalBook.

  • This compound. PubChem, National Institutes of Health.

  • Safety Data Sheet. Sigma-Aldrich.

  • Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid. Benchchem.

  • Personal Protective Equipment (PPE). CHEMM.

  • Safety Data Sheet. Carl ROTH.

  • Safety Data Sheet. Fisher Scientific.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet. Sigma-Aldrich.

  • 5-NITRO BENZIMIDAZOLE CAS NO 94-52-0 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

  • 5-Nitro-1,3-benzoxazole. Santa Cruz Biotechnology.

  • Proper Disposal of 3-Chloro-5-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.